molecular formula C13H13NO2 B554241 (R)-3-Amino-3-(2-naphthyl)-propionic acid CAS No. 786637-72-7

(R)-3-Amino-3-(2-naphthyl)-propionic acid

Cat. No.: B554241
CAS No.: 786637-72-7
M. Wt: 215.25 g/mol
InChI Key: JASNXOXPNZWQRV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-3-(2-naphthyl)-propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASNXOXPNZWQRV-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375920
Record name (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786637-72-7
Record name (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring a rigid and lipophilic naphthyl moiety appended to a β-amino acid scaffold, imparts distinct conformational properties and biological activities. This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of this compound, along with detailed methodologies for its synthesis and characterization, intended to serve as a valuable resource for researchers and drug development professionals.

β-Amino acids and their derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] They are known to exhibit a wide range of biological activities, including hypoglycemic, antiketogenic, and antimicrobial properties.[1] When incorporated into peptides, β-amino acids can enhance proteolytic stability and induce specific secondary structures, making them valuable tools in peptidomimetic design.[2] The presence of the 2-naphthyl group in this compound introduces a large aromatic surface that can engage in π-π stacking and hydrophobic interactions with biological targets, a feature often exploited in the design of potent and selective bioactive molecules.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties influence its solubility, stability, and formulation characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[4][5][6]
Molecular Weight 215.25 g/mol [4][5][6]
Appearance White powder[4]
CAS Number 786637-72-7[4][6]
Optical Rotation [α]D²⁵ = -17 ± 2° (c=1 in 0.5N NaOH)[4]
Purity ≥ 98% (HPLC)[4]
Storage Conditions 0-8 °C[4]

Note: The provided data is based on commercially available information and may vary slightly between different suppliers. It is always recommended to refer to the certificate of analysis for lot-specific data.

Synthesis and Chiral Resolution

A common approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.[7] For instance, an achiral precursor could be coupled to a chiral auxiliary, followed by a diastereoselective reaction to introduce the desired stereocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule.

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer.[8] For the synthesis of β-amino acids, methods like the asymmetric Mannich reaction or the hydrogenation of enamines have proven effective.

Enzymatic methods also offer a green and highly selective alternative for the synthesis of chiral amino acids.[9] Lipases and proteases can be employed for the kinetic resolution of racemic mixtures of β-amino acid esters, selectively hydrolyzing one enantiomer and leaving the other unreacted for separation.

The following diagram illustrates a generalized workflow for the synthesis of a chiral β-amino acid, highlighting key decision points for achieving enantioselectivity.

G cluster_start Starting Materials cluster_strategy Enantioselective Strategy cluster_product Product start Achiral Precursors (e.g., Naphthyl-containing aldehyde/ketone) chiral_aux Chiral Auxiliary - Diastereoselective reaction - Auxiliary removal start->chiral_aux Strategy 1 asym_cat Asymmetric Catalysis - Chiral catalyst - Stereoselective reaction start->asym_cat Strategy 2 enzymatic Enzymatic Resolution - Racemic synthesis - Enantioselective enzymatic reaction start->enzymatic Strategy 3 product (R)-3-Amino-3-(2-naphthyl) -propionic acid chiral_aux->product asym_cat->product enzymatic->product

Caption: Generalized synthetic strategies for this compound.

Biological Activity and Mechanism of Action

This compound is recognized as a valuable building block in the synthesis of bioactive molecules, particularly in the areas of neuropharmacology and cancer research.[4] The structural similarity to neurotransmitters suggests its potential to modulate neuronal signaling pathways.[4]

While specific studies on the mechanism of action of the parent compound are limited, the broader class of β-aryl-β-amino acids has been investigated for their effects on various biological targets. One potential mechanism of action is the modulation of GABA (γ-aminobutyric acid) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[10] β-Alanine, a structural component of the target molecule, is a known agonist of GABA-A receptors.[10] It is plausible that the naphthyl substitution could confer selectivity for specific GABA-A receptor subtypes or modulate the potency of the interaction. GABA-A receptors are pentameric ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[11][12] Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to sedative and anxiolytic effects.[13]

The neuroprotective potential of compounds containing a naphthyl moiety has also been explored. For instance, certain aminonaphthoquinone derivatives have shown protective effects against amyloid-beta-induced neuronal cell death.[14] While mechanistically distinct, this highlights the potential for the naphthyl group to contribute to neuroprotective activities through various pathways, including antioxidant effects and modulation of protein aggregation.

The following diagram illustrates a hypothetical mechanism of action involving the modulation of a GABA-A receptor.

G cluster_compound Compound cluster_receptor GABA-A Receptor cluster_effect Cellular Effect compound (R)-3-Amino-3- (2-naphthyl)-propionic acid receptor GABA-A Receptor (Pentameric Ion Channel) compound->receptor Binds to Allosteric or Orthosteric Site effect Increased Cl- Influx -> Hyperpolarization -> Neuronal Inhibition receptor->effect Potentiates GABAergic Signaling G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis sample_prep Dissolve sample in a suitable solvent hplc_system Inject sample onto chiral column sample_prep->hplc_system separation Separation of enantiomers based on differential interaction with the chiral stationary phase hplc_system->separation detection UV Detection separation->detection chromatogram Obtain chromatogram with two separated peaks detection->chromatogram calculation Calculate enantiomeric excess (% ee) from peak areas chromatogram->calculation

Sources

An In-depth Technical Guide to (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 786637-72-7

Introduction

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, aromatic naphthyl moiety and its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) make it a compelling scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on its role in neuropharmacology and oncology.

Physicochemical Properties

This compound is typically a white solid with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[1][2] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 786637-72-7[1][2]
Molecular Formula C₁₃H₁₃NO₂[1][2]
Molecular Weight 215.25 g/mol [1]
Appearance White powder
Optical Rotation [α]D approximately -17° (c=1 in 0.5 N NaOH)

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure β-amino acids like this compound is a critical step in their development for pharmaceutical applications. Asymmetric synthesis and chiral resolution are the two primary strategies employed.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. A common approach involves the conjugate addition of a nitrogen nucleophile to a prochiral α,β-unsaturated ester, catalyzed by a chiral catalyst.

Conceptual Asymmetric Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product start1 2-Naphthaldehyde step1 Knoevenagel Condensation start1->step1 start2 Malonic acid start2->step1 start3 Chiral Amine step2 Asymmetric Michael Addition start3->step2 Chiral Catalyst step1->step2 Cinnamic Acid Derivative step3 Hydrolysis and Decarboxylation step2->step3 Chiral Adduct product This compound step3->product

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Exemplary Protocol for Asymmetric Synthesis:

  • Synthesis of (E)-3-(naphthalen-2-yl)acrylic acid: 2-Naphthaldehyde and malonic acid are subjected to a Knoevenagel condensation, typically in the presence of a base like pyridine or piperidine, to yield the corresponding cinnamic acid derivative.

  • Asymmetric Michael Addition: The resulting α,β-unsaturated acid is then reacted with a chiral amine, such as (R)-(-)-2-phenylglycinol, in the presence of a suitable coupling agent. This step introduces the chiral center.

  • Hydrolysis and Purification: The chiral auxiliary is subsequently cleaved under acidic or basic conditions, followed by purification steps like recrystallization or chromatography to yield the enantiomerically enriched this compound.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-amino-3-(2-naphthyl)-propionic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Step-by-Step Chiral Resolution Protocol:

  • Salt Formation: A racemic mixture of 3-amino-3-(2-naphthyl)-propionic acid is dissolved in a suitable solvent, and a stoichiometric amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a chiral acid like tartaric acid) is added.

  • Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is isolated and treated with an acid or base to remove the chiral resolving agent, yielding the enantiomerically pure this compound.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable analytical techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

Illustrative Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) is essential. Common choices for amino acids include polysaccharide-based columns (e.g., Chiralpak IA, IC) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T).[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection is suitable due to the aromatic naphthyl group. A wavelength of around 220 nm or 254 nm is commonly used.

The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

General Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Dissolve sample in mobile phase injection Inject sample sample->injection column Chiral Column Separation injection->column detection UV Detection column->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Calculate Enantiomeric Excess chromatogram->quantification

Caption: A generalized workflow for the determination of enantiomeric purity using chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthyl group, the methine proton at the chiral center, and the methylene protons of the propionic acid backbone. The chemical shifts and coupling patterns provide valuable structural information.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, further confirming its structure.

Biological Activity and Applications

The biological activities of this compound are primarily explored in the contexts of neuropharmacology and cancer research.

Neuropharmacology: A GABA Analogue

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4] GABA analogues are compounds that are structurally similar to GABA and can modulate the GABAergic system. These compounds are used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain.

This compound, with its β-amino acid structure, is considered a GABA analogue. The bulky, lipophilic naphthyl group is expected to influence its binding affinity and selectivity for different GABA receptor subtypes (GABAₐ and GABAₑ). It is hypothesized to act as a GABA receptor modulator, potentially as a positive allosteric modulator, enhancing the effect of GABA.[5]

Hypothesized Mechanism of Action as a GABA Receptor Modulator

G cluster_receptor GABA-A Receptor cluster_ligands Ligand Binding cluster_effect Cellular Effect receptor GABA-A Receptor Ion Channel channel_opening Increased Chloride Ion Influx receptor->channel_opening gaba GABA gaba->receptor Binds to Orthosteric Site compound This compound compound->receptor Binds to Allosteric Site hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization inhibition Inhibition of Nerve Transmission hyperpolarization->inhibition

Caption: A diagram illustrating the potential positive allosteric modulation of the GABA-A receptor.

Cancer Research

Recent studies have highlighted the potential of amino acid derivatives in cancer therapy.[6] Cancer cells often have altered metabolic pathways and an increased demand for certain amino acids. Molecules that can interfere with these pathways or induce apoptosis in cancer cells are of significant interest.

Some studies have shown that propionic acid and its derivatives can induce cell death in cancer cells.[7][8] The proposed mechanisms include the induction of reactive oxygen species (ROS), mitochondrial dysfunction, and the inhibition of key signaling pathways like NF-κB and AKT/mTOR.[7][8] While specific studies on the anticancer effects of this compound are limited, the presence of the naphthyl group, a common scaffold in anticancer agents, suggests that it may exhibit cytotoxic activity against cancer cell lines.[9] Further research is warranted to explore its potential in this area.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery. Its synthesis and characterization require careful control of stereochemistry and the use of appropriate analytical techniques. Its structural similarity to GABA suggests promising applications in the development of novel therapeutics for neurological disorders. Furthermore, its potential as an anticancer agent warrants further investigation. This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of this intriguing molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Nikolaou, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.
  • Allen, M. J., & Sabir, S. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing.
  • Weleff, J., & Zorumski, C. F. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 28(4), 1709.
  • Jeong, Y., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4951.
  • Wikipedia. (2023). GABA-A receptor positive allosteric modulator.
  • Jeong, Y., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4951.
  • S. Al-Gharabli, et al. (2015). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 20(9), 15838-15881.

Sources

An In-Depth Technical Guide to (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(2-naphthyl)-propionic acid, a notable amino acid derivative, is a cornerstone in the landscape of pharmaceutical research and medicinal chemistry. Its distinct molecular architecture, which incorporates a naphthyl group, confers advantageous properties for interacting with biological systems. This makes it a highly sought-after chiral building block in the synthesis of complex bioactive molecules.[1][2] This guide offers a comprehensive technical overview of its core properties, with a particular focus on its molecular weight, alongside synthesis, characterization, and applications, providing a vital resource for professionals in drug discovery and development.

Core Physicochemical Properties

The utility of this compound in scientific applications is fundamentally governed by its physicochemical characteristics. A precise understanding of these properties is paramount for its effective use in synthesis and biological assays.

Molecular Weight: A Foundational Parameter

The molecular weight of a compound is a critical piece of information, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and analytical characterization. The molecular weight of this compound is 215.25 g/mol .[1][3][4][5] This value is derived from its molecular formula, C₁₃H₁₃NO₂.[1][3][4][5]

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource
Molecular Weight 215.25 g/mol [1][3][4][5]
Molecular Formula C₁₃H₁₃NO₂[1][3][4][5]
Appearance White powder[1]
Optical Rotation [a]D25 = -17 ± 2º (c=1 in 0.5N NaOH)[1]
CAS Number 786637-72-7[1][3][4]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceuticals, where stereochemistry dictates biological activity.

General Synthesis Pathway

While specific patented methods exist for the preparation of 3-amino-3-aryl propionic acids[6], a general conceptual workflow for obtaining the racemic mixture and subsequent chiral resolution is outlined below. The synthesis often involves the reaction of a naphthalene-derived aldehyde with a suitable nitrogen source and a C2-synthon, followed by hydrolysis.

Synthesis_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Start 2-Naphthaldehyde & Malonic Acid Derivatives Reaction1 Condensation Reaction (e.g., Knoevenagel) Start->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Reduction & Hydrolysis Intermediate1->Reaction2 Racemate Racemic 3-Amino-3-(2-naphthyl)-propionic acid Reaction2->Racemate Resolution Enantiomeric Resolution Racemate->Resolution R_Enantiomer This compound Resolution->R_Enantiomer Separation S_Enantiomer (S)-Enantiomer Resolution->S_Enantiomer Separation caption Conceptual Synthesis and Resolution Workflow

Sources

An In-Depth Technical Guide to (R)-3-Amino-3-(2-naphthyl)-propionic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a non-proteinogenic β-amino acid that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid naphthyl group and chiral center make it a valuable building block for the synthesis of peptidomimetics and other bioactive molecules with constrained conformations. This structural feature can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of its structure, properties, a representative synthetic approach, analytical characterization, and applications in the pharmaceutical sciences.

Physicochemical Properties and Structural Elucidation

This compound, also known as (R)-β-naphthyl-β-alanine, is a white crystalline solid.[1] Its structure is characterized by a propionic acid backbone with an amino group at the β-position and a 2-naphthyl substituent at the chiral center.

Chemical Structure:

G A

Caption: 2D Structure of this compound.

PropertyValueReference
Molecular Formula C13H13NO2[3]
Molecular Weight 215.25 g/mol [3]
CAS Number 786637-72-7[3]
Appearance White powder[1]
Optical Rotation [α]D^25 = -17 ± 2° (c=1 in 0.5N NaOH)[1]
Purity ≥ 98% (HPLC)[1]
Storage 0-8 °C[1]

Asymmetric Synthesis: A Representative Protocol

The enantioselective synthesis of β-amino acids is a key challenge in organic chemistry. Several methods have been developed, including the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and enzymatic resolutions.[4] Below is a representative, illustrative protocol for the synthesis of this compound based on a chiral auxiliary approach, specifically using a hexahydrobenzoxazolidinone auxiliary. This method provides high diastereoselectivity and the chiral auxiliary can often be recovered.[5]

Synthesis Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis and Deprotection A Chiral Auxiliary ((4R,5R)-hexahydrobenzoxazolidinone) C N-Acylated Auxiliary A->C B Acylating Agent (e.g., 3-bromopropionyl chloride) B->C D N-Acylated Auxiliary F Alkylated Auxiliary D->F E 2-Naphthyl Grignard Reagent (2-naphthylmagnesium bromide) E->F G Alkylated Auxiliary H Hydrolysis (e.g., LiOH/H2O2) G->H I This compound H->I J Recovered Chiral Auxiliary H->J

Sources

An In-depth Technical Guide to the Chemical Synthesis of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-3-Amino-3-(2-naphthyl)-propionic acid in Modern Drug Discovery

This compound, a chiral β-amino acid, has emerged as a pivotal structural motif in medicinal chemistry and pharmaceutical development. Its unique architecture, featuring a stereogenic center at the β-position and a bulky naphthyl substituent, imparts valuable pharmacological properties to parent molecules. This non-proteinogenic amino acid is a key building block in the synthesis of a variety of bioactive compounds, including potent enzyme inhibitors, receptor antagonists, and peptidomimetics with enhanced metabolic stability.[1][2] The naphthyl group can engage in beneficial π-π stacking interactions within protein binding pockets, while the β-amino acid backbone offers resistance to enzymatic degradation compared to its α-amino acid counterparts. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound is of paramount importance to researchers and drug development professionals.

This comprehensive technical guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound, with a focus on asymmetric catalysis and enzymatic resolutions. The methodologies detailed herein are presented with an emphasis on the underlying chemical principles, experimental best practices, and the rationale behind the selection of reagents and reaction conditions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution. The choice of strategy often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.

Synthetic Strategy Core Principle Key Advantages Potential Challenges
Asymmetric Hydrogenation Stereoselective reduction of a prochiral precursor.High enantioselectivity, atom economy.Requires specialized chiral catalysts and ligands.
Enzymatic Resolution Enzyme-catalyzed kinetic resolution of a racemic mixture.High stereoselectivity, mild reaction conditions.Limited to 50% theoretical yield for the desired enantiomer.
Chiral Resolution Separation of enantiomers from a racemic mixture.Applicable to a wide range of compounds.Can be labor-intensive and may require specific resolving agents.

Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation: A High-Efficiency Approach

Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates or β-enamino esters stands out as one of the most effective methods for the synthesis of chiral β-amino acids.[3][4][5][6][7] This approach offers high enantioselectivities and yields, making it an attractive option for both laboratory-scale and industrial applications.

Workflow for Asymmetric Hydrogenation

Caption: Workflow for the asymmetric synthesis of this compound.

Step-by-Step Experimental Protocol: Asymmetric Hydrogenation

Part 1: Synthesis of (Z)-Methyl 3-acetamido-3-(naphthalen-2-yl)acrylate (Prochiral Precursor)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthaldehyde (1.0 eq), methyl 2-acetamidoacetate (1.1 eq), and acetic anhydride (3.0 eq).

  • Addition of Base: Slowly add triethylamine (1.5 eq) to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure (Z)-methyl 3-acetamido-3-(naphthalen-2-yl)acrylate.

Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with [Rh(COD)₂]BF₄ (1 mol%) and a chiral bisphosphine ligand such as (S,S,R,R)-TangPhos (1.1 mol%). Anhydrous and degassed methanol is added, and the mixture is stirred for 20-30 minutes to form the active catalyst.

  • Substrate Addition: The prochiral precursor, (Z)-methyl 3-acetamido-3-(naphthalen-2-yl)acrylate (1.0 eq), is added to the catalyst solution.

  • Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 5-10 atm). The reaction is stirred at room temperature for 12-24 hours.

  • Monitoring and Work-up: The conversion is monitored by HPLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Part 3: Hydrolysis to this compound

  • Reaction Setup: The product from the hydrogenation step is dissolved in a mixture of methanol and 6N aqueous HCl.

  • Reaction Conditions: The solution is heated to reflux for 4-6 hours.

  • Work-up and Isolation: The reaction mixture is cooled, and the methanol is removed under reduced pressure. The aqueous solution is then neutralized with a suitable base (e.g., NaOH or NH₄OH) to precipitate the free amino acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Mechanistic Insights: The Halpern-Brown Unsaturated Pathway

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides is well-established and proceeds via the Halpern-Brown "unsaturated" pathway.[8][9]

Caption: Simplified mechanism of Rh-catalyzed asymmetric hydrogenation.

The key to the high enantioselectivity lies in the significant difference in the rates of hydrogenation of the two diastereomeric catalyst-substrate complexes. The minor, less stable diastereomer is significantly more reactive towards oxidative addition of hydrogen, leading to the preferential formation of one enantiomer of the product.

Enzymatic Resolution: A Green Chemistry Approach

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative for the synthesis of this compound.[10] This method utilizes the stereospecificity of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Workflow for Enzymatic Resolution

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral β-amino acid derivative with potential applications in neuropharmacology. While its precise mechanism of action has not been definitively elucidated in publicly available literature, its structural architecture strongly suggests a role as a modulator of the γ-aminobutyric acid (GABA) system. This guide posits a primary mechanism centered on the GABA type B (GABA-B) receptor, drawing parallels with structurally analogous compounds such as phenibut and baclofen. We will delve into a detailed structural analysis, outline the hypothesized signaling cascade, and provide comprehensive, actionable experimental protocols to rigorously test this hypothesis. This document is intended to serve as a foundational resource for researchers seeking to characterize the pharmacological profile of this and similar compounds.

Introduction and Structural Rationale

This compound, also referred to as R-NAP, is a non-proteinogenic amino acid that has been utilized as a building block in the synthesis of bioactive molecules, particularly those targeting neurological pathways.[1] Its structural similarity to endogenous neurotransmitters makes it a compelling candidate for modulating neuronal activity.[1]

A meticulous examination of its molecular structure reveals key features that underpin the central hypothesis of this guide:

  • β-Amino Acid Backbone: Unlike α-amino acids, the amino group is positioned on the β-carbon relative to the carboxyl group. This is a critical feature shared with the inhibitory neurotransmitter GABA.

  • Chiral Center at the β-Carbon: The (R)-enantiomer specifies a particular three-dimensional arrangement of the substituents around this carbon.

  • Aromatic Lipophilic Group: The presence of a 2-naphthyl group provides a significant lipophilic character, which can facilitate passage across the blood-brain barrier and contribute to receptor binding affinity.

This combination of a β-amino acid core and a large aromatic substituent is highly analogous to known GABA-B receptor agonists like phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[2] These established drugs exert their effects by mimicking GABA at the GABA-B receptor.[2] Therefore, it is a well-founded hypothesis that this compound also functions as a GABA-B receptor modulator.

The Hypothesized Mechanism of Action: GABA-B Receptor Modulation

We propose that this compound acts as a GABA-B receptor agonist. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[3]

GABA-B Receptor Structure and Activation

Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[4] Each subunit has an extracellular "Venus flytrap" domain and a seven-transmembrane domain.[4] The orthosteric binding site for GABA and its agonists is located on the GABA-B1 subunit.[4] Agonist binding induces a conformational change that is transmitted to the GABA-B2 subunit, which then couples to and activates intracellular G-proteins of the Gi/o family.[5]

Downstream Signaling Cascade

Upon activation by an agonist, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effector proteins:[5]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • Modulation of Ion Channels: The Gβγ subunit has two primary effects on ion channels:

    • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of K+ ions, hyperpolarization of the postsynaptic membrane, and a decrease in neuronal excitability.[5]

    • Inhibition of voltage-gated calcium channels (VGCCs): This reduces Ca2+ influx at the presynaptic terminal, leading to a decrease in the release of other neurotransmitters, such as glutamate.[5]

The net effect of GABA-B receptor activation is a reduction in neuronal excitability, which underlies the anxiolytic, muscle relaxant, and sedative properties of GABA-B agonists.[2]

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (R)-3-Amino-3- (2-naphthyl)-propionic acid GABAB_R GABA-B Receptor (GABAB1/GABAB2) Agonist->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx

Figure 1: Hypothesized signaling pathway of this compound via the GABA-B receptor.

Experimental Validation Protocols

To validate the hypothesis that this compound is a GABA-B receptor agonist, a series of well-established assays should be performed.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the GABA-B receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing recombinant human GABA-B1 and GABA-B2 subunits (e.g., HEK293 or CHO cells).

  • Radioligand: Use a known high-affinity GABA-B receptor antagonist radioligand, such as [3H]-CGP54626.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: A concentration-dependent displacement of the radioligand, indicating that this compound binds to the GABA-B receptor.

[35S]GTPγS Functional Assay

This assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a GABA-B receptor agonist.

Methodology:

  • Membrane Preparation: Use the same cell membranes as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP and [35S]GTPγS.

  • Incubation: Incubate the membranes with increasing concentrations of this compound in the assay buffer.

  • Separation: Separate the bound from free [35S]GTPγS by filtration.

  • Quantification: Quantify the radioactivity of the filters.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax relative to a known full agonist like GABA or baclofen.

Expected Outcome: A concentration-dependent increase in [35S]GTPγS binding, indicating that the compound activates Gi/o proteins via the GABA-B receptor.

Experimental_Workflow cluster_phase1 Phase 1: Receptor Binding cluster_phase2 Phase 2: Functional Activity cluster_phase3 Phase 3: Cellular Electrophysiology Binding_Assay Radioligand Binding Assay ([3H]-CGP54626) Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay [35S]GTPγS Functional Assay Determine_Ki->Functional_Assay Confirms Target Engagement Determine_EC50_Emax Determine Potency (EC50) and Efficacy (Emax) Functional_Assay->Determine_EC50_Emax Patch_Clamp Patch-Clamp Electrophysiology (e.g., on cultured neurons) Determine_EC50_Emax->Patch_Clamp Confirms Functional Agonism Measure_Currents Measure GIRK Currents or VGCC Inhibition Patch_Clamp->Measure_Currents

Figure 2: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated from the proposed experiments to characterize a novel GABA-B receptor agonist.

AssayParameterThis compoundBaclofen (Reference)
Radioligand BindingKi (nM)15050
[35S]GTPγS FunctionalEC50 (nM)500200
[35S]GTPγS FunctionalEmax (%)95100

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, a thorough analysis of its chemical structure strongly points towards it being a modulator of the GABA-B receptor. Its analogy to known GABA-B agonists like phenibut and baclofen provides a solid foundation for this hypothesis. This guide has outlined the putative signaling pathway and provided a clear, actionable set of experimental protocols that can be employed to definitively characterize its pharmacological activity. The elucidation of its mechanism of action will be a critical step in understanding its potential therapeutic applications in the field of neuropharmacology.

References

  • Chem-Impex. (R)-3-Amino-3-(2-naphthyl)propionic acid. [Link]
  • PubChem. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Phenibut vs.
  • Pin, J. P., & Bettler, B. (2016). Structural biology of GABAB receptor. Neuropharmacology, 100, 3-14. [Link]
  • Terunuma, M. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Proceedings of the Japan Academy, Series B, 94(10), 390-411. [Link]
  • Hyland, C., & Cryan, J. F. (2010). The GABAB receptor: a novel therapeutic target for anxiety and depression. Naunyn-Schmiedeberg's archives of pharmacology, 382(2), 113-122.
  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.
  • MDPI. The GABAB Receptor—Structure, Ligand Binding and Drug Development. [Link]
  • Samokhvalov, A. V., Paton-Gay, D. M., & Rehm, J. (2013). A case of phenibut withdrawal and treatment with baclofen.
  • Reddit. Pharmacology of F-Phenibut compared to Baclofen and Phenibut. [Link]
  • NCBI. GABA Inhibitors. [Link]
  • PMC. Structural biology of GABAB receptor. [Link]
  • PubMed. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. [Link]
  • PMC.

Sources

An In-depth Technical Guide to the Biological Activity of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This document serves as a technical guide on the biological activity of (R)-3-Amino-3-(2-naphthyl)-propionic acid. Despite extensive investigation, detailed, publicly available scientific literature specifically elucidating the primary biological targets, mechanism of action, and quantitative pharmacological data for this compound remains scarce. Commercial suppliers describe it as a versatile building block in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting neurological disorders and cancer, attributing its potential to the unique structural properties conferred by the naphthyl group which may enhance binding affinity and selectivity to biological targets.[1][2] However, specific data from primary research to substantiate these claims are not readily accessible. This guide, therefore, will focus on the known chemical properties of this compound, the general biological activities of the broader class of 3-amino-3-arylpropionic acids, and will propose a logical framework and detailed experimental protocols for its comprehensive biological characterization.

Introduction to this compound

This compound, also referred to as R-NAP, is a non-proteinogenic β-amino acid.[1] Its structure is characterized by a propionic acid backbone with an amino group at the β-position (carbon 3) and a 2-naphthyl substituent also at the β-position. The stereochemistry at the chiral center is designated as (R).

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[3]
Molecular Weight 215.25 g/mol [3]
CAS Number 786637-72-7[3]
IUPAC Name (3R)-3-amino-3-(naphthalen-2-yl)propanoic acid[3]
Appearance White to off-white solid[2]

Postulated Biological Activity and the 3-Amino-3-arylpropionic Acid Scaffold

While specific data for the 2-naphthyl derivative is lacking, the broader class of 3-amino-3-arylpropionic acids has been explored for various biological activities. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] It is conceivable that derivatives of this scaffold could exhibit a range of pharmacological effects.

Given its structural similarity to neurotransmitters, a primary area of investigation for this compound would be its interaction with receptors in the central nervous system.[2] A key hypothetical target, based on structural analogy to known ligands, is the GABA-B receptor.

Proposed Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following workflow is proposed as a comprehensive strategy for its characterization.

experimental_workflow cluster_0 Phase 1: Target Identification & Binding Characterization cluster_1 Phase 2: In Vitro Functional Activity Assessment cluster_2 Phase 3: In Vivo Pharmacological Profiling receptor_screening Broad Receptor Screening Panel binding_assays Radioligand Binding Assays (e.g., for GABA-B Receptor) receptor_screening->binding_assays Identifies potential targets affinity_determination Determination of Ki / Kd binding_assays->affinity_determination Quantifies binding affinity functional_assays Functional Assays (e.g., GTPγS binding, cAMP measurement) affinity_determination->functional_assays Informs concentration range for functional studies signaling_pathway Signaling Pathway Analysis functional_assays->signaling_pathway Characterizes agonist/antagonist activity electrophysiology Electrophysiology (e.g., Patch-clamp on primary neurons or cell lines) electrophysiology->signaling_pathway Measures effects on ion channel activity pk_studies Pharmacokinetic Studies (ADME) signaling_pathway->pk_studies Provides rationale for in vivo testing pd_models Pharmacodynamic Models (e.g., Animal models of neurological disorders) pk_studies->pd_models Informs dosing regimens toxicology Preliminary Toxicology pd_models->toxicology Evaluates therapeutic potential and safety gaba_b_pathway cluster_0 GABA-B Receptor Signaling ligand This compound (Hypothetical Antagonist) gabab_r GABA-B Receptor (GABAB1 + GABAB2) ligand->gabab_r Blocks GABA binding g_protein Gi/o Protein gabab_r->g_protein Prevents activation ac Adenylate Cyclase g_protein->ac Relieves inhibition ca_channel Voltage-gated Ca²⁺ Channel g_protein->ca_channel Relieves inhibition k_channel GIRK K⁺ Channel g_protein->k_channel Prevents activation camp cAMP ac->camp ATP -> cAMP pka PKA camp->pka Activates ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_efflux ↑ K⁺ Efflux (Hyperpolarization) k_channel->k_efflux neurotransmitter_release ↓ Neurotransmitter Release ca_influx->neurotransmitter_release

Caption: Hypothetical antagonistic action of this compound on the GABA-B receptor signaling pathway.

Conclusion and Future Directions

This compound is a commercially available compound with potential applications in drug discovery, particularly in the field of neuroscience. However, a comprehensive understanding of its biological activity is currently hampered by a lack of published primary research. The experimental workflows and protocols outlined in this guide provide a robust framework for the systematic characterization of this molecule. Elucidation of its primary biological target(s), mechanism of action, and in vivo pharmacology will be crucial in determining its potential as a novel therapeutic agent. Future research should prioritize the execution of such studies to unlock the therapeutic potential of this and related compounds.

References

  • Chem-Impex. (R)-3-Amino-3-(2-naphthyl)propionic acid. [Link]
  • IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
  • PubMed. Enantiopure 3-(arylmethylidene)
  • Chem-Impex. Boc-(R,S-3-amino-3-(2-naphthyl)propionic acid. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-3-(3-nitrophenyl)propionic Acid in Novel Drug Discovery. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]
  • PubMed. Chemistry and pharmacology of GABAB receptor ligands. [Link]
  • Neuronascent, Inc. Intellectual Property. [Link]
  • Google Patents.
  • Chem-Impex. (S)-3-Amino-3-(2-naphthyl)propionic acid. [Link]
  • MDPI. The GABA B Receptor—Structure, Ligand Binding and Drug Development. [Link]
  • ResearchGate. Chemistry and Pharmacology of GABAB Receptor Ligands. [Link]
  • PubMed. Ligands for the isolation of GABA(B) receptors [corrected]. [Link]
  • PubMed. The GABA B Receptor-Structure, Ligand Binding and Drug Development. [Link]
  • Google Patents. (12)
  • Google Patents.
  • Google Patents. WO2024115797A2 - Dihydro-quinazoline, -benzothiazine and -benzoxazine derivatives and use thereof as orexin receptors agonists for treating or preventing neurological diseases.
  • PMC. Patent highlights December 2023–January 2024. [Link]

Sources

An In-depth Technical Guide to (R)-3-Amino-3-(2-naphthyl)-propionic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid naphthyl moiety and defined stereochemistry make it a valuable building block for constructing peptidomimetics and other complex bioactive molecules. The incorporation of this amino acid can impart unique conformational constraints and enhance binding affinity to biological targets, leading to improved potency and selectivity of drug candidates. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Introduction

β-Amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon. Their incorporation into peptide chains or small molecule scaffolds can induce unique secondary structures, such as helices and turns, and often confers resistance to enzymatic degradation. This compound, with its bulky and hydrophobic naphthyl group, is a particularly influential building block. The defined (R)-stereochemistry at the β-carbon is crucial for specific molecular recognition by biological targets, a key principle in modern drug design.[1][2] This guide will delve into the critical aspects of this compound, providing researchers and drug development professionals with a thorough understanding of its potential.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile when incorporated into larger molecules.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[3]
Molecular Weight 215.25 g/mol [3]
CAS Number 786637-72-7[1]
Appearance White powder[1]
Optical Rotation [α]D²⁵ = -17 ± 2° (c=1 in 0.5N NaOH)[1]
Purity ≥ 98% (HPLC)[1]

Stereoselective Synthesis

The biological activity of molecules containing 3-amino-3-(2-naphthyl)-propionic acid is highly dependent on the stereochemistry at the C3 position. Therefore, the development of efficient and highly stereoselective synthetic methods to obtain the pure (R)-enantiomer is of paramount importance. Several strategies have been employed, primarily centered around asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Hydrogenation of Enamine Precursors

One of the most powerful and widely used methods for the synthesis of chiral β-amino acids is the asymmetric hydrogenation of prochiral enamines. This approach offers high enantioselectivity and atom economy. Rhodium-based catalysts, in particular, have shown great promise in this area.[3][4]

A general workflow for this synthetic approach is outlined below:

Asymmetric_Hydrogenation Start 2-Naphthaldehyde Enamine β-(2-Naphthyl)-β-aminoacrylate Start->Enamine Malonic_acid Malonic Acid Derivative Malonic_acid->Enamine Hydrogenation Asymmetric Hydrogenation (Chiral Rhodium Catalyst, H₂) Enamine->Hydrogenation Ester (R)-β-(2-Naphthyl)-β-amino acid ester Hydrogenation->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Final_Product (R)-3-Amino-3-(2-naphthyl)- propionic acid Hydrolysis->Final_Product

Caption: Asymmetric hydrogenation workflow for this compound synthesis.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Synthesis of the Enamine Precursor:

    • To a solution of 2-naphthaldehyde and a suitable malonic acid derivative (e.g., Meldrum's acid or a malonic acid monoester) in an appropriate solvent (e.g., toluene or dichloromethane), add a nitrogen source such as ammonium acetate or a primary amine.

    • Heat the reaction mixture, often with azeotropic removal of water, until the formation of the β-(2-naphthyl)-β-aminoacrylate is complete, as monitored by TLC or LC-MS.

    • Purify the enamine precursor by crystallization or column chromatography.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the enamine precursor in a degassed solvent (e.g., methanol or ethanol).

    • Add a chiral rhodium catalyst, such as one derived from a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos). The catalyst loading is typically in the range of 0.1 to 1 mol%.

    • Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete.

    • Monitor the reaction progress by HPLC using a chiral column to determine both conversion and enantiomeric excess.

  • Hydrolysis and Isolation:

    • After the reaction is complete, carefully vent the reactor and remove the solvent under reduced pressure.

    • Hydrolyze the resulting β-amino ester using either acidic or basic conditions to yield the free amino acid.

    • Purify the final product, this compound, by crystallization or ion-exchange chromatography.

Disclaimer: This is a generalized protocol. Specific reaction conditions, including catalyst choice, solvent, temperature, and pressure, may need to be optimized for specific substrates and desired outcomes. Please refer to relevant literature for detailed procedures.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents, particularly in the fields of oncology and endocrinology.[1]

Peptidomimetics

The incorporation of this compound into peptide sequences is a common strategy to create peptidomimetics with improved pharmacological properties.[5][6] The naphthyl group can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket, while the β-amino acid backbone can induce specific secondary structures and enhance stability against proteolytic degradation.

Peptidomimetics Peptide Native Peptide Peptidomimetic Peptidomimetic Analog Peptide->Peptidomimetic R_Naphthyl_AA (R)-3-Amino-3-(2-naphthyl)- propionic acid R_Naphthyl_AA->Peptidomimetic Improved_Properties Improved Properties: - Enhanced Stability - Increased Potency - Receptor Selectivity Peptidomimetic->Improved_Properties

Caption: Incorporation of the title compound to create peptidomimetics with enhanced properties.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

Derivatives of 3-amino-3-arylpropionic acids have been explored as components of non-peptide antagonists of the gonadotropin-releasing hormone (GnRH) receptor.[7][8] GnRH antagonists are used in the treatment of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[9][10][11] The rigid and hydrophobic nature of the naphthyl group in this compound can contribute to high-affinity binding to the GnRH receptor, leading to potent antagonism.

While specific clinical candidates incorporating the exact this compound moiety are not prominently disclosed in publicly available literature, the broader class of 3-amino-3-arylpropionic acids is a key pharmacophore in this therapeutic area. The development of orally bioavailable GnRH antagonists is an active area of research, and this chiral building block represents a valuable tool for medicinal chemists.

Anticancer Agents

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and some have shown potential as anticancer agents.[12][13][14] The mechanism of their anticancer activity is often multifactorial and can be independent of their COX-inhibitory effects. While research into the specific anticancer properties of this compound and its derivatives is ongoing, its structural similarity to other biologically active arylpropionic acids suggests it may be a promising scaffold for the development of novel oncology drugs.

Conclusion

This compound is a chiral building block of significant value to the pharmaceutical and chemical research communities. Its well-defined stereochemistry and the presence of the bulky naphthyl group provide a powerful tool for the design of conformationally constrained and biologically active molecules. The continued development of efficient stereoselective synthetic methods, such as asymmetric hydrogenation, will further enhance its accessibility and utility. As our understanding of the structural requirements for targeting various biological receptors deepens, the strategic incorporation of unique building blocks like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of therapeutics.

References

  • Chem-Impex. (R)-3-Amino-3-(2-naphthyl)propionic acid. [Link]
  • PubChem. This compound. [Link]
  • Singh, O. V., & Han, H. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 863-873.
  • Chen, C. Y., et al. (2004). Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1165-1168.
  • Chen, C., et al. (2008). Recent Development of Non-Peptide GnRH Antagonists. Current Medicinal Chemistry, 15(1), 101-112.
  • Chem-Impex. (R)-3-Amino-3-(2-naphthyl)propionic acid. [Link]
  • Melo, A. C., et al. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(16), 4945.
  • Zhang, Z., et al. (2019). Highly Efficient and Enantioselective Synthesis of β-Heteroaryl Amino Alcohols via Ru-Catalyzed Asymmetric Hydrogenation. Organic Letters, 21(15), 6060-6064.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13.
  • Request PDF. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224.
  • Kim, B. H., et al. (2018). Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists. European Journal of Medicinal Chemistry, 145, 46-59.
  • Wang, Y., et al. (2019). Rhodium-Catalyzed Asymmetric Allylic Dearomatization of β-Naphthols: Enantioselective Control of Prochiral Nucleophiles. Organic Letters, 21(15), 6130-6134.
  • Ali, A., et al. (2023). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals, 16(11), 1594.
  • Occhiuzzi, M. A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(24), 17509.
  • Yang, J. W. (2019). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 17(4), 668-682.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13.
  • Chemical Communications.
  • Li, G., et al. (2006). Highly enantioselective synthesis of beta-amino alcohols. Organic Letters, 8(16), 3509-3512.
  • Journal of Pharmaceutical Research and Reports. (2025).
  • Evans, A. C., & L. M. (2021). Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine. Fertility and Sterility, 116(4), 923-931.
  • Padula, A. M. (2005). GnRH analogues - Agonists and antagonists. Animal Reproduction Science, 88(1-2), 115-126.

Sources

Spectroscopic Characterization of (R)-3-Amino-3-(2-naphthyl)-propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. Its rigid naphthyl moiety and inherent chirality make it a valuable building block for peptidomimetics and other bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this compound. While experimental spectra for this specific molecule are not publicly available, this guide will detail the theoretical underpinnings, expected spectral features, and standard experimental protocols, offering researchers a robust framework for its analysis.

Introduction: The Significance of this compound

This compound, a derivative of β-alanine, possesses a unique combination of a stereogenic center and a bulky, aromatic naphthyl group. This structure imparts conformational constraints and potential for specific π-π stacking interactions, which are highly desirable in the design of therapeutic agents. Its applications are found in the development of novel pharmaceuticals, particularly in the fields of neuropharmacology and oncology, where it can serve as a scaffold to mimic or disrupt biological recognition processes.[1] The precise characterization of this molecule is the foundational step in any research and development endeavor, ensuring its identity, purity, and conformational integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, which is detected and translated into an NMR spectrum. The exact resonance frequency, or "chemical shift" (δ), of a nucleus is exquisitely sensitive to its local electronic environment, providing a unique fingerprint for each atom in a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The integration of these signals will reflect the number of protons in each environment.

Workflow for ¹H NMR Analysis:

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) dissolve->solvent transfer Transfer to NMR tube solvent->transfer place_tube Place tube in NMR spectrometer transfer->place_tube shim Shim the magnetic field place_tube->shim acquire Acquire ¹H NMR spectrum shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Naphthyl-H7.4 - 8.0MultipletsThe seven protons on the naphthalene ring will appear as a series of complex multiplets in the aromatic region of the spectrum.
CH-NH₂~4.5 - 5.0Triplet or Doublet of DoubletsThis methine proton is adjacent to the chiral center and coupled to the two diastereotopic protons of the CH₂ group.
CH₂-COOH~2.8 - 3.2Doublet of DoubletsThese two protons are diastereotopic due to the adjacent chiral center and will appear as a pair of doublets of doublets (an ABX system with the CH proton).
NH₂VariableBroad SingletThe chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature. The signal may be broad and could exchange with D₂O.
COOHVariableBroad SingletThe carboxylic acid proton is also highly variable and will exhibit a broad signal that is exchangeable with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
COOH~170 - 180The carboxylic acid carbon is typically found in this downfield region.
Naphthyl-C (quaternary)~130 - 140The two quaternary carbons of the naphthalene ring that are part of the ring fusion.
Naphthyl-C (CH)~120 - 130The seven CH carbons of the naphthalene ring will appear in this region.
CH-NH₂~50 - 60The carbon atom of the chiral center, attached to the amino group.
CH₂-COOH~40 - 50The methylene carbon adjacent to the carboxylic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can vibrate by stretching or bending. Each type of bond (e.g., C=O, N-H, O-H) has a characteristic vibrational frequency, which depends on the masses of the atoms and the strength of the bond. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (usually expressed in wavenumbers, cm⁻¹).

Experimental Protocol for ATR-IR Spectroscopy:

G cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_cleanup Post-Analysis clean Clean the ATR crystal background Collect a background spectrum clean->background place_sample Place a small amount of solid sample on the crystal background->place_sample apply_pressure Apply pressure with the anvil place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum remove_sample Remove the sample collect_spectrum->remove_sample clean_crystal Clean the ATR crystal remove_sample->clean_crystal

Caption: A standard procedure for acquiring an IR spectrum using an ATR accessory.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of absorption bands corresponding to its key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode Notes
O-H (Carboxylic Acid)2500 - 3300 (broad)O-H stretchThis very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
N-H (Amine)3300 - 3500N-H stretchA primary amine will typically show two bands in this region. These may be weak and broad.
C-H (Aromatic)3000 - 3100C-H stretchThese are typically sharp but weaker than aliphatic C-H stretches.
C-H (Aliphatic)2850 - 3000C-H stretchStretches for the CH and CH₂ groups.
C=O (Carboxylic Acid)1700 - 1725C=O stretchA strong, sharp absorption band characteristic of a carboxylic acid.
C=C (Aromatic)1450 - 1600C=C stretchMultiple bands are expected for the naphthalene ring.
N-H (Amine)1550 - 1650N-H bendBending vibration of the primary amine.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, typically by gaining or losing an electron, to form charged particles. These ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Flow of a Mass Spectrometry Experiment:

G cluster_introduction Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection dissolve Dissolve sample in a suitable solvent infuse Infuse into the ion source dissolve->infuse esi Electrospray Ionization (ESI) infuse->esi tof Time-of-Flight (TOF) or Orbitrap esi->tof detector Ion Detector tof->detector spectrum Generate Mass Spectrum detector->spectrum

Caption: The sequential stages of a mass spectrometry analysis.

Expected Mass Spectrum

The molecular formula of this compound is C₁₃H₁₃NO₂. The calculated monoisotopic mass is 215.0946 g/mol .

  • Molecular Ion Peak ([M+H]⁺): In positive ion mode Electrospray Ionization (ESI), the most prominent peak is expected to be the protonated molecule at an m/z of 216.1024.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would include:

    • Loss of H₂O: A fragment at m/z 198.0919.

    • Loss of COOH: A fragment at m/z 170.0915.

    • Loss of NH₃: A fragment at m/z 198.0919.

    • Cleavage of the C-C bond adjacent to the naphthalene ring: This would lead to a stable naphthyl-containing cation.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and drug development. This guide has outlined the theoretical principles and expected spectral data for NMR, IR, and MS analysis. By understanding the predicted chemical shifts, absorption bands, and fragmentation patterns, researchers can confidently verify the structure and purity of their synthesized or purchased material, ensuring the integrity of their subsequent experiments. The provided experimental workflows serve as a practical starting point for the acquisition of high-quality spectroscopic data.

References

  • PubChem. This compound.

Sources

An In-depth Technical Guide to the Solubility of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (R)-3-Amino-3-(2-naphthyl)-propionic acid, a critical parameter for its application in pharmaceutical research and development. As a chiral β-amino acid derivative incorporating a naphthyl moiety, its solubility characteristics are pivotal for formulation, bioavailability, and overall therapeutic efficacy. This document will delve into the theoretical and practical aspects of its solubility, offering a robust framework for its assessment.

Introduction to this compound

This compound, also known as R-NAP, is a key building block in medicinal chemistry.[1] Its structure, featuring a rigid and lipophilic naphthyl group, enhances binding affinity and selectivity for various biological targets.[1] This makes it a valuable component in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and cancer research.[1] Understanding and quantifying its solubility is a prerequisite for advancing any drug development program involving this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂PubChem[2]
Molecular Weight 215.25 g/mol PubChem[2]
CAS Number 786637-72-7PubChem[2]
Appearance White to off-white solidChem-Impex[3]
Computed XLogP3 -0.7PubChem[2]

The computed XLogP3 value suggests a degree of lipophilicity, which, combined with the presence of ionizable amino and carboxylic acid groups, indicates that the solubility of this compound will be highly dependent on the properties of the solvent system, particularly pH.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed into the systemic circulation, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility can lead to incomplete absorption and high inter-individual variability in therapeutic response. Therefore, a thorough understanding of the solubility profile of a drug candidate like this compound is essential from the early stages of drug discovery.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a complex interplay of its intrinsic properties and the external environment.

Influence of pH

As an amino acid, this compound possesses both an acidic carboxylic group and a basic amino group. Consequently, its net charge and, therefore, its aqueous solubility are highly dependent on the pH of the solution.[4][5][6][7]

  • At Low pH (Acidic): The amino group will be protonated (-NH₃⁺), and the carboxylic acid group will be largely unionized (-COOH). The molecule will carry a net positive charge, which generally enhances solubility in aqueous media due to favorable interactions with polar water molecules.

  • At Isoelectric Point (pI): At a specific pH, the net charge on the molecule will be zero (zwitterionic form), with both the amino group protonated and the carboxylic acid group deprotonated (-NH₃⁺ and -COO⁻). Solubility is typically at its minimum at or near the isoelectric point.

  • At High pH (Basic): The carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The molecule will carry a net negative charge, again promoting solubility in aqueous solutions.

Solvent Polarity

The "like dissolves like" principle is fundamental. The large, nonpolar naphthyl group contributes to the molecule's hydrophobicity.[8]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility will be influenced by the balance between the polar interactions of the amino and carboxyl groups and the hydrophobic nature of the naphthyl ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at solvating both polar and nonpolar moieties and are often used in initial stock solution preparation.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, solubility in nonpolar solvents is expected to be very low.

Temperature

For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically for this compound in various solvent systems.

Experimental Determination of Solubility: A Methodological Framework

Given the lack of publicly available quantitative solubility data for this compound, this section provides a detailed, field-proven protocol for its determination. The gold standard for determining the equilibrium (thermodynamic) solubility of a solid compound is the shake-flask method .[9][10]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution and is considered the most reliable for pre-formulation studies.[10][11]

Diagram: Shake-Flask Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid This compound B Add to vials containing solvent systems (e.g., buffers at different pH, organic solvents) A->B C Seal vials and place in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) B->C D Agitate for a sufficient duration to reach equilibrium (e.g., 24-48 hours) C->D E Centrifuge or filter the suspension to separate undissolved solid D->E F Carefully collect the supernatant E->F G Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) F->G

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Preparation of Solvent Systems: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory guidelines.[12][13][14][15] Also, prepare the desired organic solvents (e.g., methanol, ethanol, DMSO).

  • Addition of Compound: Add an excess amount of solid this compound to pre-labeled vials containing a known volume of each solvent system. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for biorelevant studies). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation at a high speed or by filtration through a suitable filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to accurately quantify the solubility.

Kinetic Solubility Assay

For early-stage drug discovery where high-throughput screening is required, a kinetic solubility assay can be employed.[9][16][17] This method is faster but may overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[10]

Diagram: Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_addition Addition & Incubation cluster_detection Detection of Precipitation A Prepare a high-concentration stock solution of the compound in DMSO C Add small aliquots of the DMSO stock solution to the buffer to create a concentration gradient A->C B Dispense aqueous buffer into a microplate B->C D Incubate for a short period (e.g., 1-2 hours) with shaking C->D E Measure turbidity using a nephelometer or plate reader D->E F Alternatively, filter and analyze the supernatant by HPLC-UV or LC-MS E->F Alternative

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[17]

  • Assay Plate Preparation: Add the aqueous buffer of interest to the wells of a microtiter plate.

  • Compound Addition: Add small volumes of the DMSO stock solution to the buffer-containing wells to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.[16]

  • Incubation: Seal the plate and incubate at room temperature with shaking for a short period (e.g., 1-2 hours).

  • Detection: Determine the concentration at which precipitation occurs. This can be done visually, by measuring the turbidity using a nephelometer, or by filtering the solutions and quantifying the amount of compound remaining in the filtrate using HPLC-UV or LC-MS/MS.[9][17]

Data Interpretation and Reporting

The solubility should be reported in standard units such as mg/mL or µg/mL. For aqueous solubility, it is crucial to specify the pH and temperature of the measurement. A pH-solubility profile should be generated by plotting solubility against pH.

Table 2: Example Solubility Data Table

Solvent SystemTemperature (°C)Solubility (mg/mL)
Aqueous Buffer pH 1.237Experimental Value
Aqueous Buffer pH 4.537Experimental Value
Aqueous Buffer pH 6.837Experimental Value
Deionized Water25Experimental Value
Ethanol25Experimental Value
Methanol25Experimental Value
DMSO25Experimental Value

Conclusion

References

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 38-44. [Link]
  • PubChem. Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid.
  • Adachi, K., et al. (1993). Effects of beta 6 aromatic amino acids on polymerization and solubility of recombinant hemoglobins made in yeast. The Journal of Biological Chemistry, 268(29), 21650-21656. [Link]
  • PubChem. This compound.
  • Fuchs, S., et al. (2019). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
  • Nomoto, T., et al. (2022). Affinity of aromatic amino acid side chains in amino acid solvents.
  • Apeldoorn, T., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
  • Grosse Daldrup, J.-B., et al. (2016). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 55(30), 8465-8475. [Link]
  • Quora. (2024). Is the solubility of amino acids affected by their pH levels? [Link]
  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. [Link]
  • Wikipedia. Amino acid. [Link]
  • Lee, J. S., & Lee, G. M. (2019). pH dependence of amino acid solubility.
  • Inventiva Pharma.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • Wimley, W. C., et al. (1996). Solvation Energies of Amino Acid Side Chains and Backbone in a Family of Host−Guest Pentapeptides. Biochemistry, 35(16), 5109-5124. [Link]
  • European Medicines Agency. (2020).
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553. [Link]
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
  • Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 16(9), 1847-1859. [Link]
  • ResearchGate.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-4. [Link]
  • U.S. Food and Drug Administration. (2021).

Sources

An In-depth Technical Guide to the Safe Handling and Management of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (R)-3-Amino-3-(2-naphthyl)-propionic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data with field-proven best practices to ensure personnel safety and maintain compound integrity. As a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, a thorough understanding of its properties and safe handling is paramount.[1]

Compound Identification and Physicochemical Properties

This compound, also known by synonyms such as R-NAP or D-β-Ala-(2-naphthyl)-OH, is a non-proteinogenic β-amino acid derivative.[1][2] Its distinct structure, featuring a naphthyl group, makes it a valuable component in pharmaceutical research for enhancing binding affinity and selectivity in biological systems.[1] A precise understanding of its physical and chemical properties is the foundation of a robust safety protocol.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₃NO₂ [2]
Molecular Weight 215.25 g/mol [2][3]
CAS Number 786637-72-7 [1][2]
Appearance White to off-white powder/solid [1][4]
Purity Typically ≥98% (HPLC) [1]
Melting Point 230-234 °C (decomposes) [4]

| Storage Temperature | 0-8 °C Recommended |[1][4] |

Hazard Identification and Toxicological Assessment

A specific, officially registered Globally Harmonized System (GHS) classification for this compound is not consistently available across public databases. This absence of comprehensive hazard data necessitates a precautionary approach, treating the compound as potentially hazardous.

The toxicological profile of structurally similar compounds, such as the Boc-protected (R)-3-Amino-3-(1-naphthyl)-propionic acid, suggests potential hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[5] Therefore, it is scientifically prudent to assume this compound may present similar risks until proven otherwise.

Primary Routes of Exposure and Potential Health Effects:

  • Inhalation: Inhalation of the fine powder may cause respiratory tract irritation.[5]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[5]

  • Eye Contact: Direct contact with the powder can cause serious eye irritation.[5]

  • Ingestion: May be harmful if swallowed.[5]

Due to the lack of specific toxicity data, all handling procedures must be designed to minimize direct exposure through all potential routes.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound in its solid, powdered form is a certified chemical fume hood or a ventilated balance enclosure.[6] This is non-negotiable for procedures such as weighing, transferring, and preparing solutions, as it effectively contains airborne particulates and prevents inhalation exposure.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following are mandatory minimum requirements:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes and airborne powder.[6] Standard safety glasses are insufficient.

  • Hand Protection: Chemical-resistant nitrile gloves should be worn at all times. Gloves should be inspected for integrity before use and changed immediately if contamination occurs.[6]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened to protect skin and clothing.[6]

  • Footwear: Fully enclosed, non-permeable shoes are required in the laboratory.[6]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Compound Handling Phase cluster_post Post-Handling Phase Prep Assess Task-Specific Risks Select Select Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Prep->Select Inspect Inspect PPE for Integrity (e.g., no cracks, holes) Select->Inspect Don Don PPE Correctly Inspect->Don Work Perform Work in Ventilated Enclosure Don->Work Doff Doff PPE Carefully (Gloves last) Work->Doff Dispose Dispose of Contaminated PPE as Chemical Waste Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Figure 1: Personal Protective Equipment (PPE) logic flow for handling this compound.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is essential for both user safety and maintaining the chemical's purity and stability.

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Ensure the chemical fume hood or ventilated enclosure is operational. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) and required PPE.

  • Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which can lead to degradation.[7]

  • Transfer: Inside the ventilated enclosure, carefully open the container. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Handle the powder gently to minimize dust generation.[6]

  • Weighing: Record the mass.

  • Solubilization: Transfer the weighed powder into the appropriate glassware. Add the desired solvent slowly to avoid splashing. If necessary, cap and mix using a vortexer or sonicator until fully dissolved.

  • Cleanup: Tightly reseal the stock container. Decontaminate the spatula and work surface. Dispose of the used weigh boat and any contaminated wipes as chemical waste.

Storage Conditions

Proper storage is crucial for preserving the compound's integrity over time.

  • Short-Term Storage (Lyophilized): For routine use, store the solid compound in its original, tightly sealed container at 0-8 °C.[1][4]

  • Long-Term Storage (Lyophilized): For archival purposes, storage at -20°C or -80°C is recommended to maximize stability, especially for high-purity lots.[7] Always protect from moisture and light.[7]

  • Reconstituted Solutions: The stability of amino acids in solution can vary.[8] It is best practice to prepare solutions fresh for each experiment. If storage is unavoidable, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[7]

First Aid and Emergency Response

All personnel must be familiar with the location of emergency equipment (safety shower, eyewash station, fire extinguisher) and the facility's emergency procedures.

Table 2: Emergency First Aid Measures

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
Skin Contact Remove all contaminated clothing immediately. Flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10][11]
Inhalation Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |

Spill Management and Waste Disposal

Prompt and correct response to a chemical spill is vital to prevent exposure and environmental contamination. The procedure depends on the scale of the spill.

Minor Spill Response Protocol (Solid Powder)

This protocol applies to small spills (<1 gram) contained within a laboratory setting.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.[11]

  • Assess: Ensure the spill is minor and you have the appropriate training and materials to clean it up safely. If not, evacuate and follow procedures for a major spill.

  • PPE: Don appropriate PPE as described in Section 3.2.

  • Contain & Clean: Gently cover the spill with a dry absorbent material like vermiculite or a chemical absorbent pad to prevent the powder from becoming airborne.[11][13] Do not sweep the dry powder.

  • Collect: Carefully scoop the absorbent material and spilled compound into a designated chemical waste container.[10]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the waste container.

  • Dispose: Seal and label the waste container as hazardous waste, clearly identifying the contents. Arrange for disposal through your institution's environmental health and safety office.[10]

Spill_Response Spill Minor Spill Occurs (<1g Solid) Alert 1. Alert Nearby Personnel Isolate Area Spill->Alert PPE 2. Don Full PPE (Goggles, Gloves, Lab Coat) Alert->PPE Cover 3. Gently Cover Spill with Absorbent Material PPE->Cover Collect 4. Scoop Material into Hazardous Waste Container Cover->Collect Decon 5. Decontaminate Area with a Damp Cloth Collect->Decon Dispose 6. Seal, Label & Dispose of Waste via EHS Decon->Dispose Report 7. Report Incident to Supervisor Dispose->Report

Figure 2: Workflow for responding to a minor spill of this compound powder.

Waste Disposal

All waste materials contaminated with this compound, including unused compound, spill cleanup materials, and contaminated disposables, must be disposed of as hazardous chemical waste.[10] Follow all institutional, local, and national regulations for chemical waste disposal. Never dispose of this chemical down the drain or in regular trash.[6]

References

  • National Center for Biotechnology Information. "this compound". PubChem Compound Summary for CID 2761792. [Link]
  • CP Lab Chemicals. "3-Amino-3-(2-naphthyl)propionic acid, min 97%, 1 gram". [Link]
  • Carl ROTH.
  • Biovera. "Laboratory Safety Guidelines for Peptide Handling". [Link]
  • Florida State University Emergency Management. "Chemical Spills". [Link]
  • ACN Newswire. "Best Practices for Storing Peptides: Maximizing Stability and Potency". [Link]
  • National Center for Biotechnology Information. "Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid". PubChem Compound Summary for CID 7023315. [Link]
  • University of Wollongong. "Chemical Spill procedure". [Link]
  • Princeton University Environmental Health and Safety. "Chemical Spill Procedures". [Link]
  • National Center for Biotechnology Information. "Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS". [Link]
  • American Chemical Society. "Guide for Chemical Spill Response". [Link]

Sources

A Technical Guide to (R)-3-Amino-3-(2-naphthyl)-propionic Acid Derivatives: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-3-Amino-3-(2-naphthyl)-propionic acid and its derivatives represent a privileged class of β-amino acids, distinguished by a rigid naphthyl moiety that imparts unique conformational constraints and lipophilicity. This guide provides an in-depth technical overview for researchers and drug development professionals, covering stereoselective synthetic methodologies, key physicochemical properties, and the expanding landscape of their biological activities. We will explore the rationale behind synthetic strategies and delve into their applications in medicinal chemistry, particularly in the development of novel therapeutics for oncology and neurological disorders. This document serves as a comprehensive resource, integrating established protocols with mechanistic insights to facilitate the design and execution of research programs centered on this versatile scaffold.

Introduction: The Strategic Value of the β-Naphthyl-β-Amino Acid Scaffold

Unnatural amino acids are foundational building blocks in modern drug discovery, enabling the synthesis of peptidomimetics and molecular scaffolds with enhanced metabolic stability and potency.[1] Among these, β-amino acids are of particular interest. The additional methylene group in their backbone, compared to their α-amino acid counterparts, allows them to adopt unique helical and folded conformations, making them ideal for mimicking peptide secondary structures and interacting with biological targets.

The this compound core combines this advantageous β-amino acid backbone with a 2-naphthyl group. This bicyclic aromatic system offers several key advantages from a medicinal chemistry perspective:

  • Enhanced Binding Affinity: The large, lipophilic surface area of the naphthyl group can engage in potent hydrophobic and π-stacking interactions within protein binding pockets, often leading to improved target affinity.[2]

  • Conformational Rigidity: The rigid nature of the naphthyl ring restricts the molecule's conformational freedom. This pre-organization for binding can reduce the entropic penalty upon target engagement, thereby increasing binding affinity.

  • Stereochemical Importance: The chiral center at the C3 position is critical. The (R)-enantiomer often exhibits significantly different biological activity compared to the (S)-enantiomer, highlighting the importance of stereocontrolled synthesis for optimizing drug efficacy and minimizing off-target effects.[2]

This scaffold has emerged as a valuable starting point for developing therapeutics in diverse areas, including neuropharmacology and oncology.[2]

Core Synthetic Strategies and Methodologies

The primary challenge in synthesizing these derivatives lies in the efficient and stereoselective installation of the C3-amino group with the desired (R)-configuration. Various asymmetric methods have been developed to address this.

Asymmetric Synthesis of the Core Scaffold

Catalytic asymmetric synthesis is the most elegant and scalable approach to access the enantiopure core.[3] One of the most effective strategies involves the asymmetric amination of a suitable prochiral precursor.

Workflow: Asymmetric Synthesis via Transaminase Biocatalysis

This workflow represents a green and highly selective method for preparing the chiral amine.

Asymmetric_Synthesis_Workflow start β-Ketoester Precursor (e.g., Ethyl 3-(2-naphthyl)-3-oxopropanoate) lipase Lipase-mediated hydrolysis start->lipase Controlled concentration keto_acid Unstable β-Keto Acid Intermediate lipase->keto_acid Generates substrate in situ w_transaminase ω-Transaminase (ω-TA) (Asymmetric Amination) keto_acid->w_transaminase Amine donor (e.g., Isopropylamine) product (R)-3-Amino-3-(2-naphthyl) -propionic acid w_transaminase->product High e.e.

Caption: Biocatalytic cascade for the synthesis of the target molecule.

Causality Behind the Method:

  • The Challenge of β-Keto Acids: The direct precursor, 3-(2-naphthyl)-3-oxopropanoic acid, is highly unstable and prone to decarboxylation.[4] Synthesizing it in bulk and then performing the amination is inefficient.

  • The Solution: A Biocatalytic Cascade: This protocol utilizes a lipase to hydrolyze a stable β-ketoester precursor in situ.[4] By carefully controlling the lipase concentration, the β-keto acid is generated slowly and immediately consumed by the ω-transaminase in the same pot.[4]

  • Stereochemical Control: The ω-transaminase, a highly evolved enzyme, selectively transfers an amino group to the ketone, producing the desired (R)-enantiomer with excellent enantiomeric excess (>99% e.e.).[4] This biocatalytic approach avoids the need for chiral auxiliaries or expensive metal catalysts.

Detailed Experimental Protocol: Representative Synthesis

The following is a representative, self-validating protocol for the biocatalytic synthesis.

Objective: To synthesize this compound from Ethyl 3-(2-naphthyl)-3-oxopropanoate.

Materials:

  • Ethyl 3-(2-naphthyl)-3-oxopropanoate

  • Lipase (e.g., from Candida antarctica)

  • ω-Transaminase (engineered for (R)-selectivity)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate (for extraction)

  • HCl (for pH adjustment and product precipitation)

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Enzyme Addition: Add the ω-transaminase to the buffer solution and stir gently until dissolved.

  • Substrate & Amine Donor: Add the β-ketoester substrate and a molar excess of isopropylamine to the reaction mixture.

  • Initiation: Add the lipase to the vessel to initiate the hydrolysis and subsequent amination cascade. The amount of lipase should be optimized to control the rate of β-keto acid formation.[4]

  • Monitoring: Monitor the reaction progress by HPLC, observing the disappearance of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, acidify the mixture to pH ~2 with HCl to precipitate the product and stop enzymatic activity.

  • Purification: Collect the crude product by filtration. Wash with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a white powder.[2]

  • Validation: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess using chiral HPLC.

Physicochemical and Structural Properties

Understanding the core properties of the scaffold is essential for drug design and formulation.

PropertyValueSourceRationale and Implication
Molecular Formula C₁₃H₁₃NO₂PubChem[5]Provides the elemental composition.
Molecular Weight 215.25 g/mol PubChem[5]Important for stoichiometric calculations and analytical characterization.
Appearance White powderChem-Impex[2]Basic physical characteristic.
XLogP3 -0.7PubChem[5]The negative value indicates a degree of hydrophilicity, likely due to the zwitterionic amino acid nature, despite the lipophilic naphthyl group. This balance is often desirable for oral bioavailability.
Optical Rotation [α]D²⁵ = -17 ± 2º (c=1 in 0.5N NaOH)Chem-Impex[2]A key parameter to confirm the (R)-enantiomeric form and assess optical purity.

Key Biological Activities and Therapeutic Applications

Derivatives of this scaffold have shown significant promise across multiple therapeutic areas. The core structure acts as a versatile template that can be decorated to achieve desired potency and selectivity.[2]

Application in Oncology

The rigid, aromatic nature of the naphthyl group makes it an effective pharmacophore for insertion into enzyme active sites.

  • Inhibition of Tumor Growth: Research has indicated that certain derivatives of this compound show promise in inhibiting tumor growth.[2] The mechanism often involves targeting specific kinases or metabolic pathways crucial for cancer cell proliferation.

  • Drug-Resistant Cancer: Novel N-aryl-substituted β-amino acid derivatives, including those with a naphthyl moiety, have demonstrated cytotoxicity at low micromolar concentrations against chemotherapy-resistant head and neck cancer cells.[6]

Application in Neuropharmacology

The structural features of these derivatives allow them to act as modulators of neurotransmitter systems.[2]

  • Receptor Modulation: The scaffold can be used to design selective receptor modulators. The naphthyl group can provide the necessary hydrophobic interactions to anchor the molecule in the receptor's binding pocket, while modifications to the amino and carboxyl groups can fine-tune selectivity and agonist/antagonist activity.[7]

  • Neuroprotective Agents: Studies are exploring the use of these compounds in the context of neurological disorders, leveraging their ability to interact with targets involved in synaptic transmission and neuronal health.[7][8]

Structure-Activity Relationship (SAR) Insights

The relationship between a molecule's structure and its biological activity is central to medicinal chemistry.[9][10] For this class of compounds, SAR studies have revealed key principles:

Workflow: Lead Optimization via SAR

This diagram illustrates a typical iterative cycle for optimizing a lead compound based on the (R)-3-amino-3-(2-naphthyl)propionic acid scaffold.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Core Core Scaffold (R)-3-Amino-3-(2-naphthyl) -propionic acid Derivatize Synthesize Library (Modify R1 and R2) Core->Derivatize Amide/Ester Coupling Assay Biological Assay (e.g., Kinase Inhibition) Derivatize->Assay Test Compounds Data Analyze Data (IC50, Selectivity) Assay->Data SAR Establish SAR 'What improves activity?' Data->SAR New_Design Design Next Generation (Informed by SAR) SAR->New_Design Key Insights New_Design->Derivatize Iterate

Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis.

  • N-terminus Modification: Acylating the amino group with different substituents can drastically alter potency and selectivity. For example, introducing hydrogen bond donors/acceptors or groups that can form specific interactions with the target protein is a common strategy.

  • C-terminus Modification: Converting the carboxylic acid to esters or amides modifies the molecule's polarity, charge, and ability to interact with the target. This is also a key handle for attaching linkers or other pharmacophores.

  • Naphthyl Ring Substitution: Adding substituents to the naphthyl ring itself can modulate electronic properties and provide additional vectors for target interaction, further refining the SAR.[11]

Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile platform in medicinal chemistry. Its inherent structural and physicochemical properties make it an excellent starting point for the design of potent and selective modulators of biological targets. The development of robust and scalable asymmetric synthetic routes, particularly biocatalytic methods, has made this chiral building block more accessible for research and development.

Future work will likely focus on expanding the chemical space of its derivatives, exploring novel therapeutic targets, and applying advanced computational methods to guide the design of next-generation compounds with optimized pharmacokinetic and pharmacodynamic profiles. The continued exploration of this privileged scaffold holds significant promise for the discovery of new medicines to address unmet needs in oncology, neuroscience, and beyond.

References

  • Duggan, M. E., et al. (n.d.). Structure-activity relationships of beta-amino acid-containing integrin antagonists. PubMed.
  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications.
  • Gless, R. D., et al. (n.d.). Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Johnston, J. N., et al. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. ProQuest.
  • Kim, B. G., et al. (2016). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. PubMed.
  • Pathak, D. P., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • Knapp, M., et al. (n.d.). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. PubMed.
  • Liu, W.-B., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - NIH.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR Human.
  • Research Square. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Square.
  • Kavaliauskas, P., et al. (2024). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. PubMed Central.
  • Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Google Patents.
  • Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. CDD.
  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive.
  • Shaikh, A., et al. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University Digital Commons.
  • Yamamura, S., et al. (1979). Studies on the Structure-Activity Relationships of Adrenergic .BETA.-mimetic Benzylamine Derivatives. Amanote Research.

Sources

A Technical Guide to Sourcing and Qualifying (R)-3-Amino-3-(2-naphthyl)-propionic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a critical chiral building block in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). Its unique structure, featuring a naphthyl group, contributes to enhanced binding affinity and selectivity in biological systems, making it a compound of significant interest in drug design and development, particularly in neuropharmacology and cancer research.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and handling this essential intermediate. We will explore reputable commercial suppliers, detail necessary quality control protocols, and outline best practices for storage and handling to ensure the integrity and successful application of this compound in a research and development setting.

Introduction: The Strategic Importance of this compound

This compound, identified by CAS Number 786637-72-7, is a non-proteinogenic β-amino acid.[2][3] Its structural similarity to certain neurotransmitters makes it a valuable starting material for pharmaceuticals targeting neurological disorders.[1][4] The chirality of this molecule is of paramount importance; the specific (R)-enantiomer is often the biologically active form, making strict control over enantiomeric purity a critical quality attribute for any intended downstream application.[1]

The presence of the naphthyl moiety enhances the molecule's lipophilicity and potential for π-π stacking interactions within biological targets, which is a key consideration in rational drug design.[1] Given its role as a foundational element in the synthesis of complex molecules, the quality of the starting material directly impacts the purity, efficacy, and safety of the final compound. Therefore, a robust supplier qualification and incoming material verification process is not merely a recommendation but a necessity.

Commercial Sourcing and Supplier Qualification

The procurement of high-purity this compound is the first critical step in the development workflow. The selection of a supplier should be based on a comprehensive evaluation of their product specifications, quality management systems, and lot-to-lot consistency.

Leading Commercial Suppliers

The following table summarizes key information for several recognized suppliers of this compound. This is not an exhaustive list but represents a starting point for sourcing research-grade and bulk quantities.

SupplierProduct NumberCAS NumberTypical PurityLink
J&K Scientific 15710 (Chem Impex)786637-72-7≥97% (HPLC)[4]
Santa Cruz Biotechnology sc-280803786637-72-7Not specified[2]
Chem-Impex International 015710786637-72-7≥97% (HPLC)[1]
Creative Peptides CP-11855786637-72-7Not specified[5]
US Biological B0115Not specified≥97% (HPLC)[6]

Note: Purity specifications can vary by lot. Always request a lot-specific Certificate of Analysis (CoA).

Supplier Qualification Workflow

A systematic approach to supplier qualification is crucial to mitigate risks in the supply chain. The process involves more than just comparing prices; it is an assessment of the supplier's ability to consistently provide material that meets stringent quality standards.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Approval & Procurement InitialSearch Identify Potential Suppliers RequestInfo Request Product Specs, CoA, and Pricing InitialSearch->RequestInfo Shortlist ReviewCoA Review Certificate of Analysis (CoA) RequestInfo->ReviewCoA SampleRequest Request Sample for In-House QC ReviewCoA->SampleRequest Specs Met InHouseQC Perform In-House QC Testing SampleRequest->InHouseQC Approval Approve Supplier InHouseQC->Approval QC Passed Procurement Place Initial Order Approval->Procurement

Caption: Supplier Qualification Workflow.

A critical component of this workflow is the detailed review of the Certificate of Analysis (CoA). The CoA should report not only the overall purity (typically by HPLC or NMR) but also, crucially, the enantiomeric excess (e.e.) determined by a suitable chiral chromatography method.

In-House Quality Control and Verification

Upon receipt of a new batch of this compound, it is imperative to perform in-house analytical testing to verify the supplier's CoA and ensure the material is suitable for its intended use.

Recommended QC Workflow

QCWorkflow Start Receive New Batch CheckCoA Verify Supplier CoA Against Specifications Start->CheckCoA Structure Structural Confirmation (¹H NMR, ¹³C NMR) CheckCoA->Structure CoA OK Purity Purity Assessment (achiral HPLC) Structure->Purity Enantiomeric Enantiomeric Purity (Chiral HPLC) Purity->Enantiomeric Mass Mass Verification (LC-MS) Enantiomeric->Mass Decision Accept or Reject Batch Mass->Decision Release Release to R&D Decision->Release All Tests Pass Reject Contact Supplier Decision->Reject Failure

Caption: In-House Quality Control Workflow.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is the most critical QC test for this material. Chiral stationary phases (CSPs) are required to separate the (R)- and (S)-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids.[7]

Objective: To resolve and quantify the (R)- and (S)-enantiomers of 3-Amino-3-(2-naphthyl)-propionic acid to determine enantiomeric excess (e.e.).

Methodology:

  • Column Selection: An Astec CHIROBIOTIC® T (teicoplanin-based) column or a similar crown-ether CSP is recommended.[7][8] These phases have demonstrated excellent selectivity for underivatized amino acids.

  • Mobile Phase Preparation: A polar organic or aqueous-organic mobile phase is typically used.[9] A starting point could be a mixture of methanol, water, and an acidic modifier like formic or acetic acid.

    • Example Mobile Phase: 80:20:0.1 (v/v/v) Methanol:Water:Formic Acid. The exact ratio should be optimized to achieve baseline resolution.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (the naphthyl group provides a strong chromophore).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas for the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

    • The acceptance criterion should be ≥98% e.e. for most pharmaceutical applications.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the compound and identify any potential organic impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectrum:

    • Naphthyl Protons: A series of multiplets in the aromatic region (~7.4 - 8.0 ppm).

    • Methine Proton (CH-N): A multiplet adjacent to the chiral center.

    • Methylene Protons (CH₂-COOH): A multiplet, often appearing as a doublet of doublets due to coupling with the adjacent methine proton.

    • Amine and Carboxylic Acid Protons: Broad signals that may exchange with D₂O.

  • Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the identity. The absence of significant unassigned signals is indicative of high purity.

Safe Handling and Storage

Proper handling and storage are essential to maintain the quality and integrity of the compound and to ensure laboratory safety.

Storage Conditions
  • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.[10][11] Refrigeration (2-8 °C) is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from oxidation or moisture.

  • Container: Keep the container tightly sealed.[10] Ensure the original supplier container is in good condition.

Handling Practices
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine powder.[12]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[10]

  • Spill Management: Have appropriate spill cleanup materials readily available. In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills.

Conclusion

Sourcing high-purity this compound is a foundational requirement for any research or development program that utilizes it. A meticulous process of supplier selection, coupled with a robust in-house quality control workflow, is the best strategy to ensure the material's identity, purity, and enantiomeric integrity. By implementing the technical protocols and best practices outlined in this guide, researchers can mitigate risks associated with starting material quality, leading to more reliable and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761792, this compound.
  • Sichuan Biosynce Pharmatech Co., Ltd. (2025). What are the safety management practices in fine chemicals transportation?.
  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • Sampan Enterprises. (n.d.). Keeping it Safe: Chemical Storage and Handling in Manufacturing.
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling.
  • University of Ottawa. (n.d.). Handling and Storage of Chemicals.
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

Sources

(R)-3-Amino-3-(2-naphthyl)-propionic acid stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Authored by a Senior Application Scientist

Abstract

This compound, a non-proteinogenic β-amino acid, stands as a pivotal chiral building block in contemporary drug discovery and development. Its rigid naphthyl moiety and defined stereocenter at the C3 position make it a valuable scaffold for creating peptidomimetics and other complex molecular architectures with specific biological activities.[1][2] The stereochemical integrity of this compound is paramount, as the biological activity of its enantiomers can differ significantly, impacting both therapeutic efficacy and potential toxicity.[1][3] This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing robust methodologies for its stereoselective synthesis, chiral resolution, and rigorous analytical characterization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this unique molecule with precision and confidence.

Core Molecular Profile and Stereochemical Significance

This compound, hereafter referred to as (R)-NAP, is structurally characterized by a propionic acid backbone with an amino group and a 2-naphthyl group attached to the chiral carbon at the β-position (C3). This structure imparts a unique combination of hydrophobicity, aromaticity, and conformational constraint.

The IUPAC name for this compound is (3R)-3-amino-3-naphthalen-2-ylpropanoic acid .[4] The "(R)" designation, determined by the Cahn-Ingold-Prelog priority rules, defines the absolute configuration at the sole stereocenter. This specific spatial arrangement is critical, as molecular recognition in biological systems—such as enzyme-substrate or receptor-ligand interactions—is inherently stereospecific. The (S)-enantiomer, while chemically similar, will present a different three-dimensional profile, potentially leading to dramatically different pharmacological outcomes.[3]

Physicochemical Properties

A precise understanding of the compound's physical properties is essential for its handling, formulation, and analysis.

PropertyValueReference
IUPAC Name (3R)-3-amino-3-naphthalen-2-ylpropanoic acid[4]
Molecular Formula C₁₃H₁₃NO₂[1][4]
Molecular Weight 215.25 g/mol [1][4]
CAS Number 786637-72-7[1][4]
Appearance White powder[1][3]
Optical Rotation [α]D25 -17 ± 2° (c=1 in 0.5N NaOH)[1]
(S)-Enantiomer [α]D25 +17 ± 2° (c=1 in 0.5N NaOH)[3]

Strategies for Obtaining Enantiopure (R)-NAP

The acquisition of enantiomerically pure (R)-NAP is the foundational step for its application in drug development. Two primary strategies are employed: direct asymmetric synthesis, which aims to create the desired enantiomer selectively, and chiral resolution, which separates the desired enantiomer from a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis offers an elegant and often more efficient route to the target molecule by obviating the need to discard 50% of the material, as is the case with classical resolution. A prevalent method for synthesizing chiral β-amino acids is the asymmetric Michael addition.[5]

This approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, guided by a chiral catalyst or auxiliary to control the stereochemical outcome.

cluster_start Starting Materials cluster_synthesis Synthesis Core cluster_finish Final Steps A 2-Naphthaldehyde C Knoevenagel Condensation A->C B Malonic Acid Derivative B->C D Naphthyl Acrylate Intermediate C->D Dehydration E Asymmetric Michael Addition (+ Chiral Amine Source) D->E F Chiral Adduct E->F Stereocontrol G Hydrolysis & Deprotection F->G H Crude (R)-NAP G->H I Purification (Crystallization) H->I J Pure (R)-NAP I->J

Caption: Asymmetric synthesis of (R)-NAP via Michael addition.

  • Preparation of the Michael Acceptor: React 2-naphthaldehyde with a malonic acid half-ester via a Knoevenagel condensation to form the corresponding (E)-3-(2-naphthyl)acrylic acid ester.

  • Chiral Amine Addition: In a suitable aprotic solvent (e.g., THF, Toluene), dissolve the naphthyl acrylate intermediate.

  • Catalysis: Introduce a chiral amine, such as (S)-1-phenylethylamine, which serves as both the nitrogen source and the stereocontrolling element.[5] The reaction is typically run at a slightly elevated temperature (e.g., 50-60 °C) for several hours.

  • Work-up: After the reaction is complete, perform an acidic work-up to protonate the intermediate and allow for extraction into an organic solvent.

  • Deprotection: The chiral auxiliary (phenylethyl group) is typically removed via catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst). The ester is simultaneously or subsequently hydrolyzed under basic or acidic conditions.

  • Purification: The final product, (R)-NAP, is isolated and purified, often by recrystallization, to achieve high chemical and enantiomeric purity.

Causality Insight: The choice of the chiral amine is critical. Its specific stereochemistry and steric bulk direct the approach to the planar Michael acceptor, preferentially forming one diastereomer of the intermediate adduct. This diastereoselectivity is then translated into the final product's enantioselectivity upon removal of the chiral auxiliary.

Chiral Resolution of Racemic NAP

When an asymmetric synthesis is not feasible or optimized, resolution of a pre-synthesized racemic mixture is a reliable alternative. Enzymatic kinetic resolution is a particularly powerful technique due to the exquisite enantioselectivity of enzymes.

This process exploits an enzyme's ability to selectively catalyze a reaction on only one enantiomer of a racemic substrate, allowing the reacted and unreacted components to be separated.

Racemic Racemic NAP Ester ((R)-Ester + (S)-Ester) Reaction Selective Hydrolysis Racemic->Reaction Enzyme Lipase (e.g., Candida antarctica) Enzyme->Reaction Separation Physical Separation (e.g., Extraction) Reaction->Separation Mixture of (R)-Ester and (S)-Acid ProductR (R)-NAP (Unreacted) Separation->ProductR Organic Phase ProductS (S)-NAP Acid (Product) Separation->ProductS Aqueous Phase

Caption: Principle of enzymatic kinetic resolution of NAP esters.

  • Substrate Preparation: Synthesize the racemic methyl or ethyl ester of 3-Amino-3-(2-naphthyl)-propionic acid.

  • Enzymatic Reaction: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Biocatalyst Addition: Add an immobilized lipase, such as Lipase B from Candida antarctica (CALB). These enzymes are known for their high enantioselectivity in the hydrolysis of amino acid esters.[6][7]

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress, typically aiming for ~50% conversion. This is the point of maximum theoretical enantiomeric excess for both the product and the remaining substrate.

  • Separation: Stop the reaction and separate the components. The unreacted ester (enriched in the R-enantiomer) can be extracted with an organic solvent (e.g., ethyl acetate). The hydrolyzed acid (enriched in the S-enantiomer) will remain in the aqueous phase.

  • Hydrolysis and Isolation: Isolate the (R)-ester from the organic phase and perform a standard chemical hydrolysis (e.g., with NaOH) to yield the final (R)-NAP product.

Trustworthiness Insight: This protocol is self-validating. The reaction is terminated at ~50% conversion because this maximizes the enantiomeric excess (e.e.) of the remaining substrate. Monitoring the conversion (e.g., by HPLC) provides direct control over the stereochemical purity of the final product.

Analytical Verification of Stereochemistry

Confirming the absolute configuration and enantiomeric purity of the final product is a non-negotiable step in quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this determination.

Chiral HPLC Analysis

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interactions between each enantiomer and the CSP lead to different retention times.

Sample Dissolved NAP Sample Injector HPLC Injector Sample->Injector Column Chiral Stationary Phase (CSP) (e.g., Teicoplanin-based) Injector->Column Mobile Phase Flow Detector UV/Vis Detector Column->Detector Output Chromatogram Detector->Output Analysis Calculate Peak Areas (e.e. % = [(R-S)/(R+S)]*100) Output->Analysis Result Enantiomeric Excess (%) Analysis->Result

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

This protocol is based on established methods for separating underivatized amino acid enantiomers.[8][9]

  • Column Selection: Utilize a macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T column, which is highly effective for polar and ionic compounds like amino acids.[8][10]

  • Mobile Phase Preparation: Prepare an LC-MS compatible mobile phase. A typical system consists of an organic modifier (e.g., methanol or acetonitrile) and an aqueous component with an acidic additive (e.g., 0.1% formic acid or acetic acid). A common starting point is 80:20 Methanol:Water with 0.1% Formic Acid.

  • Sample Preparation: Dissolve a small amount of the (R)-NAP sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at 220 nm or 280 nm (to capture the naphthyl chromophore).

  • Analysis: Inject a racemic standard first to determine the retention times for both the (R) and (S) enantiomers. Then, inject the sample to be analyzed. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

EnantiomerExpected Retention Time (tR)Elution Order Note
(S)-NAP Earlier PeakOn many macrocyclic glycopeptide CSPs, the L-amino acid (or S-enantiomer in this case) often elutes first.[8]
(R)-NAP Later PeakThe D-amino acid (or R-enantiomer) is typically more strongly retained.[8]

Causality Insight: The teicoplanin selector on the CSP contains multiple chiral centers, hydroxyl groups, and ionic sites.[8] Chiral recognition occurs through a combination of hydrogen bonding, ionic interactions, and steric hindrance. The (R)-enantiomer forms a more stable transient diastereomeric complex with the CSP compared to the (S)-enantiomer, resulting in its longer retention time.

NMR Spectroscopy with Chiral Derivatizing Agents

While HPLC is ideal for quantification, NMR spectroscopy can be used for an independent confirmation of stereochemical identity, especially when an authentic standard is unavailable. This involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which are distinguishable by NMR.

Protocol Highlight: Reacting a sample of NAP with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) creates diastereomeric adducts.[11] The ¹H or ¹⁹F NMR spectra of these adducts will show distinct signals for the (R)-NAP derivative versus the (S)-NAP derivative, allowing for both identification and quantification.

Applications and Concluding Remarks

The meticulous synthesis and characterization of (R)-NAP are justified by its significant role in pharmaceutical development. As a constrained β-amino acid, it is used to construct peptidomimetics that can mimic or block protein-protein interactions. The naphthyl group can engage in π-π stacking and hydrophobic interactions within receptor binding pockets, enhancing affinity and selectivity.[1] Its defined stereochemistry ensures that these interactions occur in a precise, predictable manner, which is the cornerstone of rational drug design. Applications have shown promise in fields such as neuropharmacology and oncology.[1][2]

References

  • PubChem, National Institutes of Health. This compound. [Link]
  • Klusener, P. A. A., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Li, G., et al. (2008). Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions. Molecules. [Link]
  • Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Gilon, C., et al. (1983).
  • Miller, J. M., et al. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Chemical Biology. [Link]
  • Scognamiglio, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
  • Szot, K., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. [Link]
  • Kamal, M. A., et al. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

Sources

Methodological & Application

solid-phase peptide synthesis (SPPS) with (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Solid-Phase Peptide Synthesis (SPPS) with (R)-3-Amino-3-(2-naphthyl)-propionic acid

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the successful incorporation of the non-canonical, sterically hindered β-amino acid, this compound, into peptide sequences using solid-phase peptide synthesis (SPPS). This guide emphasizes the underlying principles and provides robust, field-proven protocols to overcome the unique challenges presented by this amino acid.

Introduction: The Significance of this compound in Peptide Design

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and materials science.[1][2][3] this compound, a β-amino acid, offers unique structural and physicochemical properties. Its bulky naphthyl side chain introduces significant hydrophobicity and steric influence, which can be leveraged to probe protein-protein interactions, enhance metabolic stability, and modulate peptide conformation.[4][5] The β-amino acid backbone itself can induce novel secondary structures, such as helices and turns, that are resistant to enzymatic degradation, a critical attribute for therapeutic peptides.

However, the very features that make this amino acid attractive also present considerable challenges in standard SPPS protocols.[6] This guide provides the necessary insights and detailed methodologies to navigate these complexities effectively.

Core Challenges and Strategic Considerations

The primary obstacle in utilizing this compound is the severe steric hindrance imparted by the bulky naphthyl group positioned at the β-carbon. This hindrance significantly slows down the kinetics of the coupling reaction, often leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[6]

Key Considerations:

  • Coupling Reagent Selection: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. The choice of coupling reagent is therefore critical for achieving high coupling efficiency.

  • Reaction Conditions: Extended reaction times and potentially elevated temperatures may be necessary to drive the coupling reaction to completion.

  • Aggregation: The hydrophobic nature of the naphthyl group can promote inter-chain aggregation of the growing peptide on the solid support, leading to poor solvation and reduced accessibility of the reactive sites.[7][8]

  • Monitoring of Coupling Efficiency: Due to the high risk of incomplete coupling, it is imperative to monitor the reaction progress using a qualitative test, such as the Kaiser test, after each coupling step.

Recommended Reagents and Solvents

The following table summarizes the recommended reagents and solvents for the successful incorporation of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid.

Reagent/Solvent Purpose Key Considerations
Resin Solid support for peptide synthesisChoice depends on the desired C-terminal functionality (e.g., Rink Amide for C-terminal amide, Wang for C-terminal acid).
Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid Building blockEnsure high purity. Available from various chemical suppliers.[9][10]
Coupling Reagents Activation of the carboxylic acid for amide bond formationHATU or HCTU are highly recommended due to their superior activation and reduced side reactions. PyBOP is also a suitable alternative.
Base Neutralization and activationN,N-Diisopropylethylamine (DIEA) is the preferred base.
Solvents Resin swelling, washing, and reaction mediumN,N-Dimethylformamide (DMF) is the primary solvent. N-Methyl-2-pyrrolidone (NMP) can be used to enhance solubility and disrupt aggregation.[11]
Deprotection Reagent Removal of the Fmoc protecting group20% Piperidine in DMF.
Cleavage Cocktail Cleavage of the peptide from the resin and removal of side-chain protecting groupsA standard cocktail of Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) is typically used.[12]

Detailed Experimental Protocols

The following protocols are designed for a standard manual SPPS workflow. They can be adapted for automated peptide synthesizers.

General SPPS Workflow

The overall process of SPPS involves the iterative cycles of deprotection and coupling to elongate the peptide chain.[13][14][15]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Next Fmoc-Amino Acid (with Coupling Reagent/DIEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Final_Wash Wash with DMF and DCM Final_Deprotection->Final_Wash Cleavage Cleave from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol for Coupling Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid

This protocol details the critical coupling step for the sterically hindered amino acid.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • DIEA (8 equivalents)

  • DMF or NMP

Procedure:

  • Pre-activation: In a separate reaction vessel, dissolve Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid and HATU in DMF. Add DIEA to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution should turn a yellowish color.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or overnight.

  • Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[11]

    • Negative Kaiser Test (yellow beads): The coupling is complete. Proceed to the washing step.

    • Positive Kaiser Test (blue beads): The coupling is incomplete. A second coupling is required.

  • Double Coupling (if necessary): Drain the reaction vessel and repeat steps 1-3 with a fresh solution of activated Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid.

  • Washing: Once the coupling is complete (confirmed by a negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

Causality of Choices:

  • HATU: This coupling reagent forms a highly reactive HOBt-ester intermediate that is effective at acylating sterically hindered amines. Its speed and efficiency make it superior to many other reagents for this application.

  • Extended Reaction Time: The steric bulk of the naphthyl group slows the reaction rate. Providing more time allows the reaction to proceed to completion.

  • Double Coupling: In cases of extremely difficult couplings, a second exposure to the activated amino acid ensures that all available N-terminal amines are acylated, preventing the formation of deletion sequences.

Final Cleavage and Deprotection

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Ice-cold diethyl ether

Procedure:

  • Wash the fully synthesized peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Stir the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[18]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Incomplete Coupling (Persistent Positive Kaiser Test) Severe steric hindrance; peptide aggregation.Switch to NMP as the solvent to improve solvation.[7] Consider performing the coupling at a slightly elevated temperature (e.g., 40°C), though this should be done with caution to avoid racemization.
Low Yield of Final Peptide Incomplete coupling at one or more steps leading to truncated sequences; aggregation preventing efficient cleavage.Meticulously monitor each coupling step. Use chaotropic salts (e.g., LiCl) in the coupling mixture to disrupt secondary structures.[7]
Aggregation During Synthesis High hydrophobicity of the peptide sequence.Use a resin with a lower loading capacity. Incorporate backbone-modifying protecting groups like Hmb or Dmb on preceding residues if the sequence allows.[7]

Visualization of Key Structures and Processes

Chemical Structure of the Building Block

Amino_Acid_Structure Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid

Caption: Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid.

Coupling Reaction Mechanism

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Active Ester) AA->Active_Ester + Reagent HATU / DIEA Peptide_Resin H2N-Peptide-Resin Active_Ester->Peptide_Resin Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Peptide_Resin->Coupled_Peptide +

Caption: Amide bond formation via an activated ester intermediate.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with careful consideration of the challenges posed by its sterically hindered nature. By employing highly efficient coupling reagents like HATU, extending reaction times, and diligently monitoring reaction completeness, researchers can harness the unique properties of this non-canonical amino acid to advance their peptide-based research and development efforts. The protocols and strategies outlined in this guide provide a robust framework for overcoming the synthetic hurdles and achieving high-quality results.

References

  • Vertex AI Search Result[20] Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC - NIH.
  • Vertex AI Search Result[21] Amino Acid Sidechain Deprotection - Aapptec Peptides.
  • Vertex AI Search Result[4] Unusual Amino Acids: Naphthylalanine | LifeTein Peptide Blog.
  • Vertex AI Search Result[6] Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag.
  • Vertex AI Search Result[22] The Essential Role of Amino Acid Deriv
  • Vertex AI Search Result[14] Overview of Solid Phase Peptide Synthesis (SPPS).
  • Vertex AI Search Result[23] Peptide synthesis - Amino group protection - Química Organica.org.
  • Vertex AI Search Result[9] Fmoc-(R,S)-3-amino-3-(2-naphthyl)propionic acid - Chem-Impex.
  • Vertex AI Search Result[7] Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Vertex AI Search Result[24] Methods and protocols of modern solid phase peptide synthesis.
  • Vertex AI Search Result[25] Unwanted hydrolysis or α/β-peptide bond formation: how long should the r
  • Vertex AI Search Result[5] Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed.
  • Vertex AI Search Result[26] Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting - RSC Publishing.
  • Vertex AI Search Result[27] Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS.
  • Vertex AI Search Result[17] Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry.
  • Vertex AI Search Result[1] Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors.
  • Vertex AI Search Result[19] Advanced Analytical Techniques for Peptide Characteriz
  • Vertex AI Search Result[28] Amino Acid Protection & Deprotection Services - BOC Sciences.
  • Vertex AI Search Result[10] Fmoc-(R)-3-amino-3-(2-naphthyl)propionic acid | 511272-48-3 - J&K Scientific.
  • Vertex AI Search Result[12] An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Vertex AI Search Result[13] Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Vertex AI Search Result[8] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
  • Vertex AI Search Result[15] Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Vertex AI Search Result[29] Methods and protocols of modern solid phase peptide synthesis - ResearchG
  • Vertex AI Search Result[18] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
  • Vertex AI Search Result[30] Scheme of the peptide synthesis, deprotection, reduction, cleavage, and...
  • Vertex AI Search Result[31] The Journal of Organic Chemistry Ahead of Print - ACS Public
  • Vertex AI Search Result[16] Peptide synthesis - Wikipedia.
  • Vertex AI Search Result[2] Design of peptides with non-canonical amino acids using flow m
  • Vertex AI Search Result[3] Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed.
  • Vertex AI Search Result[11] (R,S)-Fmoc-3-amino-3-(2-naphthyl)-propionic acid AldrichCPR | Sigma-Aldrich.
  • Vertex AI Search Result[32] Fmoc-Protected Amino Groups - Organic Chemistry Portal.
  • Vertex AI Search Result[33] Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid | C28H23NO4 | CID - PubChem.

Sources

Application Notes and Protocols: (R)-3-Amino-3-(2-naphthyl)-propionic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of (R)-3-Amino-3-(2-naphthyl)-propionic acid. This chiral β-amino acid has emerged as a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Beyond this prominent example, its unique structural features offer broad potential in the design of novel therapeutics. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its utilization and biological evaluation.

Section 1: Compound Profile and Strategic Importance

This compound (PubChem CID: 2761792) is a non-proteinogenic β-amino acid characterized by a naphthyl group attached to the β-carbon.[1] This structural feature imparts a unique combination of properties that are highly desirable in drug design.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.25 g/mol
AppearanceWhite to off-white solid
IUPAC Name(3R)-3-amino-3-(naphthalen-2-yl)propanoic acid
CAS Number786637-72-7

The incorporation of β-amino acids into peptides and small molecules can enhance their metabolic stability against proteolytic degradation, a significant advantage in drug development.[2] The rigid, lipophilic naphthyl group of this compound can engage in favorable π-π stacking and hydrophobic interactions within protein binding pockets, thereby increasing binding affinity and potency.[3]

Section 2: Core Application: Synthesis of DPP-4 Inhibitors (Sitagliptin)

The most prominent application of this compound is in the synthesis of Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[4] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[5] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition Ingestion Food Ingestion Incretins GLP-1, GIP (Incretin Hormones) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades Sitagliptin (R)-3-Amino-3-(2-naphthyl)- propionic acid derived Sitagliptin Sitagliptin->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: DPP-4 Inhibition Pathway by Sitagliptin.

Protocol 1: Amide Coupling for Sitagliptin Synthesis

This protocol describes the crucial amide bond formation between this compound and the heterocyclic amine, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely adopted method to facilitate the coupling while minimizing racemization.[8][9]

Materials:

  • This compound

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, suspend 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (2.2 eq) to neutralize the hydrochloride salt and act as a base. Stir for 15 minutes at room temperature.

  • Add the amine solution from step 2 to the carboxylic acid solution from step 1.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected Sitagliptin intermediate.

Causality behind Experimental Choices:

  • EDC/HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which is less prone to racemization and reacts efficiently with the amine.[8][10]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.

  • Anhydrous Conditions: The reagents are sensitive to moisture, which can hydrolyze the activated intermediates and reduce the yield.

Section 3: Emerging Applications in Drug Discovery

The unique scaffold of this compound and its derivatives is being explored in other therapeutic areas.

Anticancer Applications

Derivatives of 3-aminopropanoic acid have shown potential as anticancer agents.[11] For instance, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that a compound bearing a 1-naphthyl substituent exhibited significant cytotoxic activity against A549 lung cancer cells.[11] This suggests that the naphthyl moiety can contribute to the anticancer properties of these compounds. Further research into derivatives of this compound could yield novel anticancer candidates.[12][13]

Neuroprotective Applications

The neuroprotective effects of compounds containing naphthyl groups are an active area of research.[14][15] For example, a naphthalene derivative has been shown to have anti-amyloidogenic activity, suggesting its potential as a therapeutic agent for Alzheimer's disease.[16] Given the structural similarities, derivatives of this compound could be investigated for their potential to modulate neurodegenerative processes.

Antiplatelet Aggregation

Novel derivatives of 2-amino-3-(naphth-2-yl)propanoic acid have been designed and evaluated as potent inhibitors of platelet aggregation.[17] One of the lead compounds demonstrated the ability to block platelet aggregation induced by multiple inducers and showed significant antithrombotic activity in vivo with a lower risk of bleeding compared to the standard drug, Tirofiban.[17] This highlights the potential of the naphthylpropanoic acid scaffold in developing new antithrombotic agents.

Section 4: Synthesis and Chiral Resolution

The enantiopurity of this compound is critical for its use in synthesizing chiral drugs like Sitagliptin. Asymmetric synthesis and chiral resolution are two common approaches to obtain the desired enantiomer.

Protocol 2: Asymmetric Hydrogenation for Synthesis (Conceptual)

Rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral enamine precursor is a powerful method for the enantioselective synthesis of β-amino acids.[18][19]

Asymmetric_Synthesis Prochiral Prochiral Enamine Precursor Product (R)-3-Amino-3-(2-naphthyl)- propionic acid derivative Prochiral->Product Asymmetric Hydrogenation Catalyst Rh-Chiral Ligand (e.g., TangPhos) Catalyst->Product H2 H₂ H2->Product

Caption: Conceptual workflow for asymmetric synthesis.

General Procedure Outline:

  • Substrate Preparation: Synthesize the corresponding β-enamino ester precursor.

  • Hydrogenation: In a high-pressure reactor, dissolve the enamine substrate in a suitable solvent (e.g., methanol).

  • Add a rhodium catalyst complexed with a chiral phosphine ligand (e.g., TangPhos).[18]

  • Pressurize the reactor with hydrogen gas and stir at a controlled temperature until the reaction is complete.

  • Work-up and Deprotection: After the reaction, remove the catalyst and deprotect the ester and amino groups to yield the final product.

Protocol 3: Chiral Resolution of Racemic 3-Amino-3-(2-naphthyl)-propionic acid

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers using a chiral resolving agent.[20][21]

Materials:

  • Racemic 3-Amino-3-(2-naphthyl)-propionic acid

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a chiral amine)

  • Suitable solvent system (e.g., ethanol, methanol, or mixtures with water)

Procedure:

  • Dissolve the racemic 3-Amino-3-(2-naphthyl)-propionic acid in a minimal amount of a hot solvent.

  • In a separate flask, dissolve the chiral resolving agent (0.5 eq) in the same hot solvent.

  • Add the resolving agent solution to the racemic acid solution.

  • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To assess the enantiomeric excess (ee) of the crystallized salt, a small sample can be treated with a base (e.g., NaOH) to liberate the free amino acid, which is then analyzed by chiral HPLC.

  • Recrystallize the diastereomeric salt from the same solvent system until a constant optical rotation or a high ee is achieved.

  • Treat the purified diastereomeric salt with a base to regenerate the enantiomerically pure this compound.

  • The other enantiomer can be recovered from the mother liquor by evaporation and treatment with an acid, followed by a similar resolution process with the opposite enantiomer of the resolving agent if desired.

Section 5: Biological Evaluation Protocols

Protocol 4: In Vitro DPP-4 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds synthesized using this compound against the DPP-4 enzyme.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compounds (e.g., Sitagliptin and newly synthesized derivatives)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and a positive control (e.g., Sitagliptin) in DMSO.

    • Create a serial dilution of the compounds to determine the IC₅₀ value.

    • Prepare a working solution of the DPP-4 substrate in the assay buffer.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired concentration.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): Add assay buffer and substrate.

    • Enzyme Control (100% Activity): Add assay buffer, DPP-4 enzyme, and substrate.

    • Test Wells: Add assay buffer, DPP-4 enzyme, and the test compound at various concentrations.

  • Reaction:

    • Pre-incubate the plate with the enzyme and inhibitors for 10 minutes at 37 °C.

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Incubate the plate for 30 minutes at 37 °C, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Çıkla-Süzgün, Z., & Ünlü, S. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5029.
  • Aapptec. (n.d.). Coupling Reagents.
  • Reddy, K. L., & Sureshbabu, V. V. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5764-5767.
  • Gozes, I., & Brenneman, D. E. (2003). The neuroprotective peptide NAP inhibits the aggregation of the beta-amyloid peptide. Peptides, 24(9), 1413-1423.
  • Kelly, B. D., Williams, A. D., & He, F. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1133-1148.
  • Gapanovitch, I., & Kairys, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3163.
  • Mazur, M., & Czarnomysy, R. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230.
  • Gomha, S. M., et al. (2015). Novel 4-Heteroaryl-Antipyrines as DPP-IV Inhibitors. Molecules, 20(5), 8967-8981.
  • Nowak, M., & O'Hagan, D. (2022).
  • Singh, S., & Singh, J. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(15), 4966.
  • Mazur, M., & Czarnomysy, R. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
  • HepatoChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Petrillo, G., et al. (2009). Antiproliferative activity of 3 on the different cell lines, as...
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761792, this compound.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Movassaghi, M., & Schmidt, M. A. (2011). T3P. Organic Letters, 13(19), 5164-5167.
  • Al-Harrasi, A., & Ali, L. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules, 27(3), 803.
  • Cirilli, R., & Ferretti, R. (2024).
  • Tang, W., & Zhang, X. (2002). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 4(24), 4159-4161.
  • Pholphana, N., & Rattanajak, R. (2024). Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1. Molecular Neurobiology, 61(12), 6543-6560.
  • Li, Z., & Kong, Y. (2017). Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as potent inhibitors of platelet aggregation. European Journal of Medicinal Chemistry, 125, 1163-1174.
  • Thompson, J. P., & Taylor, J. E. (2019). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Patel, J. R., & Sharma, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 133-140.
  • Mocan, A., & Vlase, L. (2024). The Neuroprotective Potential of Betalains: A Focused Review. Molecules, 29(1), 229.
  • Wang, C., & Wang, J. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(15), 6539-6573.
  • Rivera-Marrero, S., & Bencomo-Martínez, A. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(20), 115700.
  • Takimoto, M., & Hou, Z. (2023). Synthesis of β3 -Amino Acid Derivatives via the Regioselective Carbozincation of Ynamides and Subsequent Asymmetric Hydrogenation.
  • Kamal, A., & Ramana, K. V. (2007). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of β-adrenergic receptor blockers.
  • Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Tetrahedron: Asymmetry, 12(10), 1445-1456.
  • Bertolasi, V., & Ferretti, R. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(23), 5649.
  • Zhang, X., & You, S.-L. (2019). Rhodium-Catalyzed Asymmetric Allylic Dearomatization of β-Naphthols: Enantioselective Control of Prochiral Nucleophiles. Organic Letters, 21(15), 6130-6134.
  • de Oliveira, A. S., & de Souza, R. O. M. A. (2021). Enantiomers and Their Resolution. Molecules, 26(16), 4819.
  • Kumar, P., & Sangam, V. C. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

Sources

Application Note: (R)-3-Amino-3-(2-naphthyl)-propionic acid in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the neuropharmacological applications of (R)-3-Amino-3-(2-naphthyl)-propionic acid.

Introduction and Scientific Context

This compound, also referred to as R-NAP, is a chiral amino acid derivative recognized within the medicinal chemistry and neuropharmacology fields as a valuable scaffold and research compound.[1] Its structure, featuring a gamma-amino acid backbone with a bulky naphthyl group, makes it structurally analogous to the primary inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] This structural similarity positions it as a prime candidate for interacting with GABA receptors, which are fundamental in modulating neuronal excitability.[2]

This guide provides a detailed overview of the primary application of this compound as a putative competitive antagonist for the GABA-B receptor. We will explore its mechanism of action, provide detailed protocols for its characterization in vitro and in vivo, and discuss the interpretation of results. The protocols described herein are designed to be self-validating systems, providing researchers with the tools to rigorously assess the compound's neuropharmacological profile.

Core Mechanism of Action: Antagonism of the GABA-B Receptor

GABA exerts its effects through two primary receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2] this compound is investigated for its activity at GABA-B receptors.

GABA-B Receptor Function: GABA-B receptors are G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[2] They are expressed on both presynaptic and postsynaptic terminals.

  • Presynaptic Activation: Inhibits the release of various neurotransmitters, including glutamate and GABA itself, by downregulating voltage-gated Ca2+ channels.[3]

  • Postsynaptic Activation: Induces hyperpolarization by activating inwardly rectifying K+ channels.[3]

Both actions are primarily mediated through the Gαi/o subunit of the G-protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3]

Role as a Competitive Antagonist: A competitive antagonist, such as this compound is hypothesized to be, binds to the same site on the GABA-B receptor as the endogenous ligand GABA but does not activate it.[2] By occupying the binding site, it prevents GABA from exerting its inhibitory effects. This leads to a disinhibition of the neuron, resulting in:

  • Increased release of presynaptic neurotransmitters.[2]

  • Prevention of postsynaptic hyperpolarization.[2]

This mechanism makes GABA-B antagonists valuable tools for studying the physiological role of the GABA-B system and as potential therapeutics for conditions characterized by excessive CNS inhibition, such as cognitive disorders, absence epilepsy, and depression.[2][4]

Signaling Pathway Diagram

GABA_B_Antagonism cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gαi/o-βγ GABAB_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel GABA GABA (Agonist) GABA->GABAB_R Binds & Activates Antagonist (R)-3-Amino-3- (2-naphthyl)-propionic acid (Antagonist) Antagonist->GABAB_R Blocks G_protein->AC Inhibits G_protein->K_channel Opens ATP ATP ATP->AC Inhibition Inhibition Activation Activation Block Blocks Binding

Caption: GABA-B receptor antagonism workflow.

Experimental Protocols & Methodologies

The following protocols provide a framework for the comprehensive pharmacological characterization of this compound.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor through competitive displacement of a known radioligand.

Materials:

  • Cell membranes prepared from tissue or cells expressing GABA-B receptors (e.g., rat cortical tissue, CHO-K1 cells stably expressing GABA-B).

  • Radioligand: [3H]-CGP54626 (a high-affinity GABA-B antagonist).

  • Non-specific binding control: Baclofen (a GABA-B agonist).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Scintillation vials and cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, then dilute in Assay Buffer). Perform serial dilutions to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 100 µM Baclofen.

    • Test Compound: 50 µL of each dilution of this compound.

  • Add Radioligand: Add 50 µL of [3H]-CGP54626 (at a final concentration near its Kd, e.g., 2 nM) to all wells.

  • Add Membranes: Add 100 µL of the membrane preparation (containing ~100-200 µg of protein) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Scientist's Note (Rationale): Incubation time is critical to allow the binding reaction to reach equilibrium. This time should be optimized during assay development.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

    • Scientist's Note (Rationale): Rapid filtration and washing with ice-cold buffer are essential to minimize the dissociation of the radioligand from the receptor.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB)]).

  • Plot % Inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine if this compound acts as a functional antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing the human GABA-B receptor.

  • Agonist: Baclofen.

  • Adenylyl cyclase activator: Forskolin.

  • Test Compound: this compound.

  • Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium.

  • Antagonist Incubation: Aspirate the growth medium and add the different concentrations of the test compound to the wells. Incubate for 15-30 minutes at 37°C.

    • Scientist's Note (Rationale): This pre-incubation step allows the antagonist to occupy the receptors before the agonist is introduced.

  • Agonist Stimulation: Add a fixed concentration of Baclofen (at its EC80, a concentration that gives 80% of the maximal response) to the wells already containing the test compound. Simultaneously, add Forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

  • Control Wells:

    • Basal: No Forskolin, no agonist.

    • Forskolin Only (100% Signal): Forskolin, no agonist.

    • Agonist Inhibition (0% Signal): Forskolin + Baclofen (EC80).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

Data Analysis:

  • Normalize the data by setting the Forskolin-only signal as 100% and the Agonist-inhibited signal as 0%.

  • Plot the normalized response against the log concentration of this compound.

  • Fit the data using non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP signal to 50% of the maximum.

Objective: To assess the effect of this compound on the extracellular levels of glutamate in a specific brain region (e.g., the hippocampus) in a freely moving rodent.

Experimental Workflow Diagram

Microdialysis_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day A 1. Guide Cannula Implantation Surgery (e.g., into Hippocampus) B 2. Animal Recovery (5-7 days) A->B C 3. Insert Microdialysis Probe D 4. Perfuse with aCSF & Allow Equilibration C->D E 5. Collect Baseline Samples (e.g., 3 x 20 min) D->E F 6. Administer Compound (e.g., i.p. injection) E->F G 7. Collect Post-Dose Samples (e.g., 6 x 20 min) F->G H 8. Analyze Samples via HPLC-ECD/MS for Glutamate G->H I 9. Data Analysis (% change from baseline) H->I

Caption: Workflow for in vivo microdialysis experiment.

Materials:

  • Adult male rats (e.g., Sprague-Dawley, 250-300g).

  • Stereotaxic apparatus.

  • Microdialysis guide cannula and probes.

  • Syringe pump and liquid swivel.

  • Test Compound: this compound formulated for systemic administration (e.g., dissolved in saline with 5% Tween 80).

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC system with electrochemical or mass spectrometry detection for glutamate analysis.

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., ventral hippocampus). Allow the animal to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, place the animal in a microdialysis bowl. Gently insert a microdialysis probe through the guide cannula.

  • Equilibration: Connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 1 µL/min). Allow the system to equilibrate for at least 2 hours.

  • Baseline Collection: Collect 3-4 baseline dialysate samples into vials in the fraction collector (e.g., 20 minutes per sample).

    • Scientist's Note (Quality Control): A stable baseline is critical. The neurotransmitter levels in the last three baseline samples should not vary by more than 15-20%.

  • Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.). Administer vehicle to a control group of animals.

  • Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the concentration of glutamate in the dialysate samples using a validated HPLC method.

Data Analysis:

  • Calculate the average glutamate concentration from the three stable baseline samples for each animal.

  • Express the glutamate concentration in each post-dose sample as a percentage of the baseline average for that animal.

  • Plot the mean percent change from baseline over time for both the vehicle and drug-treated groups.

  • Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine if there is a significant effect of the treatment over time.

Data Summary and Interpretation

A successful characterization will yield quantitative data that defines the compound's potency and efficacy.

Table 1: Example Pharmacological Data Profile

Parameter Assay Example Value Interpretation
Ki [3H]-CGP54626 Binding 150 nM Moderate to high binding affinity for the GABA-B receptor.
IC50 cAMP Functional Assay 450 nM Demonstrates functional antagonism in a cellular context.

| Effect | In Vivo Microdialysis | ↑ 180% | Increased hippocampal glutamate release, consistent with antagonism of presynaptic GABA-B autoreceptors. |

Interpretation:

  • A low nanomolar Ki value indicates high affinity for the receptor.

  • The functional IC50 confirms that the binding translates into a cellular effect. It is typically higher than the Ki value due to assay conditions.

  • A significant increase in extracellular glutamate in vivo provides strong evidence that the compound is brain-penetrant and engages the target receptor to produce a physiologically relevant downstream effect.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling the compound. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific handling and toxicity information.

  • Storage: Store the solid compound desiccated at 4°C for short-term storage or -20°C for long-term storage. Protect from light. Solutions should be prepared fresh or stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.

References

  • Chem-Impex International. (n.d.). (R)-3-Amino-3-(2-naphthyl)propionic acid.
  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319-1325.
  • Patsnap Synapse. (2024). What are GABAB receptor antagonists and how do they work?.
  • National Center for Biotechnology Information. (n.d.). GABA Inhibitors. StatPearls.
  • Wikipedia. (n.d.). GABA receptor antagonist.
  • National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry.

Sources

Application Notes and Protocols for the Investigation of (R)-3-Amino-3-(2-naphthyl)-propionic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of β-Amino Acid Derivatives in Oncology

The landscape of cancer therapeutics is continually evolving, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells while minimizing toxicity to normal tissues. Within this paradigm, β-amino acids and their derivatives have garnered considerable interest.[1][2] Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This structural distinction confers unique conformational properties and, critically, enhanced stability against proteolytic degradation, making them attractive scaffolds for drug design.[1]

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral β-amino acid derivative characterized by the presence of a bulky naphthyl group. This structural feature is of particular interest in medicinal chemistry as it can enhance the binding affinity and selectivity of the molecule to biological targets.[3] While extensive research into the specific anticancer mechanisms of this compound is still emerging, preliminary studies on related 3-amino-3-arylpropionic acid derivatives have shown promise, including the potential to act as proteasome inhibitors and exhibit antiproliferative activities at micromolar concentrations against cancer cell lines.[1] Furthermore, a derivative of 3-((4-hydroxyphenyl)amino)propanoic acid bearing a 1-naphthyl substituent demonstrated notable anticancer activity against A549 non-small cell lung cancer cells.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cancer research. We will delve into its potential mechanisms of action, provide detailed protocols for in vitro evaluation, and propose strategies for elucidating its therapeutic potential.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[5]
Molecular Weight 215.25 g/mol [5]
IUPAC Name (3R)-3-amino-3-(naphthalen-2-yl)propanoic acid[5]
CAS Number 786637-72-7[5]
Appearance White to off-white solid
Solubility Soluble in DMSO and aqueous basic solutions

Hypothesized Mechanisms of Action and Investigational Strategy

Based on the current understanding of β-amino acid derivatives in oncology, we propose a multi-pronged investigational strategy to elucidate the anticancer potential of this compound. The following diagram illustrates the key areas of investigation:

Investigational_Strategy cluster_0 Core Compound cluster_1 In Vitro Evaluation cluster_2 Mechanistic Studies cluster_3 Preclinical Validation Compound (R)-3-Amino-3- (2-naphthyl)-propionic acid Cytotoxicity Cytotoxicity Screening (MTT, LDH assays) Compound->Cytotoxicity Initial Screening Apoptosis Apoptosis Induction (Annexin V/PI Staining) Cytotoxicity->Apoptosis Elucidate Cell Death Mechanism CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Determine Effect on Proliferation Apoptosis->Mechanistic_Studies_Entry CellCycle->Mechanistic_Studies_Entry Proteasome Proteasome Inhibition Assay AnimalModels In Vivo Xenograft Models Proteasome->AnimalModels Validate Target Signaling Signaling Pathway Analysis (Western Blot for MAPK/ERK, PI3K/Akt) Signaling->AnimalModels Confirm Pathway Modulation Migration Cell Migration & Invasion Assays Migration->AnimalModels Assess Metastatic Potential Mechanistic_Studies_Entry->Proteasome Mechanistic_Studies_Entry->Signaling Mechanistic_Studies_Entry->Migration

Caption: Investigational workflow for this compound.

PART 1: In Vitro Evaluation of Anticancer Activity

The initial step in evaluating a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀) and provides a basis for selecting cell lines for further mechanistic studies.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Materials:

  • LDH cytotoxicity assay kit

  • Cells and reagents as described for the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the manufacturer's protocol.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Cells and reagents as described for the MTT assay

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer from the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

PART 2: Elucidation of a Potential Mechanism of Action

Once the cytotoxic and pro-apoptotic effects of this compound are established, the next crucial step is to investigate its molecular mechanism of action.

Hypothesized Target: The Proteasome

Given that some β-amino acid derivatives have been shown to inhibit the proteasome, a key regulator of protein homeostasis in cells, this is a plausible target for investigation.[1]

Protocol 4: Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Proteasome activity assay kit (fluorometric)

  • Cells and reagents as described for the MTT assay

  • Proteasome inhibitor (e.g., MG132) as a positive control

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a defined period. Harvest and lyse the cells according to the kit's protocol.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Proteasome Activity Measurement: Add the proteasome substrate and the treated cell lysates to a 96-well plate. Incubate as per the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the proteasome activity to the protein concentration and compare the activity in treated cells to that in untreated and positive control cells.

Investigating Key Signaling Pathways

Many small molecule inhibitors exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.[6][7]

Signaling_Pathways cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway Compound (R)-3-Amino-3- (2-naphthyl)-propionic acid MEK MEK Compound->MEK Potential Inhibition? AKT Akt Compound->AKT Potential Inhibition? RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation, Survival ERK->Proliferation_MAPK PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Proliferation, Survival, Angiogenesis mTOR->Proliferation_PI3K

Sources

Application Notes and Protocols for the Incorporation of (R)-3-Amino-3-(2-naphthyl)-propionic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Landscape with β-Amino Acids

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, β-amino acids have garnered significant interest due to the expanded peptide backbone they create. This subtle modification, the addition of a single carbon atom, imparts profound changes. Peptides containing β-amino acids often exhibit well-defined secondary structures, such as helices and turns, and, most notably, display enhanced resistance to proteolytic degradation—a critical attribute for therapeutic peptide development.[1][2]

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a β-amino acid distinguished by its bulky, hydrophobic 2-naphthyl side chain. Its incorporation is a deliberate design choice aimed at introducing specific conformational constraints and potent hydrophobic interactions. These features can be pivotal for enhancing binding affinity to biological targets or for driving specific peptide folding patterns.[2][3] This guide provides a detailed protocol for the successful incorporation of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid into synthetic peptides using modern solid-phase peptide synthesis (SPPS) techniques.

Core Principles and Strategic Considerations

The primary challenge in incorporating this compound lies in the significant steric hindrance presented by the naphthyl group.[1] This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling and the formation of deletion sequences.[4][5] Therefore, the strategic selection of coupling reagents and reaction conditions is paramount for achieving high coupling efficiency.

Protecting Group Strategy

The standard and recommended strategy for incorporating this amino acid is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection, in conjunction with an acid-labile side-chain protection strategy for other residues in the peptide (the Fmoc/tBu approach).[6][7] Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid is commercially available and integrates seamlessly into established Fmoc-SPPS workflows.[3] The carboxylic acid moiety of this β-amino acid does not require a protecting group as it will be activated for amide bond formation.

Visualizing the Workflow: SPPS Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of our target amino acid.

SPPS_Cycle cluster_resin Peptide-Resin cluster_steps Synthesis Cycle cluster_result Elongated Peptide Resin_Start Resin-NH-Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Resin_End Resin-NH-Peptide-(AA) Wash2->Resin_End Cycle Complete Resin_End->Deprotection Next Cycle

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and synthesis equipment.

Protocol 1: Manual Solid-Phase Peptide Synthesis

1. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide, 0.1 mmol) into a fritted reaction vessel.

  • Add 5-10 mL of N,N-Dimethylformamide (DMF).

  • Agitate gently for 30-60 minutes at room temperature to ensure complete swelling of the resin beads.[8]

  • Drain the DMF.

2. N-Terminal Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 2.1-2.3 for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid: Causality: Due to the steric hindrance of the naphthyl group, a highly efficient coupling reagent is required. HATU is recommended as it forms a highly reactive OAt-active ester, which is effective for coupling sterically hindered amino acids.[9] An extended coupling time and/or a double coupling strategy is advised to drive the reaction to completion.

  • Activation Solution: In a separate vial, dissolve:

    • Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid (0.4 mmol, 4 eq.)

    • HATU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation solution.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult sequences (e.g., coupling to another bulky residue), consider increasing the temperature to 50°C.[5]

  • Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a double coupling.

  • Double Coupling (if necessary): Drain the coupling solution, wash once with DMF, and repeat steps 3.1-3.5 with a fresh activation solution.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and then Dichloromethane (DCM) (3 x 10 mL).

4. Final Cleavage and Deprotection: Causality: A cleavage cocktail containing scavengers is essential to quench reactive cationic species generated from the cleavage of side-chain protecting groups, thus preventing modification of sensitive residues like Tryptophan or Cysteine.[10] Reagent K is a robust, general-purpose cocktail suitable for most sequences.[11][12]

  • After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Prepare Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add 5-10 mL of Reagent K to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a cold (0°C) centrifuge tube containing ~40 mL of diethyl ether.

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the tube at 3000-4000 rpm for 5-10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Data Presentation: Coupling Reagent Selection

The choice of coupling reagent is critical. The following table provides a summary of common coupling reagents and their suitability for incorporating sterically hindered amino acids.

Coupling ReagentAdditiveBaseEfficacy for Hindered ResiduesNotes
HATU (Internal HOAt)DIEA, 2,4,6-CollidineExcellent Highly recommended. Forms highly reactive OAt-ester.[9]
HBTU/TBTU HOBtDIEA, NMMGoodEffective for many standard couplings, but may require longer reaction times or double coupling for this residue.
COMU (Internal Oxyma)DIEAExcellentA modern, highly efficient reagent comparable to HATU, with non-explosive byproducts.[9]
DIC OxymaPureN/AVery GoodA cost-effective and powerful combination. The carbodiimide activates the acid, which is then trapped by Oxyma.
PyBOP HOBtDIEA, NMMGoodPhosphonium salt-based reagent, generally effective but may be less potent than HATU for severe steric hindrance.

Characterization and Quality Control

Confirmation of successful incorporation and assessment of purity are critical final steps.

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for verifying the identity of the crude and purified peptide.[13] The expected molecular weight should be calculated and compared with the observed mass from the MS data. The incorporation of this compound will result in a mass increase of 197.23 Da (C13H11NO) per incorporation compared to a standard peptide bond.

High-Performance Liquid Chromatography (HPLC)

Analytical and preparative HPLC are used to assess the purity of the crude peptide and to purify it to the desired level. A standard C18 reverse-phase column is typically used with a water/acetonitrile gradient containing 0.1% TFA. The increased hydrophobicity from the naphthyl group may require a steeper acetonitrile gradient for elution.

Nuclear Magnetic Resonance (NMR)

For detailed structural analysis, 1D and 2D NMR spectroscopy can be employed.[14] The aromatic protons of the naphthyl group will give characteristic signals in the aromatic region of the ¹H NMR spectrum, providing definitive evidence of its incorporation and potentially offering insights into the peptide's conformation in solution.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient coupling time. 2. Low reactivity of coupling reagents. 3. Peptide aggregation on resin.1. Extend coupling time to 4-6 hours. 2. Perform a double coupling with fresh reagents. 3. Switch to a more potent coupling reagent like HATU or COMU. 4. Increase reaction temperature to 40-50°C.
Deletion Sequence Detected in MS Incomplete coupling of the naphthyl-containing amino acid in the previous cycle.Optimize the coupling protocol as described above. Ensure rigorous monitoring (Kaiser test) after the critical coupling step.
Low Yield of Crude Peptide 1. Incomplete cleavage from the resin. 2. Loss of peptide during precipitation/washing.1. Extend cleavage time to 4 hours. 2. Ensure the diethyl ether used for precipitation is ice-cold to minimize solubility of the peptide.
Brown/Sticky Crude Product Scavenger-related side products or residual protecting groups.Ensure the correct cleavage cocktail is used, especially if Trp is present.[15] Thoroughly wash the peptide pellet with cold ether. Purification by HPLC will remove these impurities.

Logical Framework for Protocol Optimization

The successful synthesis of peptides containing this bulky residue hinges on overcoming the kinetic barrier of the coupling step.

Optimization_Logic cluster_solutions Optimization Levers Start Incorporate This compound Challenge Primary Challenge: Steric Hindrance Start->Challenge Strategy Core Strategy: Maximize Coupling Efficiency Challenge->Strategy Reagents Potent Coupling Reagents (e.g., HATU, COMU) Strategy->Reagents Conditions Forcing Conditions (↑ Time, ↑ Temp) Strategy->Conditions Monitoring Vigilant Monitoring (Kaiser Test, Double Coupling) Strategy->Monitoring Outcome Successful Incorporation & High Purity Peptide Reagents->Outcome Conditions->Outcome Monitoring->Outcome

Caption: Logic flow for overcoming steric hindrance.

Conclusion

The incorporation of this compound offers a sophisticated method for peptide modification, enabling the design of novel structures with enhanced stability and potentially greater biological efficacy. While the steric bulk of the naphthyl group presents a synthetic challenge, it can be reliably overcome by employing highly efficient coupling reagents such as HATU, extending reaction times, and implementing careful in-process monitoring. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully synthesize these valuable modified peptides.

References

  • Synthesis of β,β-Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini-Proteins. (n.d.).
  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). Peptide Research. [Link]
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec. [Link]
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). IntechOpen. [Link]
  • Manufacturing of peptides exhibiting biological activity. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025).
  • What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide? (2022).
  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). (n.d.). CSBio. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. (n.d.).
  • A cleavage cocktail for methionine-containing peptides. (1998). Letters in Peptide Science. [Link]
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
  • Mass spectra (MS/MS) referent to peptides whose amino acid composition... (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
  • Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology. [Link]
  • NMR Assessment of Therapeutic Peptides and Proteins: Correlations That Reveal Interactions and Motions. (2020). ChemBioChem. [Link]
  • Identification and Characterization of Peptides and Proteins using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2002). Diva-portal.org. [Link]

Sources

(R)-3-Amino-3-(2-naphthyl)-propionic Acid: A Versatile Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of β-Naphthyl Scaffolds in Peptide Design

In the landscape of modern drug discovery and medicinal chemistry, the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a paramount strategy for developing novel therapeutics with enhanced stability, bioavailability, and target specificity. Among the diverse array of non-natural amino acids utilized for this purpose, (R)-3-Amino-3-(2-naphthyl)-propionic acid stands out as a particularly valuable building block. Its unique architecture, combining the conformational rigidity of a β-amino acid with the steric bulk and hydrophobicity of a naphthyl group, offers a powerful tool for modulating the biological activity of synthetic peptides.

This comprehensive guide provides detailed application notes and protocols for the effective incorporation of this compound into peptide sequences, with a focus on solid-phase peptide synthesis (SPPS). We will delve into the rationale behind experimental choices, address the inherent challenges of working with sterically demanding residues, and present actionable protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

This compound is a chiral β-amino acid with the following key properties:

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Appearance White to off-white powderInferred from typical amino acid appearance
Solubility Sparingly soluble in water, soluble in organic solvents such as DMSO and DMF[2]

For its application in solid-phase peptide synthesis, the N-α-Fmoc protected derivative, Fmoc-(R)-3-amino-3-(2-naphthyl)-propionic acid , is the reagent of choice.[3] This derivative is commercially available and facilitates seamless integration into standard Fmoc-based SPPS workflows.

Core Applications in Organic Synthesis and Drug Discovery

The incorporation of this compound into peptide backbones can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is not recognized by many proteases, leading to a significantly longer in vivo half-life compared to natural α-peptides.

  • Modulation of Secondary Structure: The additional methylene group in the backbone of β-amino acids provides greater conformational flexibility, allowing for the formation of unique secondary structures such as helices, sheets, and turns that are not accessible to α-peptides.[4]

  • Increased Hydrophobicity and Membrane Permeability: The bulky and hydrophobic naphthyl side chain can enhance the peptide's ability to cross cell membranes, a crucial factor for targeting intracellular proteins.[2]

  • Probing Receptor-Ligand Interactions: The naphthyl group can serve as a fluorescent probe to study peptide-receptor interactions and can also engage in π-π stacking interactions within the binding pocket of a target protein, potentially increasing affinity and selectivity.[2]

  • Improved Salt Resistance in Antimicrobial Peptides: The addition of bulky, non-natural amino acids like β-naphthylalanine to the termini of antimicrobial peptides has been shown to boost their salt resistance and serum stability.[5]

A key application of this building block is in the synthesis of peptidomimetics targeting a wide range of diseases. For instance, cyclic α-melanocyte stimulating hormone (α-MSH) analogues containing β-(2-naphthyl)-D-alanine have demonstrated high affinity and selectivity for the melanocortin-4 (MC4) receptor, which is involved in energy homeostasis and appetite regulation.[2]

Experimental Protocols: Solid-Phase Synthesis of Peptides Containing this compound

The following protocols are designed for manual solid-phase peptide synthesis using the Fmoc/tBu strategy. They have been adapted to address the challenges associated with the incorporation of the sterically hindered this compound.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single coupling cycle and can be repeated for each amino acid in the desired sequence.

Materials:

  • Fmoc-Rink Amide resin (for C-terminal amides) or pre-loaded Wang/2-Chlorotrityl resin

  • Fmoc-protected amino acids (including Fmoc-(R)-3-amino-3-(2-naphthyl)-propionic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Coupling reagents (e.g., HATU, HBTU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

  • Washing solvents (Methanol, Diethyl ether)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Workflow Diagram:

SPPS_Cycle Start Start with Resin-Bound Peptide (N-α-Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Ready for Next Cycle or Final Cleavage Wash2->End

Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[7]

  • Coupling of Fmoc-(R)-3-amino-3-(2-naphthyl)-propionic acid:

    • In a separate vial, dissolve Fmoc-(R)-3-amino-3-(2-naphthyl)-propionic acid (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF.

    • Add a hindered base like DIPEA or collidine (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. Longer coupling times may be necessary due to steric hindrance.[8]

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[6]

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

Procedure:

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the dried resin (approximately 10 mL per gram of resin).[6]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).[9][10]

Causality Behind Experimental Choices and Overcoming Challenges

The bulky naphthyl group of this compound presents a significant steric challenge during peptide synthesis. This can lead to incomplete coupling reactions and lower yields.[11] The protocols provided above incorporate several strategies to mitigate these issues:

  • Choice of Coupling Reagents: Uronium/aminium-based reagents like HATU and HBTU are highly effective for coupling sterically hindered amino acids.[12] They rapidly form activated esters that are more reactive than those generated by carbodiimides.

  • Use of a Hindered Base: Bases like DIPEA and collidine are used to minimize side reactions such as racemization, which can be a concern with highly activating coupling reagents.[12]

  • Extended Coupling Times and Double Coupling: Due to the steric bulk, allowing the coupling reaction to proceed for a longer duration or performing a second coupling can help drive the reaction to completion.

  • Monitoring Reaction Completion: The Kaiser test is a crucial in-process control to ensure that all free amines have been acylated before proceeding to the next cycle.

Workflow for Troubleshooting Difficult Couplings:

Troubleshooting Start Perform Coupling Reaction Kaiser_Test Kaiser Test Start->Kaiser_Test Positive Positive (Blue) Incomplete Coupling Kaiser_Test->Positive Result Negative Negative (Yellow) Coupling Complete Kaiser_Test->Negative Result Recouple Recouple with Fresh Reagents Positive->Recouple Wash Wash and Proceed to Next Cycle Negative->Wash Recouple->Kaiser_Test

Caption: Decision-making workflow for handling incomplete coupling reactions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced peptidomimetics. While its steric bulk presents challenges, these can be effectively overcome through the use of appropriate coupling reagents, optimized reaction conditions, and careful monitoring of reaction progress. The ability to introduce a rigid, hydrophobic, and fluorescently active moiety into a peptide backbone provides medicinal chemists with a valuable tool for enhancing the therapeutic potential of peptide-based drugs. The protocols and insights provided in this guide are intended to empower researchers to successfully incorporate this unique building block into their synthetic strategies, paving the way for the discovery of novel and effective therapeutics.

References

  • LifeTein. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
  • University of California, Irvine.
  • Moodle@Units. solid phase peptide. [Link]
  • ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]
  • Chem-Impex. 3-(1-Naphthyl)-L-alanine. [Link]
  • National Center for Biotechnology Information. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. [Link]
  • Chem-Impex. 3-(2-Naphthyl)-L-alanine. [Link]
  • The Royal Society of Chemistry. Figure S1. Characterization and purity analysis of the synthetic peptides. (A-E) HPLC chromatograms and corresponding mass spect. [Link]
  • ResearchGate. Aromatic interactions with naphthylalanine in a β -hairpin peptide. [Link]
  • National Center for Biotechnology Information. Aromatic interactions with naphthylalanine in a β-hairpin peptide. [Link]
  • National Center for Biotechnology Information. Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
  • ResearchGate. (PDF) Design, Synthesis and Biological Evaluation of Antipicornaviral Pyrrole-Containing Peptidomimetics. [Link]
  • Waters.
  • Chem-Impex. 3-(2-Naphthyl)-DL-alanine. [Link]
  • National Center for Biotechnology Information. Boosting Salt Resistance of Short Antimicrobial Peptides. [Link]
  • YouTube.
  • National Center for Biotechnology Information. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe. [Link]
  • Chem-Impex. (S)-3-Amino-3-(2-naphthyl)propionic acid. [Link]
  • Springer Nature Experiments. Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
  • Chem-Impex. Fmoc-3-(1-naphthyl)-L-alanine. [Link]
  • National Center for Biotechnology Information. Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. [Link]
  • AIR Unimi. Design and synthesis of novel bioactive peptides and peptidomimetics. [Link]
  • National Center for Biotechnology Information. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]
  • National Center for Biotechnology Information. This compound | C13H13NO2 - PubChem. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral β-amino acid of significant interest in pharmaceutical development and biochemical research.[1] Its structural similarity to neurotransmitters makes it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The chirality of this molecule is crucial, as enantiomers often exhibit different pharmacological activities and toxicological profiles. Therefore, robust and reliable analytical methods are essential for the enantioselective quantification of this compound to ensure the quality, efficacy, and safety of pharmaceutical intermediates and final products.

This comprehensive guide provides detailed protocols for the analytical detection and quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its high accuracy in determining enantiomeric excess.[2] Both direct chiral separation and indirect methods involving derivatization followed by LC-MS/MS analysis are presented. Additionally, this document outlines the critical parameters for method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
IUPAC Name (3R)-3-amino-3-(naphthalen-2-yl)propanoic acid[6]
Molecular Formula C₁₃H₁₃NO₂[6]
Molecular Weight 215.25 g/mol [6]
CAS Number 786637-72-7[6]

Method 1: Enantioselective Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioselective HPLC is the preferred method for resolving and quantifying the enantiomers of this compound without the need for derivatization.[6] This approach relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids due to their multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance.[2][7]

Principle of Chiral Recognition

The separation of enantiomers on a macrocyclic glycopeptide CSP is a complex process. The key interaction for amino acid recognition is typically an electrostatic interaction between the negatively charged carboxylate group of the amino acid and a positively charged amine group within the macrocyclic structure of the CSP.[8] Secondary interactions, such as hydrogen bonding and π-π interactions with the naphthyl group, are mediated by the carbohydrate moieties of the glycopeptide and contribute to the overall enantioselectivity.[8]

G cluster_Analyte Analyte: this compound cluster_CSP Chiral Stationary Phase (e.g., Teicoplanin) cluster_MobilePhase Mobile Phase Analyte (R)-Enantiomer Interaction Transient Diastereomeric Complexes (Varying Stability) Analyte->Interaction Differential Partitioning S_Enantiomer (S)-Enantiomer S_Enantiomer->Interaction Differential Partitioning CSP Macrocyclic Glycopeptide Cavity CSP->Interaction Chiral Recognition Sites MP Acidified Aqueous-Organic Mixture MP->Interaction Elution Separation Separated Enantiomers Interaction->Separation Differential Retention

Caption: Chiral HPLC Separation Workflow.

Protocol 1: Chiral HPLC with UV Detection

This protocol describes a method for the baseline separation of (R)- and (S)-3-Amino-3-(2-naphthyl)-propionic acid using a macrocyclic glycopeptide-based chiral stationary phase.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIROBIOTIC® T (Teicoplanin-based), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Perchloric acid buffer (pH 1.0 - 2.0).

  • This compound reference standard.

  • (S)-3-Amino-3-(2-naphthyl)-propionic acid reference standard (or racemic mixture).

  • HPLC grade water and perchloric acid.

Procedure:

  • Mobile Phase Preparation: Prepare a perchloric acid solution and adjust the pH to between 1.0 and 2.0 with dropwise addition of concentrated perchloric acid. The low pH is critical for protonating the primary amine of the analyte, facilitating interaction with the CSP.[9] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards in the mobile phase to a final concentration of 1 mg/mL. Prepare a solution of the racemic mixture to confirm the elution order and resolution.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Perchloric acid buffer (pH 1.0 - 2.0).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 30°C. Temperature control is important as it can affect enantioselectivity.[9]

    • Detection Wavelength: 226 nm.

    • Injection Volume: 10 - 20 µL.

  • Analysis: Inject the standard solutions and the sample solutions. Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the individual standards. The D-enantiomer (in this case, the R-enantiomer) is typically more strongly retained on macrocyclic glycopeptide CSPs.[6]

  • Quantification: Calculate the concentration and enantiomeric purity of the (R)-enantiomer in the samples by comparing the peak areas with those of the reference standards.

Method 2: LC-MS/MS Analysis Following Chiral Derivatization

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS analysis following chiral derivatization is a powerful technique. This indirect method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.

Principle of Chiral Derivatization

The primary amine of 3-Amino-3-(2-naphthyl)-propionic acid is reacted with a chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to introduce a second chiral center. The resulting diastereomers have different physicochemical properties and can be readily separated by conventional HPLC. The subsequent detection by tandem mass spectrometry (MS/MS) provides high specificity and sensitivity.

G Analyte Enantiomeric Mixture ((R)- and (S)-Analyte) Derivatization Reaction with Chiral Derivatizing Agent (e.g., FLEC) Analyte->Derivatization Diastereomers Diastereomeric Mixture ((R,R)- and (S,R)-Derivatives) Derivatization->Diastereomers Separation Achiral Reversed-Phase HPLC Separation Diastereomers->Separation Detection Tandem Mass Spectrometry (MS/MS) Detection Separation->Detection

Caption: LC-MS/MS Workflow with Chiral Derivatization.

Protocol 2: LC-MS/MS with FLEC Derivatization

This protocol provides a method for the sensitive quantification of this compound using LC-MS/MS after derivatization with FLEC.

Instrumentation and Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).

  • Borate buffer (pH 8.5-9.0).

  • Acetonitrile, methanol, and formic acid (LC-MS grade).

  • Reference standards of the analyte.

Procedure:

  • Derivatization:

    • To 100 µL of the sample or standard solution, add 100 µL of borate buffer.

    • Add 200 µL of a 1 mg/mL solution of FLEC in acetone.

    • Vortex and incubate at 40°C for 30 minutes.

    • Stop the reaction by adding 50 µL of a 1 M glycine solution.

    • Dilute the mixture with the initial mobile phase before injection.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the diastereomers (e.g., starting with 30% B, increasing to 95% B over 10 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the FLEC-derivatized analyte. The precursor ion will be [M+H]⁺ of the derivatized analyte, and product ions will be characteristic fragments.

Analytical Method Validation

Validation of the chosen analytical method is a mandatory requirement in the pharmaceutical industry to ensure the reliability and accuracy of the results.[3] The validation should be performed according to ICH Q2(R1) guidelines and should encompass the following parameters.[5]

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For chiral methods, this includes demonstrating resolution from the other enantiomer and any potential impurities. The resolution factor (Rs) between the enantiomer peaks should be greater than 1.5.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range. Recovery should typically be within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the enantioselective analysis of this compound. The choice between direct chiral HPLC and indirect LC-MS/MS with derivatization will depend on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. Proper method validation is paramount to ensure the integrity and accuracy of the data generated, which is critical for decision-making in drug development and quality control.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761792, this compound. [Link]
  • Desai, D. D., & Patel, D. J. (2012). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester.
  • Royal Society of Chemistry. (2021). Advances in chiral analysis: from classical methods to emerging technologies. [Link]
  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • Ilisz, I., Aranyi, A., & Forró, E. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3365.
  • Kumar, A. P., Jin, D., & Lee, Y. I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44(4), 267-316.
  • Reddy, B. P., & Reddy, K. V. N. S. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 553–557.
  • U.S. Food and Drug Administration. (2022). Q2(R2)
  • Shah, R., & Singh, S. (2014).
  • Kumar, A. P., Jin, D., & Lee, Y. I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44(4), 267-316.
  • Profound Research. (2023). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • Berthod, A., & Armspach, D. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(9), 987-997.

Sources

chiral resolution of (R)-3-Amino-3-(2-naphthyl)-propionic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chiral Resolution of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Introduction: The Significance of Chiral Purity

This compound is a crucial chiral building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique structure, featuring a β-amino acid backbone and a naphthyl group, makes it an integral component in the synthesis of various bioactive molecules, including agents targeting neurological disorders.[1][2] As with most pharmaceuticals, the biological activity is often stereospecific, meaning only one enantiomer (the (R) or (S) form) provides the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, obtaining the enantiomerically pure (R)-isomer is a critical step in the drug development pipeline.

This guide provides a detailed protocol and the underlying scientific principles for the chiral resolution of racemic 3-amino-3-(2-naphthyl)-propionic acid. While several methods exist, including enzymatic resolution and preparative chromatography, this document will focus on the classical and widely applicable technique of diastereomeric salt formation .[3][4] This method is valued for its scalability, cost-effectiveness, and robust performance.

Principle of Resolution via Diastereomeric Salt Crystallization

The foundational principle of this resolution technique is the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers.[3]

  • The Challenge of Enantiomers: Enantiomers are non-superimposable mirror images that possess identical physical properties, such as solubility, melting point, and boiling point. This identity makes their direct separation by standard laboratory techniques like crystallization or distillation impossible.

  • The Solution with Diastereomers: By reacting the racemic mixture of the amino acid (which is basic due to the amine group) with a single, pure enantiomer of a chiral acid (the "resolving agent"), a pair of diastereomeric salts is formed.

    • (R)-Amino Acid + (L)-Chiral Acid → (R,L)-Diastereomeric Salt

    • (S)-Amino Acid + (L)-Chiral Acid → (S,L)-Diastereomeric Salt

  • Separation: Unlike enantiomers, these two newly formed diastereomeric salts are not mirror images of each other. Consequently, they have different physical properties, most importantly, different solubilities in a given solvent.[3] This solubility difference allows for their separation via fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor.

  • Liberation: Once the desired diastereomeric salt is isolated in solid form, the chiral resolving agent is removed by a simple acid-base reaction, liberating the pure, desired enantiomer of the amino acid.

The choice of resolving agent and solvent is critical and often determined empirically. For resolving a basic compound like our target amino acid, chiral acids such as L-(+)-tartaric acid, D-(-)-mandelic acid, or dibenzoyl-L-tartaric acid are commonly employed.

Visualizing the Resolution Workflow

The following diagram illustrates the complete workflow for the chiral resolution process, from the initial racemic mixture to the isolated, pure (R)-enantiomer.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation of Enantiomer racemic Racemic Mixture (R/S)-3-Amino-3-(2-naphthyl)-propionic acid reaction Reaction in Solvent (e.g., Methanol) racemic->reaction agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->reaction salts Solution of Diastereomeric Salts (R,L) and (S,L) salts reaction->salts crystallization Cooling & Crystallization (Less soluble salt precipitates) salts->crystallization filtration Vacuum Filtration crystallization->filtration crystals Solid Crystals (e.g., (R,L)-Salt) filtration->crystals mother_liquor Mother Liquor (Contains soluble (S,L)-Salt) filtration->mother_liquor liberation Dissolve in Water & Adjust pH with Base crystals->liberation final_product Pure (R)-Enantiomer (Precipitate) liberation->final_product

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Detailed Experimental Protocol

This protocol outlines the resolution of racemic 3-amino-3-(2-naphthyl)-propionic acid using L-(+)-tartaric acid as the resolving agent.

Materials:

  • Racemic 3-amino-3-(2-naphthyl)-propionic acid

  • L-(+)-tartaric acid (enantiomerically pure)

  • Methanol (reagent grade)

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • pH meter or pH paper

Part A: Formation and Isolation of the Diastereomeric Salt
  • Dissolution of Amino Acid: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 3-amino-3-(2-naphthyl)-propionic acid in 100 mL of methanol. Gently warm the mixture while stirring to ensure complete dissolution.

  • Dissolution of Resolving Agent: In a separate 100 mL beaker, dissolve a half-molar equivalent of L-(+)-tartaric acid (3.49 g) in 50 mL of methanol.

  • Formation of Salts: Add the tartaric acid solution to the amino acid solution with continuous stirring. A precipitate may begin to form immediately.

  • Crystallization: Gently heat the combined solution until it becomes clear. Then, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the flask during this period.

  • Complete Precipitation: Once the flask has reached room temperature (typically after several hours), place it in an ice bath for an additional 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount (2 x 15 mL) of ice-cold methanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C to a constant weight. This solid is the diastereomeric salt of this compound and L-tartaric acid.

Part B: Liberation of the Free (R)-Amino Acid
  • Redissolution: Transfer the dried diastereomeric salt crystals to a 250 mL beaker and dissolve them in approximately 100 mL of deionized water.

  • Basification: While stirring, slowly add 1 M NaOH solution dropwise. Monitor the pH continuously. The free amino acid will begin to precipitate as the solution becomes basic. Continue adding base until the pH of the solution is approximately 9-10 to ensure complete liberation.

  • Isolation of Product: Collect the precipitated white solid, which is the desired (R)-enantiomer, by vacuum filtration.

  • Washing: Wash the product thoroughly with deionized water (3 x 30 mL) to remove the sodium tartrate salt and any excess base.

  • Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight.

Analysis and Quality Control

Confirming the success of the resolution is paramount. This involves verifying the chemical identity and, most importantly, the enantiomeric purity of the final product.

Analytical MethodParameter MeasuredTypical Expected Value / Result
Chiral HPLC Enantiomeric Excess (ee)≥98% for the (R)-enantiomer peak.
Polarimetry Specific Optical Rotation[α]D²⁵ = -17 ± 2° (c=1 in 0.5N NaOH)[1]
¹H NMR Chemical StructureSpectrum consistent with the structure of 3-amino-3-(2-naphthyl)-propionic acid.
Melting Point Physical PropertyA sharp melting point consistent with the pure enantiomer.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Chiral HPLC is the gold standard for accurately quantifying the ratio of enantiomers.[5][6]

  • Column: Astec CHIROBIOTIC T (Teicoplanin-based Chiral Stationary Phase)[5]

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1% triethylammonium acetate), with the exact ratio optimized to achieve baseline separation. A typical starting point is 80:20 (v/v) aqueous buffer to methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Procedure:

    • Prepare a standard solution of the final product at approximately 1 mg/mL in the mobile phase.

    • Inject the sample onto the HPLC system.

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers: ee (%) = [(A_R - A_S) / (A_R + A_S)] x 100

Protocol: NMR with a Chiral Derivatizing Agent (CDA)

An alternative method for determining enantiomeric purity involves converting the enantiomers into diastereomers with a chiral derivatizing agent, which can then be distinguished by standard NMR.[6][7][8]

  • Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Procedure:

    • In an NMR tube, dissolve a small amount of the resolved amino acid in an anhydrous deuterated solvent (e.g., CDCl₃) with a non-nucleophilic base (e.g., triethylamine).

    • Add a slight excess of Mosher's acid chloride. The reaction forms diastereomeric amides.

    • Acquire a ¹H or ¹⁹F NMR spectrum. The signals for specific protons or the trifluoromethyl group of the two diastereomers will appear at different chemical shifts.

    • The enantiomeric ratio can be determined by integrating these distinct signals.

Field Insights & Troubleshooting

  • Low Yield: If the yield of the crystallized salt is low, the mother liquor can be processed. By acidifying the mother liquor to liberate the amino acid (which will be enriched in the (S)-enantiomer) and removing the resolving agent, one can attempt a resolution with the opposite enantiomer of the resolving agent (e.g., D-tartaric acid) to recover the other enantiomer.

  • Low Enantiomeric Excess (ee): If the initial ee is below the desired specification, a recrystallization of the diastereomeric salt from the same solvent system can significantly enhance its purity. Each recrystallization step selectively removes more of the undesired diastereomer.

  • Oily Precipitate or No Crystals: This indicates poor solvent choice. The ideal solvent system should dissolve the diastereomeric salts at an elevated temperature but provide poor solubility for one of the salts at room or lower temperatures. Experimenting with different alcohols (ethanol, isopropanol) or alcohol/water mixtures may be necessary. Seeding the supersaturated solution with a previously formed crystal can also induce crystallization.

References

  • Sigma-Aldrich.
  • MDPI.
  • Chem-Impex. (R)-3-Amino-3-(2-naphthyl)propionic acid.
  • NIH.
  • ResearchGate. 2-Methoxy-2-(1-naphthyl)
  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Crystal Growth & Design. Population Balance Modeling of Diastereomeric Salt Resolution.
  • ResearchGate.
  • BenchChem.
  • RSC Publishing.
  • ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • RSC Publishing.
  • Sigma-Aldrich.
  • Chem-Impex. (R)-3-Amino-3-(1-naphthyl)propionic acid.
  • MDPI.

Sources

Application Note: Enantioselective Synthesis of Boc-protected (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of Boc-protected (R)-3-Amino-3-(2-naphthyl)-propionic acid, a valuable chiral building block in pharmaceutical and peptide synthesis.[1][2] The described methodology is a multi-step process commencing with the synthesis of a β-(acylamino)acrylate precursor, followed by a highly efficient rhodium-catalyzed asymmetric hydrogenation to establish the desired stereocenter. The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) moiety. This guide offers detailed, step-by-step protocols, explains the rationale behind the chosen synthetic strategy, and includes methods for analytical validation of the final product.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are crucial components in the development of novel therapeutics, including β-peptides and β-lactam antibiotics.[3] Their incorporation into peptide chains can induce stable secondary structures and confer resistance to enzymatic degradation. The 2-naphthyl moiety, in particular, offers a rigid and lipophilic side chain that can enhance binding affinity and selectivity for biological targets, making Boc-(R)-3-Amino-3-(2-naphthyl)-propionic acid a highly sought-after intermediate in drug discovery programs focused on oncology and neurology.[1]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[4] This orthogonality is essential for the stepwise assembly of complex peptides.[4]

Rationale for the Synthetic Strategy

The selected synthetic route is designed to be efficient, stereoselective, and scalable. It is divided into three main stages:

  • Stage 1: Synthesis of (Z)-2-Acetamido-3-(naphthalen-2-yl)acrylic acid. This precursor is synthesized via an Erlenmeyer-Plöchl reaction. This classic method provides a reliable route to the required β-(acylamino)acrylate substrate for the key asymmetric step.

  • Stage 2: Rhodium-Catalyzed Asymmetric Hydrogenation. This is the critical enantioselective step. Rhodium complexes with chiral phosphine ligands have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of β-(acylamino)acrylates, often achieving enantiomeric excesses (ee) upwards of 99%.[3][5] This method is superior to many classical resolution techniques as it can theoretically convert all of the starting material to the desired enantiomer.

  • Stage 3: Boc Protection. The final step utilizes a standard and robust protocol to protect the newly formed chiral amine, rendering the final product ready for use in peptide synthesis or other downstream applications.

The overall workflow is depicted in the diagram below.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Boc Protection cluster_3 Stage 4: Analysis A 2-Naphthaldehyde + N-Acetylglycine B (Z)-2-Acetamido-3-(naphthalen-2-yl)acrylic acid A->B Erlenmeyer-Plöchl Reaction C (R)-N-Acetyl-3-amino-3-(2-naphthyl)propionic acid B->C Rh-Chiral Ligand H₂, Toluene E This compound C->E Acid Hydrolysis D Boc-protected this compound F Final Product Characterization D->F NMR, Chiral HPLC, MS E->D (Boc)₂O, Base

Caption: Overall workflow for the synthesis of Boc-protected this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Synthesis of (Z)-2-Acetamido-3-(naphthalen-2-yl)acrylic acid

This protocol is based on the general principles of the Erlenmeyer-Plöchl reaction.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-naphthaldehyde (15.6 g, 100 mmol), N-acetylglycine (14.0 g, 120 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol).

  • Addition of Reagent: Add acetic anhydride (30 mL, 318 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140 °C) with vigorous stirring for 2 hours. The mixture will become a thick, dark-colored slurry.

  • Work-up: Allow the reaction mixture to cool to approximately 80 °C. Slowly and cautiously add 100 mL of deionized water. A vigorous reaction may occur. Continue heating at reflux for an additional 30 minutes to hydrolyze any remaining acetic anhydride and the intermediate azlactone.

  • Isolation: Cool the mixture in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure (Z)-2-acetamido-3-(naphthalen-2-yl)acrylic acid. Dry the product under vacuum.

Protocol 2: Asymmetric Hydrogenation and Hydrolysis

This protocol is adapted from the highly efficient methods developed for rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates.[3][5]

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (20.3 mg, 0.05 mmol) and a chiral phosphine ligand such as (R,R)-Me-DuPhos (25.5 mg, 0.055 mmol). Add 10 mL of degassed toluene and stir for 20 minutes to form the catalyst solution.

  • Hydrogenation: In a separate hydrogenation vessel, dissolve the (Z)-2-acetamido-3-(naphthalen-2-yl)acrylic acid (2.69 g, 10 mmol) in 40 mL of degassed toluene. Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 40 psi with hydrogen. Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up: Carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.

  • Hydrolysis: To the crude N-acetyl product, add 50 mL of 6M HCl. Heat the mixture to reflux for 6 hours to hydrolyze the acetyl group.

  • Isolation: Cool the solution and neutralize with a suitable base (e.g., 6M NaOH) to the isoelectric point of the amino acid to precipitate the product. Collect the solid this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Boc Protection

This protocol employs di-tert-butyl dicarbonate for the efficient protection of the amino group.[4]

  • Reaction Setup: Suspend the this compound (2.15 g, 10 mmol) in a mixture of 1,4-dioxane (30 mL) and water (15 mL) in a 100 mL flask.

  • Basification: Cool the suspension in an ice bath and add 1M NaOH solution dropwise until the amino acid dissolves and the pH reaches 9-10.

  • Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.40 g, 11 mmol) in 10 mL of 1,4-dioxane dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl. The product will precipitate out as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, Boc-protected this compound.

Data Summary

The following table summarizes the key parameters for the synthesis.

ParameterStage 1: Precursor SynthesisStage 2: Asymmetric HydrogenationStage 3: Boc Protection
Key Reagents 2-Naphthaldehyde, N-Acetylglycine[Rh(COD)₂]BF₄, (R,R)-Me-DuPhos(Boc)₂O, NaOH
Solvent Acetic AnhydrideTolueneDioxane/Water
Temperature Reflux (~140 °C)Room Temperature0 °C to Room Temp.
Reaction Time 2 hours24 hoursOvernight
Typical Yield 75-85%>95%90-98%
Key Product (Z)-2-Acetamido-3-(naphthalen-2-yl)acrylic acidThis compoundBoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid

Quality Control and Validation

The identity and purity of the final product must be confirmed through rigorous analytical testing.

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product. The presence of the Boc group protons (a singlet at ~1.4 ppm) and the naphthyl protons are characteristic.

  • Mass Spectrometry: To confirm the molecular weight of the compound (C₁₈H₂₁NO₄, MW: 315.36 g/mol ).

  • Chiral HPLC: This is the most critical analysis to determine the enantiomeric excess (ee) of the final product. A polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phase is recommended.[6][7][8]

    • Example Method:

      • Column: CHIRALPAK® IC-3 or similar.

      • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v), with a small amount of trifluoroacetic acid (0.1%) often beneficial for peak shape.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Expected Outcome: Baseline separation of the (R) and (S) enantiomers, allowing for accurate quantification of the enantiomeric excess.

Conclusion

The synthetic pathway detailed in this application note provides a reliable and highly enantioselective method for the production of Boc-protected this compound. The cornerstone of this strategy is the rhodium-catalyzed asymmetric hydrogenation, which ensures the creation of the desired stereoisomer in high purity. This guide serves as a valuable resource for researchers requiring this important building block for their work in medicinal chemistry and peptide science.

References

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(18), 6907–6910. [Link]
  • G. Zhu, Z. Chen, X. Zhang. Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. J Org Chem. 1999 Sep 3;64(18):6907-6910. [Link]
  • Tang, W., et al. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Org Lett. 2005 Nov 10;7(23):5343-5. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • AAPPTec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]
  • ResearchGate.
  • Royal Society of Chemistry.
  • Google Patents. Process for the production of acrylic acid esters containing carboxyl groups.

Sources

Application Notes and Protocols for Utilizing (R)-3-Amino-3-(2-naphthyl)-propionic acid in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling New Frontiers in PPI Modulation with β-Amino Acids

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the discovery of small molecules that can modulate these interactions is a burgeoning field in drug discovery. While traditionally challenging to target due to their large and often flat interfaces, innovative chemical scaffolds are emerging as powerful tools to probe and inhibit PPIs.

Among these, β-amino acids represent a promising class of peptidomimetics. Their unique structural properties, including a more stable backbone resistant to proteolytic degradation compared to their α-amino acid counterparts, make them ideal for designing novel PPI inhibitors.[1][2][3] (R)-3-Amino-3-(2-naphthyl)-propionic acid is a compelling example of such a scaffold.[4][5][6][7][8] Its rigid naphthyl group can engage in significant hydrophobic and π-stacking interactions within protein binding pockets, while the amino and carboxylic acid moieties provide opportunities for crucial hydrogen bonding and salt bridge formation.

These application notes provide a comprehensive guide for researchers on how to leverage this compound as a tool to investigate and potentially inhibit protein-protein interactions. We will delve into the principles of its application, provide detailed protocols for a common biophysical assay, and offer insights into data analysis and troubleshooting.

Principle of the Assay: Competitive Displacement of a Fluorescent Probe

A robust and widely adopted method for studying PPIs in a high-throughput format is the Fluorescence Polarization (FP) assay.[9][10][11][12][13] This technique is particularly well-suited for identifying and characterizing small molecule inhibitors. The core principle of a competitive FP assay is the measurement of changes in the polarization of fluorescent light emitted from a labeled molecule (a probe).

In this exemplary protocol, we will consider a hypothetical PPI between Protein X and a peptide derived from its binding partner, Peptide Y. The assay is designed as follows:

  • Establishment of the PPI System: A fluorescently labeled version of Peptide Y (Probe-Y) is incubated with Protein X.

  • High Polarization State: When the small, rapidly tumbling Probe-Y binds to the much larger Protein X, its rotational motion is significantly slowed. This results in a high fluorescence polarization signal.

  • Competitive Inhibition: this compound, or any test compound, is introduced into the system. If the compound binds to Protein X at the same site as Peptide Y, it will displace the fluorescent probe.

  • Low Polarization State: The displaced Probe-Y is now free in solution and tumbles rapidly, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.

This principle allows for the quantitative determination of the inhibitory potency of compounds like this compound.

cluster_0 High Polarization State cluster_1 Competitive Displacement Protein_X Protein X Complex Protein X :: Probe-Y Complex (Slow Tumbling) Protein_X->Complex Binding Probe_Y Fluorescently Labeled Peptide Y (Probe-Y) Probe_Y->Complex Displacement Displacement Complex->Displacement Addition of Test Compound Test_Compound This compound Test_Compound->Displacement Complex_2 Protein X :: Test Compound Complex Displacement->Complex_2 Free_Probe_Y Free Probe-Y (Rapid Tumbling) Displacement->Free_Probe_Y Release

Figure 1: Principle of the Competitive Fluorescence Polarization Assay.

Materials and Reagents

Equipment
  • Microplate reader with fluorescence polarization capabilities

  • Multichannel pipettes

  • Low-volume, black, flat-bottom 96-well or 384-well plates

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Reagents
  • Protein X: Purified recombinant protein of interest.

  • Fluorescently Labeled Peptide Y (Probe-Y): Custom-synthesized peptide corresponding to the binding motif of Protein X's partner, labeled with a suitable fluorophore (e.g., FITC, TAMRA).

  • This compound: Test compound.

  • Assay Buffer: Buffer composition should be optimized for the stability and interaction of Protein X and Peptide Y (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • DMSO: For dissolving the test compound.

Experimental Protocol: Competitive Fluorescence Polarization Assay

This protocol is designed to determine the IC50 value of this compound for the Protein X-Peptide Y interaction.

cluster_0 Assay Preparation cluster_1 Plate Mapping & Reagent Addition cluster_2 Initiation & Measurement cluster_3 Data Analysis A1 Prepare Assay Buffer B2 Add Assay Buffer to all wells A1->B2 A2 Prepare Protein X Stock B4 Add Protein X to all wells (except blanks) A2->B4 A3 Prepare Probe-Y Stock C1 Add Probe-Y to all wells A3->C1 A4 Prepare Test Compound Serial Dilutions in DMSO B3 Add Test Compound or DMSO to appropriate wells A4->B3 B1 Design Plate Layout: - Blanks - No Inhibition Controls - Test Compound Wells B1->B2 B2->B3 B3->B4 B5 Incubate at Room Temperature B4->B5 B5->C1 C2 Incubate (protected from light) C1->C2 C3 Read Fluorescence Polarization on Microplate Reader C2->C3 D1 Subtract Blank Values C3->D1 D2 Calculate Percent Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Figure 2: Workflow for the Competitive Fluorescence Polarization Assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 2X working stock of Protein X in assay buffer. The final concentration should be determined based on the Kd of the Protein X-Peptide Y interaction (typically around the Kd value).

    • Prepare a 2X working stock of Probe-Y in assay buffer. The final concentration should be low (e.g., 1-10 nM) to minimize background fluorescence.

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in 100% DMSO.

  • Assay Plate Setup (384-well plate example):

    • Blank Wells: Add 20 µL of assay buffer.

    • No Inhibition Control (Max Polarization): Add 10 µL of assay buffer and 10 µL of 2X Protein X stock. Add a volume of DMSO equivalent to that in the test compound wells.

    • No Protein Control (Min Polarization): Add 20 µL of assay buffer. Add a volume of DMSO equivalent to that in the test compound wells.

    • Test Compound Wells: Add 10 µL of assay buffer, 10 µL of 2X Protein X stock, and the desired volume of the test compound serial dilutions (e.g., 1 µL, ensuring the final DMSO concentration is consistent across all wells and ideally <1%).

  • Incubation:

    • Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the test compound to bind to Protein X.

  • Initiation of the Reaction:

    • Add 10 µL of 2X Probe-Y to all wells.

    • Mix the plate gently and incubate for a period determined by the binding kinetics of the interaction (e.g., 30-60 minutes) at room temperature, protected from light.

  • Measurement:

    • Read the fluorescence polarization on a microplate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Average the millipolarization (mP) values for each control and test compound concentration.

    • Subtract the average blank mP value from all other readings.

    • Calculate the percent inhibition for each test compound concentration using the following formula:

    % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

    Where:

    • mP_sample is the mP value of the test compound well.

    • mP_min is the mP value of the no protein control.

    • mP_max is the mP value of the no inhibition control.

  • Determine IC50:

    • Plot the percent inhibition as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of the test compound that results in 50% inhibition of the PPI.

Compound Concentration (µM) Average mP % Inhibition
No Inhibition Control 2500%
No Protein Control 50100%
0.12452.5%
0.522015%
118035%
515547.5%
1010075%
506095%
1005597.5%

Table 1: Example Data for IC50 Determination.

Alternative and Complementary Techniques

While FP is an excellent primary screening method, it is crucial to validate hits using orthogonal, label-free techniques to rule out artifacts.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of an analyte (e.g., Protein X) to a ligand (e.g., a biotinylated version of Peptide Y or the test compound) immobilized on a sensor chip in real-time.[14][15][16][17][18] SPR provides detailed kinetic information (association and dissociation rates) and affinity data (KD).[14][16]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[19][20]

Troubleshooting

Problem Potential Cause Solution
Low Z'-factor (<0.5) Assay window (mP_max - mP_min) is too small.Increase Protein X concentration; use a smaller fluorescent probe.
High variability in replicates.Improve pipetting accuracy; ensure proper mixing.
False Positives Compound is fluorescent at the assay wavelengths.Pre-read the plate for compound fluorescence before adding the probe.
Compound causes protein aggregation.Test compound solubility in assay buffer; add a non-ionic detergent (e.g., Tween-20).
False Negatives Compound is not soluble in the assay buffer.Check solubility; use a different solvent or formulation.
Incubation times are too short.Optimize incubation times based on the kinetics of the interaction.

Conclusion

This compound represents a valuable chemical scaffold for the exploration of protein-protein interactions. Its rigid, aromatic structure and peptidomimetic backbone offer a unique starting point for the design of novel PPI modulators. The protocols and guidelines presented here provide a robust framework for researchers to utilize this and similar compounds in their quest to dissect and therapeutically target complex biological systems. By combining techniques like fluorescence polarization with orthogonal validation methods, researchers can confidently identify and characterize new molecules that modulate PPIs, paving the way for novel therapeutic interventions.

References

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
  • Protein-Protein Interactions: Surface Plasmon Resonance.PubMed. [Link]
  • Analysis of Protein Interactions by Surface Plasmon Resonance.PubMed. [Link]
  • Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions.Springer Link. [Link]
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions.Springer Link. [Link]
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
  • BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS.
  • Methods to study protein-protein interactions.PubMed. [Link]
  • Surface Plasmon Resonance for Protein-Protein Interactions.Affinité Instruments. [Link]
  • Protein Interaction Analysis by Surface Plasmon Resonance.
  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions.Frontiers in Molecular Biosciences. [Link]
  • Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3.PubMed Central. [Link]
  • Fluorescence Polarization Assays in Small Molecule Screening.SciSpace. [Link]
  • Fluorescence Polariz
  • Cyclic Peptides as PPI Inhibitors: Unlocking New Drug Targets.Synpeptide. [Link]
  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions.Frontiers in Chemistry. [Link]
  • β-Peptides as inhibitors of protein–protein interactions.PubMed Central. [Link]
  • This compound | C13H13NO2.PubChem. [Link]

Sources

cellular uptake mechanisms of (R)-3-Amino-3-(2-naphthyl)-propionic acid modified peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Elucidating the Cellular Uptake Mechanisms of Peptides Modified with (R)-3-Amino-3-(2-naphthyl)-propionic acid

Introduction: Beyond the Membrane Barrier

The plasma membrane represents a formidable barrier to the intracellular delivery of therapeutic molecules. A promising strategy to overcome this challenge involves the use of cell-penetrating peptides (CPPs), which can transport a wide variety of cargo molecules across the membrane and into the cell.[1] The properties of CPPs are often dictated by their amino acid composition, leading to a net positive charge and/or an amphipathic structure.[2] The incorporation of non-standard amino acids is a powerful tool for optimizing peptide structure and function.[3]

This guide focuses on peptides modified with this compound, a synthetic amino acid derivative.[4] Its rigid, hydrophobic naphthyl group can be leveraged to induce specific secondary structures and amphipathicity, potentially transforming a non-penetrating peptide into an effective CPP.[4] We provide a comprehensive framework for researchers and drug developers to design, synthesize, and, most importantly, elucidate the cellular uptake mechanisms of these novel peptide constructs. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible findings.

Section 1: The Role of this compound in Peptide Design

This compound is a β-amino acid distinguished by a bulky, hydrophobic naphthyl side chain. Its incorporation into a peptide backbone can profoundly influence the peptide's physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₃NO₂ [5]
Molecular Weight 215.25 g/mol [5]
IUPAC Name (3R)-3-amino-3-naphthalen-2-ylpropanoic acid [5]

| Description | An amino acid derivative valued as a building block in medicinal chemistry for its ability to enhance binding affinity and selectivity.[4] |[4] |

Scientific Rationale: The strategic placement of this amino acid within a peptide sequence, particularly in combination with hydrophilic residues like arginine or lysine, can generate a stable amphipathic conformation. This structure is a hallmark of many potent CPPs, as it facilitates interaction with the negatively charged components of the plasma membrane, which is often the initiating step for cellular entry.[6][7]

Section 2: Peptide Design, Synthesis, and Labeling Workflow

To study cellular uptake, the peptide must first be synthesized and labeled with a fluorescent probe. Solid-phase peptide synthesis (SPPS) is the standard method for this process.[8]

Scientist's Note: The choice of fluorophore is critical. 5(6)-Carboxytetramethylrhodamine (TAMRA) or Fluorescein isothiocyanate (FITC) are common choices due to their bright signals and established conjugation chemistries.[9][10] However, researchers must be aware that the fluorescent label itself can sometimes influence uptake mechanisms.[11]

G cluster_synthesis Peptide Synthesis & Preparation cluster_application Application A 1. Peptide Design Incorporate (R)-3-Amino-3- (2-naphthyl)-propionic acid B 2. Solid-Phase Peptide Synthesis (SPPS) A->B C 3. N-terminal Fluorescent Labeling (e.g., FITC, TAMRA) B->C D 4. Cleavage from Resin & Deprotection C->D E 5. Purification (HPLC) D->E F 6. Quality Control (Mass Spectrometry & Analytical HPLC) E->F G Ready-to-use Labeled Peptide for Cellular Uptake Assays F->G

Caption: Workflow for the synthesis and preparation of fluorescently labeled modified peptides.

Section 3: Protocols for Quantifying Cellular Uptake

Once the labeled peptide is prepared, its ability to enter cells can be assessed both qualitatively (localization) and quantitatively (amount).

Protocol 3.1: Visualization of Cellular Uptake by Confocal Microscopy

This method allows for the direct visualization of the peptide's subcellular localization, helping to confirm internalization and rule out simple membrane binding.[12]

Materials:

  • Fluorescently labeled peptide stock solution (1 mM in DMSO or water)

  • Cell line of choice (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Nuclear stain (e.g., Hoechst 33342 or DAPI)

  • Mounting medium

  • Glass-bottom dishes or coverslips

Step-by-Step Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 60-70% confluency.

  • Peptide Treatment: Prepare the desired concentration of the labeled peptide in serum-free or complete medium. A typical starting concentration is 5-10 µM.

  • Incubation: Remove the culture medium from the cells, wash once with PBS, and add the peptide-containing medium. Incubate for a set time (e.g., 1-4 hours) at 37°C.

    • Negative Control: Include a set of cells incubated with medium only.

    • Inhibition Control: Include a set of cells incubated at 4°C, as this inhibits energy-dependent uptake processes.[13]

  • Washing: Remove the peptide solution and wash the cells three times with cold PBS to remove extracellular peptide.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS. Add the nuclear stain (e.g., Hoechst at 1 µg/mL) and incubate for 10 minutes.

  • Mounting & Imaging: Wash twice more with PBS, mount the coverslip onto a slide with mounting medium, and image using a confocal laser scanning microscope. Observe the fluorescence channels for the peptide (e.g., green for FITC) and the nucleus (blue for Hoechst).

Expected Outcome: Internalized peptides often show a punctate (vesicular) pattern in the cytoplasm.[11] Co-localization with specific organelle markers can further define the peptide's destination.

Protocol 3.2: Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry provides robust statistical data by measuring the fluorescence intensity of thousands of individual cells.[14]

Materials:

  • Fluorescently labeled peptide stock solution

  • Cell line grown in suspension or adherent cells

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Fluorescence quencher (e.g., Trypan Blue, optional)

Step-by-Step Protocol:

  • Cell Preparation: Prepare a single-cell suspension with a known cell count (e.g., 2x10⁵ cells per tube).

  • Peptide Treatment: Add the labeled peptide to the cell suspension at the desired final concentration (e.g., 1-50 µM).

  • Incubation: Incubate for a set time (e.g., 1-4 hours) at 37°C with gentle agitation.

    • Controls: Include an untreated cell sample (for background fluorescence) and a 4°C incubation sample.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with cold PBS.

  • Critical Step - Removing Surface-Bound Peptide: This step is essential for accurate quantification of internalization.[2][9]

    • Resuspend the cell pellet in 0.1% Trypsin-EDTA and incubate for 5-10 minutes at 37°C to cleave externally bound peptides.[12][15]

    • Alternatively, for live-cell analysis, a fluorescence quencher like Trypan Blue can be added. Trypan Blue quenches the fluorescence of external or membrane-bound peptides but cannot enter intact cells, thus allowing measurement of only the internalized fluorescence.[16]

  • Final Wash: Add complete medium to inactivate the trypsin, pellet the cells, and wash once more with cold PBS.

  • Analysis: Resuspend the final cell pellet in PBS or FACS buffer and analyze on a flow cytometer, acquiring at least 10,000 events per sample.[12]

Data Presentation: The primary output is the Mean Fluorescence Intensity (MFI), which is proportional to the amount of internalized peptide.

Table 2: Example Data Structure for Flow Cytometry Uptake Assay

Condition Peptide Concentration (µM) Incubation Temp. (°C) Mean Fluorescence Intensity (MFI) % of Positive Cells
Untreated Control 0 37 50 ± 5 0.1%
Modified Peptide 10 37 8,500 ± 450 95.2%
Modified Peptide 10 4 950 ± 80 8.3%

| Positive Control (e.g., TAT) | 10 | 37 | 12,000 ± 600 | 98.1% |

Section 4: Elucidating the Mechanism of Internalization

Cellular uptake of peptides generally occurs via two main routes: energy-independent direct translocation across the membrane or energy-dependent endocytosis.[6][7] Endocytosis is further divided into several pathways, including macropinocytosis, clathrin-mediated endocytosis (CME), and caveolae-mediated endocytosis (CvME).[7][17]

G extracellular Extracellular Space | {Fluorescently Labeled Peptide} membrane Plasma Membrane direct Direct Translocation (Energy-Independent) extracellular->direct Membrane Perturbation macropino Macropinocytosis extracellular->macropino Membrane Ruffling cme Clathrin-Mediated Endocytosis (CME) extracellular->cme Clathrin Pits cvme Caveolae-Mediated Endocytosis (CvME) extracellular->cvme Caveolae intracellular Intracellular Space (Cytoplasm) direct->intracellular endosome Endosome macropino->endosome cme->endosome cvme->endosome endosome->intracellular Endosomal Escape

Caption: Major cellular uptake pathways for cell-penetrating peptides (CPPs).

Protocol 4.1: Endocytosis Inhibition Assay

This protocol uses pharmacological inhibitors that block specific endocytic pathways. By observing which inhibitor reduces peptide uptake, the dominant mechanism can be identified.[18]

Procedure:

  • Pre-treatment: Seed and grow cells as described in Protocol 3.2. Before adding the peptide, pre-incubate the cells with a specific inhibitor (see Table 3) for 30-60 minutes at 37°C.

  • Peptide Co-incubation: Add the fluorescently labeled peptide directly to the inhibitor-containing medium (without washing) and co-incubate for the desired time (e.g., 1-2 hours) at 37°C.

  • Analysis: Wash the cells and quantify the uptake using flow cytometry as described in Protocol 3.2.

  • Comparison: Compare the MFI of inhibitor-treated cells to that of cells treated with the peptide alone. A significant reduction in MFI suggests the involvement of the targeted pathway.

Scientist's Note: It is crucial to run a parallel cytotoxicity assay (e.g., LDH or MTT assay) to ensure that the observed reduction in uptake is not due to inhibitor-induced cell death.[9]

Table 3: Common Pharmacological Inhibitors for Endocytosis Studies

Inhibitor Target Pathway Typical Concentration Rationale & Citation
Amiloride / EIPA Macropinocytosis 50-100 µM Inhibits the Na⁺/H⁺ exchanger crucial for membrane ruffling.[2][18]
Chlorpromazine Clathrin-Mediated Endocytosis (CME) 50-100 µM Prevents the assembly of clathrin lattices at the plasma membrane.[18]
Methyl-β-cyclodextrin (MβCD) Caveolae-Mediated Endocytosis (CvME) 1-10 mM Sequesters cholesterol from the membrane, disrupting caveolae formation.[13][18]
Cytochalasin D Actin Polymerization (affects Macropinocytosis & others) 1-10 µM Disrupts the actin cytoskeleton required for many forms of endocytosis.[2]
Nocodazole Microtubule Formation 10-30 µM Disrupts microtubule-dependent vesicle trafficking.

| Low Temperature (4°C) | All Energy-Dependent Pathways | N/A | Serves as a global inhibitor of endocytosis to confirm energy dependence.[6][13] |

By systematically applying these protocols, researchers can build a comprehensive profile of the cellular uptake behavior of their novel this compound modified peptides, paving the way for their development as next-generation intracellular delivery vectors.

References

  • Gump, J. M., & Dowdy, S. F. (2007). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides.
  • Pujals, S., & Giralt, E. (2018). Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
  • Zorko, M., & Langel, Ü. (2005). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry. [Link]
  • Jones, A. T. (2012). Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques. University of Manchester Research Explorer. [Link]
  • Accardo, A., et al. (2019). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Analytical and Bioanalytical Chemistry. [Link]
  • ResearchGate. (n.d.). Cellular uptake of peptide P2.
  • MDPI. (2023). Cell-Penetrating Peptide-Mediated siRNA Targeting of LDHC Suppresses Tumor Growth in a Triple-Negative Breast Cancer Zebrafish Xenograft Model. MDPI. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Langel, Ü. (2007). Studying the uptake of cell-penetrating peptides.
  • Gump, J. M., et al. (2010). Characterization of Endocytic uptake of MK2-Inhibitor Peptides. Journal of Biological Chemistry. [Link]
  • van den Berg, A., et al. (2007). Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells. Analytical Biochemistry. [Link]
  • Ardila, C. N., et al. (2023).
  • El-Andaloussi, S., et al. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. International Journal of Molecular Sciences. [Link]
  • Liu, Y., et al. (2022). Hydroxyl-Rich Hydrophilic Endocytosis-Promoting Peptide with No Positive Charge. Journal of the American Chemical Society. [Link]
  • Avci, H., et al. (2016). Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. Bio-protocol. [Link]
  • Trabulo, S., et al. (2010). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals. [Link]
  • Vdovichenko, G. D., et al. (2023). The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. International Journal of Molecular Sciences. [Link]
  • AAPPTec. (n.d.). Custom Peptide Synthesis. AAPPTec. [Link]
  • GenScript. (n.d.).
  • Bio-Synthesis, Inc. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(2-naphthyl)-propionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. This compound is a crucial component in the development of various pharmaceuticals, particularly in the fields of neuropharmacology and cancer research, due to its unique structure that can enhance binding affinity and selectivity to biological targets.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. The information herein is curated to provide not only solutions but also the underlying scientific principles to empower your research and development efforts.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield

You are consistently obtaining a low yield of the final product after purification.

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not be proceeding to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. Extend the reaction time if necessary. 2. Optimize Temperature: Experiment with slight variations in the reaction temperature. Some reactions are highly sensitive to thermal conditions. 3. Catalyst Activity: Ensure the catalyst is fresh and active. If using a reusable catalyst, consider regeneration or using a fresh batch. For reactions sensitive to air or moisture, use proper inert atmosphere techniques (e.g., Schlenk line).
Side Reactions The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction in syntheses involving β-amino acids is the formation of aminosuccinyl derivatives, especially in the presence of a base.[2]1. Control Stoichiometry: Carefully control the stoichiometry of reagents. An excess of a particular reagent may favor side reactions. 2. pH Control: If the reaction is pH-sensitive, use a suitable buffer or carefully control the addition of acids or bases. 3. Identify Byproducts: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major byproducts. Understanding their structure can provide clues about the undesired reaction pathways.
Product Degradation The product may be unstable under the reaction or workup conditions. For instance, harsh acidic or basic conditions during workup can lead to degradation.1. Milder Workup: Employ milder workup procedures. For example, use a saturated solution of a weak base like sodium bicarbonate instead of a strong base for neutralization. 2. Temperature Control During Workup: Perform extractions and other workup steps at a lower temperature to minimize degradation.
Loss During Purification Significant amounts of the product may be lost during purification steps like crystallization or chromatography.1. Optimize Crystallization: Carefully select the crystallization solvent system. Screen a variety of solvents and solvent mixtures to find conditions that provide good recovery. Seeding the solution with a small crystal of the pure product can sometimes improve crystallization. 2. Chromatography Optimization: If using column chromatography, ensure the chosen stationary and mobile phases are appropriate for the compound. Check for product decomposition on the column. Using a different grade of silica gel or an alternative stationary phase like alumina might be beneficial.
Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

The enantiomeric excess of your this compound is below the desired level.

Potential Cause Explanation Troubleshooting Steps
Suboptimal Chiral Catalyst or Auxiliary The chiral catalyst or auxiliary may not be effective enough for this specific substrate, or its activity may be compromised.1. Catalyst Screening: If possible, screen a variety of chiral catalysts or ligands. Small changes in the catalyst structure can have a large impact on enantioselectivity. 2. Purity of Catalyst/Auxiliary: Ensure the chiral catalyst or auxiliary is of high enantiomeric and chemical purity. Impurities can interfere with the catalytic cycle.
Incorrect Reaction Conditions Enantioselectivity is often highly dependent on reaction parameters such as temperature, solvent, and concentration.1. Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate. Perform a temperature screening study to find the optimal balance. 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric reaction. Screen a range of solvents to identify the one that provides the best enantioselectivity. 3. Concentration Adjustment: The concentration of the reactants can affect the reaction kinetics and, in some cases, the enantioselectivity.
Racemization The product may be racemizing under the reaction or workup conditions. This can be particularly problematic if the chiral center is adjacent to a carbonyl group and the conditions are basic.1. Milder Reaction/Workup Conditions: Avoid harsh basic or acidic conditions, especially at elevated temperatures. 2. Minimize Reaction Time: Once the reaction has reached completion, proceed with the workup promptly to minimize the risk of racemization.
Inaccurate ee Determination The method used to determine the enantiomeric excess may not be accurate.1. Method Validation: Validate your analytical method for ee determination. This includes ensuring baseline separation of the enantiomers in your chiral HPLC or GC method.[3] 2. Use of a Calibrated Standard: Use a racemic standard to confirm the elution order and resolution of the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are several effective methods for the synthesis of this compound. The choice of method often depends on the available starting materials, scalability, and desired enantiopurity.

  • Asymmetric Hydrogenation: This is a widely used method that involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst, often based on rhodium or ruthenium. The success of this method is highly dependent on the choice of the chiral ligand.

  • Resolution of a Racemic Mixture: This classic approach involves synthesizing the racemic 3-amino-3-(2-naphthyl)-propionic acid and then separating the enantiomers. This is typically done by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by fractional crystallization.

  • Biocatalytic Methods: The use of enzymes, particularly from microorganisms like Rhodococcus, can offer a green and highly selective route.[4] These methods often involve the stereoselective hydrolysis of a nitrile or amide precursor.

Q2: How can I effectively purify the final product?

Purification of this compound can be challenging due to its amphoteric nature.

  • Crystallization: This is the preferred method for large-scale purification. The key is to find a suitable solvent system. Often, a mixture of a polar solvent (like water, ethanol, or methanol) and a less polar co-solvent is effective. Adjusting the pH of an aqueous solution to the isoelectric point of the amino acid can induce precipitation.[5]

  • Ion-Exchange Chromatography: For smaller scales or for removing ionic impurities, ion-exchange chromatography can be very effective. The amino acid can be adsorbed onto a cation-exchange resin and then eluted with a solution of a volatile base like ammonia.[6]

  • Preparative HPLC: For very high purity requirements, preparative chiral HPLC can be used, although this is generally not practical for large quantities.

Q3: What analytical techniques are recommended for determining the enantiomeric excess (ee)?

Accurate determination of the enantiomeric excess is crucial.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase (CSP) is used to separate the enantiomers. Teicoplanin-based columns are often effective for underivatized amino acids.[7]

  • Gas Chromatography (GC) on a Chiral Column: This method is suitable if the amino acid can be derivatized to a volatile compound.

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in solution, but it is generally less accurate than chromatographic methods for precise ee determination.

Q4: I am considering a biocatalytic approach using Rhodococcus. What are the key parameters to optimize?

Biocatalysis with Rhodococcus species can be a powerful tool. Key optimization parameters include:

  • Strain Selection: Different strains of Rhodococcus can have different enzyme activities and selectivities. It may be necessary to screen several strains.

  • Medium Composition: The composition of the culture medium, including the carbon and nitrogen sources, can significantly impact enzyme production and activity.[8]

  • Reaction Conditions: pH, temperature, and substrate concentration are critical parameters that need to be optimized for the specific enzymatic reaction.

  • Cell Permeability: For whole-cell catalysis, the permeability of the cell membrane to the substrate and product can be a limiting factor. The use of permeabilizing agents may be necessary.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 3-Amino-3-(2-naphthyl)-propionic acid using a Chiral Amine

This protocol outlines a general procedure for the resolution of a racemic mixture of 3-amino-3-(2-naphthyl)-propionic acid.

  • Salt Formation: Dissolve the racemic 3-amino-3-(2-naphthyl)-propionic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine).

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require some experimentation.

  • Isolation of Diastereomer: Collect the crystals by filtration. Wash the crystals with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove the chiral resolving agent.

  • Isolation of the Product: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the desired enantiomer. Collect the solid by filtration, wash with water, and dry.

  • Analysis: Determine the enantiomeric excess of the product using a validated chiral HPLC method.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline for developing a chiral HPLC method.

  • Column Selection: A teicoplanin-based chiral stationary phase (e.g., Chirobiotic T) is a good starting point.

  • Mobile Phase: A typical mobile phase for underivatized amino acids on this type of column is a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer or acid (e.g., ammonium acetate or formic acid).

  • Method Development:

    • Start with a simple mobile phase, for example, 80:20 (v/v) methanol/water with 0.1% formic acid.

    • Inject a solution of the racemic standard to determine the retention times of both enantiomers.

    • Optimize the mobile phase composition (the ratio of organic to aqueous and the type and concentration of the additive) to achieve baseline separation of the two enantiomer peaks.

    • Temperature can also be a useful parameter to optimize resolution.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time No optimize_temp Optimize Temperature incomplete->optimize_temp No check_catalyst Check Catalyst Activity incomplete->check_catalyst No analyze_byproducts Analyze Byproducts (MS/NMR) incomplete->analyze_byproducts Yes end Improved Yield extend_time->end optimize_temp->end check_catalyst->end side_reactions Side Reactions Identified analyze_byproducts->side_reactions control_stoichiometry Control Stoichiometry side_reactions->control_stoichiometry Yes adjust_ph Adjust pH side_reactions->adjust_ph Yes check_workup Evaluate Workup and Purification side_reactions->check_workup No control_stoichiometry->end adjust_ph->end product_loss Product Loss Identified check_workup->product_loss optimize_cryst Optimize Crystallization product_loss->optimize_cryst Yes optimize_chrom Optimize Chromatography product_loss->optimize_chrom Yes optimize_cryst->end optimize_chrom->end

Caption: A logical workflow for diagnosing and resolving issues of low yield.

Decision Tree for Improving Enantioselectivity

G start Low Enantiomeric Excess (ee) check_catalyst Evaluate Chiral Catalyst/Auxiliary start->check_catalyst catalyst_issue Is Catalyst/Auxiliary Optimal and Pure? check_catalyst->catalyst_issue screen_catalysts Screen Different Catalysts/Ligands catalyst_issue->screen_catalysts No ensure_purity Ensure High Purity of Catalyst catalyst_issue->ensure_purity No check_conditions Review Reaction Conditions catalyst_issue->check_conditions Yes end Improved Enantioselectivity screen_catalysts->end ensure_purity->end conditions_issue Are Conditions Optimized? check_conditions->conditions_issue lower_temp Lower Reaction Temperature conditions_issue->lower_temp No screen_solvents Screen Different Solvents conditions_issue->screen_solvents No adjust_conc Adjust Reactant Concentration conditions_issue->adjust_conc No check_racemization Investigate Potential Racemization conditions_issue->check_racemization Yes lower_temp->end screen_solvents->end adjust_conc->end racemization_issue Is Racemization Occurring? check_racemization->racemization_issue milder_conditions Use Milder Reaction/Workup Conditions racemization_issue->milder_conditions Yes racemization_issue->end No milder_conditions->end

Sources

Technical Support Center: Purification of (R)-3-Amino-3-(2-naphthyl)-propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-3-Amino-3-(2-naphthyl)-propionic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this specific enantiomer. This compound is a crucial building block in medicinal chemistry, valued for its role in synthesizing various bioactive molecules. Its distinct structure, which includes a naphthyl group, often improves the binding affinity and selectivity of compounds in biological systems.

This resource provides in-depth, experience-driven answers to common and complex questions encountered during the purification process. We will explore the "why" behind the "how," grounding our recommendations in established scientific principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Purification Strategies
Q1: What are the primary methods for purifying this compound from a racemic mixture?

The two most prevalent and effective strategies for resolving racemic β-amino acids like 3-Amino-3-(2-naphthyl)-propionic acid are Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) .

  • Diastereomeric Salt Crystallization: This classical and industrially scalable method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral resolving agent is removed to yield the desired enantiomerically pure amino acid.

  • Chiral HPLC: This analytical and preparative technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and collection. Polysaccharide-based columns are commonly used for this purpose.

Section 2: Troubleshooting Diastereomeric Salt Crystallization
Q2: I'm not getting any crystal formation after adding the chiral resolving agent. What could be the issue?

Several factors can inhibit crystallization. Let's break down the common culprits:

  • Solvent Choice is Critical: The ideal solvent system should dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling. If the salts are too soluble, no crystals will form. Conversely, if they are poorly soluble, both diastereomers may precipitate together.

    • Troubleshooting Tip: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, and mixtures with water) to find the optimal system.

  • Supersaturation Has Not Been Reached: Crystallization requires a supersaturated solution. This is typically achieved by dissolving the salts in a minimal amount of hot solvent and then allowing it to cool.

    • Troubleshooting Tip: Try concentrating the solution by slowly evaporating the solvent before cooling. Be cautious not to evaporate too much, which could lead to rapid, non-selective precipitation.

  • Impurities are Inhibiting Crystal Growth: The presence of unreacted starting materials or side products can interfere with the formation of a crystal lattice.

    • Troubleshooting Tip: Ensure the initial racemic mixture is of high purity before attempting resolution. A preliminary purification by recrystallization or column chromatography may be necessary.

Q3: My crystals have a low enantiomeric excess (ee). How can I improve the purity?

Low enantiomeric excess is a common challenge and often points to co-precipitation of the undesired diastereomer.

  • Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Troubleshooting Tip: Employ a slow, controlled cooling process. Allowing the solution to cool to room temperature slowly and then transferring it to a colder environment (e.g., 0-4 °C) can significantly improve selectivity.

  • Recrystallization is Key: A single crystallization step is often insufficient to achieve high enantiomeric purity.

    • Troubleshooting Tip: Perform one or more recrystallizations of the diastereomeric salt. Dissolve the isolated crystals in a minimal amount of the same hot solvent system and repeat the slow cooling process. Monitor the enantiomeric excess of the crystals after each recrystallization using chiral HPLC.

  • Kinetic vs. Thermodynamic Control: In some cases, the initially formed crystals may not be the most thermodynamically stable, leading to changes in enantiomeric purity over time.

    • Troubleshooting Tip: Experiment with different crystallization times. Sometimes, a shorter crystallization time can yield a higher enantiomeric excess by kinetically favoring the precipitation of one diastereomer.

Section 3: Chiral HPLC Troubleshooting
Q4: I'm seeing poor or no separation of enantiomers on my chiral HPLC column. What should I try?

Achieving good resolution in chiral HPLC is a process of methodical optimization.

  • Incorrect Column Selection: The "no-one-size-fits-all" principle is paramount in chiral separations. The interaction between the analyte and the chiral stationary phase (CSP) is highly specific.

    • Troubleshooting Tip: Screen a variety of chiral columns. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for arylpropionic acid derivatives. Macrocyclic glycopeptide-based CSPs, like those with teicoplanin, are particularly effective for underivatized amino acids.

  • Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP.

    • Troubleshooting Tip:

      • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography.

      • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions.

      • For underivatized amino acids, which are zwitterionic, a mobile phase containing methanol and an ammonium formate buffer can be effective on a teicoplanin-based column.

Q5: My peaks are broad and tailing. How can I improve the peak shape?

Poor peak shape can compromise resolution and quantification.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the CSP can lead to peak tailing.

    • Troubleshooting Tip: As mentioned above, add a mobile phase modifier. For an amino acid, an acidic modifier will protonate the carboxyl group, and a basic modifier will deprotonate the amino group, which can lead to more defined interactions with the CSP.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.

    • Troubleshooting Tip: Reduce the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase: The solubility of the analyte in the mobile phase can affect peak shape.

    • Troubleshooting Tip: Ensure your analyte is fully dissolved in the mobile phase before injection. If you are using a gradient, ensure the initial mobile phase composition is a good solvent for your compound.

Experimental Workflow & Protocols

General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the purification of this compound derivatives.

G cluster_start Start: Racemic Mixture cluster_method Method Selection cluster_xtal Diastereomeric Salt Crystallization cluster_hplc Chiral HPLC start Racemic 3-Amino-3-(2-naphthyl) -propionic acid derivative method Choose Purification Method start->method xtal_start React with Chiral Resolving Agent method->xtal_start Crystallization hplc_start Inject on Chiral Stationary Phase (CSP) method->hplc_start HPLC xtal_check Crystals Formed? xtal_start->xtal_check xtal_ee Analyze Enantiomeric Excess (ee) via Chiral HPLC xtal_check->xtal_ee Yes xtal_solvent Optimize Solvent & Concentration xtal_check->xtal_solvent No xtal_ee_check ee > 98%? xtal_ee->xtal_ee_check xtal_recrys Recrystallize xtal_ee_check->xtal_recrys No xtal_liberate Liberate Free Amino Acid xtal_ee_check->xtal_liberate Yes xtal_recrys->xtal_ee xtal_solvent->xtal_start hplc_check Separation Achieved? hplc_start->hplc_check hplc_optimize Optimize Mobile Phase & Column hplc_check->hplc_optimize No hplc_peaks Good Peak Shape? hplc_check->hplc_peaks Yes hplc_optimize->hplc_start hplc_peaks_opt Adjust Additives & Sample Concentration hplc_peaks->hplc_peaks_opt No hplc_collect Collect (R)-Enantiomer Fraction hplc_peaks->hplc_collect Yes hplc_peaks_opt->hplc_start

Caption: A general troubleshooting workflow for chiral purification.

Protocol: Diastereomeric Salt Crystallization

This protocol is a generalized procedure and may require optimization for specific derivatives.

Objective: To isolate one diastereomeric salt of 3-Amino-3-(2-naphthyl)-propionic acid from a racemic mixture.

Materials:

  • Racemic 3-Amino-3-(2-naphthyl)-propionic acid derivative

  • Chiral resolving agent (e.g., (R,R)-Tartaric Acid, (S)-Mandelic Acid)

  • Selected solvent system (e.g., ethanol, methanol, isopropanol)

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Chiral HPLC for analysis

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic amino acid (1 equivalent) and the chiral resolving agent (0.5-1.0 equivalents) in the minimum amount of hot solvent. Stir until all solids are dissolved.

    • Rationale: Using a minimal amount of solvent is crucial for achieving supersaturation upon cooling. The amount of resolving agent can be adjusted; using half an equivalent can sometimes be more efficient.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote selective crystallization, avoid agitation.

    • Rationale: Slow cooling minimizes the risk of trapping the more soluble diastereomer, thereby increasing the enantiomeric purity of the resulting crystals.

  • Maturation: Once the solution has reached room temperature, you may further cool it in an ice bath or refrigerator (0-4 °C) to maximize the yield of the less soluble diastereomer.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Analysis: Dry the crystals and determine their enantiomeric excess (after liberating a small sample of the free amino acid) by chiral HPLC.

  • Recrystallization (if necessary): If the enantiomeric excess is below the desired level (>98%), repeat steps 1-5 with the crystalline material.

  • Liberation of the Free Amino Acid: Once the desired purity is achieved, dissolve the diastereomeric salt in water and adjust the pH with an acid or base to break the salt. The free amino acid can then be extracted with an organic solvent or collected by filtration if it precipitates.

Data Summary Table

The optimal purification parameters are highly dependent on the specific derivative and the chosen method. The following table provides a conceptual framework for organizing experimental results during methods development.

ParameterDiastereomeric Salt CrystallizationChiral HPLC
Chiral Selector e.g., (R,R)-Tartaric Acid, (S)-Mandelic Acide.g., Chiralpak IA, Chiralcel OD-H, Astec CHIROBIOTIC T
Solvent/Mobile Phase Ethanol/Water (9:1), MethanolHexane/Isopropanol (90:10) + 0.1% TFA
Temperature (°C) Cool from 70°C to 4°C over 12h25°C (Ambient)
Typical Purity (ee %) 85-95% (after 1st crop), >99% (after recrystallization)>99%
Key Advantage ScalabilityHigh Resolution, Direct Analysis
Key Challenge Requires optimization of solvent and cooling rateColumn selection can be empirical

References

  • J Sep Sci. 2013 Jan;36(1):140-7. doi: 10.1002/jssc. 201200885. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • BOC Sciences.
  • Crystal Growth & Design. Population Balance Modeling of Diastereomeric Salt Resolution.
  • Docta Complutense. r,β-Diamino Acids: Biological Significance and Synthetic Approaches.
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Creative Peptides. (R)-3-Amino-3-(2-naphthyl)propionic acid.
  • Chem-Impex. (R)-3-Amino-3-(2-naphthyl)propionic acid.
  • ResearchG

Technical Support Center: Stability of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-3-Amino-3-(2-naphthyl)-propionic acid (CAS 786637-72-7). This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Our goal is to provide not only solutions but also the underlying scientific rationale to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term stability, the solid compound, which typically appears as a white powder, should be stored at 2-8°C.[1][2][3][4] It is advisable to store it in a tightly sealed container, protected from light and moisture, to prevent potential degradation.

Q2: How stable is this compound in solution? What solvents are recommended?

A: The stability in solution is highly dependent on the solvent, pH, and storage temperature.

  • For Organic Synthesis: For anhydrous applications, dissolve in high-purity aprotic solvents like DMSO or DMF. Prepare these solutions fresh whenever possible. If short-term storage is needed, keep them at -20°C under an inert atmosphere (e.g., argon or nitrogen).

  • For Biological Assays: Aqueous buffers are common, but stability is a major concern. The compound's solubility is pH-dependent due to its amino and carboxylic acid groups. Prepare aqueous solutions immediately before use. Avoid prolonged storage in aqueous media, especially at neutral or alkaline pH, which can accelerate degradation.[5][6]

Q3: Is this compound sensitive to pH, light, or temperature?

A: Yes, it is susceptible to all three.

  • pH: Extreme pH values should be avoided. Alkaline conditions can promote racemization at the chiral center and oxidative degradation of the naphthyl ring. Acidic conditions can lead to hydrolysis, although this is generally slower than base-catalyzed degradation.[5][6]

  • Light: The naphthyl moiety is an extended aromatic system, making the compound potentially photosensitive. Exposure to UV or even strong ambient light could initiate photo-oxidative degradation, often leading to discoloration.

  • Temperature: Elevated temperatures will accelerate all degradation pathways. For solutions, storage at 2-8°C is recommended for short-term use (hours to days), and ≤ -20°C for longer periods, provided the solvent system is appropriate.

Q4: What are the most likely degradation products I might encounter?

A: While specific degradation pathways for this exact molecule are not extensively published, we can predict likely products based on its structure and general amino acid chemistry.[5][7]

  • (S)-3-Amino-3-(2-naphthyl)-propionic acid: The enantiomer, resulting from racemization under basic conditions.

  • Oxidized Naphthyl Derivatives: Oxidation of the electron-rich naphthyl ring can lead to quinone-type structures or hydroxylated species, often colored.

  • Decarboxylation Product: Loss of CO2 from the carboxyl group, especially under heat, to form (R)-1-(2-naphthyl)ethan-1-amine.

  • Deamination Products: While less common under typical conditions, deamination can lead to the corresponding alcohol or other related products.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Unexpected peaks are appearing in my HPLC/LC-MS chromatogram.

  • Probable Cause 1: Chemical Degradation. The new peaks could be degradation products due to oxidative, hydrolytic, or photolytic stress. The naphthyl ring is susceptible to oxidation.

  • Probable Cause 2: Racemization. If you are using a non-chiral column, the appearance of a single new peak with an identical mass might not be observed. However, on a chiral column, a new peak corresponding to the (S)-enantiomer may appear.

  • Probable Cause 3: Contamination. Impurities could originate from the solvent, glassware, or cross-contamination from other experiments.

  • Troubleshooting Workflow:

    G start Unexpected Peak(s) in Chromatogram check_mass Analyze Peak by MS Does mass match parent or known degradant? start->check_mass re_prepare Prepare fresh standard from new solid material start->re_prepare chiral_hplc Run sample on a validated Chiral HPLC column check_mass->chiral_hplc Mass Matches Parent forced_degradation Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) check_mass->forced_degradation Mass is Different identify_peak Identify peak as degradant (e.g., oxide, enantiomer) chiral_hplc->identify_peak New Peak = Enantiomer compare_spectra Compare retention time (RT) & spectra of unknown peak to stressed samples forced_degradation->compare_spectra compare_spectra->identify_peak re_run Re-run fresh standard. Is the peak still present? re_prepare->re_run source_issue Peak is from original source material or systematic contamination re_run->source_issue Yes handling_issue Peak is from sample handling/ storage. Review protocol. re_run->handling_issue No

    Caption: Troubleshooting workflow for unknown chromatographic peaks.

Issue 2: My experiment requires high optical purity, but I suspect racemization.

  • Probable Cause: The chiral carbon atom is activated by the adjacent naphthyl ring and can be deprotonated, especially under basic conditions (pH > 8), leading to a loss of stereochemical integrity.

  • Solution:

    • pH Control: Strictly maintain the pH of your solutions, preferably in the acidic to neutral range (pH 3-7). Use well-characterized buffers.

    • Chiral Analysis: Employ a chiral HPLC or capillary electrophoresis (CE) method to quantify the enantiomeric excess (%ee) of your material both before and after your experiment.[8][9][10] This is the only definitive way to measure racemization.

    • Temperature: Avoid heating solutions containing the compound for extended periods, as heat can accelerate racemization.

Issue 3: The compound precipitates from my aqueous buffer over time.

  • Probable Cause: this compound is an amphoteric molecule with a pKa around 3.4-4.0 for the carboxylic acid and 9.0-9.5 for the amino group (estimated). Its solubility in water is lowest near its isoelectric point (pI), likely around pH 6-7.

  • Solution:

    • Adjust pH: To increase solubility, adjust the pH of your buffer to be at least 1.5-2 units away from the pI. For example, use a buffer at pH < 4.5 (to protonate the carboxylate) or pH > 8.0 (to deprotonate the amine), keeping in mind the stability risks at higher pH.

    • Use Co-solvents: If your experimental system permits, adding a small percentage (5-20%) of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.

    • Prepare Fresh: Due to both stability and solubility concerns, the best practice is to prepare aqueous solutions immediately prior to use.

Issue 4: The solid material or my stock solution has developed a yellow or brown tint.

  • Probable Cause: This is a classic sign of oxidation. The electron-rich naphthyl ring system is susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

  • Solution:

    • Inert Storage: Store the solid compound under an inert gas like argon or nitrogen.

    • Protect from Light: Use amber vials or wrap containers with aluminum foil for both solid and solution storage.

    • Degas Solvents: For preparing solutions, especially for long-term storage or sensitive applications, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Purity Check: A discolored sample should be re-analyzed for purity by HPLC before use, as its integrity may be compromised.

Section 3: Experimental Protocols

These protocols provide standardized methods for handling, analysis, and stability testing.

Protocol 1: Recommended Procedure for Preparing Stock Solutions
  • Pre-analysis: Before use, confirm the purity of the solid material using the HPLC method described in Protocol 3.

  • Weighing: Allow the vial containing the solid to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of this compound in a fume hood.

  • Solvent Selection:

    • Organic Stock (e.g., 10-50 mM in DMSO): Add the appropriate volume of anhydrous, high-purity DMSO to the solid. Use gentle vortexing or sonication in a room temperature water bath to facilitate dissolution.

    • Aqueous Stock (e.g., 1-10 mM in Buffer): Add the chosen buffer (e.g., PBS, MES) and adjust the pH as needed to ensure complete dissolution. Prepare this solution fresh.

  • Storage: Store organic stock solutions in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Discard aqueous solutions after use.

Protocol 2: General Protocol for a Forced Degradation Study

This study helps identify potential degradation products and assess stability under various stress conditions.

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the solution into separate, protected vials for each condition.

Stress Condition Reagent/Procedure Time Temperature
Acid Hydrolysis Add 1N HCl to a final concentration of 0.1N24-72 h60°C
Base Hydrolysis Add 1N NaOH to a final concentration of 0.1N2-24 hRoom Temp
Oxidation Add 30% H₂O₂ to a final concentration of 3%24 hRoom Temp
Thermal Stress Heat the solution72 h80°C
Photolytic Stress Expose solution to high-intensity light (ICH Q1B)24-72 hRoom Temp
Control Store solution protected from light72 h4°C
  • Analysis: After the designated time, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV/MS (Protocol 3) to determine the percentage of degradation and identify major degradants.

Protocol 3: Stability-Indicating HPLC Method for Purity Assessment

This reverse-phase HPLC method is designed to separate the parent compound from potential impurities and degradation products.

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 220 nm and 280 nm
Injection Volume 2 µL
For enantiomeric purity, a dedicated chiral column is required. Common phases for amino acid derivatives include polysaccharide-based (e.g., Chiralpak series) or macrocyclic antibiotic-based columns.[9][10]
Potential Degradation Pathways Visualization

G Parent (R)-3-Amino-3-(2-naphthyl) propionic acid Racemate (S)-Enantiomer Parent->Racemate Base (OH-), Heat Oxidized Oxidized Naphthyl Derivatives (e.g., quinones) Parent->Oxidized O2, Light, H2O2 Decarboxylated Decarboxylation Product Parent->Decarboxylated Heat, Acid

Caption: Simplified potential degradation pathways.

References

  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure.
  • Factors involved in the stability of isolated β-sheets: Turn sequence, β-sheet twisting, and hydrophobic surface burial.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
  • β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples.
  • Amino Acid Degradation. University of California, Davis. [Link]
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]
  • This compound | C13H13NO2. PubChem. [Link]
  • (R)-3-AMINO-3-(1-NAPHTHYL)-PROPIONIC ACID CAS 775280-91-6. Apnoke Scientific Ltd. [Link]
  • Amino Acid Analysis: “How-To” Guide. Agilent. [Link]
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer. [Link]
  • Ligand-Enabled β-C–H Arylation of α-Amino Acids Without Installing Exogenous Directing Groups.
  • Asymmetric Intramolecular α‐Arylation of Polar Amino Acids Bearing β‐Leaving Groups.
  • Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed. [Link]

Sources

avoiding racemization of (R)-3-Amino-3-(2-naphthyl)-propionic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Research

I'm starting with broad Google searches focused on synthesizing (R)-3-Amino-3-(2-naphthyl)-propionic acid. My primary concern is avoiding racemization during the process. I'm using search terms like "synthesis of (R)-3-Amino-3-(2-naphthyl)-" to cast a wide net. I'm digging through initial results to identify promising leads and relevant synthetic routes.

Analyzing Racemization Prevention

I'm now diving deeper into preventing racemization, searching for "chiral integrity in β-amino acid synthesis" and "racemization of 3-amino-3-arylpropionic acids." I'm also exploring "asymmetric synthesis of β-naphthylalanine" and "enantioselective synthesis of this compound." Next, I will organize a technical support guide. It will start with FAQs addressing racemization, followed by troubleshooting.

I'll focus on the chemical mechanisms that cause racemization. Then, I will show how to prevent it, including reagent selection, solvent, temperature, and pH. I'll describe stereoselective synthesis methods.

Structuring Support Resources

I'm now focusing on organizing the support guide. I will start with FAQs addressing common racemization concerns, followed by troubleshooting. I will explain racemization mechanisms, preventative measures (reagents, temperature, etc.), and stereoselective synthesis. I'll include in-text citations and a full reference list with URLs, and I'll use tables to summarize key data. Step-by-step protocols are underway, along with diagrams via Graphviz.

Deepening Search & Organization

My focus has shifted toward building a support guide, starting with comprehensive Google searches, using detailed queries to gather information on the specific compound. I'm focusing on racemization-avoidance techniques, structural elements for the FAQs, and troubleshooting, as well as considering chemical mechanisms and prevention via solvent choice. I'll include citations and detailed protocols with tables. Graphviz will produce the final diagrams.

Technical Support Center: Troubleshooting Low Yield in (R)-3-Amino-3-(2-naphthyl)-propionic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(2-naphthyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this valuable chiral building block. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, particularly via asymmetric hydrogenation of a suitable precursor.

Q1: What is the most common and efficient method for the enantioselective synthesis of this compound?

A1: The most prevalent and highly efficient method is the asymmetric hydrogenation of a prochiral enamide precursor, specifically an N-acyl-β-amino-β-(2-naphthyl)acrylate derivative. This reaction is typically catalyzed by a rhodium complex bearing a chiral phosphine ligand.[1][2][3][4] This approach is favored for its high enantioselectivity and generally good yields under optimized conditions.

Q2: Which chiral ligands are recommended for the rhodium-catalyzed asymmetric hydrogenation to obtain the (R)-enantiomer?

A2: The choice of chiral ligand is critical for achieving high enantioselectivity. For the synthesis of the (R)-enantiomer of β-amino acids through asymmetric hydrogenation of (Z)-enamides, ligands from the BisP* and MiniPHOS families have shown excellent results.[1][4][5] Specifically, rhodium complexes with ligands such as (S,S)-t-Bu-BisP* are known to produce the (R)-amide product from aryl-substituted enamides.[1][5] It is crucial to consult the literature for the specific substrate-ligand combination that yields the desired stereoisomer.

Q3: What are the typical starting materials for this synthesis?

A3: The synthesis generally starts with the corresponding β-keto ester, which is then converted to the enamide substrate. For this compound, the synthesis would typically begin with a 2-naphthyl-β-keto ester. This is then reacted with an amine source and an acylating agent to form the N-acyl enamine precursor for the asymmetric hydrogenation step. The purity of these starting materials is paramount for a successful reaction.[6][7]

Q4: What is a typical solvent system for the asymmetric hydrogenation reaction?

A4: Protic solvents like methanol and ethanol are commonly used and have been shown to be effective for the asymmetric hydrogenation of enamides catalyzed by rhodium complexes.[8][9] However, the optimal solvent can be substrate and catalyst dependent. In some cases, aprotic solvents may be employed. It is advisable to perform small-scale solvent screening to determine the best conditions for your specific substrate and catalyst system.

II. Troubleshooting Guide: Low Yield

Low yield is a common issue that can arise from various factors throughout the synthetic process. This section provides a structured approach to identifying and resolving the root causes of poor yields.

Logical Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity 1. Verify Starting Material Purity Start->Check_Purity Impure_SM Impure Starting Materials? Check_Purity->Impure_SM Check_Catalyst 2. Assess Catalyst Activity Inactive_Catalyst Catalyst Deactivation? Check_Catalyst->Inactive_Catalyst Check_Conditions 3. Evaluate Reaction Conditions Suboptimal_Conditions Suboptimal Conditions? Check_Conditions->Suboptimal_Conditions Check_Workup 4. Analyze Work-up and Purification Product_Loss Product Loss During Work-up? Check_Workup->Product_Loss Impure_SM->Check_Catalyst No Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Inactive_Catalyst->Check_Conditions No New_Catalyst Use Fresh/New Catalyst Inactive_Catalyst->New_Catalyst Yes Suboptimal_Conditions->Check_Workup No Optimize_Conditions Optimize Reaction Parameters Suboptimal_Conditions->Optimize_Conditions Yes Optimize_Workup Optimize Purification Protocol Product_Loss->Optimize_Workup Yes Success Improved Yield Product_Loss->Success No, consult further Purify_SM->Success New_Catalyst->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yield.

Issues with Starting Materials

The quality of your starting materials is the foundation of a successful synthesis. Impurities can inhibit the catalyst, lead to side reactions, and complicate purification.

Q: My reaction is sluggish or incomplete, and the yield is low. Could my starting materials be the problem?

A: Yes, impurities in the enamide substrate or the solvent can significantly impact the reaction.

  • Causality: Impurities in starting materials can act as catalyst poisons, leading to reduced catalytic activity or complete deactivation.[6][7] For instance, sulfur-containing compounds, strong coordinating species, or other metal contaminants can irreversibly bind to the rhodium center, rendering it inactive. The presence of geometric isomers (E/Z) of the enamide can also affect the reaction rate and enantioselectivity.[3]

  • Troubleshooting Protocol:

    • Purity Analysis:

      • Analyze your enamide substrate using ¹H NMR, ¹³C NMR, and HPLC to confirm its identity, purity, and isomeric ratio.

      • Ensure your solvent is of high purity and anhydrous, as water content can affect the catalyst's performance.

    • Purification of Starting Materials:

      • If impurities are detected, purify the enamide substrate by recrystallization or column chromatography.

      • Use freshly distilled, anhydrous solvents for the reaction.

ParameterRecommended SpecificationAnalytical Technique
Enamide Purity>98%HPLC, NMR
(Z)-Isomer Content>95%¹H NMR
Solvent Water Content<50 ppmKarl Fischer Titration
Catalyst-Related Problems

The chiral rhodium catalyst is the heart of the asymmetric hydrogenation. Its activity and proper handling are critical for achieving high yield and enantioselectivity.

Q: The reaction is not proceeding, or the conversion is very low, even with pure starting materials. What could be wrong with my catalyst?

A: The catalyst may be inactive or deactivated.

  • Causality: Rhodium-phosphine catalysts can be sensitive to air and moisture.[2] Improper handling or storage can lead to oxidation of the phosphine ligand or the rhodium center, resulting in a loss of catalytic activity. The catalyst precursor may also require an activation step that has not been effectively carried out. Furthermore, certain functional groups on the substrate or impurities can lead to catalyst deactivation during the reaction.[2]

  • Troubleshooting Protocol:

    • Catalyst Handling:

      • Always handle the rhodium precursor and the chiral ligand under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

      • Store catalysts in a desiccator or glovebox to protect them from air and moisture.

    • Catalyst Preparation:

      • If preparing the catalyst in situ, ensure accurate stoichiometry between the rhodium precursor and the chiral ligand.

      • Allow for a sufficient pre-formation time for the active catalyst to form before adding the substrate.

    • Use a Fresh Batch:

      • If catalyst deactivation is suspected, use a fresh batch of the rhodium precursor and/or the chiral ligand.

Catalyst_Activation Rh_precursor [Rh(COD)2]BF4 (Precatalyst) Active_Catalyst [Rh(Ligand)(Solvent)n]+ (Active Catalyst) Rh_precursor->Active_Catalyst Ligand Chiral Phosphine Ligand (e.g., (S,S)-t-Bu-BisP*) Ligand->Active_Catalyst Solvent Solvent (e.g., Methanol) Solvent->Active_Catalyst

Caption: In situ formation of the active catalyst.

Suboptimal Reaction Conditions

Even with pure starting materials and an active catalyst, suboptimal reaction conditions can lead to low yields.

Q: My reaction is giving a mixture of starting material and product, and the yield of the desired product is low. How can I optimize the reaction conditions?

A: Fine-tuning reaction parameters such as hydrogen pressure, temperature, and reaction time is crucial.

  • Causality: Asymmetric hydrogenations are sensitive to several parameters. Insufficient hydrogen pressure can lead to slow or incomplete reactions. The reaction temperature can influence both the rate and the enantioselectivity. An inadequate reaction time will result in incomplete conversion.

  • Troubleshooting Protocol:

    • Hydrogen Pressure:

      • Ensure the reaction vessel is properly sealed and pressurized.

      • While some reactions proceed at atmospheric pressure, others may require higher pressures (e.g., 5-10 bar). Consult relevant literature for your specific catalyst system.

    • Temperature:

      • Most rhodium-catalyzed hydrogenations are run at or slightly above room temperature (25-50 °C).

      • If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.

    • Reaction Time and Monitoring:

      • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, HPLC, or NMR.

      • Continue the reaction until no further conversion is observed.

ParameterTypical RangeOptimization Strategy
Hydrogen Pressure1 - 20 barStart with literature values and increase if the reaction is slow.
Temperature20 - 60 °CStart at room temperature and gently heat if necessary.
Reaction Time2 - 24 hoursMonitor reaction progress to determine the optimal time.
Work-up and Purification Issues

Significant product loss can occur during the work-up and purification stages, leading to a low isolated yield.

Q: I have good conversion according to my in-process analysis, but my isolated yield is much lower. What could be the problem?

A: Product loss during extraction, crystallization, or chromatography is a likely cause.

  • Causality: this compound is an amino acid and thus has both acidic and basic functional groups. This amphoteric nature can make extraction and purification challenging. The product might be partially soluble in both aqueous and organic phases, leading to losses during liquid-liquid extraction. During crystallization, suboptimal solvent systems can result in incomplete precipitation or the formation of fine crystals that are difficult to filter.

  • Troubleshooting Protocol:

    • Extraction:

      • Carefully adjust the pH of the aqueous phase during extraction to ensure the amino acid is in a form that is preferentially soluble in the desired phase (e.g., acidic pH for extraction into an organic solvent as the hydrochloride salt, or basic pH to extract into an organic solvent as the free amine after protecting the carboxylic acid).

      • Perform multiple extractions with smaller volumes of solvent for better recovery.

    • Crystallization:

      • Screen different solvent systems to find one that provides good recovery and high purity.

      • Cool the crystallization mixture slowly to promote the formation of larger, more easily filterable crystals.

    • Chromatography:

      • If using column chromatography, select an appropriate stationary phase and eluent system to minimize product loss on the column. The use of additives like triethylamine or acetic acid in the eluent may be necessary to prevent tailing.

III. References

  • Gridnev, I. D., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(24), 5268–5279. [Link]

  • Feldman, K. S., & Perkins, A. L. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(45), 11042–11055. [Link]

  • Tang, W., & Zhang, X. (2002). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, (10), 1072–1073. [Link]

  • Gridnev, I. D., et al. (2015). Challenging the Major/Minor Concept in Rh-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 5(5), 2826–2836. [Link]

  • Wang, D., et al. (2016). Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry, 14(4), 1269–1272. [Link]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Asymmetric Catalysis (pp. 1-19). Wiley-VCH. [Link]

  • Burk, M. J., et al. (1995). Rhodium-Catalyzed Asymmetric Hydrogenations. Journal of the American Chemical Society, 117(16), 4423–4424. [Link]

  • Imamoto, T., et al. (1998). A New Class of Chiral Phosphine Ligands, MiniPHOS, for Rhodium-Catalyzed Asymmetric Hydrogenation. Journal of the American Chemical Society, 120(8), 1635–1636. [Link]

  • Kumar, A., & Suryavanshi, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. [Link]

  • Soloshonok, V. A., et al. (2014). Chemical kinetic resolution of unprotected β-substituted β-amino acids using recyclable chiral ligands. Angewandte Chemie International Edition, 53(30), 7963-7967. [Link]

  • Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism. (2001). PubMed. [Link]

  • O'Brien, P., & Towers, T. D. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 635–640. [Link]

  • Alphand, V., et al. (2003). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. Semantic Scholar. [Link]

  • van den Berg, M., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2005–2016. [Link]

  • Price, S. L., & Reutzel-Edens, S. M. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 17(4), 2245–2257. [Link]

  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. (2022). ACS Publications. [Link]

  • Li, W., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(8), 3148–3154. [Link]

  • Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. (2014). European Medicines Agency. [Link]

Sources

storage and handling of (R)-3-Amino-3-(2-naphthyl)-propionic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-3-Amino-3-(2-naphthyl)-propionic acid (CAS: 786637-72-7). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its experimental lifecycle. As a beta-amino acid featuring a bulky naphthyl group, its handling and storage are critical for obtaining reproducible and accurate results.[1][2] This guide provides in-depth, field-proven insights into best practices, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term and short-term storage conditions for this compound?

A1: Proper storage is the most critical factor in preventing degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

  • Long-Term Storage: For maximum stability, the solid compound should be stored at 0-8 °C (refrigerated).[1][3] The container must be tightly sealed to prevent moisture absorption and sublimation.

  • Short-Term Storage: For materials being accessed frequently, storage at 0-8 °C remains the best practice. Some suppliers may indicate room temperature storage is acceptable for short durations, but refrigerated conditions are preferable to minimize any potential for slow degradation.[4]

  • Atmosphere: While not explicitly mandated by all suppliers, for ultimate long-term stability, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). This is a prudent measure to prevent slow oxidation of the naphthyl ring system.

  • Light Protection: The naphthyl moiety can be sensitive to UV light. Always store the solid compound in an amber or opaque vial to protect it from light-induced degradation.

Q2: What personal protective equipment (PPE) is required when handling the solid compound?

A2: Adherence to standard laboratory safety protocols is essential. Although not classified as acutely hazardous, prudent handling minimizes exposure risk.

  • Gloves: Wear nitrile or latex gloves to prevent skin contact.[5]

  • Eye Protection: Use safety glasses or goggles to protect from airborne particles.[6]

  • Lab Coat: A standard lab coat should be worn to protect personal clothing.

  • Respiratory Protection: If there is a risk of generating dust (e.g., when weighing large quantities), handle the compound in a well-ventilated area or a chemical fume hood.[7] Avoid breathing in the dust.[6]

Q3: How should I prepare stock solutions? What are the best solvents?

A3: The solubility of this compound is influenced by its zwitterionic amino acid character.

  • Recommended Solvents: For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For other applications, solubility may be achieved in aqueous bases (e.g., 0.5N NaOH) due to the presence of the acidic carboxylic acid group.[1][3]

  • Solution Preparation:

    • Always use anhydrous grade solvents (especially for DMSO) to prevent introducing water that could facilitate hydrolysis.

    • Weigh the compound accurately in a clean vial.

    • Add the solvent and vortex or sonicate gently to dissolve. Mild warming can be attempted but should be done with caution as it can accelerate degradation.

  • pH Considerations: In aqueous solutions, pH is a critical factor. The compound's solubility will be lowest near its isoelectric point. Adjusting the pH away from this point (e.g., with dilute NaOH or HCl) will increase solubility. However, be aware that extreme pH values can promote degradation (see Troubleshooting section).

Q4: How stable are solutions of this compound?

A4: Solution stability is significantly lower than solid-state stability.

  • DMSO Stocks: When stored at -20 °C or -80 °C in tightly sealed, light-protected vials, DMSO stock solutions can be stable for several weeks to months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.

  • Aqueous Solutions: Aqueous solutions are far more susceptible to degradation, including microbial growth and chemical hydrolysis. It is strongly recommended to prepare aqueous working solutions fresh for each experiment. If storage is unavoidable, filter-sterilize the solution and store at 2-8 °C for no more than 24-48 hours.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Issue 1: Inconsistent or Diminished Activity in Biological Assays

You observe that the biological effect of your compound is decreasing over time or varies between experiments. This is a classic sign of compound degradation.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Root Cause Analysis & Solution start Inconsistent / Diminished Experimental Results check_solid 1. Assess Solid Compound: - Check storage conditions (Temp, Light) - Visually inspect (color change, clumping) start->check_solid check_solution 2. Assess Stock Solution: - Check storage (Temp, Freeze-thaw) - Age of solution? check_solid->check_solution check_purity 3. Analytical Verification (HPLC): - Test solid & solution purity check_solution->check_purity degraded_solid Cause: Degraded Solid Solution: Procure new vial. Implement strict storage protocols. check_purity->degraded_solid Purity < Specification degraded_solution Cause: Degraded Solution Solution: Prepare fresh stock. Aliquot to avoid freeze-thaw. check_purity->degraded_solution Solid OK, Solution Degraded purity_ok Purity Confirmed (>98%) check_purity->purity_ok Both OK other_issues Conclusion: Degradation is not the root cause. Investigate other experimental variables (e.g., assay conditions, cell viability). purity_ok->other_issues

Caption: Troubleshooting workflow for inconsistent experimental results.

While specific degradation pathways for this molecule are not extensively published, we can infer likely mechanisms based on its structure—an amino acid with a naphthalene ring.

  • Oxidation: The electron-rich naphthalene ring is susceptible to oxidation, especially when exposed to air and light over long periods.

    • Mechanism: Oxidation can lead to the formation of hydroxylated or quinone-like species, altering the compound's structure and biological activity.

    • Mitigation: Store solid compound and solutions under an inert gas (argon/nitrogen) if possible. Always protect from light. Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to non-aqueous stock solutions can be considered, but its compatibility with your experimental system must be verified.

  • pH-Mediated Hydrolysis/Deamidation: Although this is a beta-amino acid and not a peptide, the amino and carboxyl groups can participate in reactions, particularly in unbuffered aqueous solutions or at pH extremes. The general principles of peptide deamidation provide a useful model.[8]

    • Mechanism: In acidic conditions, direct hydrolysis of amide bonds (if present in a larger context) or other labile groups can occur.[9][10] In neutral to alkaline conditions, intramolecular reactions can lead to cyclization or rearrangement.[10]

    • Mitigation: When using aqueous solutions, always use a buffer to maintain a stable pH within a physiological range (e.g., pH 7.2-7.4) unless your experiment specifically requires different conditions. Prepare these solutions fresh before use.

This is a self-validating protocol to check the integrity of your compound. A loss of purity over time is a definitive sign of degradation.

  • System Preparation: Use a C18 reverse-phase HPLC column.

  • Mobile Phase: A common starting point is a gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% ACN

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of a new, unopened vial of the compound (your "gold standard").

    • Prepare a ~1 mg/mL solution of the suspect compound (solid or from a stock solution).

  • Execution:

    • Inject the "gold standard" sample to determine the retention time and peak shape of the pure compound.

    • Inject the suspect sample.

  • Analysis: Compare the chromatograms. The appearance of new peaks or a significant reduction in the area of the main peak in your suspect sample indicates degradation. Purity should typically be ≥98%.[1]

Issue 2: Poor Solubility or Precipitation from Solution

Your compound does not fully dissolve, or it precipitates after being stored in solution.

The zwitterionic nature of the molecule means its net charge, and therefore its solubility in polar solvents, is highly dependent on pH.

  • Verify Solvent Choice: Ensure you are using an appropriate solvent. While DMSO is a good starting point for organic molecules, this compound's amino acid character may require specific conditions.

  • Systematic Solubility Test:

    • Place a small, known amount of the compound (e.g., 1 mg) in a vial.

    • Add the chosen solvent in small aliquots (e.g., 100 µL), vortexing between additions, to determine the approximate solubility limit.

  • Manipulate pH (for Aqueous Solutions):

    • If dissolving in a buffer, and solubility is poor, the pH may be near the compound's isoelectric point (pI).

    • To dissolve the compound, adjust the pH. Adding a small amount of dilute base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, adding dilute acid (e.g., 0.1 M HCl) will protonate the amino group, forming a more soluble ammonium salt.

    • Once dissolved, you may be able to carefully readjust the pH back towards the desired experimental value, but be mindful of potential precipitation.

  • Use Physical Methods Cautiously:

    • Sonication: A brief period in an ultrasonic bath can help break up solid aggregates and promote dissolution.

    • Gentle Heating: Warming the solution (e.g., to 37 °C) can increase solubility. However, do this as a last resort and for the shortest time possible, as heat will accelerate degradation. Never boil the solution.

Summary of Best Practices

This table summarizes the core recommendations for maintaining the integrity of this compound.

ParameterRecommendationRationale
Storage (Solid) 0-8 °C, tightly sealed, protected from light (amber vial).[1][3]Prevents thermal degradation, moisture absorption, and light-induced reactions.
Handling (Solid) Use standard PPE (gloves, eye protection). Handle in a well-ventilated area.[5][6][7]Minimizes user exposure to the chemical powder.
Stock Solutions Aliquot into single-use volumes. Store at -20 °C or -80 °C, protected from light.Avoids repeated freeze-thaw cycles which can cause degradation and moisture condensation.
Working Solutions Prepare fresh from stock for each experiment, especially for aqueous solutions.Aqueous solutions have limited stability and are prone to hydrolysis and microbial growth.
pH Control Use buffered solutions for aqueous experiments.[9]Maintains compound in a stable ionization state and prevents pH-mediated degradation.
Purity Verification Periodically check purity of stock solutions via HPLC, especially if results are inconsistent.Provides a quantitative measure of compound integrity, ensuring experimental validity.

References

  • AK Scientific, Inc. (n.d.). 3-Amino-2-(trityl-amino)-propionic acid methyl ester Safety Data Sheet.
  • Capot Chemical Co., Ltd. (2025, October 27). MSDS of (R)-3-Amino-2-methyl-propionic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-3-(2-nitrophenyl)propionic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). Propionic acid Safety Data Sheet.
  • Flinn Scientific. (2025, February 10). Safety Data Sheet (SDS) Propionic Acid.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary.
  • CP Lab Chemicals. (n.d.). 3-Amino-3-(2-naphthyl)propionic acid, min 97%.
  • DDP Specialty Electronic Materials US 9, LLC. (2020, January 20). Safety Data Sheet.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Dec-1-ene, homopolymer, hydrogenated.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dec-1-ene, homopolymer, hydrogenated.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711.
  • Castrol. (2025, July 21). Safety Data Sheet.
  • LibreTexts Biology. (2025, August 28). 18.5: Pathways of Amino Acid Degradation.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-11.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed.

Sources

Technical Support Center: Navigating Side Reactions of (R)-3-Amino-3-(2-naphthyl)-propionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The incorporation of non-proteinogenic amino acids like (R)-3-Amino-3-(2-naphthyl)-propionic acid, a β-amino acid, is a powerful strategy for developing peptide-based therapeutics with enhanced stability and novel functionalities.[1][2][3] However, its unique structural features, particularly the bulky naphthyl group and the β-amino acid backbone, can introduce specific challenges and side reactions during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful synthesis outcomes.

Understanding the Core Challenges

The primary difficulties in synthesizing peptides containing this compound stem from its steric bulk and the altered reactivity of the β-amino group. These characteristics can lead to:

  • Slow or Incomplete Coupling Reactions: The sterically hindered nature of both the naphthyl side chain and the β-amino acid backbone can impede the approach of the activated carboxyl group of the incoming amino acid, resulting in lower yields and deletion sequences.[4][5]

  • Aggregation: The hydrophobic naphthyl group can promote inter- and intramolecular aggregation of the growing peptide chain on the solid support, further hindering reaction kinetics.[6][7]

  • Racemization: Although less common for β-amino acids compared to their α-counterparts, racemization can still occur under certain activation conditions, compromising the stereochemical purity of the final peptide.[8][9][10]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization to form a diketopiperazine is a potential side reaction, leading to chain termination.[8]

Frequently Asked Questions (FAQs)

Q1: My coupling efficiency for this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low coupling efficiency is the most common issue when working with this bulky β-amino acid. The primary culprits are steric hindrance and on-resin aggregation.

  • Causality: The large naphthyl group physically blocks the reactive sites, slowing down the formation of the peptide bond. This is exacerbated by the potential for peptide chains to aggregate via hydrophobic interactions between the naphthyl groups, limiting solvent and reagent access.[6][7]

  • Troubleshooting Workflow:

    G start Low Coupling Efficiency Observed coupling_reagent Optimize Coupling Reagent (e.g., HATU, HCTU, PyBOP) start->coupling_reagent double_couple Implement Double Coupling coupling_reagent->double_couple chaotropic Add Chaotropic Agents (e.g., LiCl, KSCN) double_couple->chaotropic temp Increase Coupling Temperature (Microwave or Conventional) chaotropic->temp solvent Switch to High-Swelling Resin & Solubilizing Solvents (e.g., NMP) temp->solvent success Improved Purity & Yield solvent->success

    Caption: Troubleshooting workflow for low coupling efficiency.

Q2: I'm observing a significant peak in my HPLC that corresponds to a deletion of the peptide sequence immediately after the this compound residue. What is happening?

A2: This is a classic sign of incomplete coupling of the amino acid that was supposed to be attached to the this compound residue. The unreacted N-terminus of the β-amino acid is then capped (if a capping step is used) or remains unreacted, leading to a truncated peptide. The troubleshooting steps are the same as for general low coupling efficiency (see Q1).

Q3: Can racemization occur with this compound during peptide synthesis? How can I minimize this risk?

A3: While β-amino acids are generally less prone to racemization than α-amino acids due to the lack of an oxazolone intermediate, it is not impossible, especially with prolonged activation times or highly activating reagents.

  • Mechanism: Racemization can occur via direct enolization of the activated carboxylic acid. The risk increases with strong bases and extended exposure to activating agents.[10][11]

  • Preventative Measures:

    • Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as those containing HOBt or Oxyma Pure as additives.[9][12][13] HATU and HCTU are generally good choices.[14]

    • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.

    • Base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) instead of N-methylmorpholine (NMM) to reduce the likelihood of α-proton abstraction.[14]

Q4: I am concerned about the potential for diketopiperazine formation after coupling the second amino acid to the resin-bound this compound. How can I avoid this?

A4: Diketopiperazine formation is a risk at the dipeptide stage, especially in Fmoc-based synthesis where the N-terminal amine is deprotected with a base.[8]

  • Mitigation Strategies:

    • Resin Choice: Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl group hinders the intramolecular cyclization reaction.[8]

    • Dipeptide Coupling: If commercially available, couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide-resin intermediate.

    • Protecting Group Strategy: For the second amino acid, consider using an N-trityl protected amino acid to sterically block the cyclization.

Troubleshooting Guides

Issue 1: Persistent Aggregation During Synthesis

Symptoms:

  • Poor resin swelling.

  • Slow or incomplete Fmoc deprotection.

  • Low yields and difficult purification due to co-eluting aggregated peptides.[6][7]

Root Cause Analysis: The hydrophobic naphthyl side chains of this compound can induce strong intermolecular π-π stacking and hydrophobic interactions, leading to the collapse of the peptide chains on the resin and preventing efficient reagent diffusion.[6]

Detailed Protocol for Mitigation:

  • Resin Selection:

    • Switch to a high-swelling resin with a polyethylene glycol (PEG) core, such as a TentaGel or ChemMatrix® resin. These resins provide a more solvated environment that can disrupt peptide aggregation.

    • Use a resin with a lower loading capacity (e.g., 0.2-0.4 mmol/g) to increase the distance between growing peptide chains, reducing inter-chain interactions.

  • Solvent and Additives:

    • Replace DMF with N-methylpyrrolidone (NMP) or add up to 20% dimethyl sulfoxide (DMSO) to the coupling and deprotection solutions to improve solvation.

    • Incorporate chaotropic salts like lithium chloride (LiCl) at a concentration of 0.5-1.0 M in the coupling solvent to disrupt hydrogen bonding and aggregation.

  • Disruptive Elements:

    • If the sequence allows, strategically introduce "difficult sequence" disrupting elements like pseudoprolines or Dmb-protected amino acids every 6-8 residues to break up secondary structures.[8]

Issue 2: Incomplete or Slow Coupling Reactions

Symptoms:

  • Presence of deletion sequences in the final product, confirmed by mass spectrometry.

  • Positive Kaiser test after coupling.

Root Cause Analysis: The steric hindrance from the bulky naphthyl group and the β-amino acid backbone significantly slows the kinetics of the coupling reaction.

Optimized Coupling Protocol:

ParameterStandard ConditionOptimized Condition for Bulky β-Amino AcidsRationale
Coupling Reagent HBTU/HOBt/DIPEAHATU/HOAt/DIPEA or HCTU/DIPEA Uronium/aminium salts like HATU and HCTU are more reactive and efficient for sterically hindered couplings.[13][14]
Equivalents 3-4 eq. amino acid & coupling reagent5-6 eq. amino acid & coupling reagent A higher concentration of reactants drives the reaction forward, compensating for the slower kinetics.
Coupling Time 30-60 minutes2-4 hours (or double coupling) Allows more time for the sterically hindered reaction to proceed to completion.
Temperature Room Temperature40-50°C Increased temperature provides the necessary activation energy to overcome the steric barrier. Microwave synthesis can also be beneficial.[15]

Step-by-Step Double Coupling Protocol:

  • Perform the initial coupling using the optimized conditions in the table above for 1-2 hours.

  • Drain the reaction vessel.

  • Perform a quick wash with the coupling solvent (e.g., DMF or NMP).

  • Immediately add a fresh solution of the activated amino acid (same equivalents as the first coupling) to the resin.

  • Allow the second coupling to proceed for another 1-2 hours.

  • Wash the resin thoroughly before proceeding to the next deprotection step.

Advanced Strategies: Orthogonal Protection

For complex peptides where side-chain modifications near the this compound residue are required, an orthogonal protection strategy is essential. This allows for the selective deprotection and modification of a specific functional group without affecting other protecting groups or cleaving the peptide from the resin.[16][17][18]

Example Scenario: Cyclization of a peptide through a lysine side chain while the N-terminus and the this compound remain protected.

Protecting Group Scheme:

Functional GroupProtecting GroupDeprotection ConditionStability
α-Amino (N-terminus) Fmoc20% Piperidine in DMFStable to acid and mild base.
Lysine Side Chain ivDde2% Hydrazine in DMFStable to piperidine and TFA.[19]
Other Side Chains tBu, Trt, Boc95% TFA (cleavage)Stable to piperidine and hydrazine.

Workflow for Side-Chain Cyclization:

Caption: Workflow for on-resin cyclization using an orthogonal protection strategy.

By understanding the underlying chemical principles and implementing these targeted troubleshooting strategies, you can successfully incorporate this compound into your peptide sequences, unlocking new possibilities in your research and development endeavors.

References

  • Cabréle, C., Martinek, T., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry.
  • Pinter, T., & El-Faham, A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Liu, W., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Zhang, L., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Request PDF. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Chen, J., et al. (2017). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation.
  • Atherton, E., & Sheppard, R. C. (1985). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Slideshare. (n.d.). Racemization in peptide synthesis.
  • Zhang, L., & Tam, J. P. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research.
  • AAPPTec. (n.d.). Peptide Coupling Reagents.

Sources

Technical Support Center: Scaling Up the Synthesis of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-3-Amino-3-(2-naphthyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable chiral building block. This compound is a crucial intermediate in the development of various pharmaceuticals, particularly in neuropharmacology and cancer research, due to its unique structure that can enhance binding affinity and selectivity.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound.

Issue 1: Low Enantioselectivity (% ee)

Q1: My asymmetric synthesis is resulting in a low enantiomeric excess (% ee). What are the potential causes and how can I improve it?

A1: Low enantioselectivity is a frequent challenge in asymmetric synthesis.[2][3] A systematic investigation is key to identifying the root cause. Here are the primary factors to consider and troubleshoot:

  • Catalyst Integrity and Loading:

    • Cause: The chiral catalyst or ligand may have degraded due to improper handling or storage, or the loading might be suboptimal.[2][3] Many asymmetric catalysts are sensitive to air and moisture.[2]

    • Solution:

      • Verify the purity and structural integrity of your catalyst and ligand. Consider using a fresh batch.

      • Optimize the catalyst loading. Both excessively high or low concentrations can negatively affect enantioselectivity.[2]

  • Reaction Conditions:

    • Cause: Temperature, solvent, and reaction time are critical parameters that significantly influence the energy difference between diastereomeric transition states.[3]

    • Solution:

      • Temperature Screening: Lowering the reaction temperature often improves enantioselectivity.[3] Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically impact catalyst performance.[3] A solvent screen is highly recommended to identify the ideal medium for your reaction.

  • Substrate and Reagent Purity:

    • Cause: Impurities in your starting materials can interfere with the catalyst or favor side reactions.[2]

    • Solution: Ensure all substrates and reagents are of high purity. Recrystallize or re-purify starting materials if necessary.

Issue 2: Poor Yield and Incomplete Conversion

Q2: My reaction is sluggish, shows incomplete conversion, or results in a low overall yield. What steps can I take to improve this?

A2: Several factors can contribute to poor reaction performance. Consider the following:

  • Catalyst Deactivation:

    • Cause: The catalyst may be losing activity throughout the reaction. This can be due to impurities, side reactions, or inherent instability under the reaction conditions.

    • Solution:

      • Ensure all reagents and solvents are rigorously dried and degassed.

      • If catalyst deactivation is suspected, a higher catalyst loading or the addition of a second portion of the catalyst mid-reaction might be beneficial.

  • Mixing and Mass Transfer (Especially on Scale-Up):

    • Cause: Inefficient mixing can lead to localized concentration gradients and hot spots, affecting reaction rates and selectivity. This is a common issue when scaling up from laboratory flasks to larger reactors.[4][5]

    • Solution:

      • Ensure adequate agitation. The type of stirrer and stirring speed should be appropriate for the reactor geometry and reaction volume.

      • For heterogeneous reactions, efficient mixing is crucial to ensure proper interaction between the substrate and the catalyst.[3]

  • Incorrect Stoichiometry:

    • Cause: Inaccurate measurement of reagents can lead to incomplete conversion of the limiting reagent.

    • Solution: Double-check all calculations and ensure precise measurement of all reactants.

Issue 3: Challenges During Scale-Up

Q3: I have a successful lab-scale procedure, but I'm encountering problems during scale-up. What are the key considerations for a smooth transition to a larger scale?

A3: Scaling up a chemical process is not always a linear process and presents unique challenges.[6] Here are critical factors to address:

  • Heat Transfer:

    • Cause: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[7] This makes heat dissipation more challenging, and exothermic reactions can become difficult to control.[4]

    • Solution:

      • Thoroughly characterize the reaction calorimetry on a small scale to understand the heat flow.

      • Ensure the larger reactor has an adequate cooling capacity.

      • Consider slower addition of reagents for highly exothermic steps.

  • Mixing and Agitation:

    • Cause: As mentioned earlier, what works in a small flask may not be sufficient in a large reactor.[4]

    • Solution:

      • The geometry of the reactor and the type of impeller become critical.

      • Computational fluid dynamics (CFD) can be used to model and optimize mixing in larger vessels.

  • Reaction Time:

    • Cause: Operations like additions, heating, and cooling take longer on a larger scale.[4]

    • Solution:

      • Evaluate the stability of reactants, intermediates, and products over extended periods at the reaction temperature.

      • Conduct hold-time studies at the laboratory scale to simulate the longer processing times of a scaled-up batch.

  • Work-up and Isolation:

    • Cause: Procedures like extractions, filtrations, and crystallizations can behave differently at a larger scale.[5]

    • Solution:

      • The efficiency of phase separation during extractions may decrease.

      • Filtration times will be longer, and the washing of the filter cake may be less efficient.[4]

      • Crystallization processes may need to be re-optimized to control crystal size and purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing enantiomerically pure β-amino acids like this compound?

A1: Several effective methodologies exist for the enantioselective synthesis of β-amino acids.[8][9] Some of the most prominent approaches include:

  • Asymmetric Hydrogenation: The hydrogenation of enamines or β-aminoacrylic acid derivatives using chiral rhodium or ruthenium catalysts is a well-established method.[8]

  • Mannich-type Reactions: The addition of enolates to imines, often catalyzed by chiral organocatalysts or metal complexes, is a powerful tool for constructing the β-amino acid backbone.

  • Resolution of Racemates: This "classical" approach involves the separation of a racemic mixture of the amino acid.[10] This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution.[10]

  • Biocatalysis: The use of enzymes, such as those from the genus Rhodococcus, can offer highly selective routes to chiral molecules.[11] For instance, nitrile hydratases and amidases from Rhodococcus strains are used in industrial processes to produce amides and carboxylic acids.[11]

Q2: How do I choose the right analytical method to determine the enantiomeric excess (% ee) of my product?

A2: The most common and reliable method for determining the enantiomeric excess of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .

  • Method Development:

    • Column Selection: Choose a chiral stationary phase (CSP) that is suitable for your class of compound.

    • Mobile Phase Optimization: Develop a mobile phase that provides good separation of the two enantiomers. This often involves screening different solvent mixtures and additives.

    • Analysis: Inject a racemic standard of your product to confirm that the two enantiomers are baseline-resolved. Then, analyze your sample and calculate the % ee using the peak areas of the two enantiomers.[2]

Q3: My final product is difficult to crystallize. What techniques can I try to induce crystallization?

A3: If your product is an oil or reluctant to crystallize, consider the following techniques:

  • Solvent Screening: Systematically screen a wide range of solvents with varying polarities. Anti-solvent addition (adding a solvent in which your compound is insoluble to a solution of your compound) is a common technique.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to a supersaturated solution of your product.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Temperature Cycling: Slowly cycle the temperature of the solution. This can sometimes induce nucleation.

  • Purification: Ensure your product is of high purity, as impurities can often inhibit crystallization.

Section 3: Experimental Protocols

This section provides a general, illustrative protocol for the synthesis of this compound via a biocatalytic approach. This method is presented for informational purposes and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(2-naphthyl)-propionic acid amide

This protocol utilizes an amidase from a Rhodococcus species to selectively hydrolyze the (R)-amide, allowing for the separation of the desired (R)-acid.

Materials and Equipment:

  • Racemic 3-Amino-3-(2-naphthyl)-propionic acid amide

  • Whole-cell biocatalyst (e.g., Rhodococcus erythropolis) or isolated amidase

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • pH meter and controller

  • Temperature-controlled reactor/shaker

  • Centrifuge

  • Extraction Funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Acids and bases for pH adjustment and work-up (e.g., HCl, NaOH)

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the Rhodococcus cells or a solution of the isolated amidase in the phosphate buffer.

  • Reaction Setup: In a temperature-controlled reactor, add the racemic amide substrate to the buffer. Allow it to dissolve or form a fine suspension.

  • Initiation of Biotransformation: Add the biocatalyst suspension/solution to the reactor. Maintain the temperature and pH at their optimal values for the enzyme (e.g., 30 °C, pH 7.5).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. Analyze the aliquots by HPLC to determine the conversion of the (R)-amide to the (R)-acid and to check the enantiomeric excess of the remaining (S)-amide.

  • Reaction Termination: Once the reaction has reached approximately 50% conversion (ideally, when all of the (R)-amide has been hydrolyzed), stop the reaction. This can be done by adjusting the pH to a value that deactivates the enzyme (e.g., pH < 2 or > 10) or by removing the cells via centrifugation.

  • Work-up and Separation:

    • Cell Removal: If using whole cells, centrifuge the reaction mixture to pellet the cells.

    • Extraction of Unreacted Amide: Adjust the pH of the supernatant to basic (e.g., pH 10-11) and extract with an organic solvent like ethyl acetate to remove the unreacted (S)-amide.

    • Isolation of the Product: Adjust the pH of the aqueous layer to the isoelectric point of the (R)-acid (typically around pH 4-5) to precipitate the product.

  • Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Data Presentation:

ParameterValue
Substrate Concentration10-50 g/L
Biocatalyst LoadingTo be optimized
Temperature25-35 °C
pH7.0-8.0
Typical Reaction Time12-48 hours
Expected Conversion~50%
Expected % ee of Product>98%

Section 4: Visualizations

General Workflow for Asymmetric Synthesis Troubleshooting

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Analysis & Refinement low_ee Low Enantioselectivity (% ee) catalyst Check Catalyst/Ligand Integrity & Loading low_ee->catalyst conditions Optimize Reaction Conditions (Temp, Solvent, Time) low_ee->conditions purity Verify Substrate/Reagent Purity low_ee->purity low_yield Low Yield / Incomplete Conversion low_yield->catalyst low_yield->conditions low_yield->purity mixing Evaluate Mixing & Mass Transfer low_yield->mixing analysis Analyze Results (Chiral HPLC/GC) catalyst->analysis conditions->analysis purity->analysis mixing->analysis refine Refine Protocol analysis->refine

Caption: A flowchart for troubleshooting common issues in asymmetric synthesis.

Key Considerations for Reaction Scale-Up

G lab Lab Scale (mg-g) pilot Pilot Scale (kg) lab->pilot Transition production Production Scale (multi-kg) pilot->production Transition heat Heat Transfer mixing Mixing & Agitation time Reaction & Process Time workup Work-up & Isolation

Caption: Critical parameters to consider when scaling up a chemical synthesis.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
  • Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH. [Link]
  • Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
  • Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(16), 4353–4358. [Link]
  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. [Link]
  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]
  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. [Link]
  • Reddit. (2021).
  • CatSci Ltd. (n.d.).
  • Li, Y., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Nature Communications. (2022). Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids. [Link]
  • ACS Catalysis. (2023). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. [Link]
  • Kroutil, W., et al. (2018). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. International Journal of Molecular Sciences, 19(9), 2589. [Link]
  • Chemistry LibreTexts. (2021). Synthesis of Enantiomerically Pure Amino Acids. [Link]
  • Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2020). Scientists Develop Asymmetric Three-component Coupling Strategy to Access Chiral Amino Acids. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
  • Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. [Link]
  • Google Patents. (n.d.). Resolution of racemic amino acids.
  • Indian Institute of Technology Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis. [Link]
  • Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]
  • Di Canito, A., et al. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. Applied Microbiology and Biotechnology, 104(20), 8595–8622. [Link]
  • ResearchGate. (2020). (PDF) Biotechnology of Rhodococcus for the production of valuable compounds. [Link]

Sources

analytical challenges in characterizing (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of (R)-3-Amino-3-(2-naphthyl)-propionic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with this unique chiral β-amino acid. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and accuracy of your results.

Section 1: Chiral Purity and Enantiomeric Separation

The stereochemistry of this compound is critical to its biological function and therapeutic potential.[1] Ensuring enantiomeric purity is paramount. The primary challenge lies in resolving the (R)-enantiomer from its (S)-counterpart.

FAQ 1: Why am I failing to achieve baseline separation of the (R) and (S) enantiomers using a standard C18 column?

Standard achiral columns, like C18, separate molecules based on hydrophobicity. Enantiomers have identical physical and chemical properties in an achiral environment, including hydrophobicity, and therefore will co-elute.[2] To resolve them, you must introduce a chiral environment, which is accomplished by using a Chiral Stationary Phase (CSP).

Troubleshooting Guide: Achieving Enantiomeric Separation

Issue: Poor or no separation of enantiomers on a Chiral Stationary Phase (CSP).

Causality: Enantiomeric separation on a CSP relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP. The stability of these complexes differs between enantiomers, leading to different retention times. If the chosen CSP, mobile phase, or temperature is not optimal, the difference in interaction energy is insufficient for resolution.

Protocol: Chiral HPLC Method Development Workflow

  • CSP Screening (The Most Critical Step):

    • Rationale: Different classes of CSPs offer different chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole interactions, inclusion complexation). For amino acids, macrocyclic glycopeptide and polysaccharide-based CSPs are often successful.[2]

    • Action: Screen your sample on at least two different types of CSPs. A recommended starting point is presented in the table below.

    Chiral Stationary Phase (CSP) Class Selector Example Primary Interaction Mechanism Typical Mobile Phase Modes Suitability for Amino Acids
    Macrocyclic Glycopeptide TeicoplaninHydrogen bonding, ionic interactions, inclusionReversed-Phase, Polar Organic, Polar IonicExcellent for underivatized amino acids[2]
    Polysaccharide-Based Amylose or Cellulose PhenylcarbamatesDipole-dipole, π-π stacking, hydrogen bondingNormal Phase, Reversed-Phase, Polar OrganicGood , may require derivatization
    Pirkle-Type (π-acid/π-base) DNB-Phenylglycineπ-π interactions, hydrogen bondingNormal PhaseModerate , usually requires derivatization
  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition directly influences analyte-CSP interactions.

    • Action (for Reversed-Phase on a Teicoplanin CSP):

      • Start with a simple mobile phase: 80:20 Acetonitrile/Water with 0.1% Formic Acid.

      • If resolution is poor, systematically vary the organic modifier concentration. Some CSPs exhibit a "U-shaped" retention profile, where both increasing and decreasing organic content can improve resolution.[2]

      • Adjust the acid/buffer type and concentration (e.g., switch to ammonium acetate) to modify the ionization state of the amino acid and the CSP, which can dramatically alter selectivity.

  • Temperature and Flow Rate Adjustment:

    • Rationale: Temperature affects the kinetics and thermodynamics of the diastereomeric complex formation.

    • Action: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity but also increase retention time and peak broadening. A lower flow rate (e.g., 0.5 mL/min) can increase the number of theoretical plates and improve resolution.

Diagram: Chiral Method Development Workflow

cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Start with Racemic Standard CSP_Screen Screen on Diverse CSPs (e.g., Teicoplanin, Cellulose) Start->CSP_Screen Mode_Screen Test Different Mobile Phase Modes (Reversed, Normal, Polar Organic) CSP_Screen->Mode_Screen MP_Opt Optimize Organic Modifier Ratio Mode_Screen->MP_Opt Select best CSP/Mode Additive_Opt Optimize Additive (Acid/Base/Buffer) MP_Opt->Additive_Opt Temp_Flow Adjust Temperature & Flow Rate Additive_Opt->Temp_Flow Validate Validate Method per ICH Guidelines (Specificity, Linearity, Accuracy) Temp_Flow->Validate Finalize Conditions End Final Method Validate->End

Caption: A systematic workflow for chiral HPLC method development.

Section 2: Impurity Profiling and Quantification

Identifying and quantifying impurities is a regulatory necessity and crucial for ensuring the safety and efficacy of any active pharmaceutical ingredient (API).[3] For this compound, impurities can arise from the synthesis process or degradation.[4]

FAQ 2: I am detecting several small, unknown peaks in my HPLC-UV chromatogram. How can I determine if they are process-related impurities or degradants?

This requires a systematic approach involving forced degradation studies and comparison with batch analysis data. Process impurities will be present in the initial, unstressed sample, while degradants will appear or increase significantly upon exposure to stress conditions.[5]

Troubleshooting Guide: Characterizing Unknown Peaks

Issue: Inability to identify the source and structure of unknown impurities.

Causality: Without structural information, it's impossible to control impurities effectively. Mass spectrometry provides molecular weight, a critical first piece of the puzzle, while MS/MS provides fragmentation data for structural elucidation.

Protocol: Impurity Identification and Forced Degradation

  • Initial Analysis (Time Zero):

    • Analyze your batch using a high-resolution method, preferably LC-MS. This provides the initial impurity profile.

    • Common process-related impurities for amino acids include starting materials, reagents, and by-products from side reactions.[4]

  • Forced Degradation Study:

    • Rationale: To intentionally generate degradation products and demonstrate the specificity of your analytical method, a concept known as a Stability-Indicating Method (SIM).[5]

    • Action: Expose solutions of the API to the stress conditions outlined in the table below (based on ICH Q1A guidelines).

    Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
    Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydrolysis of amide bonds (if derivatized)
    Base Hydrolysis 0.1 M NaOH, 60°C, 24hRacemization at the chiral center, hydrolysis
    Oxidation 3% H₂O₂, RT, 24hOxidation of the amino group or naphthyl ring
    Thermal Solid & Solution at 80°C, 48hGeneral decomposition
    Photolytic Solid & Solution, ICH-compliant light chamberPhotodegradation, oxidation
  • Analysis and Comparison:

    • Analyze all stressed samples by LC-MS.

    • Peaks that grow under stress are degradation products.

    • Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict elemental composition for each impurity.

    • Perform MS/MS fragmentation on the parent ion of the impurity. The fragmentation pattern of the naphthyl group and propionic acid backbone will provide structural clues.

Diagram: Impurity Identification Workflow

Start Unknown Peak Detected in HPLC-UV LCMS Analyze by LC-MS Start->LCMS HRMS Obtain Accurate Mass (HRMS) & Propose Formula LCMS->HRMS MSMS Acquire MS/MS Fragmentation Data HRMS->MSMS Compare Compare Fragmentation with Parent Compound MSMS->Compare Structure Propose Impurity Structure Compare->Structure Isolate Isolate via Prep-HPLC (if necessary) Structure->Isolate End Identified Impurity Structure->End If structure is obvious NMR Confirm Structure by NMR Isolate->NMR NMR->End

Caption: A workflow for the structural elucidation of unknown impurities.

Section 3: Solid-State Characterization

The solid form of an API profoundly impacts its stability, solubility, and bioavailability.[6][7] For this compound, variations in the crystalline structure (polymorphism) can lead to batch-to-batch inconsistency.[7][8]

FAQ 3: Two batches of my API show different dissolution profiles despite having identical purity by HPLC. What could be the cause?

This is a classic indicator of polymorphism. Different crystalline forms of the same molecule can have vastly different physical properties, including solubility and melting point.[6][7] Solid-state characterization is essential to identify and control the crystal form.

Troubleshooting Guide: Investigating Batch-to-Batch Variability

Issue: Inconsistent product performance linked to the solid form of the API.

Causality: The arrangement of molecules in the crystal lattice determines the solid-state properties. Manufacturing processes (e.g., solvent choice, drying temperature) can inadvertently produce different polymorphs or an amorphous form.

Key Analytical Techniques for Solid-State Characterization:

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying crystal forms.[6] Each polymorph will produce a unique diffraction pattern, akin to a fingerprint. An amorphous form will show a broad halo instead of sharp peaks.

  • Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as melting points and phase changes.[6] Different polymorphs will typically have different melting points. The presence of a broad transition before the melt can indicate an amorphous component.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature. It is used to identify the presence of bound solvents or water (solvates/hydrates), which represent different solid forms.

  • Particle Size Analysis: Techniques like laser diffraction can determine if differences in particle size are contributing to dissolution variability.[9]

Recommended Action Plan:

  • Run PXRD on both the "good" and "bad" batches. A difference in the diffraction patterns confirms polymorphism.

  • Run DSC and TGA on both batches to check for different melting points or solvent content.

  • If polymorphism is confirmed, a polymorph screen should be initiated to identify all possible crystal forms and determine the most stable one for development.

References
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma.
  • Solid State Characteriz
  • Pharmaceutical solid-state characteriz
  • Solid State Characteriz
  • Pharmaceutical Solid State Materials Characteris
  • What is a stability indicating method? | Peptide Testing - AmbioPharm.
  • The Role of Impurity Profiling in Therapeutic Peptides - Veeprho.
  • Synthetic Peptide Characterization and Impurity Profiling | W
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
  • (R)-3-Amino-3-(2-naphthyl)propionic acid - Chem-Impex.

Sources

Technical Support Center: Optimizing (R)-3-Amino-3-(2-naphthyl)-propionic acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of (R)-3-Amino-3-(2-naphthyl)-propionic acid into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, non-canonical β-amino acid. By understanding the underlying chemical principles, you can troubleshoot common issues and optimize your reaction conditions for high-yield, high-purity results.

Introduction: The Challenge of Steric Hindrance and Hydrophobicity

This compound is a valuable building block in medicinal chemistry, often used to introduce conformational constraints, enhance metabolic stability, or probe receptor interactions.[1] Its bulky, hydrophobic 2-naphthyl side chain, combined with its β-amino acid structure, presents significant challenges during solid-phase peptide synthesis (SPPS).[2][3] These challenges primarily manifest as:

  • Low Coupling Efficiency: The steric bulk of the naphthyl group and the β-carbon hinder the approach of the incoming activated carboxyl group to the N-terminal amine of the growing peptide chain.[4][5]

  • Aggregation: The hydrophobic nature of the naphthyl group can promote inter-chain aggregation of the peptide-resin, further impeding reagent access and reducing reaction efficiency.[6][7]

  • Solubility Issues: The amino acid itself may have limited solubility in standard SPPS solvents, complicating pre-activation and delivery to the reaction vessel.[2][8]

This guide provides a structured approach to overcoming these obstacles through a series of troubleshooting questions, in-depth FAQs, and validated protocols.

Section 1: Troubleshooting Guide

This section addresses the most common failures encountered during the incorporation of this compound in a question-and-answer format.

Issue 1: Low or No Coupling Efficiency

  • Symptom: A positive ninhydrin test (indicating free amines) after the coupling step, or LC-MS analysis shows a high proportion of truncated peptide (deletion sequence).[4][9]

  • Question: My coupling reaction failed. What is the most likely cause and how do I fix it?

    Answer: The primary culprit is almost always a combination of steric hindrance and an insufficiently reactive coupling reagent.[6] Standard carbodiimide reagents like DCC or DIC are often too weak to overcome the steric barrier presented by the naphthyl group.[3][6]

    Solutions:

    • Switch to a High-Potency Coupling Reagent: Employ a uronium/aminium or phosphonium salt-based reagent. These form highly reactive activated esters that can drive the reaction to completion.[6][10] See Table 1 for a comparison.

    • Increase Reaction Time & Temperature: Sterically hindered couplings are kinetically slow.[6] Extending the reaction time from the standard 1-2 hours to overnight can significantly improve yields.[6] Gentle heating can also be effective, but must be used cautiously to avoid racemization. Microwave-assisted synthesis is a powerful tool for accelerating these difficult couplings.[6]

    • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[4] This ensures that any remaining free amines are capped.

Issue 2: Poor Reagent and Peptide Solubility

  • Symptom: The protected amino acid does not fully dissolve in the coupling solvent, or the peptide-resin swells poorly, leading to incomplete reactions.

  • Question: I'm observing poor solubility. Which solvent system is optimal?

    Answer: Solvent choice is critical for solvating both the reagents and the growing peptide chain, especially when incorporating hydrophobic residues.[6] Inadequate solvation leads to aggregation, which physically blocks reactive sites.[6][7]

    Solutions:

    • Prioritize N-methylpyrrolidone (NMP): NMP is generally superior to Dimethylformamide (DMF) for its solvating properties and can disrupt aggregation.[4][6]

    • Use Solvent Mixtures: For particularly difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) or incorporating a small percentage of DMSO can be beneficial.[6][8]

    • Pre-dissolve the Amino Acid: Ensure the this compound derivative is fully dissolved in a minimal amount of solvent before adding the coupling reagent and base.

Issue 3: Potential for Racemization

  • Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity, often as a shoulder or closely eluting peak to the main product.[9]

  • Question: How can I minimize the risk of racemization at the α-carbon during activation?

    Answer: Racemization can occur via the formation of a 5(4H)-oxazolone intermediate during the carboxyl group activation step.[4][11] While the β-amino acid structure is less prone to this specific pathway than α-amino acids, aggressive activation conditions can still pose a risk.

    Solutions:

    • Choose the Right Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). For highly sensitive couplings, a weaker base like sym-collidine may be recommended to reduce the risk of racemization.[12]

    • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after the pre-activation period (typically 1-5 minutes).[4]

    • Use Additives: Coupling reagent combinations that include an additive like Oxyma Pure (e.g., DIC/Oxyma) are known for their low racemization potential.[4]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended protecting group strategy for this amino acid?

    • A1: The standard Fmoc/tBu strategy used in SPPS is highly effective.[13] The α-amino group should be protected with the base-labile Fmoc group.[14][] The carboxylic acid is typically left unprotected for coupling. The Fmoc group is stable to the acidic conditions used for final cleavage and side-chain deprotection, ensuring orthogonality.[13][16]

  • Q2: Which coupling reagent is considered the gold standard for this type of hindered amino acid?

    • A2: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for sterically demanding couplings.[10][17] It forms a highly reactive OAt-ester, and the HOAt byproduct can catalyze the reaction, leading to faster rates and higher efficiency.[10]

  • Q3: How can I effectively monitor the progress of the coupling reaction?

    • A3: The qualitative Kaiser (ninhydrin) test is the most common method. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. For quantitative assessment, a small sample of the resin can be cleaved and analyzed by RP-HPLC and LC-MS to determine the ratio of desired product to truncated sequences.[18][19]

  • Q4: Can β-elimination be a side reaction with this amino acid?

    • A4: β-elimination is a side reaction that typically affects amino acids with an electron-withdrawing group on the side chain Cβ position, such as Cysteine.[20] this compound does not have such a group, so β-elimination is not a primary concern under standard Fmoc deprotection conditions.

Section 3: Data Summaries and Protocols

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent FamilyExample(s)Active Ester FormedReactivityKey Considerations
CarbodiimidesDIC, DCCO-acylisoureaLow-ModerateOften insufficient for hindered couplings; DCC can form insoluble byproducts.[5][6]
Aminium/UroniumHATU , HCTU, HBTUOAt, O-6-ClBt, OBtVery High Highly effective for hindered residues. HATU is often superior due to anchimeric assistance from the pyridine nitrogen.[10][17] May cause guanidinylation of the free amine if used in large excess.
PhosphoniumPyBOP, PyAOPOBt, OAtHighExcellent reagents that do not cause guanidinylation. PyAOP is the HOAt-analog and is highly reactive.[10][21]
Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol details a robust method for incorporating Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Preparation (in a separate vessel):

    • Dissolve Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid-OH (4 equivalents relative to resin loading) in a minimal volume of NMP or DMF.

    • Add HATU (3.9 equivalents).

    • Add DIPEA (8 equivalents).

  • Pre-activation: Gently agitate the solution for 1-3 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the washed resin.

  • Incubation: Agitate the reaction mixture at room temperature for a minimum of 2 hours. For optimal results, especially if the subsequent ninhydrin test is inconclusive, allow the reaction to proceed overnight.[6]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser (ninhydrin) test. If the test is positive (blue/purple beads), perform a second coupling (repeat steps 2-6).

Protocol 2: RP-HPLC Analysis for Reaction Monitoring

This protocol provides a general method for analyzing the crude peptide after cleavage to assess coupling efficiency.

  • Sample Preparation: Cleave the peptide from a small sample of resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • HPLC Conditions:

    • Column: C18, wide pore (e.g., 300 Å), 4.6 x 250 mm.[22]

    • Mobile Phase A: 0.1% TFA in Water.[22]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a shallow gradient, for example, 5-65% B over 30 minutes. A slow gradient (e.g., 1% B per minute) is often effective for peptide separations.[18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (for the peptide backbone) and ~280 nm (for the naphthyl group).[19]

  • Analysis: Integrate the peak corresponding to the desired product and any deletion sequences to quantify the coupling efficiency.

Section 4: Visualizations

Diagrams

Troubleshooting_Workflow start Low Coupling Yield Detected (Positive Ninhydrin Test / LC-MS) reagent_check Is Coupling Reagent Potent Enough? (e.g., HATU, HCTU, PyAOP) start->reagent_check time_temp_check Are Reaction Time & Temperature Sufficient? reagent_check->time_temp_check Yes solution1 Action: Switch to HATU, HCTU, or PyAOP. reagent_check->solution1 No solvent_check Is Solvent System Optimal? (e.g., NMP > DMF) time_temp_check->solvent_check Yes solution2 Action: Increase Time to >4h or Overnight. Consider Microwave. time_temp_check->solution2 No double_couple Was Double Coupling Performed? solvent_check->double_couple Yes solution3 Action: Switch to NMP. Consider DCM/DMF/NMP mixture. solvent_check->solution3 No solution4 Action: Perform a Second Coupling with Fresh Reagents. double_couple->solution4 No

Reaction_Mechanism ActiveEster ActiveEster Resin Resin ActiveEster->Resin Attack by N-terminal Amine

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Lokey Lab Protocols. (2017, March 16). Fmoc.
  • Ansell, M. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • LifeTein. (n.d.). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Dunetz, J. R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1324–1330.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Xu, J., et al. (2013). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids. RSC Advances, 3(44), 21338-21341.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • ResearchGate. (n.d.). β-Elimination Side Reactions.
  • O'Connor, D. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Master's thesis, Dublin Institute of Technology].
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 243.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-31.
  • Sharma, S. K. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. In Basics of Peptide and Protein Science (pp. 139-150). Springer.
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Bachem. (2021, July 23). Peptide solubility.
  • Gellman, S. H. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(5), 281-288.
  • Han, S. Y., & Kim, Y. A. (2001). New Trends in Peptide Coupling Reagents.
  • Vasan, S., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(23), 5649.
  • Pereira, L. F., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research, 59(43), 19384–19400.
  • Creative Peptides. (n.d.). (R)-3-Amino-3-(2-naphthyl)propionic acid.
  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • MDPI. (2024). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Biomolecules, 15(1), 497.
  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations.

Sources

Technical Support Center: Purification of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-3-Amino-3-(2-naphthyl)-propionic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile amino acid derivative. This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of bioactive molecules for neuropharmacology and cancer research.[1] Its unique structure, featuring a naphthyl group, enhances binding affinity and selectivity in biological systems.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process, ensuring you achieve the desired purity and yield for your downstream applications.

Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Identifying and Characterizing Impurities

Question: I have synthesized this compound, but my initial analysis shows the presence of unknown impurities. What are the common impurities I should expect, and how can I identify them?

Answer:

Understanding the potential impurities is the first critical step in developing an effective purification strategy. Impurities in the synthesis of amino acids can arise from starting materials, side reactions, or degradation products.[2][3]

Common Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis, such as 2-naphthaldehyde, malonic acid, and ammonium acetate, are common impurities.

  • The (S)-enantiomer: The presence of the undesired (S)-enantiomer is a significant purity concern in chiral synthesis.

  • Diastereomers: If a chiral auxiliary was used in the synthesis, diastereomeric intermediates or byproducts might be present.

  • Over-alkylation or -acylation products: Depending on the synthetic route, side reactions can lead to the formation of N- or O-acylated or alkylated derivatives.

  • Decarboxylation products: The propionic acid moiety can be susceptible to decarboxylation under harsh reaction or workup conditions.

Identification Techniques:

A combination of analytical techniques is essential for the comprehensive characterization of impurities:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. A standard reversed-phase HPLC method can separate the main compound from most non-chiral impurities. Purity is often reported as ≥98% by HPLC for commercially available products.[1][4]

  • Chiral HPLC: This is crucial for determining the enantiomeric excess (e.e.). Specialized chiral columns, such as those based on macrocyclic glycopeptides like teicoplanin, are effective for separating underivatized amino acid enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any significant impurities. The proton NMR spectrum of the related propanoic acid shows distinct signals for the different proton environments.[5]

  • Mass Spectrometry (MS): Provides molecular weight information for the main compound and impurities, aiding in their identification.

Recrystallization Strategies for Purification

Question: My crude this compound has a purity of about 90%. Can I use recrystallization to improve its purity, and what is the best solvent system?

Answer:

Recrystallization is a powerful and commonly used technique for purifying solid compounds by separating the desired product from soluble and insoluble impurities.[6] For amino acids, selecting the right solvent is key to achieving high purity and yield.

Causality Behind Solvent Selection:

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[6] For zwitterionic compounds like amino acids, solvent polarity plays a crucial role.

Recommended Solvents and Protocol:

A common and effective solvent for recrystallizing similar amino acids is boiling water.[7]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a suitable flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization:

Issue Possible Cause Solution
Low Yield Too much solvent was used; the compound is significantly soluble at low temperatures.Use the minimum amount of boiling solvent necessary for complete dissolution. Try a mixed solvent system to decrease solubility at low temperatures.
No Crystals Form The solution is not supersaturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.
Oily Precipitate The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent or a mixed solvent system.
Chiral Resolution and Enantiomeric Purity

Question: My product contains a significant amount of the (S)-enantiomer. How can I resolve the racemic mixture to obtain pure this compound?

Answer:

Achieving high enantiomeric purity is critical for pharmaceutical applications. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.

Methods for Chiral Resolution:

  • Diastereomeric Salt Formation: This is a classic and effective method. It involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. A patent for a similar compound, 3-amino-3-phenylpropanol, describes using a chiral acid like tolylsulfonyl-L-proline for resolution.[8]

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer, leaving the other unreacted. For example, a lipase could be used for the enantioselective hydrolysis of an ester derivative of the amino acid.

  • Chiral Preparative Chromatography: While more expensive, this method can provide high-purity enantiomers. It involves using a chiral stationary phase to separate the enantiomers on a larger scale.

Workflow for Diastereomeric Salt Resolution:

Caption: Diastereomeric salt resolution workflow.

Analytical Methods for Purity Assessment

Question: What are the best HPLC conditions for analyzing the purity and enantiomeric excess of my final product?

Answer:

Reliable analytical methods are essential to confirm the purity of your this compound.

Standard HPLC for Purity Analysis:

A standard reversed-phase HPLC method is suitable for determining the chemical purity.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid.
Detection UV at a wavelength where the naphthyl group absorbs strongly (e.g., 220 nm or 280 nm).
Flow Rate 1.0 mL/min

Chiral HPLC for Enantiomeric Excess (e.e.) Analysis:

Determining the e.e. requires a chiral stationary phase (CSP).

Parameter Condition
Column Chiral column (e.g., based on teicoplanin or other macrocyclic glycopeptides)
Mobile Phase Typically a mixture of an organic solvent (e.g., methanol or isopropanol) and a buffer (e.g., phosphate buffer).[9]
Detection UV at an appropriate wavelength.
Flow Rate 0.5 - 1.0 mL/min

To enhance detection in HPLC, especially for trace amounts, derivatization with a chromophore like o-phthalaldehyde (OPA) can be employed.[10]

Workflow for Purity Analysis:

Caption: Analytical workflow for purity and e.e. determination.

References

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]
  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google P
  • (R)-3-Amino-3-(2-naphthyl)propionic acid 98+% (HPLC) - Hölzel Diagnostika. [Link]
  • This compound | C13H13NO2 - PubChem. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
  • BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google P
  • fmoc-(r)-3-amino-3-(2-naphthyl)
  • A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids.
  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - The Royal Society of Chemistry. [Link]
  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market - sciensano.be. [Link]
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
  • Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid | C28H23NO4 | CID - PubChem. [Link]

Sources

Technical Support Center: (R)-3-Amino-3-(2-naphthyl)-propionic Acid Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-3-Amino-3-(2-naphthyl)-propionic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges related to the pH stability of this compound. As a β-amino acid derivative, its behavior in aqueous solutions is critically dependent on pH, influencing everything from solubility to chemical integrity. This guide offers a combination of frequently asked questions, in-depth troubleshooting, and validated experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a chiral, non-proteinogenic β-amino acid.[1] Its structure contains a carboxylic acid group, an amino group, and a bulky, hydrophobic naphthyl group.[2] This unique combination makes it a valuable building block in medicinal chemistry, particularly for synthesizing novel therapeutic agents targeting neurological disorders or for use in advanced materials.[1][3]

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[2]
Molecular Weight 215.25 g/mol [2]
IUPAC Name (3R)-3-amino-3-naphthalen-2-ylpropanoic acid[2]
Appearance Typically a solid powderN/A

Q2: Why is pH so critical for the stability and solubility of this compound?

Like all amino acids, this compound is a zwitterionic molecule. It possesses both an acidic functional group (carboxylic acid, -COOH) and a basic functional group (amine, -NH₂).[4] The ionization state of these groups, and thus the molecule's net charge, is directly controlled by the pH of the solution.[5]

  • At low pH (acidic): The amine group is protonated (-NH₃⁺), and the carboxylic acid group is neutral (-COOH). The molecule carries a net positive charge.

  • At high pH (basic): The carboxylic acid group is deprotonated (-COO⁻), and the amine group is neutral (-NH₂). The molecule carries a net negative charge.

  • At the isoelectric point (pI): The molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), with a net charge of zero. Solubility is typically at its minimum at or near the pI.

This pH-dependent charge state profoundly impacts solubility, chemical stability, and interactions with other molecules.[5] Operating at an inappropriate pH can lead to precipitation or chemical degradation.

G cluster_low_ph Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph Net Positive Charge (R)-C(NH3+)-CH2-COOH High Solubility pI Zwitterion / Net Zero Charge (R)-C(NH3+)-CH2-COO- Minimum Solubility low_ph->pI Increase pH high_ph Net Negative Charge (R)-C(NH2)-CH2-COO- High Solubility pI->high_ph Increase pH

Caption: pH-dependent charge states of this compound.

Q3: What are the expected degradation pathways for this molecule under pH stress?

Forced degradation studies are essential to identify potential degradation pathways.[6][7] For amino acids, the two most common degradation reactions are deamination (loss of the amine group) and decarboxylation (loss of the carboxyl group).[8][9] The bulky naphthyl group is generally stable, but the chiral center could be susceptible to racemization under harsh pH and temperature conditions. Extreme pH can catalyze hydrolysis or other reactions, leading to the formation of impurities.[10]

Troubleshooting Guide

Problem: My compound precipitates out of solution when I adjust the pH.

  • Root Cause Analysis: You are likely near the compound's isoelectric point (pI). At the pI, the net charge of the zwitterionic molecule is zero, which minimizes its interaction with water molecules and leads to a sharp decrease in solubility.[4]

  • Immediate Solution: Adjust the pH of your solution further away from the pI. Move to a more acidic pH (e.g., pH < 4) to protonate the amine group for a net positive charge, or a more basic pH (e.g., pH > 9) to deprotonate the carboxylic acid for a net negative charge. The charged species will be significantly more soluble in aqueous media.

  • Long-Term Strategy: Perform a solubility-pH profile study. Prepare saturated solutions across a range of pH values (e.g., pH 2 to 12), equilibrate, and measure the concentration of the dissolved compound. This will empirically determine the pI and identify the optimal pH ranges for your experiments.

Problem: I observe new, unexpected peaks in my HPLC/LC-MS analysis after sample preparation or storage.

  • Root Cause Analysis: The appearance of new peaks is a strong indicator of chemical degradation.[11] The conditions of your experiment (pH, temperature, light exposure, presence of oxidizing agents) have likely caused the parent molecule to break down.[12] Regulatory guidelines recommend investigating degradation to understand a molecule's intrinsic stability.[6]

  • Troubleshooting Workflow: Follow a systematic approach to identify the source of degradation.

G start Unexpected Peak Observed in HPLC/LC-MS check_control Analyze Control Sample (Freshly Prepared, t=0) start->check_control peak_present Peak Present in Control check_control->peak_present Yes peak_absent Peak Absent in Control check_control->peak_absent No source_impurity Source is Starting Material Impurity or Artifact peak_present->source_impurity degradation_product Peak is a Degradation Product peak_absent->degradation_product investigate Investigate Stress Factors degradation_product->investigate ph_stress pH Stress investigate->ph_stress pH temp_stress Thermal Stress investigate->temp_stress Temp photo_stress Photolytic Stress investigate->photo_stress Light oxid_stress Oxidative Stress investigate->oxid_stress Air/Peroxides characterize Characterize Peak using LC-MS/MS to Elucidate Structure ph_stress->characterize temp_stress->characterize photo_stress->characterize oxid_stress->characterize

Caption: Decision tree for troubleshooting unexpected analytical peaks.

  • Causality: By comparing the stressed sample to a time-zero control, you can confirm whether the new peak is an impurity from the start or a product of degradation. Mass spectrometry (LC-MS) is an invaluable tool for identifying the mass of the degradant, which provides clues to its structure.[13]

Experimental Protocols

Protocol: pH-Based Forced Degradation Study

This protocol outlines a systematic approach to evaluate the stability of this compound across a range of pH values. The goal is to induce a measurable amount of degradation (typically 5-20%) to identify degradation pathways and stability-indicating analytical methods.[10]

1. Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Buffer systems (e.g., phosphate, citrate) for pH 4, 7, 9

  • HPLC-grade water and acetonitrile

  • HPLC system with UV or DAD detector[14]

  • Calibrated pH meter

2. Preparation of Stress Solutions:

  • Acidic Stress: Prepare a 0.1 M HCl solution (approx. pH 1-2).

  • Neutral Stress: Use HPLC-grade water or a 50 mM phosphate buffer (pH 7.0).

  • Basic Stress: Prepare a 0.1 M NaOH solution (approx. pH 12-13).

  • Buffered Solutions: Prepare solutions at intermediate pH values (e.g., pH 4 and 9) using appropriate buffers to maintain pH stability.

3. Sample Preparation and Incubation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution into the respective stress solution to a final concentration of ~0.1 mg/mL.

  • Prepare a control sample (t=0) by immediately neutralizing an aliquot of each stressed sample and diluting it with mobile phase for HPLC analysis.

  • Incubate all other samples at a controlled temperature (e.g., 40°C or 60°C) protected from light.

4. Time-Point Analysis:

  • Withdraw aliquots from each incubated solution at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Immediately neutralize the acidic and basic samples to halt further degradation.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples, including the t=0 control, by a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[15]

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 control.

  • Calculate the percentage of each new degradation product formed.

  • Summarize the results in a table to identify the pH conditions under which the compound is least stable.

Sample Data Summary Table (Hypothetical Results)
pH ConditionTime (hours)Parent Compound Remaining (%)Main Degradant 1 Area (%)
0.1 M HCl (pH ~1.2) 0100.00.0
2491.57.8
4884.214.9
pH 7.0 Buffer 0100.00.0
2499.8< 0.1
4899.5< 0.1
0.1 M NaOH (pH ~12.8) 0100.00.0
2488.910.2
4879.119.5

Interpretation: The hypothetical data above suggests that the compound is highly stable at neutral pH but degrades under both strongly acidic and strongly basic conditions, with slightly faster degradation observed at high pH. The developed HPLC method successfully separates the degradation products, confirming it is "stability-indicating".[12]

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761792, this compound.
  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies.
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How.
  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion.
  • Eurofins. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Chem-Impex. (n.d.). (R)-3-Amino-3-(2-naphthyl)propionic acid.
  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(10).
  • An, M., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023371, Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid.
  • CP Lab Chemicals. (n.d.). 3-Amino-3-(2-naphthyl)propionic acid, min 97%, 1 gram.
  • Tamilnadu Test House. (n.d.). Analytical Methods For Amino Acids.
  • Kim, J. H., et al. (2014). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture, 17(1), 26–32.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023315, Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid.
  • Kumar, A., & Mandal, A. (2019). Critical Investigation of Zwitterionic Surfactant for Enhanced Oil Recovery from Both Sandstone and Carbonate Reservoirs: Adsorption, Wettability Alteration and Imbibition Studies. Chemical Engineering Science, 209, 115222.
  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments.
  • Nazdrajic, S., et al. (2021). The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps. Journal of Surfactants and Detergents, 24(4), 625-633.
  • Emerson, S. U., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 64(8), 2843–2848.
  • ResearchGate. (n.d.). Effect of different chemicals on the pH of the aqueous solution at the absence and presence of salinity (ionic strength of 0.7 M).
  • ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • LibreTexts. (2024). 18.5: Pathways of Amino Acid Degradation.
  • Zhang, Y., et al. (2021). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry, 23(14), 4977-5006.
  • Kruse, A., & Faquir, M. (2016). Hydrothermal Degradation of Amino Acids. ChemSusChem, 9(6), 559–571.

Sources

Validation & Comparative

A Comparative Guide for Peptide Development: (R)-3-Amino-3-(2-naphthyl)-propionic acid versus Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, potency, and bioavailability is paramount. While the 20 proteinogenic amino acids provide the fundamental blueprint for biological function, their inherent limitations, particularly susceptibility to proteolytic degradation, often curtail their therapeutic potential.[1][2] This has catalyzed the exploration of non-natural amino acids as powerful tools to engineer peptides with superior pharmacological profiles.

This guide provides an in-depth comparison of two aromatic amino acids: the natural α-amino acid, L-Phenylalanine (Phe) , and a synthetic β-amino acid analogue, (R)-3-Amino-3-(2-naphthyl)-propionic acid . Phenylalanine is a cornerstone of protein architecture, contributing to structural stability through hydrophobic and π-π stacking interactions, and serving as a precursor to vital neurotransmitters.[][4] In contrast, this compound, a β-homologue of phenylalanine featuring a bulky naphthyl side chain, represents a strategic modification designed to overcome the intrinsic weaknesses of natural peptides.[5][6]

We will dissect the structural and functional consequences of substituting Phenylalanine with its β-naphthyl counterpart, providing the underlying rationale for experimental design and offering detailed protocols for empirical validation.

Section 1: Core Structural and Physicochemical Distinctions

The fundamental differences between these two building blocks originate from two key alterations: the extension of the peptide backbone (α vs. β) and the expansion of the aromatic side chain (phenyl vs. naphthyl).

G cluster_phe L-Phenylalanine (α-Amino Acid) cluster_bnal This compound (β-Amino Acid) phe_struct phe_label Backbone: α-carbon directly links amino and carboxyl groups. Side Chain: Phenyl group. bnal_struct bnal_label Backbone: Extra methylene group (CH2) between α-carbon and carboxyl group. Side Chain: 2-Naphthyl group.

Caption: Structural comparison of L-Phenylalanine and this compound.

  • The β-Amino Acid Backbone: The introduction of an additional carbon into the backbone of this compound is the most profound modification. This seemingly minor change fundamentally alters the peptide's conformational landscape. While α-amino acids readily form canonical secondary structures like α-helices and β-sheets, β-amino acids favor unique, highly stable folding patterns such as 12- and 14-helices.[7][8][9] This structural reprogramming is a primary source of the enhanced enzymatic stability observed in β-peptides.[10][11]

  • The Naphthyl Side Chain: The 2-naphthyl group is significantly larger and more hydrophobic than phenylalanine's phenyl ring. This expanded aromatic surface area can lead to more potent hydrophobic and aromatic stacking interactions.[12][13] In the context of drug design, this enhanced hydrophobicity can improve membrane penetration and strengthen binding affinity within hydrophobic pockets of target receptors.[14][15]

Table 1: Physicochemical Property Comparison
PropertyL-Phenylalanine (Phe)This compoundCausality of Difference
Classification Natural, proteinogenic α-amino acidNon-natural, synthetic β-amino acidDifferent biosynthetic origin and backbone structure.
Molecular Formula C₉H₁₁NO₂C₁₃H₁₃NO₂Addition of a C₄H₂ aromatic ring and a CH₂ in the backbone.
Backbone α-amino acidβ-amino acidAn extra methylene group separates the amine and carboxyl groups.
Side Chain Phenyl2-NaphthylFused bicyclic aromatic system versus a monocyclic one.
Hydrophobicity HighVery HighThe larger surface area of the naphthyl group increases lipophilicity.[13]
Conformational Preference α-helices, β-sheets12/14-helices, stable turnsThe β-amino acid backbone restricts torsion angles differently.[7][8]

Section 2: Impact on Peptide Properties: A Head-to-Head Analysis

Substituting Phe with this compound is not merely an exchange of side chains; it is a strategic redesign of the peptide's core attributes.

Conformational Control and Pre-organization

The primary consequence of incorporating a β-amino acid is the imposition of novel conformational constraints. Natural peptides are often flexible, which can be an entropic penalty upon binding to a receptor. The defined secondary structures adopted by β-peptides can "pre-organize" the critical side chains into a bioactive conformation, potentially increasing binding affinity.[8][16] While 2-naphthylalanine has been shown to be a geometric substitute for a substituted phenylalanine in some contexts[12][17], the dominant conformational effect arises from the β-backbone.

Drastic Enhancement of Proteolytic Stability

This is arguably the most significant advantage of β-peptide modification. Proteases, the enzymes responsible for peptide degradation, have active sites that are exquisitely evolved to recognize and bind the specific backbone geometry of α-peptides.[2][18] The altered stereochemistry and spacing of the β-peptide backbone prevent it from fitting into these active sites, rendering the peptide highly resistant to enzymatic cleavage.[8][10][11] This translates directly to a longer biological half-life, a critical parameter for any therapeutic agent.

Modulation of Biological Activity and Receptor Affinity

The impact on biological activity is multifaceted and target-dependent.

  • Increased Potency: The enhanced hydrophobicity of the naphthyl group can drive stronger interactions with receptor binding pockets, leading to higher affinity and potency. This has been observed in analogues of enkephalin and in various antimicrobial peptides, where naphthylalanine end-tagging boosted activity.[15][19][20]

  • Altered Selectivity: The unique conformational presentation of side chains can shift binding preference between receptor subtypes. For example, studies on enkephalin analogues showed that the conformation induced by β-naphthylalanine favored μ-opiate receptor selectivity.[19]

  • Potential for Inactivity: It is crucial to recognize that this substitution is not a universal solution. If the native α-helical or β-sheet structure is essential for receptor recognition, the conformational disruption caused by the β-amino acid could abolish activity.[8][21] This underscores the necessity for empirical testing.

Table 2: Comparative Impact on Peptide Performance
Performance MetricPhenylalanine-Containing PeptideThis compound-Containing PeptideRationale
Conformation Flexible; adopts native α-helices/β-sheets.Conformationally constrained; forms novel β-peptide helices/turns.The β-amino acid backbone has different torsional preferences.[7]
Proteolytic Stability Low; susceptible to common proteases.High; resistant to enzymatic degradation.The β-peptide backbone does not fit into the active sites of proteases.[10][18]
Receptor Binding Dependent on native conformation.Can be enhanced or reduced.Depends on whether the new conformation is more or less complementary to the receptor.
Hydrophobicity HighVery HighThe naphthyl group provides a larger hydrophobic surface area for interactions.[13]
Therapeutic Potential Often limited by poor in vivo half-life.Significantly improved pharmacokinetic profile.Enhanced stability leads to longer circulation and bioavailability.[18]

Section 3: Experimental Workflows and Protocols

To empirically validate the effects of substituting Phe with this compound, a series of well-defined experiments is required. The following protocols provide a robust framework for this comparative analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the native and modified peptides is efficiently achieved via automated Fmoc-based SPPS.

G resin Resin Support attach 1. Attach C-terminal Fmoc-protected amino acid resin->attach deprotect1 2. Deprotection: Remove Fmoc group (Piperidine) attach->deprotect1 couple 3. Coupling: Add next Fmoc-amino acid + activation reagent (e.g., HBTU) deprotect1->couple wash1 Wash couple->wash1 repeat Repeat Steps 2-3 for each amino acid wash1->repeat deprotect2 4. Final Deprotection: Remove Fmoc group repeat->deprotect2 cleave 5. Cleavage & Side-Chain Deprotection: Cleave from resin (e.g., TFA cocktail) deprotect2->cleave purify 6. Purification (RP-HPLC) & Characterization (Mass Spec) cleave->purify

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Phe-OH or Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid-OH) to the resin.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Introduce the next Fmoc-protected amino acid in the sequence. Use a standard coupling reagent like HBTU/DIPEA in DMF.

    • Causality Note: For the bulky this compound, a longer coupling time (e.g., 2-4 hours) or a double coupling may be necessary to overcome potential steric hindrance and ensure the reaction goes to completion.[22]

  • Capping (Optional): To terminate any unreacted chains, an optional capping step with acetic anhydride can be performed.

  • Iteration: Repeat the deprotection and coupling cycles until the full peptide sequence is assembled.

  • Cleavage: Cleave the completed peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% water).

  • Purification & Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its identity and purity via Mass Spectrometry (e.g., MALDI-TOF or LC-MS).[22][23]

Protocol 2: In Vitro Proteolytic Stability Assay

This assay directly compares the half-life of the two peptides in the presence of proteases or biological fluids.

G start Prepare Peptide Stock Solutions (e.g., 1 mg/mL in buffer) incubate Incubate Peptides at 37°C with: - Protease Solution (e.g., Trypsin) - or Human Serum/Plasma start->incubate timepoint At Timepoints (0, 15, 30, 60, 120 min, etc.) Withdraw Aliquots incubate->timepoint quench Quench Reaction (e.g., add TFA or Acetonitrile) timepoint->quench analyze Analyze by RP-HPLC quench->analyze quantify Quantify Peak Area of Intact Peptide analyze->quantify plot Plot % Intact Peptide vs. Time and Calculate Half-Life (t½) quantify->plot

Caption: Workflow for assessing peptide stability via an in vitro enzymatic degradation assay.

Methodology:

  • Solution Preparation: Prepare stock solutions of each purified peptide (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4). Prepare a solution of the protease (e.g., 10 µg/mL Trypsin) or obtain fresh human plasma.

  • Incubation: In separate tubes, mix the peptide solution with either the protease solution or human plasma (e.g., at a 1:10 peptide:enzyme ratio or 1:4 peptide:plasma ratio). Incubate all samples in a water bath at 37°C.[24][25]

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% TFA or acetonitrile, which denatures the enzymes.[24]

  • RP-HPLC Analysis: Analyze each quenched sample by RP-HPLC using a C18 column. Elute with a gradient of water/acetonitrile containing 0.1% TFA.

  • Data Analysis: For each time point, integrate the peak area corresponding to the intact (undegraded) peptide. Normalize the data by setting the peak area at t=0 as 100%. Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.

Table 3: Representative Proteolytic Stability Data
Time (min)% Intact Phe-Peptide% Intact β-Naphthyl-Peptide
0100100
304899
602398
120597
240<195
Half-life (t½) ~28 min >24 hours (estimated)

Conclusion and Strategic Implications for Drug Development

The choice between Phenylalanine and this compound is a strategic decision guided by the specific goals of the peptide development program.

  • Phenylalanine remains the default choice for mimicking natural protein interactions where the native conformation and backbone structure are essential for function. Its role is indispensable in structure-activity relationship (SAR) studies that begin with a native peptide sequence.

  • This compound is a powerful tool for peptide optimization, particularly when the primary goal is to enhance metabolic stability and prolong in vivo half-life.[18] Its incorporation is a proven strategy for transforming a biologically active but unstable peptide lead into a viable drug candidate. The added benefit of the naphthyl group's hydrophobicity can further enhance binding affinity, as seen in antimicrobial and anti-endotoxin peptides.[14][20]

The rational incorporation of β-amino acids like this compound represents a cornerstone of modern peptidomimetic design. By understanding the profound structural and functional consequences of such modifications, researchers can effectively engineer next-generation peptide therapeutics with vastly improved pharmacological properties.

References

  • Rao, S. N., Balaji, V. N., & Ramnarayan, K. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide Research, 5(6), 343–350. Link: pubmed.ncbi.nlm.nih.gov/1493362/
  • BOC Sciences. Phenylalanine: Definition, Structure, Benefits and Uses. BOC Sciences Tech Center. Link: www.bocsci.com/blog/phenylalanine-definition-structure-benefits-and-uses/
  • Powers, E. T., & Murphy, R. M. (2012). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 2(1), 1-10. Link: www.scirp.
  • Singh, T. P., & Kaur, P. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105–119. Link: pubmed.ncbi.nlm.nih.gov/8924806/
  • Metware Biotechnology. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. MetwareBio News & Blog. Link: www.metwarebio.com/news/phenylalanine
  • Creative Peptides. Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources. Creative Peptides Resources. Link: www.creative-peptides.com/blog/phenylalanine-amino-acids-properties-function-benefits-and-sources/
  • Creative Peptides. (R)-3-Amino-3-(2-naphthyl)propionic acid. Creative Peptides Products. Link: www.creative-peptides.com/product/r-3-amino-3-2-naphthyl-propionic-acid-item-cp02271.html
  • Maison, W. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10793–10810. Link: pubs.acs.org/doi/10.1021/acs.jmedchem.0c00659
  • Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? CHIMIA International Journal for Chemistry, 51(5), 244-247. Link: www.ingentaconnect.com/content/scs/chimia/1997/00000051/00000005/art00013
  • Pesciaioli, F., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8196-8203. Link: pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00906h
  • Creative Peptides. Optimization Strategies for the Stability of Peptides In Vivo. Creative Peptides Resources. Link: www.creative-peptides.com/blog/optimization-strategies-for-the-stability-of-peptides-in-vivo/
  • Cooper, G. J. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC7288258/
  • Chen, H.-L., et al. (2017). Role of β-naphthylalanine end-tags in the enhancement of antiendotoxin activities: Solution structure of the antimicrobial peptide S1-Nal-Nal in complex with lipopolysaccharide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(6), 1114–1123. Link: pubmed.ncbi.nlm.nih.gov/28288781/
  • Wikipedia contributors. (2023). Phenylalanine. Wikipedia. Link: en.wikipedia.org/wiki/Phenylalanine
  • Cheng, J.-W., et al. (2011). Boosting Salt Resistance of Short Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 55(4), 1739–1741. Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC3067160/
  • Meyer, M. D., et al. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(5), 294–301. Link: pubmed.ncbi.nlm.nih.gov/23456903/
  • The Editors of Encyclopaedia Britannica. (2025). Phenylalanine. Britannica. Link: www.britannica.com/science/phenylalanine
  • Meyer, M. D., et al. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. ResearchGate. Link: www.researchgate.net/publication/235911467_Aromatic_interactions_with_naphthylalanine_in_a_b-hairpin_peptide
  • LifeTein. (2025). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. Link: www.lifetein.com/blog/unusual-amino-acids-naphthylalanine/
  • Schart, V. F., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(6), 446–457. Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC9241514/
  • Salvadori, S., et al. (1995). Enkephalin analogues containing beta-naphthylalanine at the fourth position. International Journal of Peptide and Protein Research, 46(3-4), 246–254. Link: pubmed.ncbi.nlm.nih.gov/8537330/
  • Chem-Impex International. (R)-3-Amino-3-(2-naphthyl)propionic acid. Chem-Impex Products. Link: www.chemimpex.com/products/09315
  • Schart, V. F., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Link: pubs.acs.org/doi/10.1021/acsptsci.2c00052
  • LifeTein. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. LifeTein Peptide Blog. Link: www.lifetein.com/blog/enzymatic-degradation-studies-assessing-peptide-stability/
  • Riquelme, G., et al. (2022). PepFun: Open Source Protocols for Peptide-Related Computational Analysis. International Journal of Molecular Sciences, 23(19), 11843. Link: www.mdpi.com/1422-0067/23/19/11843
  • Wei, Y., et al. (2011). Evaluating protocols and analytical methods for peptide adsorption experiments. Analytical and Bioanalytical Chemistry, 401(5), 1617–1629. Link: link.springer.com/article/10.1007/s00216-011-5203-0
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advanced Intermediates for Peptide Synthesis. Inno Pharmchem News. Link: www.inno-pharmchem.com/news/advanced-intermediates-for-peptide-synthesis-a-focus-on-fmoc-r-3-amino-3-2-fluorophenyl-propionic-acid-1517011.html
  • National Center for Biotechnology Information. This compound. PubChem Compound Summary. Link: pubchem.ncbi.nlm.nih.gov/compound/2761792
  • AAPPTec. Custom Peptide Synthesis. AAPPTec Services. Link: www.aapptec.com/custom-peptide-synthesis-s-12.html
  • DeGrado, W. F., et al. (2018). Theoretical and experimental comparisons of simple peptide–membrane systems; towards defining the reaction space: general discussion. Faraday Discussions, 209, 219–246. Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC6003923/
  • Wang, J., et al. (2023). Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. Acta Biomaterialia, 164, 150–162. Link: pubmed.ncbi.nlm.nih.gov/37100185/
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Resources. Link: www.aapptec.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry-w-2.html
  • Sadowsky, J. D., et al. (2007). (R/β+R)-Peptide Antagonists of BH3 Domain/Bcl-xL Recognition. Journal of the American Chemical Society, 129(1), 139–154. Link: s3.amazonaws.com/files.gellman.chem.wisc.edu/wp-content/uploads/sites/3/2019/07/25184232/227.pdf

Sources

Validating the Biological Activity of (R)-3-Amino-3-(2-naphthyl)-propionic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-Amino-3-(2-naphthyl)-propionic acid, hereafter referred to as R-NAP, is a compelling chiral amino acid derivative with significant potential in neuropharmacology and oncology. Its structural characteristics, particularly the naphthyl group, suggest a high affinity for biological targets, making it a promising scaffold in drug discovery. This guide provides a comprehensive framework for validating the biological activity of R-NAP, focusing on three plausible mechanisms of action relevant to neuroscience: GABA receptor modulation, γ-secretase inhibition, and amyloid-β aggregation inhibition. We will objectively compare its validation with established compounds and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Section 1: Validation as a Putative GABA Receptor Modulator

The structural similarity of R-NAP to neurotransmitters suggests it may interact with their receptors. The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), is a key therapeutic target for conditions like anxiety, insomnia, and epilepsy.[1][2] GABA exerts its effects through GABA-A and GABA-B receptors.[1] We will focus on the validation of R-NAP as a potential modulator of the GABA-A receptor, a ligand-gated ion channel.[3]

Comparative Compound: Diazepam

Diazepam is a classic benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA.[4] It is a well-characterized compound and serves as an excellent benchmark for comparison.

Experimental Validation

A two-tiered approach is recommended: first, to establish binding to the receptor, and second, to determine the functional consequence of that binding.

1. Radioligand Binding Assay

This assay directly measures the ability of R-NAP to displace a radiolabeled ligand from the GABA-A receptor.

  • Principle: Competition between the unlabeled test compound (R-NAP) and a radiolabeled ligand (e.g., [3H]muscimol or [3H]flumazenil) for the same binding site on the receptor.[5][6][7] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

  • Protocol:

    • Membrane Preparation: Homogenize rat brains in a sucrose buffer.[5] Centrifuge to pellet the membranes containing the GABA-A receptors.[5] Wash the pellet multiple times to remove endogenous GABA.[6]

    • Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]muscimol and varying concentrations of R-NAP.[5]

    • Non-Specific Binding: In a parallel set of experiments, add a high concentration of unlabeled GABA to determine non-specific binding.[5]

    • Termination and Detection: Terminate the reaction by rapid filtration and wash with a cold buffer.[5] Quantify the radioactivity of the filters using liquid scintillation spectrometry.[5]

    • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of R-NAP to determine the IC50, which can then be converted to a Ki value.

2. Functional Assay: Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay

This cell-based assay measures the functional activity of the GABA-A receptor in response to the test compound.

  • Principle: GABA-A receptor activation leads to an influx of chloride ions, causing membrane depolarization.[8] This change in membrane potential can be detected using a voltage-sensitive fluorescent dye.[4][9]

  • Protocol:

    • Cell Culture: Use a stable cell line expressing the desired GABA-A receptor subunits (e.g., HEK293 cells with α1β2γ2).[4][8]

    • Dye Loading: Incubate the cells with a membrane potential-sensitive dye (e.g., FMP-Red-Dye).[4]

    • Compound Addition: Add varying concentrations of R-NAP to the cells, followed by a fixed concentration of GABA.

    • Fluorescence Measurement: Use a FLIPR instrument to measure the change in fluorescence intensity over time.[8]

    • Data Analysis: Plot the change in fluorescence against the concentration of R-NAP to determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative Data Presentation
CompoundRadioligand Binding (Ki, nM)FLIPR Assay (EC50/IC50, µM)
This compound Experimental ValueExperimental Value
Diazepam (Comparator) ~1-10 (literature value)~0.1-1 (literature value)
Visualizing the Workflow and Pathway

GABAA_Pathway GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds RNAP R-NAP RNAP->GABAAR Potentially Modulates Cl_channel Cl- Channel Opening GABAAR->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Validation_Workflow_GABA start Start: R-NAP Synthesis binding_assay Radioligand Binding Assay (Competition with [3H]muscimol) start->binding_assay functional_assay FLIPR Membrane Potential Assay (Cell-based) binding_assay->functional_assay If binding is observed data_analysis Data Analysis (Determine Ki and EC50/IC50) functional_assay->data_analysis conclusion Conclusion: GABA-A Receptor Modulator? data_analysis->conclusion

Caption: Workflow for Validating GABA-A Receptor Modulation.

Section 2: Validation as a Putative γ-Secretase Inhibitor

γ-Secretase is an enzyme complex that cleaves multiple substrates, including the amyloid precursor protein (APP).[10] Its cleavage of APP is a critical step in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[11] Inhibition of γ-secretase is therefore a major therapeutic strategy. Some γ-amino naphthyl derivatives have shown γ-secretase inhibitory activity.[12][13]

Comparative Compound: DAPT

N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT) is a well-established, potent, and cell-permeable γ-secretase inhibitor.[14]

Experimental Validation

1. Cell-Based Luciferase Reporter Assay

This assay provides a quantitative measure of γ-secretase activity within a cellular context.

  • Principle: A cell line is engineered to express a fusion protein of the C-terminus of APP (C99) and a reporter protein like Gal4/VP16.[14] Cleavage of this fusion protein by γ-secretase releases the reporter, which then activates the expression of a luciferase gene.[14] Inhibition of γ-secretase results in a decrease in luciferase activity.[14]

  • Protocol:

    • Cell Culture: Seed HEK293 cells stably expressing the C99-Gal4/VP16 fusion protein and a Gal4-luciferase reporter construct in a 96-well plate.[14]

    • Compound Treatment: Treat the cells with varying concentrations of R-NAP.

    • Induction: Induce the expression of the fusion protein.[14]

    • Lysis and Luminescence Measurement: After incubation, lyse the cells and add a luciferase assay reagent.[14] Measure the luminescence using a plate reader.[14]

    • Data Analysis: Plot the relative luminescence units against the concentration of R-NAP to determine the IC50 value.

2. In Vitro Fluorogenic Substrate Assay

This is a direct enzymatic assay to measure the inhibition of γ-secretase.

  • Principle: A synthetic peptide substrate containing the γ-secretase cleavage site is flanked by a fluorophore and a quencher.[15][16] In its intact form, the quencher suppresses the fluorescence.[16] Upon cleavage by γ-secretase, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[16]

  • Protocol:

    • Enzyme Preparation: Use a commercially available γ-secretase enzyme preparation or prepare it from cell membranes.

    • Reaction Setup: In a 96-well plate, combine the γ-secretase enzyme, the fluorogenic substrate, and varying concentrations of R-NAP.[15]

    • Incubation: Incubate the plate at 37°C.[15]

    • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.[15]

    • Data Analysis: Calculate the percentage of inhibition and plot it against the concentration of R-NAP to determine the IC50 value.

Comparative Data Presentation
CompoundCell-Based Luciferase Assay (IC50, µM)Fluorogenic Substrate Assay (IC50, µM)
This compound Experimental ValueExperimental Value
DAPT (Comparator) ~0.02 (literature value)[14]~0.1-0.2 (literature value)
Visualizing the Workflow and Pathway

Gamma_Secretase_Pathway APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage by β-Secretase Beta_Secretase β-Secretase Gamma_Secretase γ-Secretase Abeta Amyloid-β (Aβ) C99->Abeta Cleavage by γ-Secretase RNAP R-NAP RNAP->Gamma_Secretase Potential Inhibition

Caption: γ-Secretase Pathway in Aβ Production.

Validation_Workflow_Gamma start Start: R-NAP Synthesis cell_based_assay Cell-Based Luciferase Reporter Assay start->cell_based_assay enzyme_assay Fluorogenic Substrate Assay cell_based_assay->enzyme_assay Confirm with direct enzyme assay data_analysis Data Analysis (Determine IC50 values) enzyme_assay->data_analysis conclusion Conclusion: γ-Secretase Inhibitor? data_analysis->conclusion

Caption: Workflow for Validating γ-Secretase Inhibition.

Section 3: Validation as a Putative Amyloid-β Aggregation Inhibitor

The aggregation of Aβ peptides into oligomers and fibrils is a hallmark of Alzheimer's disease.[17] Compounds that can inhibit this aggregation process are of great therapeutic interest.[18] The neuroprotective peptide NAP has been shown to inhibit Aβ aggregation.[19]

Comparative Compound: Curcumin

Curcumin, a natural polyphenol, is a well-documented inhibitor of Aβ aggregation.[20] It serves as a suitable non-peptidic small molecule comparator.

Experimental Validation

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring amyloid fibril formation in real-time.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[21][22][23] The increase in fluorescence intensity is proportional to the amount of fibril formation.[22]

  • Protocol:

    • Aβ Preparation: Prepare a solution of monomeric Aβ peptide (e.g., Aβ42).

    • Reaction Setup: In a 96-well plate, combine the Aβ solution, ThT dye, and varying concentrations of R-NAP.[24]

    • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking.[24] Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~440 nm, emission ~480 nm).[25]

    • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Determine the lag time and the maximum fluorescence intensity for each concentration of R-NAP.

Comparative Data Presentation
CompoundThT Assay (Lag Time Extension)ThT Assay (Max. Fluorescence Reduction)
This compound Experimental Value (e.g., % increase)Experimental Value (e.g., % decrease)
Curcumin (Comparator) Concentration-dependent increaseConcentration-dependent decrease
Visualizing the Workflow and Pathway

Abeta_Aggregation_Pathway Monomers Aβ Monomers Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Elongation RNAP R-NAP RNAP->Monomers Potential Inhibition RNAP->Oligomers Potential Inhibition

Caption: Amyloid-β Aggregation Cascade.

Validation_Workflow_Abeta start Start: R-NAP Synthesis tht_assay Thioflavin T (ThT) Fluorescence Assay start->tht_assay data_analysis Data Analysis (Aggregation kinetics) tht_assay->data_analysis conclusion Conclusion: Aβ Aggregation Inhibitor? data_analysis->conclusion

Caption: Workflow for Validating Aβ Aggregation Inhibition.

Conclusion

This guide provides a structured and comparative approach to validating the biological activity of this compound. By systematically investigating its potential as a GABA receptor modulator, a γ-secretase inhibitor, and an inhibitor of amyloid-β aggregation, researchers can build a comprehensive pharmacological profile of this promising compound. The detailed protocols and comparative framework are designed to ensure robust and reproducible results, paving the way for further preclinical and clinical development.

References

  • GABAA Receptor Binding Assay Protocol. PDSP. [Link]
  • Thioflavin T spectroscopic assay. Nueres. [Link]
  • In vitro validation of anti-inflammatory, anti-oxidant and neuroprotective effects of test compounds.
  • Characterization of GABA Receptors. PubMed Central (PMC). [Link]
  • A FLIPR Assay for Discovery of GABAA Receptor Modulators of N
  • A FLIPR Assay for Discovery of GABAA Receptor Modulators of N
  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PubMed Central (PMC). [Link]
  • The neuroprotective peptide NAP inhibits the aggregation of the beta-amyloid peptide. PubMed. [Link]
  • Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. MDPI. [Link]
  • Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT)
  • Thioflavin-T (ThT)
  • Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril form
  • ThT 101: a primer on the use of thioflavin T to investigate amyloid form
  • Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. PubMed. [Link]
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
  • Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. National Institutes of Health (NIH). [Link]
  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PubMed Central (PMC). [Link]
  • A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin.
  • Part 2. Notch-sparing γ-secretase inhibitors: The study of novel γ-amino naphthyl alcohols. PubMed. [Link]
  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Compar
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.
  • Part 2. Notch-Sparing γ-Secretase Inhibitors: The Study of Novel γ-Amino Naphthyl Alcohols. PubMed Central (PMC). [Link]
  • Biochemistry and binding assay a, FSEC of GABAA receptor with and...
  • Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. MDPI. [Link]
  • Part 1: Notch-Sparing γ-Secretase Inhibitors: The Identification of Novel Naphthyl and Benzofuranyl Amide Analogs. PubMed Central (PMC). [Link]
  • Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PubMed Central (PMC). [Link]
  • This compound | C13H13NO2. PubChem. [Link]
  • Inhibition of gamma-secretase as a therapeutic intervention for Alzheimer's disease: prospects, limitations and str
  • Peptide-based amyloid-beta aggregation inhibitors. PubMed Central (PMC). [Link]
  • Anti-Amyloid Aggregation Activity of Black Sesame Pigment: Toward a Novel Alzheimer's Disease Preventive Agent. MDPI. [Link]
  • GABA Receptor.
  • GABA and the GABAA Receptor. PubMed Central (PMC). [Link]
  • GABAA receptors: structure, function, pharmacology, and related disorders. PubMed Central (PMC). [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical determinant of its pharmacological activity and safety. (R)-3-Amino-3-(2-naphthyl)-propionic acid, a key chiral building block in the synthesis of various bioactive molecules, is no exception. Its therapeutic potential is intrinsically linked to its enantiomeric purity. This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the enantiomeric purity of this important compound, grounded in scientific principles and supported by experimental data. We will delve into the "why" behind the "how," offering a decision-making framework for selecting the most appropriate analytical strategy for your research needs.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. For this compound, the desired biological activity resides in the (R)-enantiomer, while the (S)-enantiomer may be inactive or, in a worst-case scenario, contribute to off-target effects or toxicity. Therefore, robust and accurate analytical methods for quantifying the enantiomeric excess (e.e.) are paramount during drug discovery, development, and quality control.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for enantiomeric purity analysis is a multi-faceted decision, balancing resolution, sensitivity, speed, and available instrumentation. Here, we compare the most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantioselective analysis, offering high resolution and versatility. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a β-amino acid with a bulky aromatic group like this compound, polysaccharide-based CSPs are often the first choice.

Causality of Experimental Choices:

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess helical polymer chains that create chiral grooves. The enantiomers of the analyte partition into these grooves, and subtle differences in their three-dimensional fit lead to differential retention times. The bulky naphthyl group of the analyte can engage in π-π stacking interactions with the aromatic moieties of the phenylcarbamate derivatives on the CSP, enhancing chiral recognition.

Experimental Protocol: Chiral HPLC

Caption: Workflow for Chiral HPLC Analysis.

Detailed Method:

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-I).

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an acidic additive like trifluoroacetic acid (TFA) is often added to suppress the ionization of the carboxylic acid and amino groups, leading to better peak shape. A typical starting mobile phase could be Hexane:Isopropanol:TFA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % e.e. = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.[1] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Causality of Experimental Choices:

The low viscosity and high diffusivity of supercritical CO2 lead to faster mass transfer and allow for higher flow rates without a significant loss in resolution, resulting in shorter analysis times.[2] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The addition of a polar co-solvent (modifier), such as methanol or ethanol, is necessary to ensure the solubility of the polar analyte and to modulate its retention.

Experimental Protocol: Chiral SFC

Caption: Workflow for Chiral SFC Analysis.

Detailed Method:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol). An acidic or basic additive may be required to improve peak shape. A typical gradient could be 5% to 40% methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 254 nm.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Causality of Experimental Choices:

Cyclodextrins are commonly used chiral selectors in CE.[3] They are chiral, bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The enantiomers of the analyte can form transient inclusion complexes with the cyclodextrin, and the stability of these diastereomeric complexes differs, leading to different migration times. The bulky and hydrophobic naphthyl group of this compound is well-suited for inclusion into the cyclodextrin cavity.

Experimental Protocol: Chiral CE

Caption: Workflow for Chiral CE Analysis.

Detailed Method:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5 containing a chiral selector, such as 15 mM sulfated-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be a powerful tool for determining enantiomeric purity without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the NMR spectrum.

Causality of Experimental Choices:

The CSA creates a chiral environment around the analyte molecules. The differential interactions between the CSA and each enantiomer lead to a small difference in the chemical shifts of corresponding protons. For this compound, a CSA with aromatic moieties can engage in π-π stacking with the naphthyl group, enhancing the differentiation of the signals.

Experimental Protocol: NMR with CSA

Caption: Workflow for NMR Analysis with CSA.

Detailed Method:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl3, C6D6).

  • Chiral Solvating Agent (CSA): A suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube containing the analyte.

  • Analysis: The 1H NMR spectrum is acquired, and the signals of a specific proton (e.g., the methine proton adjacent to the amino group) for the (R) and (S) enantiomers are identified. The integration of these signals is used to determine the enantiomeric ratio.

Quantitative Data Summary and Comparison

FeatureChiral HPLCChiral SFCChiral CENMR with CSA
Principle Differential partitioning with a CSPDifferential partitioning with a CSP in a supercritical fluid mobile phaseDifferential migration in an electric field with a chiral selector in the BGEFormation of diastereomeric complexes leading to distinct NMR signals
Typical Resolution HighVery HighExcellentModerate to High
Analysis Time 10-30 minutes2-10 minutes15-45 minutes5-15 minutes (per sample)
Sensitivity (LOD) Low µg/mLLow µg/mLHigh ng/mLmg range
Sample Throughput ModerateHighModerateLow
Instrumentation Cost ModerateHighLow to ModerateVery High
Solvent Consumption HighLowVery LowLow
Method Development Can be time-consumingCan be faster than HPLCCan be complexRelatively straightforward
Preparative Scale-up FeasibleHighly efficientNot practicalNot applicable

Choosing the Right Tool for the Job: A Field-Proven Perspective

As a Senior Application Scientist, my recommendation is guided by the specific context of the analysis:

  • For routine quality control and release testing in a regulated environment, Chiral HPLC is the gold standard. Its robustness, established validation protocols, and widespread availability make it a reliable choice.

  • When high throughput and speed are critical, such as in screening applications during early drug discovery, Chiral SFC is the superior option. The significant reduction in analysis time and solvent consumption offers considerable advantages.

  • For challenging separations where HPLC and SFC fail to provide adequate resolution, or when sample volume is extremely limited, Chiral CE is an excellent problem-solving tool. Its high efficiency can resolve closely eluting enantiomers.

Ultimately, the choice of method for the enantiomeric purity analysis of this compound will depend on a careful consideration of the analytical requirements, available resources, and the stage of the drug development process. A multi-technique approach, where a primary method is validated and an orthogonal method is used for confirmation, provides the highest level of confidence in the analytical results.

References

  • Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral st
  • Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set.
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
  • Capillary electrophoresis direct enantioseparation of aromatic amino acids based on mixed chelate-inclusion complexation of aminoethylamino-beta-cyclodextrin.
  • Enantioseparation of β-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis.[3][5]
  • Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants.
  • Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer.
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
  • Chiral α‐Amino Acid‐Based NMR Solv
  • Amino Acid and Peptide Chiral Separ
  • Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separ
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chrom
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC.[7]
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral Amino Acid and Peptide Separations – the Next Gener

Sources

A Senior Application Scientist's Guide to (R)-3-Amino-3-(2-naphthyl)-propionic Acid in Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in peptide-based therapeutics and advanced biomaterials, the selection of non-canonical building blocks is a critical determinant of success. The vast chemical space offered by unnatural amino acids (UAAs) provides a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited structural diversity.[1][2] Among the myriad of available UAAs, (R)-3-Amino-3-(2-naphthyl)-propionic acid, a β-amino acid with a bulky aromatic side chain, has emerged as a particularly advantageous scaffold for imparting desirable physicochemical and biological properties to peptide structures.

This guide provides an in-depth comparison of this compound with other unnatural amino acids, supported by experimental evidence. We will delve into the structural rationale for its unique advantages and provide detailed protocols for its incorporation and analysis, empowering researchers to leverage its full potential in their drug discovery and development endeavors.

The Structural Advantage of a Bulky β-Amino Acid

This compound is a structural analogue of the proteinogenic amino acid phenylalanine, but with two key distinctions: the presence of a naphthalene ring instead of a phenyl ring, and the amino group positioned on the β-carbon rather than the α-carbon. These features are not mere chemical curiosities; they are the very source of its significant advantages in peptide design.

The β-amino acid backbone inherently confers resistance to enzymatic degradation.[3][4] Proteases, which have evolved to recognize and cleave the α-peptide bonds of natural proteins, are largely unable to hydrolyze the β-peptide backbone.[4] This intrinsic stability is a cornerstone of designing long-acting peptide therapeutics.

The 2-naphthyl group, with its extended aromatic system, introduces significant hydrophobicity and steric bulk.[5] This has profound implications for molecular recognition, membrane interaction, and the stabilization of secondary structures. The unique geometry of the 2-naphthyl moiety, as compared to its 1-naphthyl isomer or the smaller phenyl group, can lead to distinct and often more favorable binding interactions with biological targets.[6]

Comparative Performance Analysis

The true measure of an unnatural amino acid lies in its performance relative to other options. Here, we present a comparative analysis of this compound, drawing upon published experimental data.

Enhanced Proteolytic Stability and Salt Resistance

A key motivation for employing UAAs is to enhance the metabolic stability of peptide-based drugs. The β-amino acid backbone of this compound provides a robust defense against proteolysis. Furthermore, its bulky side chain can sterically hinder the approach of proteases, further protecting adjacent peptide bonds.

In the context of antimicrobial peptides (AMPs), which are often limited by their susceptibility to high salt concentrations and enzymatic degradation, the incorporation of β-naphthylalanine has demonstrated remarkable benefits.

Peptide Modification Key Finding Reference
S1 (short Trp-rich AMP)C-terminal tagging with β-naphthylalanineA single β-naphthylalanine tag provided substantial salt resistance, whereas five tryptophan tags were needed for a similar effect in another AMP.[7]
KWWK (ultrashort AMP)C-terminal tagging with two β-naphthylalanine residuesThe parent peptide had no antimicrobial activity at 100 mM NaCl, while the modified peptide exhibited a MIC of 1.6 µg/ml.[7]
D1 (proteolysis-resistant AMP)N-terminal tagging with β-naphthylalanineShowed high antimicrobial stability in the presence of salts, serum, and proteases in vitro, with a 6.73-fold improvement in selectivity index over the parent peptide.[8]

These studies underscore a crucial advantage of β-naphthylalanine over even natural aromatic amino acids like tryptophan: a more potent induction of stability with fewer modifications. This is critical for minimizing perturbations to the peptide's primary sequence and maintaining its desired biological activity.[7]

Superior Induction of Secondary Structure

The conformation of a peptide is intimately linked to its biological function. The incorporation of this compound can be a powerful tool for inducing and stabilizing specific secondary structures, such as β-hairpins.

A comparative study of a 12-residue peptide designed to form a β-hairpin revealed that while all tested bicyclic aromatic amino acids provided significant stabilization, 1-naphthylalanine was a better geometric mimic of tryptophan, adopting a similar edge-to-face packing. In contrast, 2-naphthylalanine behaved more like a substituted phenylalanine.[6] This highlights the nuanced but critical impact of isomer choice on peptide structure. The ability to fine-tune such interactions is a key advantage in rational peptide design.

Enhanced Receptor Binding and Biological Activity

The bulky and hydrophobic nature of the naphthyl group can lead to enhanced binding affinity for biological targets, particularly those with hydrophobic pockets. In the design of G protein-coupled receptor (GPCR) ligands, for instance, the introduction of bulky aromatic side chains is a common strategy to improve potency and selectivity.[9][10]

Furthermore, the increased hydrophobicity conferred by the naphthyl group can enhance the ability of peptides to interact with and penetrate cell membranes, a crucial attribute for targeting intracellular proteins.[5] NMR studies have shown that antimicrobial peptides tagged with β-naphthylalanine can insert their aromatic residues into the hydrophobic lipid A motif of lipopolysaccharide (LPS), effectively neutralizing this endotoxin.[11]

Experimental Protocols

To facilitate the integration of this compound into your research, we provide the following detailed protocols.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide containing this compound using standard Fmoc/tBu chemistry.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Prepare Resin Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling 2. Expose N-terminus Washing Washing Coupling->Washing 3. Add next AA Repeat Repeat Cycle Washing->Repeat 4. Remove excess reagents Repeat->Fmoc_Deprotection For each AA Cleavage Cleavage & Deprotection Repeat->Cleavage Final AA coupled Purification Purification Cleavage->Purification Release peptide

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-(R)-3-amino-3-(2-naphthyl)propionic acid

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard α-amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected α-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Coupling of Fmoc-(R)-3-amino-3-(2-naphthyl)propionic acid:

    • Due to the steric bulk of the β-amino acid, a stronger coupling agent and longer reaction time may be necessary.

    • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent (3 equivalents).

    • Extend the coupling time to 4-6 hours or overnight if necessary. A double coupling may be required.

  • Washing: After complete coupling, wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The aromatic naphthyl group of this compound can contribute to the CD signal, which should be considered during spectral analysis.[12][13][14]

CD_Workflow Sample_Prep Sample Preparation Instrument_Setup Instrument Setup Sample_Prep->Instrument_Setup Dissolve peptide in buffer Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Set parameters Data_Processing Data Processing Data_Acquisition->Data_Processing Scan wavelength range Analysis Structural Analysis Data_Processing->Analysis Subtract blank, convert to MRE

Figure 2: Workflow for Circular Dichroism Spectroscopy Analysis.

Procedure:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The inclusion of a structure-promoting solvent like trifluoroethanol (TFE) may be necessary to induce secondary structure.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if other aromatic residues are present) or by quantitative amino acid analysis.

  • Instrument Setup:

    • Purge the CD spectrometer with nitrogen gas.

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample, typically from 190 to 260 nm for secondary structure analysis.

    • Typical parameters: 1 nm bandwidth, 1 s response time, 50 nm/min scan speed. Average multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

  • Structural Analysis:

    • Analyze the resulting spectrum for characteristic features of secondary structures:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

    • Utilize deconvolution algorithms to estimate the percentage of each secondary structure element.

Conclusion

This compound offers a compelling set of advantages for the modern peptide chemist. Its inherent proteolytic stability, coupled with the ability of the bulky naphthyl group to enhance biological activity and induce stable secondary structures, makes it a superior choice for a wide range of applications, from therapeutic peptide development to the design of novel biomaterials. While the selection of any unnatural amino acid should be guided by the specific goals of the project, the evidence presented here strongly supports the consideration of this compound as a premier building block for imparting enhanced performance and drug-like properties to synthetic peptides.

References

  • Meyer, M. M., et al. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(5), 312-319.
  • Li, Y., et al. (2023). Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine.
  • Chu, H. L., et al. (2013). Boosting salt resistance of short antimicrobial peptides. Antimicrobial Agents and Chemotherapy, 57(5), 2379-2381.
  • Meyer, M. M., et al. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. ResearchGate.
  • Woody, R. W. (1995). Aromatic side-chain contributions to protein circular dichroism.
  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • Chakrabartty, A., et al. (1993). Aromatic side-chain contribution to far-ultraviolet circular dichroism of helical peptides and its effect on measurement of helix propensities. Biochemistry, 32(21), 5560-5565.
  • Yu, H. Y., et al. (2017). Role of β-naphthylalanine end-tags in the enhancement of antiendotoxin activities: Solution structure of the antimicrobial peptide S1-Nal-Nal in complex with lipopolysaccharide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(6), 1046-1054.
  • Tossi, A., et al. (2000). Role of aromatic side chains in amyloid β-protein aggregation. Protein Science, 9(12), 2344-2354.
  • Li, Y., et al. (2023). Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. ResearchGate.
  • Daura, X., et al. (2003). Circular dichroism spectra of beta-peptides. ETH Zurich Research Collection.
  • Chakrabartty, A., et al. (1993). Aromatic side-chain contribution to far-ultraviolet circular dichroism of helical peptides and its effect on measurement of helix propensities. PubMed.
  • Burlina, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-26.
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Teksin, Z. S., et al. (2010). Comparison of drug permeabilities and BCS classification: three lipid-component PAMPA system method versus Caco-2 monolayers. The AAPS Journal, 12(2), 234-239.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
  • Gademann, K., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
  • Kumar, V., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics, 40(13), 5899-5913.
  • Karle, I. L., et al. (2000). Structural and conformational properties of (Z)-beta-(1-naphthyl)-dehydroalanine residue. Journal of Peptide Research, 56(6), 339-347.
  • Liu, R., et al. (2018). Highly predictive and interpretable models for PAMPA permeability. Molecular Pharmaceutics, 15(11), 5032-5041.
  • LifeTein. (n.d.). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog.
  • G-protein coupled receptor - structure, function, and drug discovery. (n.d.). PubMed.
  • Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery.
  • Seebach, D., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1123-1141.
  • Teksin, Z. S., et al. (2010). Plots of human percent dose absorbed versus A-PAMPA permeability and Caco-2 permeability. ResearchGate.
  • Town, J. R., et al. (2020). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • Todorov, P., et al. (2024). Novel Peptide Analogues of Valorphin-Conjugated 1,8-Naphthalimide as Photodynamic Antimicrobial Agent in Solution and on Cotton Fabric. Molecules, 29(22), 5013.
  • Rosenbaum, D. M., et al. (2011). Allosteric coupling from G protein to the agonist binding pocket in GPCRs.
  • Sharma, P., et al. (2022). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics, 14(11), 2320.
  • Lin, L., et al. (2019). Pharmacokinetics of Biotech Drugs: Peptides, Proteins and Monoclonal Antibodies. Current Drug Metabolism, 20(8), 586-595.
  • Davari, M. D., et al. (2023). Activity Map and Transition Pathways of G Protein-Coupled Receptor Revealed by Machine Learning.
  • Vlieghe, P., et al. (2010). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 49(5), 267-288.
  • Velkov, T., et al. (2021). Pharmacokinetics and pharmacodynamics of peptide antibiotics. Current Opinion in Pharmacology, 57, 1-11.

Sources

Unraveling the Stereochemical Puzzle: A Comparative Analysis of (R)- and (S)-3-Amino-3-(2-naphthyl)-propionic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the principle of stereoisomerism stands as a critical determinant of therapeutic efficacy and safety. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, often leads to profound differences in their pharmacological profiles. This guide delves into the biological efficacy of the (R) and (S) enantiomers of 3-Amino-3-(2-naphthyl)-propionic acid, synthetic amino acid derivatives with significant potential in neuropharmacology. While these compounds are recognized as valuable chiral building blocks in medicinal chemistry, a comprehensive head-to-head comparison of their biological activities based on publicly available experimental data remains elusive. This guide, therefore, aims to provide a foundational understanding of the anticipated stereoselective effects by drawing parallels with structurally related compounds and to outline the experimental workflows required to definitively characterize their individual biological profiles.

The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This stereoselectivity arises from the three-dimensional nature of biological macromolecules, which create chiral environments for drug-target interactions. The differential binding of enantiomers can impact receptor affinity, agonist or antagonist potency, and metabolic stability.[1]

(R)- and (S)-3-Amino-3-(2-naphthyl)-propionic Acid: An Overview

(R)- and (S)-3-Amino-3-(2-naphthyl)-propionic acid are non-proteinogenic amino acids that have garnered interest in the synthesis of peptidomimetics and as scaffolds for novel therapeutic agents.[2][3] Their rigid naphthyl group provides a distinct aromatic feature that can influence binding to biological targets, particularly within the central nervous system.[4][5] Given their structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, the GABA receptors, particularly the GABAB subtype, represent a primary hypothetical target for these compounds.

Hypothetical Biological Target: The GABAB Receptor

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[6][7] They are obligate heterodimers, composed of GABAB1 and GABAB2 subunits.[8] The binding of an agonist to the GABAB1 subunit initiates a conformational change that leads to the activation of intracellular signaling pathways, typically involving the inhibition of adenylyl cyclase and the modulation of ion channels.[6]

The pharmacology of GABAB receptors is known to be highly stereoselective. For instance, the prototypical GABAB agonist, baclofen, is active as the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer is significantly less potent. This underscores the importance of evaluating the individual enantiomers of novel ligands like 3-Amino-3-(2-naphthyl)-propionic acid.

Comparative Biological Efficacy: An Evidence Gap

Despite the clear rationale for investigating the stereoselective effects of (R)- and (S)-3-Amino-3-(2-naphthyl)-propionic acid, a thorough review of the scientific literature reveals a lack of direct comparative studies. While commercial suppliers highlight the importance of their chiral nature for research,[2][4] specific data on their relative affinities and functional activities at any biological target are not publicly available.

To address this knowledge gap, a series of well-established pharmacological assays are necessary. The following sections outline the experimental protocols that would be employed to elucidate the biological efficacy of each enantiomer.

Experimental Protocols for Characterization

To definitively compare the biological efficacy of the (R) and (S) enantiomers, a systematic approach involving binding and functional assays is required.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of (R)- and (S)-3-Amino-3-(2-naphthyl)-propionic acid for the GABAB receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue or membranes from cells expressing recombinant human GABAB receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a high-affinity GABAB radioligand (e.g., [3H]-CGP54626), and increasing concentrations of the unlabeled test compounds ((R)- and (S)-3-Amino-3-(2-naphthyl)-propionic acid).

    • Incubate the mixture at room temperature for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Assessing Agonist/Antagonist Activity (EC50/IC50)

Functional assays measure the biological response elicited by a compound, allowing for the determination of its potency and efficacy. A common assay for GABAB receptors is the [35S]GTPγS binding assay.

Objective: To determine the potency (EC50) and efficacy (Emax) of the enantiomers as agonists, or their potency (IC50) as antagonists at the GABAB receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

  • [35S]GTPγS Binding Assay:

    • Incubate the membranes with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound in an assay buffer.

    • For agonist testing: Measure the stimulation of [35S]GTPγS binding in the presence of increasing concentrations of each enantiomer.

    • For antagonist testing: Measure the ability of increasing concentrations of each enantiomer to inhibit the stimulation of [35S]GTPγS binding induced by a known GABAB agonist (e.g., GABA or baclofen).

    • Incubate the reaction mixture at 30°C for a defined period.

    • Terminate the assay by rapid filtration and wash as described previously.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis:

    • For agonists: Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50.

Data Presentation: A Hypothetical Comparison

While actual experimental data is unavailable, the following table illustrates how the results would be presented to facilitate a clear comparison of the enantiomers' biological efficacy.

Parameter(R)-3-Amino-3-(2-naphthyl)-propionic acid(S)-3-Amino-3-(2-naphthyl)-propionic acid
Binding Affinity (Ki, nM) To be determinedTo be determined
Functional Potency (EC50, µM) To be determinedTo be determined
Functional Efficacy (% of GABA) To be determinedTo be determined

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams are provided.

Stereoselectivity cluster_receptor Chiral Receptor Binding Site cluster_response Biological Response Receptor GABAB Receptor High_Response Strong Inhibitory Neurotransmission Receptor->High_Response Signal Transduction Low_Response Weak or No Response Receptor->Low_Response R_Enantiomer (R)-Enantiomer R_Enantiomer->Receptor High Affinity Binding (Hypothetical Eutomer) S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Low Affinity Binding (Hypothetical Distomer)

Caption: Hypothetical stereoselective binding of enantiomers to the GABAB receptor.

Experimental_Workflow start Synthesize and Separate (R) and (S) Enantiomers binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine EC50/IC50, Emax) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Elucidate Stereoselective Biological Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing enantiomer efficacy.

Conclusion and Future Directions

The biological evaluation of individual enantiomers is a cornerstone of modern pharmacology. While (R)- and (S)-3-Amino-3-(2-naphthyl)-propionic acid hold promise as pharmacological tools and therapeutic scaffolds, the absence of direct comparative data on their biological efficacy represents a significant knowledge gap. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically characterize the stereoselective properties of these compounds. Such studies are essential to unlock their full potential and to advance our understanding of drug-receptor interactions, ultimately contributing to the development of safer and more effective medicines.

References

  • Chem-Impex International. (S)-3-Amino-3-(2-naphthyl)propionic acid. [Link]
  • Chem-Impex International. (R)-3-Amino-3-(2-naphthyl)propionic acid. [Link]
  • PubChem. This compound.
  • McConnell, V. M. Stereochemistry and biological activity of drugs. [Link]
  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current opinion in pharmacology, 20, 64-70. [Link]
  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10–22. [Link]
  • Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in pharmacology (San Diego, Calif.), 58, 19-62. [Link]
  • Bertrand, S., et al. (1991). The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors. British journal of pharmacology, 104(1), 127–134. [Link]
  • Papasergi-Scott, M. M., & Robertson, M. J. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Journal of Biological Chemistry, 296, 100763. [Link]
  • Wikipedia. GABAB receptor. [Link]
  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148. [Link]

Sources

A Senior Application Scientist's Guide to Validating Ligand Binding Affinity: The Case of (R)-3-Amino-3-(2-naphthyl)-propionic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (R)-3-Amino-3-(2-naphthyl)-propionic acid scaffold is a privileged structural motif in modern medicinal chemistry, serving as a crucial building block for a variety of bioactive molecules targeting neurological and oncological pathways. [1][2]Its unique naphthyl group and chiral center often enhance binding affinity and selectivity, making rigorous and multi-faceted validation of these interactions paramount for successful drug development. [1][2]This guide provides an in-depth comparison of three orthogonal, gold-standard techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays (RBA). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, enabling robust, self-validating study design.

Introduction: The Importance of the Naphthylpropionic Acid Scaffold

Ligands incorporating the this compound moiety are of significant interest due to their structural similarities to neurotransmitters and their proven utility in modulating biological systems. [1]The rigid, aromatic naphthyl group can engage in favorable π-π stacking and hydrophobic interactions within a target's binding pocket, while the amino and carboxylic acid groups provide key hydrogen bonding opportunities. This combination makes the scaffold highly versatile. However, this same versatility demands a meticulous approach to affinity validation. A single affinity constant (KD) tells only part of the story. A comprehensive understanding requires elucidating the kinetics (on/off rates) and the thermodynamic drivers (enthalpy vs. entropy) of the binding event. This guide will compare three powerful techniques that, when used in concert, provide a complete biographical sketch of a ligand's interaction with its target.

The Methodologies: An Orthogonal Approach to Affinity Validation

No single technique is infallible. By employing multiple methods with different physical principles, we can build confidence in our results and uncover potential artifacts. This guide focuses on SPR for kinetics, ITC for thermodynamics, and RBA as a classic, high-sensitivity method for determining inhibition constants.

Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

SPR is a label-free optical technique that measures molecular interactions in real-time. [3][4][5]It provides not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants, offering deep insight into the binding dynamics.

Causality Behind the Method: In a typical SPR experiment for a small molecule like our naphthyl-containing ligand, the larger binding partner (e.g., the target protein) is immobilized on a sensor chip. [3][4]The small molecule ligand (the "analyte") is then flowed over this surface. Binding events cause a change in mass at the sensor surface, which alters the refractive index of the local environment. This change is detected and plotted on a sensorgram, which directly visualizes the binding and dissociation phases over time. [5]

Experimental Workflow: SPR Analysis

cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Immobilize Target Protein on Sensor Chip p2 Prepare Ligand Serial Dilutions in Running Buffer p1->p2 p3 Equilibrate System p2->p3 r1 Inject Ligand (Association) p3->r1 r2 Flow Running Buffer (Dissociation) r1->r2 r3 Regenerate Chip Surface r2->r3 a1 Generate Sensorgrams r3->a1 a2 Fit Data to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: High-level workflow for a typical SPR experiment.

Detailed Protocol for SPR:

  • Immobilization: Covalently attach the target protein to a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that avoids mass transport limitations—a common artifact where the rate of binding is limited by diffusion rather than the intrinsic interaction kinetics.

  • Analyte Preparation: Prepare a series of precise dilutions of the this compound containing ligand in the same running buffer used to equilibrate the system. Include a "zero concentration" sample (buffer only) for double referencing.

  • Binding Cycle:

    • Association: Inject a ligand concentration over the sensor surface for a defined period to monitor the binding phase.

    • Dissociation: Switch back to flowing only running buffer to monitor the dissociation of the ligand from the protein.

    • Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound ligand, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's software to extract kon, koff, and calculate KD (KD = koff / kon).

Trustworthiness & Self-Validation:

  • Mass Transport Check: Run the assay at different flow rates. If the observed binding rates change, mass transport may be limiting the interaction. A lower surface density of the immobilized protein may be required.

  • Non-Specific Binding: Use a reference flow cell (a blank, deactivated surface) to subtract any signal from the ligand binding to the chip matrix itself.

  • Concentration Verification: The accuracy of the calculated affinity is directly dependent on the accuracy of the analyte concentration. Verify the concentration of your ligand stock by a secondary method (e.g., UV-Vis spectroscopy if it has a chromophore).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Driving Force

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. [6][7]This makes it the gold standard for determining the thermodynamic signature of an interaction, providing the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH) in a single experiment. [6][7][8]From these, the entropy (ΔS) can be calculated.

Causality Behind the Method: An ITC instrument consists of two highly sensitive cells (a sample cell and a reference cell) housed in an adiabatic jacket. [7]The target protein is placed in the sample cell, and the ligand is loaded into a titration syringe. Small, precise injections of the ligand into the sample cell are made. If binding occurs, heat is exchanged, causing a temperature difference between the sample and reference cells. The instrument's feedback system measures the power required to maintain zero temperature difference, which is plotted against the molar ratio of ligand to protein. [7] Detailed Protocol for ITC:

  • Sample Preparation (Critical Step):

    • Precisely determine the concentrations of both the protein and the ligand.

    • Dialyze both protein and ligand against the identical buffer stock to minimize heats of dilution, a major source of experimental noise. [8][9]If the ligand is dissolved in a solvent like DMSO, ensure the final concentration of DMSO is identical in both the syringe and the cell. [9]2. Loading the Instrument: Load the protein solution into the sample cell and the ligand solution into the injection syringe, taking extreme care to avoid introducing air bubbles. [6]3. Titration: Set up a sequence of small (e.g., 2-5 µL) injections with sufficient spacing to allow the signal to return to baseline. The experiment continues until the protein becomes saturated and the heat signal diminishes to the background heat of dilution.

  • Data Analysis: Integrate the peaks from the titration plot. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine n, KD, and ΔH.

Trustworthiness & Self-Validation:

  • Control Titrations: Perform two crucial controls: titrating ligand into buffer and titrating buffer into the protein solution. These experiments quantify the heats of dilution and ensure they are minimal and non-interfering.

  • The "c-window": For a reliable curve fit, the Wiseman parameter (c = n * [Macromolecule] / KD) should ideally be between 5 and 500. [8]This often requires careful optimization of the protein concentration based on an estimated KD. [9]* Stoichiometry Check: The experimentally determined stoichiometry (n) should be close to the expected value (e.g., n ≈ 1 for a single binding site). A value far from this can indicate issues with concentration determination or protein activity.

Radioligand Binding Assay (RBA): The Classic High-Throughput Method

RBA is a highly sensitive and robust method traditionally considered a gold standard for measuring ligand affinity, especially for receptors. [10]The most common format for testing unlabeled compounds like our naphthyl-containing ligand is a competitive binding assay. [10][11][12] Causality Behind the Method: This assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand ("radioligand") for binding to a target receptor. [12]A fixed concentration of receptor (e.g., in a cell membrane preparation) and radioligand are incubated with increasing concentrations of the test compound. The more potently the test compound binds, the less radioligand will be bound at equilibrium. The amount of bound radioactivity is measured, and the data is used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Detailed Protocol for Competitive RBA:

  • Reagent Preparation: Prepare membrane homogenates containing the target receptor, the radioligand (at a concentration near its KD), and serial dilutions of the unlabeled test ligand.

  • Incubation: Combine the reagents in assay tubes or a microplate and incubate at a specific temperature for a time sufficient to reach binding equilibrium. [13]3. Separation: Rapidly separate the bound from the unbound radioligand. This is typically done by vacuum filtration through a glass fiber filter, which traps the membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the log concentration of the test ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Trustworthiness & Self-Validation:

  • Defining Specific Binding: For each data point, parallel experiments must be run in the presence of a saturating concentration of a known, high-affinity unlabeled ligand to determine non-specific binding (NSB). [14]Specific binding is calculated as Total Binding - Non-Specific Binding.

  • Equilibrium Check: It is critical to ensure the incubation time is sufficient for the binding reaction to reach equilibrium. [13]This can be tested in preliminary experiments by measuring binding at several different time points.

  • Radioligand Quality: The KD of the radioligand must be accurately known and its purity confirmed, as these values are essential for the Cheng-Prusoff correction.

Data Interpretation and Comparison

The true power of this orthogonal approach lies in comparing the results. The data below is a hypothetical comparison of our lead candidate, Ligand-Naph , against a known reference compound for a hypothetical protein kinase target.

ParameterTechniqueLigand-NaphReference CompoundInsight Provided
KD (nM) SPR 150500Overall affinity; Ligand-Naph is ~3.3x more potent.
kon (10⁵ M⁻¹s⁻¹)SPR2.51.0Ligand-Naph associates 2.5x faster.
koff (10⁻² s⁻¹)SPR3.755.0Ligand-Naph dissociates slower (longer residence time).
KD (nM) ITC 180650Excellent agreement with SPR, validating the affinity.
ΔH (kcal/mol)ITC-8.5-4.2Binding of Ligand-Naph is more enthalpically driven.
-TΔS (kcal/mol)ITC-1.2-5.1Reference compound binding is more entropically driven.
Stoichiometry (n)ITC1.11.0Confirms a 1:1 binding model for both compounds.
Kᵢ (nM) RBA 165580Strong corroboration of affinity from a different assay format.

Synthesis of Results:

  • Affinity Confirmation: All three methods yield highly consistent affinity values (KD ≈ Kᵢ) for both ligands, providing strong confidence in the data.

  • Mechanism of Improved Affinity: The SPR and ITC data together tell a compelling story. Ligand-Naph's superior affinity (lower KD) is a result of both a faster "on-rate" and a slower "off-rate" (longer residence time). The ITC results reveal why: the binding of Ligand-Naph is driven by a much more favorable enthalpy change (ΔH), suggesting it forms stronger, more optimal hydrogen bonds or van der Waals contacts within the binding site compared to the reference compound, whose binding is more reliant on the displacement of water molecules (an entropic benefit).

Decision Logic: Choosing the Right Assay

Caption: A decision tree for selecting a primary binding assay.

Conclusion and Best Practices

Validating the binding affinity of promising ligands, such as those derived from the this compound scaffold, is a cornerstone of rigorous drug discovery. Relying on a single method can be misleading. By employing an orthogonal triad of techniques—SPR for kinetics, ITC for thermodynamics, and RBA for high-sensitivity competitive analysis—researchers can build a self-validating, comprehensive dataset. This multi-faceted approach not only confirms affinity with high confidence but also provides critical insights into the molecular mechanisms driving the interaction, paving the way for rational, structure-based drug design.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed.
  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). Protocols.io.
  • Radioligand binding assays and their analysis. (n.d.). PubMed.
  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad.
  • Small Molecule Interactions. (n.d.). Nicoya Lifesciences.
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). JoVE.
  • Radioligand Binding Assay. (n.d.).
  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services.
  • Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Determination of Binding Stoichiometry using Isothermal Titration Calorimetry (ITC). (n.d.). Benchchem.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical.
  • How to measure and evaluate binding affinities. (n.d.). PMC - PubMed Central.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
  • Radiometric Ligand-Binding Assays. (n.d.). Revvity.
  • (R)-3-Amino-3-(2-naphthyl)propionic acid. (n.d.). Chem-Impex.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight.
  • Binding Affinity. (n.d.). Malvern Panalytical.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Drug Discovery and Development.
  • Fmoc-(R)-3-amino-3-(2-naphthyl)propionic acid. (n.d.). J&K Scientific.
  • Ácido (R)-3-amino-3-(2-naftil)propiónico. (n.d.). Chem-Impex.

Sources

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. Off-target binding, or cross-reactivity, can lead to misleading results and potential safety concerns in therapeutic applications. This guide provides an in-depth technical comparison of antibody cross-reactivity against peptides containing the non-natural amino acid, (R)-3-Amino-3-(2-naphthyl)-propionic acid. This synthetic beta-amino acid is of growing interest in pharmaceutical development due to its unique structural properties that can enhance peptide stability and bioactivity.[1][2][3][4]

Understanding and quantifying the potential for antibody cross-reactivity with this and similar structures is a critical step in the development of specific and reliable immunoassays and peptide-based therapeutics. This guide will delve into the experimental methodologies used to assess cross-reactivity, present comparative data from a panel of hypothetical antibodies, and offer insights into the structural basis of observed binding affinities.

The Challenge of Cross-Reactivity with Modified Peptides

Antibodies are renowned for their high specificity, an attribute dictated by the complementary determining regions (CDRs) of their variable domains.[5] However, the introduction of non-natural or modified amino acids, such as this compound, can present a unique challenge. The bulky naphthyl group and the altered peptide backbone geometry can lead to unforeseen interactions with antibodies raised against related or even unrelated antigens.[6][7]

Cross-reactivity occurs when an antibody binds to an antigen different from the one that elicited its production.[5][8] This phenomenon is often driven by structural similarities between the original antigen and the cross-reacting molecule.[5] In the context of peptides containing this compound, potential cross-reactivity could arise from antibodies recognizing:

  • Similar aromatic moieties: The naphthyl group may be recognized by antibodies raised against other aromatic structures.

  • Conformational epitopes: The presence of the beta-amino acid can induce specific secondary structures in the peptide that mimic the epitopes of other antigens.

  • Hydrophobic interactions: The non-polar nature of the naphthyl group can lead to non-specific binding with hydrophobic patches on an antibody's surface.

To ensure the validity of experimental results and the safety of potential therapeutics, it is essential to rigorously screen antibodies for cross-reactivity against such modified peptides.

Comparative Experimental Workflow

To assess and compare the cross-reactivity of various antibodies against a target peptide containing this compound, a multi-pronged approach employing several standard immunoassay techniques is recommended. This provides a comprehensive picture of antibody binding, from initial screening to detailed kinetic analysis.

Experimental Workflow cluster_screening Initial Screening cluster_confirmation Confirmation & Specificity cluster_kinetics Kinetic Analysis ELISA ELISA WesternBlot Western Blot ELISA->WesternBlot Confirm positive hits SPR Surface Plasmon Resonance (SPR) WesternBlot->SPR Quantify binding kinetics of specific binders

Caption: A multi-step workflow for assessing antibody cross-reactivity.

Experimental Methodologies

Enzyme-Linked Immunosorbent Assay (ELISA) for High-Throughput Screening

ELISA is an ideal first-pass screening tool to identify potential cross-reactivity from a large pool of antibodies.[9][10][11] An indirect ELISA format is typically employed for this purpose.

Protocol:

  • Antigen Coating: A 96-well microtiter plate is coated with the synthetic peptide containing this compound at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[9] The plate is incubated overnight at 4°C.

  • Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking solution (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[9][10]

  • Primary Antibody Incubation: The test antibodies (primary antibodies) are diluted to a suitable concentration in the blocking buffer and added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well and incubated for 1 hour at room temperature.[9]

  • Detection: The plate is washed again, and a substrate for the enzyme (e.g., TMB for HRP) is added. The reaction is allowed to develop, and the absorbance is measured using a microplate reader at the appropriate wavelength.[12] The intensity of the signal is proportional to the amount of antibody bound to the peptide.

Western Blotting for Specificity Confirmation

Western blotting can be used to confirm the specificity of the binding observed in the ELISA and to assess binding to the peptide in a different format.[13][14][15]

Protocol:

  • Peptide Preparation: The synthetic peptide may need to be conjugated to a carrier protein (e.g., BSA or KLH) to facilitate its separation by SDS-PAGE and transfer to a membrane, especially for smaller peptides.[16]

  • SDS-PAGE and Transfer: The peptide or peptide-carrier conjugate is separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.[14]

  • Blocking: The membrane is blocked with a suitable blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The membrane is washed, and a chemiluminescent substrate is added. The signal is detected using an imaging system.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics of antibody-antigen interactions, including association (k_a) and dissociation (k_d) rates, and the overall affinity (K_D).[17][18][19][20]

Protocol:

  • Ligand Immobilization: The peptide containing this compound is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of the antibody (analyte) are injected over the sensor surface.

  • Data Acquisition: The binding of the antibody to the immobilized peptide is monitored in real-time by detecting changes in the refractive index at the sensor surface.[17]

  • Kinetic Analysis: The resulting sensorgrams are analyzed to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Comparative Data Analysis

To illustrate the application of these methodologies, we present hypothetical data from a comparative study of three different monoclonal antibodies (mAb-A, mAb-B, and mAb-C) tested for cross-reactivity against a target peptide containing this compound.

AntibodyTarget AntigenELISA (OD 450nm)Western Blot SignalSPR (K_D)Interpretation
mAb-A Aromatic Hydrocarbon1.85Strong1.2 x 10⁻⁹ MHigh Cross-Reactivity
mAb-B Unrelated Peptide0.25Weak5.6 x 10⁻⁷ MLow Cross-Reactivity
mAb-C Target Peptide2.50Very Strong8.7 x 10⁻¹⁰ MHigh Specific Binding

Table 1: Comparative Cross-Reactivity Data for Hypothetical Monoclonal Antibodies.

Analysis of Results:

  • mAb-A: This antibody, originally raised against a small aromatic hydrocarbon, shows significant cross-reactivity with the naphthyl-containing peptide. The strong signals in both ELISA and Western Blot, coupled with a low nanomolar K_D value from SPR, suggest a high-affinity off-target interaction. This is likely due to the antibody's recognition of the aromatic naphthyl group.

  • mAb-B: This antibody, raised against an unrelated peptide sequence, exhibits minimal binding. The low ELISA signal, faint Western Blot band, and a K_D in the micromolar range indicate a weak and likely non-specific interaction.

  • mAb-C: This antibody was specifically generated against the target peptide. As expected, it demonstrates the strongest binding across all assays, with the highest ELISA signal, a very strong Western Blot band, and the lowest K_D value, indicating high affinity and specificity.

Visualizing Binding Affinity

The following diagram illustrates the relationship between the binding affinity (K_D) and the degree of cross-reactivity. A lower K_D value signifies a stronger binding affinity.

Binding Affinity cluster_affinity Binding Affinity (KD) cluster_reactivity Cross-Reactivity Potential High_Affinity High Affinity (Low KD) High_Reactivity High Cross-Reactivity High_Affinity->High_Reactivity If off-target Moderate_Affinity Moderate Affinity Low_Affinity Low Affinity (High KD) Low_Reactivity Low Cross-Reactivity Low_Affinity->Low_Reactivity

Caption: Relationship between binding affinity and cross-reactivity potential.

Conclusion and Best Practices

Key Recommendations:

  • Employ a Multi-Assay Approach: Relying on a single technique is insufficient. A combination of high-throughput screening (ELISA), specificity confirmation (Western Blot), and quantitative kinetic analysis (SPR) provides a robust and comprehensive assessment of cross-reactivity.

  • Careful Selection of Control Antibodies: Include a diverse panel of control antibodies, including those known to bind to structurally similar motifs and those that are expected to be non-reactive.

  • Thorough Data Interpretation: A strong signal in a single assay should be interpreted with caution. Consistent results across multiple platforms provide a higher degree of confidence in the assessment of cross-reactivity.

By adhering to these principles and employing the methodologies outlined in this guide, researchers can confidently characterize the specificity of their antibodies and advance their research and development goals with greater accuracy and reliability.

References

  • A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method.
  • Peptide-ELISA Protocol. GenScript. [Link]
  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]
  • Detecting synthetic peptides by SDS-PAGE for Western Blot. LifeTein. [Link]
  • Anti-A beta 1-11 antibody binds to different beta-amyloid species, inhibits fibril formation, and disaggregates preformed fibrils but not the most toxic oligomers. Journal of Biological Chemistry. [Link]
  • Short ELISA protocol. Agrisera. [Link]
  • (R)-3-Amino-3-(2-naphthyl)propionic acid | 786637-72-7. J&K Scientific. [Link]
  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Affinité Instruments. [Link]
  • Multiplexed Bead-Based Peptide Immunoassays for the Detection of Antibody Reactivities. SpringerLink. [Link]
  • A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evalu
  • Specificity and Cross-Reactivity.
  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes.
  • Production of antibodies and antibody fragments containing non-natural amino acids in Escherichia coli.
  • Solid-phase immunoassay detection of peptides from complex matrices without a separation. Royal Society of Chemistry. [Link]
  • Peptide ligand-based ELISA reagents for antibody detection.
  • Uncovering the modified immunopeptidome reveals insights into principles of PTM-driven antigenicity.
  • The Western blot and other blotting techniques. Khan Academy. [Link]
  • Binding kinetics of monoclonal antibody using antigen-beta-galactosidase hybrid protein: application to measurement of peptide antigenicity. PubMed. [Link]
  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. JOVE. [Link]
  • Anti-amyloid beta antibodies binding to a cyclic amyloid beta peptide.
  • Replacing immunoassays with tryptic digestion-peptide immunoaffinity enrichment and LC–MS/MS.
  • SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]
  • Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function. PLOS ONE. [Link]
  • Peptides, Antibodies, Peptide Antibodies and More. MDPI. [Link]
  • Immunological Cross-Reactivity. Diva-portal.org. [Link]
  • Structural Features of Antibody-Peptide Recognition. Frontiers in Immunology. [Link]
  • This compound. PubChem. [Link]

Sources

comparing the hydrophobicity of (R)-3-Amino-3-(2-naphthyl)-propionic acid to other amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrophobicity in Drug Design

In the landscape of modern drug discovery and peptide engineering, the physicochemical properties of amino acids are paramount. Among these, hydrophobicity stands out as a key determinant of a molecule's behavior in a biological system.[1] It governs everything from protein folding and stability to membrane permeability and ligand-receptor interactions. For drug development professionals, modulating the hydrophobicity of a peptide or small molecule is a critical strategy for optimizing its pharmacokinetic and pharmacodynamic profile.[1]

This guide provides an in-depth comparison of the hydrophobicity of a non-canonical amino acid, (R)-3-Amino-3-(2-naphthyl)-propionic acid, with other standard and non-standard amino acids. This particular beta-amino acid is of significant interest due to its unique structural features: a rigid naphthyl group and a beta-amino acid backbone. Understanding its hydrophobic character is essential for its effective application in the design of novel therapeutics.

Understanding the Contender: this compound

This compound is a chiral, non-proteinogenic beta-amino acid. Its structure is characterized by a naphthalene moiety attached to the beta-carbon of a propionic acid backbone. This large, aromatic side chain is the primary contributor to its expected hydrophobicity. The beta-amino acid structure, where the amino group is on the third carbon, provides a different conformational flexibility compared to the alpha-amino acids that constitute natural proteins.

The initial assessment of a molecule's hydrophobicity often comes from computational models that predict the octanol-water partition coefficient (LogP). A positive LogP value indicates a preference for the hydrophobic octanol phase, while a negative value suggests a preference for the aqueous phase. While a computed XLogP3 value of -0.7 is available in the PubChem database for this compound, this is likely an underestimation. Structurally similar alpha-amino acid, 2-naphthylalanine, has a computed XLogP3 of 0.3, indicating a higher hydrophobicity.[2][3] This discrepancy underscores the importance of experimental validation.

Experimental Determination of Hydrophobicity: The Power of RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely accepted experimental technique for quantifying the hydrophobicity of amino acids and peptides.[4][5] The principle of RP-HPLC lies in the partitioning of a solute between a nonpolar stationary phase (typically a C18 alkyl chain bonded to silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile). Hydrophobic molecules will have a stronger affinity for the stationary phase and will therefore elute later, resulting in a longer retention time.

The retention time of an amino acid in RP-HPLC is a direct and reliable measure of its relative hydrophobicity under the specific experimental conditions. By comparing the retention time of this compound to a set of standard amino acids, we can establish its position on a hydrophobicity scale.

Experimental Protocol: Determining Hydrophobicity via RP-HPLC

This protocol outlines a standardized method for determining the retention times of amino acids to establish a relative hydrophobicity scale.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Amino acid standards (including a range of hydrophobic and hydrophilic amino acids).

  • This compound sample.

  • Analytical balance, volumetric flasks, and pipettes.

2. Sample Preparation:

  • Prepare stock solutions of each amino acid standard and the test compound at a concentration of 1 mg/mL in Mobile Phase A.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 214 nm and 280 nm (for aromatic amino acids)

  • Injection Volume: 20 µL

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: Linear gradient from 95% to 5% B

    • 41-50 min: 5% B (column re-equilibration)

4. Data Analysis:

  • Record the retention time (tR) for each amino acid.

  • The relative hydrophobicity is directly proportional to the retention time. A longer retention time indicates greater hydrophobicity.

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis prep1 Dissolve Amino Acids (1 mg/mL in Mobile Phase A) prep2 Filter Samples (0.22 µm filter) prep1->prep2 hplc_inject Inject Sample (20 µL) prep2->hplc_inject hplc_run Gradient Elution (C18 Column, 1 mL/min) hplc_inject->hplc_run hplc_detect UV Detection (214 nm & 280 nm) hplc_run->hplc_detect analysis1 Record Retention Time (tR) hplc_detect->analysis1 analysis2 Compare tR to Standards analysis1->analysis2 analysis3 Determine Relative Hydrophobicity analysis2->analysis3

Caption: Experimental workflow for determining amino acid hydrophobicity using RP-HPLC.

Comparative Hydrophobicity Data

The following table presents a comparison of the expected hydrophobicity of this compound with a selection of standard and non-standard amino acids. The retention times for the standard amino acids are representative values obtained under typical RP-HPLC conditions and are used to create a relative scale. The retention time for this compound is an educated estimation based on its structure and the data from analogous compounds.

Amino AcidStructureClassificationEstimated Retention Time (min)Calculated LogP (XLogP3)
Glycine-HAliphatic~5-1.0
Alanine-CH3Aliphatic~8-0.6
Valine-CH(CH3)2Aliphatic~150.3
Leucine-CH2CH(CH3)2Aliphatic~200.7
Phenylalanine-CH2-PhAromatic~250.5
β-Phenylalanine -CH(Ph)CH2-Aromatic (Beta) ~23 -0.8[6]
Tryptophan-CH2-IndoleAromatic~280.9
2-Naphthylalanine -CH2-NaphthylAromatic >30 0.3[2]
This compound -CH(Naphthyl)CH2- Aromatic (Beta) >30 -0.7 (likely inaccurate)

Analysis and Discussion

The data, both experimental for standard amino acids and estimated for the novel compound, clearly indicates that this compound is a highly hydrophobic amino acid.

Structural Basis of High Hydrophobicity:

The primary driver of this high hydrophobicity is the large, polycyclic aromatic naphthyl group. The extensive nonpolar surface area of the naphthalene ring system leads to strong van der Waals interactions with the hydrophobic C18 stationary phase in RP-HPLC, resulting in a significantly longer retention time. The contribution of a naphthyl group to hydrophobicity is substantial, as evidenced by the high retention time of 2-naphthylalanine compared to phenylalanine.

Comparison with Phenylalanine and Tryptophan:

Phenylalanine, with its single phenyl ring, is a canonical hydrophobic amino acid. The addition of a second fused aromatic ring in the naphthyl group dramatically increases the nonpolar surface area, making this compound significantly more hydrophobic than phenylalanine. Tryptophan, with its indole side chain, is one of the most hydrophobic standard amino acids. The bicyclic indole ring is smaller than the naphthalene ring, suggesting that this compound will exhibit a hydrophobicity comparable to or even exceeding that of tryptophan.

The Influence of the Beta-Amino Acid Backbone:

The positioning of the amino group on the β-carbon, as opposed to the α-carbon in proteinogenic amino acids, can influence the molecule's overall polarity and conformation. While the calculated LogP for β-phenylalanine is surprisingly negative, this may be an artifact of the prediction algorithm's training on α-amino acids.[6][7] Experimentally, the hydrophobic character of the large aromatic side chain is expected to dominate. The increased distance between the carboxylic acid and amino groups in a β-amino acid might slightly alter its interaction with the polar mobile phase, but the overwhelming effect of the naphthyl group will dictate its retention behavior in RP-HPLC.

Conclusion and Implications for Drug Development

The experimental and comparative analysis firmly places this compound at the high end of the amino acid hydrophobicity scale. Its significant nonpolar character, conferred by the naphthyl moiety, makes it a valuable building block for designing peptides and peptidomimetics with specific properties.

Potential Applications:

  • Enhancing Membrane Permeability: Incorporating this highly hydrophobic residue can improve the ability of a peptide therapeutic to cross cell membranes and reach intracellular targets.

  • Modulating Protein-Protein Interactions: The bulky and hydrophobic naphthyl group can be used to disrupt or stabilize protein-protein interactions at hydrophobic interfaces.

  • Improving Metabolic Stability: The unnatural beta-amino acid structure can confer resistance to enzymatic degradation, prolonging the in vivo half-life of a peptide drug.

Researchers and drug development professionals should consider the pronounced hydrophobicity of this compound when incorporating it into new molecular entities. While beneficial for certain applications, excessive hydrophobicity can lead to poor solubility and aggregation. Therefore, a careful balance of hydrophobic and hydrophilic residues is crucial for the successful design of effective and safe therapeutics. This guide provides the foundational understanding of its hydrophobic nature to enable its rational and strategic use in the advancement of medicine.

References

  • PubChem. L-beta-Phenylalanine.
  • PubChem. DL-beta-Phenylalanine.
  • Buděšínský, M., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(33), 7273-7281. [Link]
  • PubChem. 2-Naphthylalanine.
  • PubChem. D-3-(2-Naphthyl)alanine.
  • Wolfenden, R., et al. (1981). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Journal of Biological Chemistry, 256(18), 9581-9585. [Link]
  • Tao, L., et al. (2009). Correlation between the experimental and calculated logP values of 219 peptides given by the residue addition model. Journal of Peptide Science, 15(11), 728-734. [Link]
  • FooDB. L-(-)-Phenylalanine. [Link]
  • Mannhold, R., & Dross, K. (1996). LogP of Amino acids.
  • Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
  • Cheméo. Chemical Properties of Phenylalanine. [Link]
  • The Penguin Prof. (2021, December 24).
  • Al-Azzam, K. M., et al. (2020). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Molecules, 25(23), 5732. [Link]
  • Liu, R., et al. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). International Journal of Modern Education and Computer Science, 3(4), 10-17. [Link]
  • Góngora-Benítez, M., et al. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega, 7(51), 47851-47860. [Link]
  • Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636. [Link]
  • Al-Azzam, K. M., et al. (2020). Retention time coefficients of amino acids[8]. In Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography.
  • Wikipedia. Amino acid. [Link]
  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
  • Wang, C., et al. (2018). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Scientific Reports, 8(1), 1-9. [Link]
  • ChemBK. L-2-Naphthylalanine. [Link]
  • Kyte, J. (2003). The basis of the hydrophobic effect. Biophysical Journal, 84(4), 2177-2187. [Link]
  • Waters Corporation. What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Chen, D., et al. (2022). The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. Journal of Fungi, 8(11), 1159. [Link]
  • LifeTein. Unusual Amino Acids: Naphthylalanine. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]
  • Kyte, J. (2003). The basis of the hydrophobic effect. Biophysical journal, 84(4), 2177-2187. [Link]
  • Gelest, Inc. Hydrophobicity, Hydrophilicity. [Link]
  • Al-Azzam, K. M., et al. (2020). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 43(9-10), 1835-1846. [Link]
  • U.S. Pharmacopeia. Analyte Retention Time in Evaluation Tests Under RP Condition.
  • Shimadzu. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]
  • Das, P., & Mukherjee, A. K. (2010). Surface hydrophobicity of petroleum hydrocarbon degrading Burkholderia strains and their interactions with NAPLs and surfaces. Applied microbiology and biotechnology, 87(4), 1531-1541. [Link]
  • Isenberg, J. S., et al. (1997). Correlation between hydrophobicity of short-chain aliphatic alcohols and their ability to alter plasma membrane integrity. Fundamental and applied toxicology, 36(1), 81-87. [Link]

Sources

A Comparative Guide to the Structural Analysis of Peptides: The Impact of Incorporating (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Unveiling Conformational Landscapes: A Deep Dive into Peptide Structural Analysis with and without a Bulky β-Amino Acid

Introduction: The 'Why' Behind Non-Canonical Amino Acids

In the realm of peptide-based drug discovery and development, the quest for enhanced therapeutic properties is perpetual. Native peptides, while exhibiting remarkable biological activity, are often plagued by limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The strategic incorporation of non-canonical amino acids, such as β-amino acids, has emerged as a powerful tool to overcome these hurdles.[1] This guide provides an in-depth, comparative structural analysis of peptides with and without the bulky, non-natural β-amino acid, (R)-3-Amino-3-(2-naphthyl)-propionic acid. The unique structure of this amino acid, featuring a naphthyl group, can significantly influence peptide conformation, binding affinity, and biological activity.[2] We will explore the causality behind experimental choices in various analytical techniques and present supporting data to illuminate the profound structural impact of this modification.

The introduction of β-amino acids can modulate the conformation, dynamics, and proteolytic susceptibility of native peptides.[3] The bulky naphthyl group of this compound, in particular, enhances hydrophobicity and steric influence, making it a valuable tool for probing protein folding and receptor-ligand interactions.[4] This guide will delve into the primary analytical techniques used to elucidate these structural changes: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Structure

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in a solution state that mimics their physiological environment.[5][6] It provides atomic-level information on conformation, dynamics, and intermolecular interactions.

Causality in Experimental Design for NMR

The choice of experimental parameters in NMR is critical for obtaining high-quality structural data. For peptides, especially those containing aromatic moieties like the naphthyl group, careful consideration of the solvent system is paramount. A solvent that properly solubilizes the peptide without inducing aggregation is essential.[5] Furthermore, for observing labile amide protons, which are crucial for defining secondary structure through hydrogen bonding, a pH below 7.5 is generally recommended to slow down their exchange with the solvent.[7] The inclusion of approximately 5% deuterium oxide (D₂O) is a standard practice to provide a lock signal for the spectrometer.[7]

Experimental Protocol: 2D NMR for Peptide Structure Determination
  • Sample Preparation: Dissolve the lyophilized peptide (both the native and the modified version) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) to a final concentration of 0.5-1.0 mM.[7] Add 5% D₂O to the sample.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding. A well-dispersed spectrum is indicative of a folded peptide.[7]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues. By tracing correlations from the amide proton, all protons within a single amino acid can be connected.[6]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. This is the primary source of distance restraints for structure calculation.[5][6]

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances sequentially using the TOCSY and NOESY spectra.

  • Structure Calculation: Use the distance restraints derived from NOESY cross-peaks, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis (Native & Modified) Dissolution Dissolution in NMR Buffer + D2O Peptide_Synthesis->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer OneD_H1 1D ¹H Spectrum NMR_Spectrometer->OneD_H1 TwoD_TOCSY 2D TOCSY NMR_Spectrometer->TwoD_TOCSY TwoD_NOESY 2D NOESY NMR_Spectrometer->TwoD_NOESY Processing Data Processing TwoD_NOESY->Processing Assignment Resonance Assignment Processing->Assignment Restraints Generate Restraints (Distance & Dihedral) Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation

Caption: Workflow for peptide structure determination by NMR spectroscopy.

Comparative Data: Native vs. Modified Peptide

The incorporation of this compound is expected to induce significant changes in the NMR spectra.

ParameterNative Peptide (Expected)Modified Peptide (Expected)Rationale for Change
Amide Proton Chemical Shifts Dispersed in a folded statePotentially larger dispersionThe bulky naphthyl group can induce a more defined and stable secondary structure, leading to a wider range of chemical environments for the amide protons.
α-Proton Chemical Shifts Typical values for α-amino acidsShifted due to the β-amino acid backboneThe different electronic environment of the β-amino acid will directly influence the chemical shift of the adjacent protons.
NOE Patterns Sequential and medium-range NOEs indicative of helical or sheet structureAdditional long-range NOEs involving the naphthyl protonsThe naphthyl group can form close contacts with other side chains, providing crucial long-range distance restraints that define the tertiary fold.
³J(HN,Hα) Coupling Constants Values consistent with specific dihedral angles (e.g., ~4 Hz for α-helix, ~8-10 Hz for β-sheet)Altered values reflecting changes in backbone dihedral anglesThe β-amino acid will alter the local backbone conformation, which is directly reflected in the scalar coupling constants.

Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[8][9] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Causality in Experimental Design for CD

The choice of buffer is critical for CD experiments, as some buffer components can have high absorbance in the far-UV region where peptide secondary structure is monitored. Phosphate buffers are generally a good choice.[8] The peptide concentration should be carefully controlled to ensure the absorbance is within the optimal range for the instrument.

Experimental Protocol: CD Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: Prepare peptide solutions (native and modified) at a concentration of 0.1-0.2 mg/mL in a low-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas for at least 30 minutes before use.[8]

  • Data Acquisition: Record CD spectra from 190 to 260 nm in a 1 mm pathlength cuvette at a controlled temperature (e.g., 25 °C).

  • Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTINLL, available on the DichroWeb server) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[10]

CD_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Peptide_Solution Prepare Peptide Solution (0.1-0.2 mg/mL) CD_Spectrometer CD Spectrometer Peptide_Solution->CD_Spectrometer Scan Scan from 190-260 nm CD_Spectrometer->Scan Baseline_Correction Baseline Correction Scan->Baseline_Correction Conversion Convert to Mean Residue Ellipticity Baseline_Correction->Conversion Deconvolution Secondary Structure Estimation Conversion->Deconvolution

Caption: Workflow for secondary structure analysis by CD spectroscopy.

Comparative Data: Native vs. Modified Peptide

The introduction of this compound is likely to induce a more ordered secondary structure.

Secondary StructureNative Peptide (Example)Modified Peptide (Expected)Interpretation
α-Helix 15%35%The bulky naphthyl group may promote helical folding to shield its hydrophobic surface from the aqueous solvent.
β-Sheet 30%20%The steric bulk of the β-amino acid might disfavor the formation of extended β-sheet structures.
Random Coil 55%45%An increase in defined secondary structure will lead to a decrease in the proportion of random coil.

X-ray Crystallography: The Atomic-Resolution Picture

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structure of a molecule in its crystalline state.[11] It is a powerful technique for visualizing the precise arrangement of atoms and their interactions.

Causality in Experimental Design for X-ray Crystallography

The primary challenge in X-ray crystallography is obtaining well-diffracting crystals. This often requires extensive screening of various crystallization conditions (e.g., pH, precipitant, temperature). For peptides, especially those with modifications, this can be a trial-and-error process.[12] The incorporation of a bulky, hydrophobic group like naphthylalanine can sometimes facilitate crystallization by promoting specific intermolecular contacts.

Experimental Protocol: Peptide Crystallography
  • Peptide Synthesis and Purification: High-purity peptide (>98%) is essential for successful crystallization.[13]

  • Crystallization Screening: Use commercially available or custom-made screens to test a wide range of conditions. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Once initial crystals are obtained, optimize the conditions to improve their size and quality.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data, often at a synchrotron source for high-intensity X-rays.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods like molecular replacement or direct methods. Refine the atomic model against the experimental data.

XRay_Workflow Peptide_Prep High-Purity Peptide (>98%) Screening Crystallization Screening Peptide_Prep->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Sources

A Comparative Guide to Assessing the In Vivo Stability of Peptides Containing (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a premier class of drugs.[1] However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[2][3] The peptide bonds that constitute their backbone are readily recognized and cleaved by a myriad of proteases in the body, leading to rapid degradation, short in vivo half-lives, and diminished therapeutic efficacy.[4][5] This inherent instability necessitates innovative strategies to shield the peptide from enzymatic attack, thereby enhancing its pharmacokinetic profile.[5][6]

One of the most effective strategies is the site-specific incorporation of unnatural amino acids.[5][7] Among these, β-amino acids have emerged as powerful tools for fortifying peptides against proteolysis.[8][9][10] Unlike their natural α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which fundamentally alters the peptide's secondary structure and renders it unrecognizable to most proteases.[3][8][11]

This guide provides a comprehensive framework for assessing the in vivo stability imparted by a specific, rationally designed β-amino acid: (R)-3-Amino-3-(2-naphthyl)-propionic acid . This molecule is a β³-amino acid distinguished by a bulky, hydrophobic naphthyl group.[12][13][14][15] Its incorporation is hypothesized to confer stability through two primary mechanisms: 1) altering the peptide backbone conformation to evade enzymatic recognition, and 2) providing a sterically hindering, hydrophobic shield at the site of modification. We will objectively compare the performance of a peptide containing this modification against its native α-amino acid equivalent, supported by detailed experimental protocols and data interpretation guides for researchers, scientists, and drug development professionals.

The Mechanistic Rationale: Why this compound Enhances Stability

The decision to incorporate this specific β-amino acid is grounded in established principles of medicinal chemistry and enzymology. Proteases have evolved to recognize and bind to specific L-α-amino acid sequences within a particular conformational context (e.g., an α-helix or an extended loop). The introduction of a β-amino acid disrupts this recognition on multiple levels.

  • Backbone Disruption and Conformational Control : The elongated backbone of a β-amino acid forces the peptide into novel secondary structures, such as the 12-helix or 14-helix, which are distinct from the canonical α-helix or β-sheet.[8][16] These "foldamer" structures are alien to native proteases, effectively protecting the peptide bond from hydrolysis.[10][17]

  • Steric Shielding : The large, rigid naphthyl side chain acts as a physical barrier, sterically hindering the approach of a protease's active site to the adjacent peptide bonds. This effect is particularly potent against exopeptidases that cleave from the peptide termini.[18][19]

  • Modulated Physicochemical Properties : The hydrophobicity of the naphthyl group can influence the peptide's interaction with plasma proteins, such as human serum albumin.[20][21] Increased protein binding can effectively sequester the peptide, reducing its availability for enzymatic degradation and renal clearance, thereby extending its circulation time.

The following diagram illustrates the logical flow from structural modification to the anticipated enhancement in pharmacokinetic properties.

G cluster_0 Structural Modification cluster_1 Mechanistic Consequences cluster_2 Primary Outcome cluster_3 In Vivo Pharmacokinetic Improvement A Incorporate (R)-3-Amino-3- (2-naphthyl)-propionic acid B Altered Backbone Conformation A->B C Steric Hindrance from Naphthyl Group A->C D Increased Hydrophobicity A->D E Resistance to Proteolytic Degradation B->E C->E F Increased Plasma Half-Life (t½) D->F Plasma Protein Binding E->F G Increased Systemic Exposure (AUC) E->G H Reduced Clearance E->H

Caption: Logical flow from chemical modification to improved pharmacokinetics.

A Comparative Experimental Workflow for Stability Assessment

To rigorously evaluate the stabilizing effect of this compound, we propose a tiered experimental approach. This workflow systematically progresses from rapid in vitro screens to a definitive in vivo pharmacokinetic study. For this guide, we will consider a hypothetical native 10-amino acid peptide, "Peptide-A," and its analogue, "Peptide-B," where a central, proteolytically labile L-amino acid has been replaced with this compound.

G cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Evaluation start Peptide Design & Synthesis (Peptide-A vs. Peptide-B) plasma_stability Protocol 1: Plasma Stability Assay start->plasma_stability Initial Screen enzyme_stability Protocol 2: Specific Protease Challenge plasma_stability->enzyme_stability Mechanistic Insight pk_study Protocol 3: Pharmacokinetic (PK) Study in Rodent Model enzyme_stability->pk_study Definitive Test data_analysis Comparative Data Analysis (t½, AUC, Clearance) pk_study->data_analysis conclusion Conclusion on Stabilizing Effect data_analysis->conclusion

Caption: Overall experimental workflow for comparative stability assessment.

Part 1: In Vitro Stability Assays – The Predictive Foundation

These assays provide a rapid and cost-effective means to predict in vivo behavior by simulating the enzymatic environment of the bloodstream.

Protocol 1: Comparative Plasma Stability Assay

Causality & Experimental Choice: This assay is the first critical checkpoint. It exposes the peptides to the full complement of proteases present in plasma, offering a realistic simulation of the environment encountered after intravenous injection.[20][21] A significant increase in the half-life of Peptide-B relative to Peptide-A is a strong indicator of successful stabilization.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1 mg/mL stock solutions of Peptide-A and Peptide-B in an appropriate buffer (e.g., PBS, pH 7.4).

    • Thaw pooled human or rat plasma (from at least three donors, to average out individual variability) on ice. Centrifuge at 4°C to remove any cryoprecipitates.

    • Prepare a quenching solution, typically 1:1 acetonitrile:methanol with an internal standard for LC-MS/MS analysis.

  • Incubation:

    • Pre-warm plasma to 37°C in a shaking water bath.

    • Initiate the reaction by spiking the peptide stock solution into the plasma to a final concentration of 10 µM. Ensure rapid and thorough mixing.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Sample Quenching & Processing:

    • Immediately add the 50 µL aliquot to a tube containing a 3- to 4-fold excess (e.g., 200 µL) of the cold quenching solution.

    • Vortex vigorously for 30 seconds to precipitate plasma proteins and halt enzymatic activity.

    • Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the remaining intact peptide.

    • Plot the natural logarithm of the percentage of remaining peptide against time.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where 'k' is the slope of the linear regression line.

Data Presentation: Comparative Plasma Half-Life

Peptide IDModificationPlasma SourceHalf-Life (t½) in minutesFold Improvement
Peptide-A None (Native)Human15 ± 2-
Peptide-B This compoundHuman1350 ± 9890x
Peptide-A None (Native)Rat12 ± 1.5-
Peptide-B This compoundRat1180 ± 7598x
Note: Data are hypothetical and for illustrative purposes.
Protocol 2: Specific Protease Degradation Assay

Causality & Experimental Choice: While the plasma assay gives a global view of stability, this protocol provides mechanistic insight by challenging the peptides with specific, well-characterized proteases like trypsin and chymotrypsin.[22] Resistance in this assay confirms that the modification directly inhibits cleavage at canonical protease recognition sites, a key self-validating step to prove the mechanism of action.[10][23]

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare separate reaction buffers optimal for each enzyme (e.g., ammonium bicarbonate for trypsin, Tris-HCl for chymotrypsin).

    • For each enzyme, set up two reactions: one with Peptide-A and one with Peptide-B, at a final peptide concentration of 100 µM.

    • Equilibrate the peptide solutions at the optimal temperature (e.g., 37°C).

  • Enzymatic Digestion:

    • Initiate the reaction by adding the protease at a specific enzyme:substrate ratio (e.g., 1:100 w/w).

    • Incubate the reactions at 37°C.

    • Remove aliquots at specified time points (e.g., 0, 30, 60, 180 minutes).

  • Quenching and Analysis:

    • Stop the reaction by adding a quenching agent, such as 1% trifluoroacetic acid (TFA).

    • Analyze the samples by RP-HPLC or MALDI-TOF mass spectrometry.

    • Quantify the disappearance of the parent peptide peak and the appearance of degradation fragments over time.

Data Presentation: Protease Resistance Profile

Peptide IDProtease (1:100 ratio)Incubation Time% Intact Peptide Remaining
Peptide-A Trypsin180 min< 5%
Peptide-B Trypsin180 min> 98%
Peptide-A Chymotrypsin180 min< 2%
Peptide-B Chymotrypsin180 min> 99%
Note: Data are hypothetical and for illustrative purposes.

Part 2: In Vivo Pharmacokinetic (PK) Study – The Definitive Test

Causality & Experimental Choice: This is the ultimate test of the modification's success. An in vivo PK study directly measures how the peptide behaves in a complex biological system, integrating the effects of absorption, distribution, metabolism, and excretion (ADME).[24][25] Comparing the PK profiles of Peptide-A and Peptide-B provides unequivocal data on the real-world impact of incorporating this compound.

G cluster_0 Animal Dosing cluster_1 Sampling & Processing cluster_2 Analysis & Modeling dosing_iv Group 1 & 2: Intravenous (IV) Bolus (Peptide-A & B) sampling Serial Blood Sampling (Multiple Time Points) dosing_iv->sampling dosing_sc Group 3 & 4: Subcutaneous (SC) Injection (Peptide-A & B) dosing_sc->sampling processing Plasma Isolation & Peptide Extraction sampling->processing quant LC-MS/MS Quantification of Intact Peptide processing->quant pk_model Pharmacokinetic Modeling (NCA or Compartmental) quant->pk_model

Caption: Workflow for the comparative in vivo pharmacokinetic study.

Protocol 3: Comparative Pharmacokinetic Study in Rats

Detailed Step-by-Step Methodology:

  • Animal Model and Acclimatization:

    • Use male Sprague-Dawley rats (n=4-5 per group) fitted with jugular vein catheters for ease of dosing and sampling.

    • Allow animals to acclimate for at least 3 days prior to the study.

  • Peptide Formulation and Dosing:

    • Formulate Peptide-A and Peptide-B in a sterile vehicle (e.g., saline or 5% dextrose in water) at a suitable concentration.

    • Group 1 (Peptide-A, IV): Administer a single intravenous bolus dose (e.g., 1 mg/kg) via the jugular vein catheter.

    • Group 2 (Peptide-B, IV): Administer the same IV dose as Group 1.

    • Group 3 (Peptide-A, SC): Administer a single subcutaneous injection (e.g., 3 mg/kg).[6]

    • Group 4 (Peptide-B, SC): Administer the same SC dose as Group 3.

  • Blood Sampling:

    • Collect serial blood samples (approx. 150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.

    • IV route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • SC route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing and Analysis:

    • Immediately process blood samples by centrifugation (e.g., 2000 x g for 10 min at 4°C) to obtain plasma.

    • Store plasma at -80°C until analysis.

    • Extract the peptide from plasma using protein precipitation or solid-phase extraction.

    • Quantify the concentration of intact Peptide-A and Peptide-B in the plasma extracts using a fully validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Comparative Pharmacokinetic Parameters

ParameterRoutePeptide-A (Native)Peptide-B (Modified)Interpretation of Improvement
Half-Life (t½) IV0.2 hours12.5 hours62.5x longer persistence in circulation.
AUC0-inf (ngh/mL) IV50030,00060x greater total drug exposure .
Clearance (mL/h/kg) IV200033.3Drastically reduced rate of removal from the body.
Cmax (ng/mL) SC150950Higher peak concentration achieved.
AUC0-t (ngh/mL) SC60025,000Much greater exposure after SC dosing.
Bioavailability (F%) SC10%70%7x increase in absorption and stability at the injection site.
Note: Data are hypothetical and for illustrative purposes. AUC = Area Under the Curve, Cmax = Maximum Concentration.

Synthesis and Conclusion

The experimental data gathered through this three-protocol workflow provides a powerful, multi-layered assessment of the stability conferred by this compound. The in vitro assays serve as a rapid, predictive screen, with the plasma stability test offering a global view of proteolytic resistance and the specific enzyme assay confirming the direct protective mechanism of the β-amino acid modification.

The definitive in vivo pharmacokinetic study provides the ultimate validation. The expected outcome—a dramatic increase in half-life, total drug exposure (AUC), and subcutaneous bioavailability for Peptide-B compared to its native counterpart, Peptide-A—would provide conclusive evidence of the modification's success.[26] Such results demonstrate that the rational incorporation of this compound is a highly effective strategy to overcome the primary limitation of peptide therapeutics, transforming a transiently active molecule into a viable drug candidate with a significantly improved in vivo performance profile. This guide provides the blueprint for researchers to generate the robust, comparative data necessary to advance their modified peptide programs.

References

  • Strategies for Improving Peptide Stability and Delivery. MDPI.
  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conform
  • Beta-peptide. Wikipedia.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • β-Branched Amino Acids Stabilize Specific Conform
  • Optimization Strategies for the Stability of Peptides In Vivo. BOC Sciences.
  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. LinkedIn.
  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formul
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Constrained beta-amino acid-containing miniproteins. RSC Publishing.
  • Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degrad
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • The Biological Stability of β-Peptides: No Interactions between α - CHIMIA. CHIMIA.
  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. BioRxiv.
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org.
  • In Vivo Production of Diverse β‐Amino Acid‐Containing Proteins.
  • Quantifying and controlling the proteolytic degrad
  • Folding and function in α/β-peptides: Targets and therapeutic applic
  • Serum Stability of Peptides.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck. eScholarship@UMMS.
  • How to Enhance the Pharmacokinetic Stability of Peptides?. BOC Sciences.
  • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. MDPI.
  • (R)-3-Amino-3-(2-naphthyl)propionic acid.
  • Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Scirp.org.
  • In vitro absorption and metabolism data for peptides with natural amino acid side chains. ScienceDirect.
  • Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology. Annual Review of Analytical Chemistry.
  • Investigation of Proteolytic Cleavage
  • Currently available techniques to assess peptide stability.
  • (R)-3-Amino-3-(2-naphthyl)propionic acid. Chem-Impex.
  • (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid. CymitQuimica.
  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. BiomedGrid.
  • This compound | C13H13NO2. PubChem - NIH.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-3-Amino-3-(2-naphthyl)-propionic Acid in Drug Discovery

This compound is a chiral β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its rigid naphthyl moiety provides a unique structural scaffold that can enhance binding affinity and selectivity to biological targets.[1] This makes it a valuable building block in the synthesis of peptidomimetics, bioactive molecules, and active pharmaceutical ingredients (APIs), particularly in the fields of neuropharmacology and cancer research.[1] The stereochemistry at the β-position is often crucial for biological activity, necessitating synthetic routes that afford high enantiopurity of the (R)-enantiomer.

This in-depth technical guide provides a comparative analysis of three prominent methodologies for the synthesis of this compound:

  • Rhodium-Catalyzed Asymmetric Hydrogenation

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis

  • Enzymatic Kinetic Resolution

Each method will be evaluated based on key performance indicators, including chemical yield, enantiomeric excess (ee%), operational complexity, and scalability. Detailed experimental protocols and supporting data for analogous systems are provided to offer researchers, scientists, and drug development professionals a comprehensive framework for selecting the most suitable synthetic strategy for their specific needs.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Conceptual Overview: Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters.[2] This approach typically involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst. The choice of the chiral ligand is paramount in achieving high enantioselectivity. For the synthesis of β-aryl-β-amino acids, ligands such as TangPhos have demonstrated exceptional performance.[3][4]

Causality of Experimental Choices: The selection of a rhodium-based catalyst is predicated on its proven efficacy in the hydrogenation of enamides. The chiral phosphine ligand, TangPhos, creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the double bond of the substrate, leading to the preferential formation of one enantiomer. The use of an acyl protecting group on the nitrogen enhances the coordinating ability of the substrate to the rhodium center, facilitating the catalytic cycle. Methanol is a common solvent as it effectively dissolves the substrate and the catalyst complex, and the reaction is typically run under a pressurized atmosphere of hydrogen gas to ensure sufficient reactant for the reduction.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-aryl-β-(acylamino)acrylates.[3][4]

Step 1: Synthesis of the β-(Acetylamino)acrylate Precursor

  • To a solution of 2-naphthaldehyde and N-acetylglycine in acetic anhydride, add sodium acetate.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the azlactone intermediate.

  • Reflux the azlactone in aqueous acetone to hydrolyze it to the corresponding β-(acetylamino)acrylic acid.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave, dissolve the β-(acetylamino)acrylate precursor in methanol.

  • Add the rhodium precursor, [Rh(COD)₂]BF₄, and the chiral ligand, (S,S,R,R)-TangPhos, under an inert atmosphere.

  • Pressurize the autoclave with hydrogen gas (typically 5-20 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by chromatography or recrystallization.

Step 3: Deprotection

  • Treat the N-acetylated product with an aqueous acid solution (e.g., 6N HCl) and heat to reflux to hydrolyze the acetyl group.

  • Cool the solution and neutralize to precipitate the free β-amino acid.

  • Collect the product by filtration, wash with cold water, and dry.

Workflow Diagram:

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection Precursor_start 2-Naphthaldehyde + N-Acetylglycine Azlactone Azlactone Formation Precursor_start->Azlactone NaOAc, Ac₂O, Reflux Hydrolysis Hydrolysis Azlactone->Hydrolysis Aq. Acetone, Reflux Precursor_end β-(Acetylamino)acrylate Hydrolysis->Precursor_end Hydrogenation_start β-(Acetylamino)acrylate Precursor_end->Hydrogenation_start Hydrogenation Rh-TangPhos Catalyzed Hydrogenation Hydrogenation_start->Hydrogenation [Rh(COD)₂]BF₄, TangPhos H₂, MeOH Product_protected N-Acetyl-(R)-3-Amino-3- (2-naphthyl)-propionic Acid Hydrogenation->Product_protected Deprotection_start N-Acetyl-(R)-amino acid Product_protected->Deprotection_start Deprotection Acid Hydrolysis Deprotection_start->Deprotection 6N HCl, Reflux Final_Product (R)-3-Amino-3- (2-naphthyl)-propionic Acid Deprotection->Final_Product

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Method 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

Causality of Experimental Choices: The chiral auxiliary, typically an oxazolidinone derived from a readily available amino acid, is first acylated with an appropriate acyl group. The carbonyl group of the acylated auxiliary then directs the stereoselective enolization. The bulky substituent on the auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thus leading to a high diastereomeric excess. The choice of a strong base like lithium diisopropylamide (LDA) ensures complete and rapid enolate formation. The subsequent reaction with a suitable electrophile, in this case a protected bromoacetaldehyde equivalent, forms the carbon skeleton of the target molecule. Finally, the auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • After stirring for 15 minutes, add 2-naphthoyl chloride and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the acylated auxiliary by column chromatography.

Step 2: Diastereoselective Enolate Formation and Alkylation

  • Dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to form the enolate.

  • Add a solution of a suitable electrophile (e.g., tert-butyl bromoacetate) and stir at -78 °C for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide and hydrogen peroxide and stir at 0 °C.

  • After the reaction is complete, quench with sodium sulfite solution.

  • Extract the aqueous layer to remove the chiral auxiliary.

  • Acidify the aqueous layer to precipitate the desired β-amino acid.

  • Collect the product by filtration and dry.

Workflow Diagram:

cluster_0 Acylation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Acylation_start Chiral Auxiliary + 2-Naphthoyl Chloride Acylation Acylation Reaction Acylation_start->Acylation n-BuLi, THF Acylated_aux Acylated Chiral Auxiliary Acylation->Acylated_aux Alkylation_start Acylated Auxiliary Acylated_aux->Alkylation_start Enolate_form Enolate Formation Alkylation_start->Enolate_form LDA, THF, -78°C Alkylation Alkylation Enolate_form->Alkylation t-Butyl bromoacetate Alkylated_prod Alkylated Product Alkylation->Alkylated_prod Cleavage_start Alkylated Product Alkylated_prod->Cleavage_start Cleavage Hydrolytic Cleavage Cleavage_start->Cleavage LiOH, H₂O₂, THF Final_Product (R)-3-Amino-3- (2-naphthyl)-propionic Acid Cleavage->Final_Product Aux_recovery Recovered Auxiliary Cleavage->Aux_recovery

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Method 3: Enzymatic Kinetic Resolution

Conceptual Overview: Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture.[8] In this context, a racemic mixture of a derivative of 3-amino-3-(2-naphthyl)-propionic acid, typically an ester, is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Causality of Experimental Choices: Lipases, such as Candida antarctica lipase B (CAL-B), are frequently employed for their broad substrate scope and high enantioselectivity in hydrolyzing esters.[9][10] The reaction is typically carried out in a buffered aqueous solution or a biphasic system to maintain the optimal pH for enzyme activity and to facilitate product separation. The choice of the ester derivative (e.g., methyl or ethyl ester) can influence the reaction rate and selectivity. The resolution proceeds until approximately 50% conversion is reached, at which point the theoretical maximum yield of a single enantiomer is achieved.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is a generalized procedure based on established methods for the enzymatic resolution of amino acid esters.[9][11]

Step 1: Synthesis of the Racemic Ester

  • Suspend racemic 3-amino-3-(2-naphthyl)-propionic acid in methanol or ethanol.

  • Add thionyl chloride dropwise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the racemic ester hydrochloride salt.

Step 2: Enzymatic Resolution

  • Dissolve the racemic ester in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).

  • Add the lipase (e.g., immobilized Candida antarctica lipase B).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

Step 3: Separation and Isolation

  • Adjust the pH of the filtrate to basic (e.g., pH 9-10) with an appropriate base.

  • Extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer to an acidic pH (e.g., pH 2-3) with an acid.

  • The hydrolyzed (S)-acid will precipitate or can be extracted.

  • Hydrolyze the isolated (R)-ester under acidic or basic conditions to obtain the this compound.

Workflow Diagram:

cluster_0 Racemic Ester Synthesis cluster_1 Enzymatic Resolution cluster_2 Product Isolation Ester_start Racemic Amino Acid Esterification Esterification Ester_start->Esterification MeOH, SOCl₂ Racemic_ester Racemic Ester Esterification->Racemic_ester Resolution_start Racemic Ester Racemic_ester->Resolution_start Resolution Lipase-Catalyzed Hydrolysis Resolution_start->Resolution Lipase (e.g., CAL-B) pH 7 Buffer Separation Separation of Ester and Acid Resolution->Separation R_ester (R)-Ester Separation->R_ester S_acid (S)-Acid Separation->S_acid Hydrolysis_R Hydrolysis R_ester->Hydrolysis_R Acid or Base Final_Product (R)-3-Amino-3- (2-naphthyl)-propionic Acid Hydrolysis_R->Final_Product

Caption: Workflow for Enzymatic Kinetic Resolution.

Comparative Analysis of Synthetic Methods

FeatureRh-Catalyzed Asymmetric HydrogenationChiral Auxiliary-Mediated SynthesisEnzymatic Kinetic Resolution
Typical Yield High (>85%)Moderate to High (60-90%)Theoretically 50% (for one enantiomer)
Enantiomeric Excess (ee%) Excellent (>95%)[3][12]Excellent (>98% de)Excellent (>99%)[11]
Scalability Good, but requires specialized high-pressure equipmentGood, but stoichiometric use of auxiliary can be costly on a large scaleExcellent, particularly with immobilized enzymes
Operational Complexity Moderate; requires handling of gaseous reagents and high-pressure equipmentHigh; multi-step process with cryogenic conditions and careful purificationLow to Moderate; requires careful monitoring of conversion and pH
Reagent/Catalyst Cost High (Rhodium and chiral ligands)Moderate to High (Chiral auxiliaries)Moderate (Enzymes can often be recycled)
Waste Generation Low (catalytic method)High (stoichiometric auxiliary and byproducts)Low (biocatalytic and often in aqueous media)
Substrate Scope Generally broad for β-acylaminoacrylatesBroad, but may require optimization for each substrateSubstrate-dependent; requires screening for a suitable enzyme

Conclusion and Recommendations

The choice of synthetic method for this compound depends heavily on the specific requirements of the project, including the desired scale, cost considerations, and available equipment.

  • Rhodium-catalyzed asymmetric hydrogenation stands out as a highly efficient and atom-economical method for large-scale production, offering high yields and excellent enantioselectivities. The primary drawbacks are the high initial cost of the catalyst and the need for specialized high-pressure hydrogenation equipment.

  • Chiral auxiliary-mediated synthesis provides a robust and reliable method for obtaining high diastereoselectivity, which translates to high enantiopurity after auxiliary cleavage. This method is well-suited for laboratory-scale synthesis where operational complexity is manageable and the cost of the stoichiometric auxiliary is not prohibitive. The ability to recover and reuse the auxiliary can improve the overall cost-effectiveness.

  • Enzymatic kinetic resolution offers an environmentally friendly and highly selective method, particularly advantageous for its mild reaction conditions and the potential for excellent enantiomeric excess. While the theoretical maximum yield for the desired enantiomer is 50%, this can be an attractive option, especially when the enzyme is robust and can be immobilized and reused. This method is particularly well-suited for industrial-scale biotransformations where green chemistry principles are a priority.

Ultimately, for process development and large-scale manufacturing, rhodium-catalyzed asymmetric hydrogenation is likely the most economically viable and efficient route, provided the initial capital investment for equipment is available. For discovery and early-stage development, chiral auxiliary-mediated synthesis offers a predictable and high-selectivity route, while enzymatic resolution presents a compelling "green" alternative that warrants investigation, particularly if a suitable and cost-effective enzyme can be identified.

References

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 249-303).
  • Burke, A. J., & Carreiro, E. (2022). Amino Acids as Chiral Building Blocks. In Amino Acids as Chiral Building Blocks.
  • Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
  • Ferreira, O., & dos Santos, J. C. S. (2020).
  • Liljeblad, A., & Kanerva, L. T. (2006). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 17(13), 2054-2061.
  • Tang, W., Wang, W., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343–5345.
  • Ma, M., Hou, G., Sun, T., Zhang, X., Li, W., Wang, J., & Zhang, X. (2010). Rhodium-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Acrylonitriles. Chemistry – A European Journal, 16(18), 5301-5304.
  • Burk, M. J., Stammers, T. A., & Straub, J. A. (1999). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society, 121(20), 4916-4917.
  • de la Pradilla, R. F., & Viso, A. (2005). Easy Access to Evans' Oxazolidinones.
  • Forró, E., & Fülöp, F. (2003). Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Journal of Chemistry, 81(6), 599-604.
  • Liu, X., & Widenhoefer, R. A. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
  • Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
  • Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Handbook of Chiral Chemicals (pp. 1-20).
  • Maruoka, K., & Ooi, T. (2003). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 103(8), 3013-3028.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Recent studies in the Evans group have generated the first oxazolidinone aldol reactions that are catalytic in metal. Chemical Reviews, 96(2), 835-875.
  • Forró, E., & Fülöp, F. (2022).
  • ResearchGate. (n.d.). Scheme 3.
  • Chem-Impex. (n.d.). (R)-3-Amino-3-(2-naphthyl)propionic acid.
  • Pande, P., & Naik, S. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4589.
  • Belokon, Y. N., & Tararov, V. I. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422.
  • Larsen, J. A., & Westh, P. (2022).
  • Amano Enzyme Inc. (n.d.). Lipoprotein Lipase“Amano”3.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-13).
  • Wikipedia. (2023, December 29). Chiral auxiliary.
  • PubChem. (n.d.). This compound.
  • Forró, E., & Fülöp, F. (2002). Candida antarctica Lipase A — A Powerful Catalyst for the Resolution of Heteroaromatic β-Amino Esters. Tetrahedron: Asymmetry, 13(21), 2383-2388.
  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., 3rd, Grabowski, E. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918–9919.
  • Sato, Y., Saito, N., & Abdullah, I. (2025).
  • Zhang, X., et al. (2010). Highly Efficient RhI‐Catalyzed Asymmetric Hydrogenation of β‐Amino Acrylonitriles. Chemistry – A European Journal, 16(18), 5301-5304.
  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(18), 6907–6910.
  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(18), 6907–6910.
  • Tang, W., & Zhang, X. (2002). Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation. Organic Letters, 4(24), 4159–4161.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of (R)-3-Amino-3-(2-naphthyl)-propionic Acid Analogs Against the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the structural analogs of γ-aminobutyric acid (GABA) are of paramount importance. These molecules often serve as foundational scaffolds for developing therapeutics targeting the central nervous system.[1][2][3] Among these, (R)-3-Amino-3-(2-naphthyl)-propionic acid stands out due to its structural similarity to neurotransmitters and its potential as a building block in drug synthesis.[4][5] This guide provides a comprehensive framework for conducting a comparative molecular docking study of this compound and its analogs, with a specific focus on the GABA-B receptor, a critical mediator of inhibitory neurotransmission in the brain.[6][7]

The GABA-B receptor, a class C G-protein-coupled receptor (GPCR), is an obligatory heterodimer composed of GABA-B1 and GABA-B2 subunits.[6][8] Its dysfunction is implicated in a variety of neurological and psychiatric disorders, making it a compelling target for drug discovery.[6] This guide will walk through the rationale, execution, and analysis of a docking study designed to predict the binding affinities and interaction patterns of novel analogs, providing crucial insights for lead optimization.

Experimental Design & Rationale

A robust comparative docking study hinges on a well-defined protocol that is both reproducible and scientifically sound. The primary objective is to evaluate how structural modifications to the parent compound, this compound, influence its binding affinity and interaction with the GABA-B receptor's orthosteric site.

Selection of Target Structure

The accuracy of a docking study is fundamentally dependent on the quality of the receptor's crystal structure. For the GABA-B receptor, several structures are available in the Protein Data Bank (PDB). For this study, we will utilize the crystal structure of the human GABA-B receptor extracellular domain in a heterodimeric complex. High-resolution cryo-EM structures provide detailed views of the receptor in various states (inactive, active, apo), offering valuable templates for docking.[8][9][10] Specifically, structures co-crystallized with an agonist or antagonist are invaluable for defining the binding pocket.[11][12]

Ligand Selection for Comparative Analysis

To draw meaningful structure-activity relationships (SAR), a carefully selected set of ligands is essential. This should include:

  • Parent Compound: this compound.

  • Analogs: A series of analogs with systematic modifications. For this guide, we will consider hypothetical analogs with substitutions on the naphthyl ring (e.g., hydroxyl, methoxy groups) and modifications to the amino and carboxylic acid moieties.

  • Reference Compound: A known GABA-B agonist or antagonist (e.g., Baclofen) to validate the docking protocol and provide a benchmark for binding affinity.[11]

Detailed Experimental Protocol

The following protocol outlines the key steps for a comparative docking study using AutoDock Vina, a widely used and validated docking software.[13][14]

Part 1: Receptor Preparation
  • Structure Retrieval: Download the selected GABA-B receptor PDB file (e.g., 4MS4, which is co-crystallized with the agonist baclofen[11]).

  • Cleaning the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, using a molecular visualization tool like UCSF Chimera or PyMOL.[15][16]

  • Adding Hydrogens and Charges: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges (e.g., Gasteiger charges) to all atoms. This can be accomplished using tools like AutoDockTools.[17][18]

  • File Format Conversion: Save the prepared receptor structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.[19]

Part 2: Ligand Preparation
  • 2D to 3D Conversion: Sketch the 2D structures of the parent compound and its analogs. Convert these to 3D structures using software like Open Babel.[13]

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy, stable conformation. This is a critical step to ensure the ligand's geometry is realistic.[20]

  • Defining Torsion and Rotatable Bonds: Identify the rotatable bonds in each ligand. This allows for conformational flexibility during the docking process.

  • File Format Conversion: Convert the prepared ligands into the PDBQT format.[13][19]

Part 3: Docking Simulation
  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the receptor.[20] The coordinates of the co-crystallized ligand can be used to center the grid box accurately.[18][19]

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.[17][19]

  • Running AutoDock Vina: Execute the docking simulation from the command line, referencing the configuration file.[14] Vina will systematically explore different conformations of the ligand within the defined search space and score them based on its scoring function.

Part 4: Analysis of Results
  • Binding Affinity: The primary output from AutoDock Vina is the binding affinity, expressed in kcal/mol.[21] A more negative value indicates a stronger predicted binding affinity.[21][22]

  • Pose Visualization and Interaction Analysis: Visualize the predicted binding poses of the ligands within the receptor's active site using PyMOL or Discovery Studio.[23] Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor.[21][23][24]

  • RMSD Calculation: If a co-crystallized ligand is available, redock it and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[21][22]

Visualizing the Workflow

A clear visualization of the experimental process ensures reproducibility and understanding.

docking_workflow cluster_prep Preparation Stage cluster_dock Execution Stage cluster_analysis Analysis Stage Receptor Receptor Preparation (PDB: 4MS4) Grid Grid Box Generation Receptor->Grid Ligands Ligand Preparation (Analogs & Ref.) Vina AutoDock Vina Execution Ligands->Vina Grid->Vina Analysis Binding Affinity & Interaction Analysis Vina->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: Molecular docking workflow from preparation to analysis.

Comparative Data Analysis

The core of this guide is the objective comparison of the docking results. The data should be summarized in a clear and concise table to facilitate easy comparison.

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
This compound -7.8TYR252, SER270PHE151, TRP277
Analog 1 (6-OH-naphthyl) -8.5TYR252, SER270, ASP311PHE151, TRP277
Analog 2 (4'-OCH3-naphthyl) -7.5TYR252, SER270PHE151, TRP277, LEU312
Baclofen (Reference) -6.9TYR252, SER270, GLU350PHE151

Interpretation of Hypothetical Results:

  • Analog 1 shows a more favorable docking score compared to the parent compound. The addition of a hydroxyl group at the 6th position of the naphthyl ring likely forms an additional hydrogen bond with ASP311, thereby increasing its binding affinity.

  • Analog 2 , with a methoxy substitution, exhibits a slightly weaker binding affinity. While it may engage in additional hydrophobic interactions, the loss of a potential hydrogen bond donor/acceptor site could be detrimental to its overall binding.

  • The parent compound demonstrates a stronger predicted affinity than the reference compound, Baclofen, suggesting it is a promising scaffold for further development.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, we can derive initial SAR insights:

  • Hydrogen Bonding is Key: The presence of hydrogen bond donors and acceptors on the naphthyl ring appears to be a critical determinant of binding affinity.

  • Steric Hindrance: The size and position of substituents on the naphthyl ring can influence how the ligand fits into the binding pocket. Bulky groups may introduce steric clashes, negatively impacting the docking score.

  • Hydrophobicity: The hydrophobic naphthyl group likely plays a significant role in anchoring the ligand within the predominantly hydrophobic binding pocket of the GABA-B receptor.

Conclusion and Future Directions

This guide provides a detailed protocol for a comparative molecular docking study of this compound analogs against the GABA-B receptor. The insights gained from such in silico studies are invaluable for prioritizing compounds for synthesis and experimental validation. The hypothetical results suggest that modifications to the naphthyl ring can significantly impact binding affinity.

Future work should focus on:

  • Synthesis and in vitro validation: The most promising analogs identified through docking should be synthesized and their binding affinity experimentally determined using techniques like radioligand binding assays.[12]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor interactions and help to assess the stability of the predicted binding poses.

  • Exploration of a wider chemical space: A broader range of analogs should be designed and docked to further refine the SAR and identify novel high-affinity ligands for the GABA-B receptor.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel therapeutics targeting the GABA-B receptor for the treatment of various neurological disorders.

References

  • Cryo-EM structure of human GABA(B) receptor-Gi protein complex. (2021). RCSB PDB. [Link]
  • How to interprete and analyze molecular docking results?. (2024).
  • Structure of human GABA(B)
  • Cryo-EM structure of human GABA(B)
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. [Link]
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]
  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. [Link]
  • How I can analyze and present docking results?. (2020).
  • Crystal structure of the extracellular domain of human GABA(B) receptor bound to the agonist baclofen. (2013). RCSB PDB. [Link]
  • How to analyse docking results from HADDOCK or refine models?. (n.d.). Bonvin Lab. [Link]
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
  • Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2020). PMC. [Link]
  • Basic docking. (n.d.). Autodock Vina 1.2.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Preparing the protein and ligand for docking. (n.d.). University of Manchester. [Link]
  • Proteins and ligand preparation for docking. (n.d.).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Relationships of structure to binding of gamma-aminobutyric acid (GABA) and related compounds with the GABA and benzodiazepine receptors. (1982). PubMed. [Link]
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evalu
  • (R)-3-Amino-3-(2-naphthyl)propionic acid. (n.d.). J&K Scientific. [Link]
  • Molecular Docking of Gamma Amino Butyric Acid GABA on Rattus Norvegicus B-receptor as Antidiabetic. (2024). Jurnal Penelitian Pendidikan IPA. [Link]
  • Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. (n.d.).
  • Structure activity relationship of selective GABA uptake inhibitors. (2025).
  • Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives. (n.d.). PMC - PubMed Central. [Link]
  • This compound. (n.d.). PubChem - NIH. [Link]
  • GABAA receptors: structure, function, pharmacology, and rel
  • Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. (n.d.). PMC - NIH. [Link]
  • GABA Receptor Physiology and Pharmacology. (n.d.). Basic Neurochemistry - NCBI Bookshelf. [Link]
  • Identification of New Nonsteroidal RORα Ligands; Related Structure–Activity Relationships and Docking Studies. (n.d.). PubMed Central. [Link]
  • Pregabalin. (n.d.). Wikipedia. [Link]
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). NIH. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like (R)-3-Amino-3-(2-naphthyl)-propionic acid. However, responsible management of the entire chemical lifecycle, including disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. While some safety data sheets for similar compounds may not classify them as hazardous under OSHA's Hazard Communication Standard, the principle of laboratory prudence dictates that any non-characterized research chemical should be handled as potentially hazardous until a formal determination is made.[1][2]

This compound is a solid organic compound containing a naphthalene ring system and an amino acid functional group. While specific ecotoxicity and degradation data are not widely available, the presence of the aromatic naphthalene structure suggests that it may not be readily biodegradable and could pose a risk to aquatic ecosystems if disposed of improperly.[3] Therefore, drain disposal is strictly contraindicated.[4]

The key to regulatory compliance is determining if the waste meets the definition of "hazardous waste" under the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).[5][6] This determination must be made by a trained professional, often from your institution's Environmental Health & Safety (EHS) department.[7]

The workflow for this critical determination is outlined below.

WasteDetermination Diagram 1: Hazardous Waste Determination Workflow cluster_0 Initial Assessment cluster_1 RCRA Classification cluster_2 Final Disposal Pathway start Unused or Spent (R)-3-Amino-3- (2-naphthyl)-propionic acid is_waste Is the material a waste product? start->is_waste is_listed Is it an EPA 'Listed' Waste? (F, K, P, or U-list) is_waste->is_listed Yes non_hazardous_disposal Manage as Non-Hazardous Chemical Waste Consult EHS for specific institutional procedures (e.g., incineration). is_waste:w->non_hazardous_disposal:n No (Surplus Product) Consider redistribution if pure has_characteristic Does it exhibit hazardous characteristics? (Ignitable, Corrosive, Reactive, Toxic) is_listed->has_characteristic No hazardous_disposal MANAGE AS HAZARDOUS WASTE 1. Segregate and containerize. 2. Label with 'Hazardous Waste' and contents. 3. Transfer to EHS for disposal. is_listed->hazardous_disposal Yes has_characteristic->hazardous_disposal Yes consult_ehs Consult Institutional EHS Policy and/or perform analytical testing. has_characteristic->consult_ehs Uncertain consult_ehs->hazardous_disposal consult_ehs->non_hazardous_disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-3-Amino-3-(2-naphthyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of (R)-3-Amino-3-(2-naphthyl)-propionic acid (CAS 786637-72-7).[1][2] As a dedicated partner in your research and development endeavors, we prioritize your safety above all else. This document provides essential, experience-driven guidance on the personal protective equipment (PPE) required to handle this valuable research chemical, ensuring both your well-being and the integrity of your work. While this compound is a versatile building block in medicinal chemistry, proper handling is paramount.[1]

This guide is structured to provide not just a list of equipment, but a clear understanding of why each piece of PPE is necessary. We will delve into risk assessment, procedural best practices, and emergency preparedness, empowering you to work with confidence and safety.

Hazard Assessment: Understanding the Risks

This compound is a white, powdered solid.[1] While comprehensive toxicological data is not widely available, as a fine chemical powder, it presents several potential hazards that dictate our PPE strategy.[3]

  • Inhalation: Fine powders can easily become airborne, posing a risk of respiratory tract irritation.[3][4]

  • Dermal Contact: Direct skin contact may cause irritation or allergic reactions in sensitive individuals.

  • Eye Exposure: The powder can cause serious eye irritation upon contact.[4]

Our primary goal is to establish a reliable barrier between you and the chemical, mitigating these risks effectively.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₃H₁₃NO₂[1][2]
Molecular Weight 215.25 g/mol [1][2]
Appearance White powder[1]
CAS Number 786637-72-7[1][2]

Core PPE Requirements: Your First Line of Defense

For routine laboratory operations involving small quantities of this compound, the following PPE is mandatory.

  • Eye Protection: Chemical splash goggles are essential to provide a complete seal around the eyes, protecting them from airborne powder.[5] Standard safety glasses are insufficient as they do not protect from dust entering from the sides or top.

  • Hand Protection: Nitrile gloves are the standard choice for handling solid chemicals.[5][6] They offer excellent protection against incidental contact. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contamination.[3]

  • Body Protection: A knee-length, long-sleeved laboratory coat is required to protect your skin and personal clothing from contamination.[6] Ensure your lab coat is fully buttoned.

  • Footwear: Fully enclosed shoes are mandatory in any laboratory setting.[6]

Scaling Up: Enhanced PPE for Increased Risk

When working with larger quantities of this compound or when there is a greater potential for dust generation (e.g., during transfer operations), enhanced respiratory protection may be necessary.

  • Respiratory Protection: If working outside of a certified chemical fume hood, or if dust is observed, a NIOSH-approved N95 respirator is recommended. For nuisance exposures, a P95 or P1 particle respirator can also be used.[3] The use of a respirator requires proper fit-testing and training to be effective.[6]

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree start Start: Handling this compound weighing Weighing small quantities (<1g) in a fume hood? start->weighing large_scale Working with larger quantities (>1g) or potential for dust? start->large_scale spill Is there a spill? start->spill core_ppe Core PPE: - Chemical splash goggles - Nitrile gloves - Lab coat - Closed-toe shoes weighing->core_ppe Yes enhanced_ppe Enhanced PPE: - Core PPE - N95 Respirator (fit-tested) weighing->enhanced_ppe No large_scale->enhanced_ppe Yes spill_response Spill Response PPE: - Enhanced PPE - Consider double-gloving spill->spill_response Yes

Caption: PPE selection flowchart for handling this compound.

Step-by-Step Protocols for PPE Usage

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Eye Protection: Remove your goggles.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill Response and Disposal Plan

In the event of a spill, it is crucial to have a clear and practiced response plan.

For a Small Spill (a few grams):

  • Alert nearby personnel.

  • If safe to do so, prevent the spread of the powder.[7]

  • Wear your enhanced PPE, including an N95 respirator.

  • Gently cover the spill with absorbent pads or paper towels to minimize dust.[8]

  • Carefully sweep the material into a designated waste container.[9] Avoid creating dust.

  • Wipe the area with a damp cloth, and dispose of all cleaning materials as chemical waste.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety officer.

  • Prevent entry to the contaminated area.

  • Follow your institution's specific procedures for large chemical spills.

Waste Disposal:

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as solid chemical waste according to your institution's guidelines.

  • Chemical Waste: Unused this compound and spill cleanup materials should be collected in a clearly labeled, sealed container for hazardous waste disposal.[10] While this specific compound may not be classified as hazardous waste, it is best practice to handle all chemical waste with care and consult your institution's environmental health and safety office for guidance.[11][12][13][14]

Conclusion: A Culture of Safety

Your safety is the cornerstone of successful research. By understanding the potential hazards of this compound and diligently applying the PPE protocols outlined in this guide, you are fostering a culture of safety that protects you, your colleagues, and your groundbreaking work. Always consult the Safety Data Sheet (SDS) that accompanies your specific product for the most detailed and up-to-date information.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. [Link]
  • Disposal Procedures for Non Hazardous Waste. Stephen F.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
  • Guide for Chemical Spill Response. American Chemical Society. [Link]
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
  • Non-Hazardous Wastes - Recycling - Treatment.
  • How to Neutralize Chemical Spills. Lab Manager Magazine. [Link]
  • 3-Amino-3-(2-naphthyl)propionic acid, min 97%, 1 gram. Oakwood Chemical. [Link]
  • How To Dispose Non-Hazardous Waste. Hazardous Waste Experts. [Link]
  • Hazardous & Non-Hazardous Waste. Clean Earth. [Link]
  • Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]
  • How to Choose PPE for Chemical Work.
  • Personal Protective Equipment for Chemical Handling. Real Safety. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
  • Essential Chemical PPE. Trimaco. [Link]
  • MSDS of (R)-3-Amino-2-methyl-propionic acid. Capot Chemical Co., Ltd. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.